molecular formula Cs2S B13747357 Caesium sulfide CAS No. 12214-16-3

Caesium sulfide

カタログ番号: B13747357
CAS番号: 12214-16-3
分子量: 297.88 g/mol
InChIキー: QTNDMWXOEPGHBT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Caesium Sulfide is an inorganic compound with the formula Cs₂S, appearing as a white to yellow crystalline solid . It is a moderately water and acid soluble Cesium source, and its aqueous solution behaves as a strong alkali . This compound is valued in materials science and research for its unique properties. A key application is in the field of semiconductors , where Cs₂S is utilized in the creation of electronic components such as photodetectors, which convert light into electrical signals, and thin-film transistors for display technologies . Its optoelectronic properties also make it a candidate for use in light-emitting devices . In catalysis , this compound acts as a catalyst or catalyst support. It is employed in hydrodesulfurization (HDS) reactions for deep desulfurization processes and has been studied for the catalytic formation of carbonyl sulfide (COS) from CO and H₂S . Furthermore, its function is critical in environmental applications , particularly in the highly selective capture of radioactive cesium ions (Cs⁺) from complex and strongly acidic nuclear waste solutions, a process vital for ecological protection and waste management . Researchers also incorporate this compound into nanocomposites and advanced ceramics to enhance mechanical, thermal, and electronic properties, or to impart electrical conductivity and chemical stability . Its potential in battery technology is being explored for the development of advanced energy storage devices that require high energy densities . It is important to note that this compound is hygroscopic and hydrolyzes in air, emitting hydrogen sulfide (H₂S), which has a characteristic rotten egg smell . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

特性

CAS番号

12214-16-3

分子式

Cs2S

分子量

297.88 g/mol

IUPAC名

dicesium;sulfide

InChI

InChI=1S/2Cs.S/q2*+1;-2

InChIキー

QTNDMWXOEPGHBT-UHFFFAOYSA-N

正規SMILES

[S-2].[Cs+].[Cs+]

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Caesium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of caesium sulfide (B99878) (Cs₂S). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this inorganic compound. This document outlines the fundamental structural characteristics, the experimental basis for their determination, and the interrelation between synthesis, structure, and properties.

Crystal Structure of Caesium Sulfide

This compound crystallizes in a cubic anti-fluorite structure.[1] This structure is characterized by a face-centered cubic (FCC) arrangement of the sulfide (S²⁻) anions, with the caesium (Cs⁺) cations occupying all the tetrahedral interstitial sites.[1] This arrangement is the inverse of the fluorite (CaF₂) structure, where the cation and anion positions are swapped. The crystal system is cubic, and it belongs to the space group Fm-3m.[1]

In this structure, each sulfide anion is coordinated by eight caesium cations, forming a cubic geometry. Conversely, each caesium cation is tetrahedrally coordinated by four sulfide anions.[1] This high coordination number for the anion is a consequence of the large ionic radius of the caesium cation. The complete transfer of electrons from caesium to sulfur results in a predominantly ionic bonding character.[1]

Lattice Parameters

The lattice parameter of this compound has been determined by X-ray diffraction. The most precise value reported in the literature comes from the work of Sommer and Hoppe (1977).

ParameterValueCrystal SystemSpace Group
Lattice constant (a)8.14(1) ÅCubicFm-3m

Data from Sommer, H., & Hoppe, R. (1977). Die Kristallstruktur von Caesiumsulfid und eine Bemerkung über Caesiumselenid, Caesiumtellurid, Rubidiumselenid und Rubidiumtellurid. Zeitschrift für anorganische und allgemeine Chemie, 429(1), 118-130.

Experimental Protocols

Synthesis of this compound Single Crystals

High-quality single crystals are a prerequisite for accurate single-crystal X-ray diffraction analysis. A common method for the synthesis of anhydrous this compound is the direct reaction of stoichiometric amounts of caesium metal and elemental sulfur in a non-aqueous solvent, such as anhydrous tetrahydrofuran (B95107) (THF). The reaction is typically carried out under an inert atmosphere (e.g., argon) to prevent the formation of oxides and hydroxides. The use of a catalyst, such as naphthalene (B1677914) or ammonia, can facilitate the reaction.

Reaction: 2 Cs + S → Cs₂S

The resulting this compound can be purified by recrystallization from a suitable solvent to obtain single crystals.

Single-Crystal X-ray Diffraction Data Collection
  • Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head. Due to the hygroscopic nature of this compound, the crystal must be handled in a dry, inert environment (e.g., a glovebox) and coated with a protective oil (e.g., paraffin (B1166041) oil) to prevent decomposition upon exposure to air.

  • Diffractometer: The mounted crystal is placed on a four-circle single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

  • X-ray Source: A monochromatic X-ray source, typically Molybdenum (Mo-Kα, λ = 0.71073 Å) or Copper (Cu-Kα, λ = 1.5418 Å) radiation, is used.

  • Data Collection Strategy: The diffractometer is programmed to collect a series of diffraction images (frames) by rotating the crystal through a range of angles. A typical data collection strategy involves collecting multiple runs of frames at different crystal orientations to ensure a complete and redundant dataset.

  • Temperature Control: Data is often collected at low temperatures (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots and more accurate data.

Data Processing and Structure Refinement
  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects, and absorption. The data is then scaled to account for variations in crystal size and beam intensity.

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal system and the space group. For this compound, this would confirm the Fm-3m space group.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. For a simple structure like this compound, these positions can often be deduced from the symmetry of the space group and chemical knowledge (direct methods).

  • Structure Refinement: The atomic positions, and their anisotropic displacement parameters are refined against the experimental diffraction data using a least-squares minimization algorithm. The refinement process aims to minimize the difference between the observed and calculated structure factors.

  • Final Validation: The final refined crystal structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit, and residual electron density maps, to ensure the quality and accuracy of the model.

Logical Relationship Diagram

The following diagram illustrates the logical workflow from the synthesis of this compound to its crystal structure and resulting properties.

CaesiumSulfide_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_structure Crystal Structure cluster_properties Properties Cs Caesium (Cs) Reaction Direct Reaction Cs->Reaction S Sulfur (S) S->Reaction Solvent Anhydrous THF Solvent->Reaction XRD Single-Crystal X-ray Diffraction Reaction->XRD yields Single Crystals Structure Anti-fluorite Structure (Cubic, Fm-3m) XRD->Structure determines Lattice Lattice Parameter (a = 8.14 Å) Structure->Lattice Properties Ionic Conductor Semiconductor Structure->Properties governs

Caption: Logical workflow from synthesis to properties of this compound.

References

synthesis of caesium sulfide from caesium and sulfur

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of caesium sulfide (B99878) (Cs₂S) from its elemental constituents, caesium and sulfur. This document outlines the core chemical principles, experimental protocols, and key properties of the resulting compound, tailored for a scientific audience.

Core Synthesis Reaction

The direct synthesis of caesium sulfide is a straightforward combination of elemental caesium and sulfur. The balanced chemical equation for this synthesis is:

2Cs + S → Cs₂S[1][2]

This reaction involves the oxidation of two caesium atoms, which each donate an electron, and the reduction of one sulfur atom, which accepts two electrons to form the sulfide ion.[3] The resulting compound, this compound, is an ionic salt.[3]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molar Mass 297.876 g/mol [1]
Appearance White crystalline solid[1][4]
Density 4.19 g/cm³[1][4]
Melting Point 480 °C[1][4]
Crystal Structure Cubic, anti-fluorite[1][4]
Solubility Soluble in ethanol (B145695) and glycerol; hydrolyzes in water[1][4]

Experimental Protocol: Direct Synthesis from Elements

This section details the methodology for the direct synthesis of this compound from caesium metal and elemental sulfur in a laboratory setting. This procedure is based on established synthetic routes that ensure a quantitative yield.[4]

Materials and Equipment:

  • Caesium metal (Cs)

  • Elemental sulfur (S)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Naphthalene (B1677914) or ammonia (B1221849) (as a catalyst)

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction flask (e.g., a two-neck round-bottom flask)

  • Magnetic stirrer and stir bar

  • Cannula for liquid transfer

  • Standard glassware for filtration and washing

Procedure:

  • Inert Atmosphere Setup: All manipulations involving caesium metal must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using either a Schlenk line or a glovebox to prevent reaction with atmospheric moisture and oxygen.

  • Reactant Preparation:

    • In the reaction flask, place a stoichiometric amount of elemental sulfur.

    • In a separate vessel under an inert atmosphere, carefully measure the required amount of caesium metal. A 2:1 molar ratio of caesium to sulfur is required.

  • Solvent and Catalyst Addition:

    • To the reaction flask containing sulfur, add anhydrous tetrahydrofuran (THF) via a cannula. The volume should be sufficient to dissolve the sulfur and create a stirrable suspension.

    • Add a catalytic amount of naphthalene or introduce ammonia gas into the solvent. These catalysts facilitate the electron transfer process.[4]

  • Reaction Execution:

    • Slowly add the caesium metal to the stirred solution of sulfur in THF at room temperature. The reaction is exothermic.

    • The reaction is reported to proceed quantitatively at room temperature.[4] The disappearance of the metallic caesium and the formation of a white precipitate of this compound indicate the completion of the reaction.

  • Product Isolation and Purification:

    • Once the reaction is complete, the this compound precipitate can be isolated by filtration under an inert atmosphere.

    • Wash the product with fresh anhydrous THF to remove any unreacted starting materials or catalyst.

    • Dry the resulting white solid under vacuum to remove any residual solvent.

Alternative High-Temperature Synthesis:

A more direct, albeit less controlled, synthesis can be achieved by adding caesium metal to molten sulfur.[5] This method is highly exothermic and should be performed with extreme caution in a suitable reaction vessel, such as a ceramic crucible.[5]

Reaction Visualization

The following diagram illustrates the direct synthesis pathway of this compound from its elemental precursors.

Synthesis_of_Caesium_Sulfide Cs 2Cs Cs2S Cs₂S Cs->Cs2S + S S S->Cs2S

Caption: Direct synthesis of this compound from caesium and sulfur.

Alternative Synthesis Route

An alternative method for producing this compound involves the reaction of caesium hydroxide (B78521) with hydrogen sulfide.[1][4] This two-step process first forms caesium bisulfide, which then reacts with additional caesium hydroxide to yield this compound and water.[1][4]

  • CsOH + H₂S → CsHS + H₂O

  • CsHS + CsOH → Cs₂S + H₂O

Safety and Handling

Caesium metal is highly reactive and pyrophoric. It reacts violently with water.[5] this compound is a strong alkali in aqueous solution and is sensitive to moisture, hydrolyzing to release toxic hydrogen sulfide gas, which has a characteristic rotten egg smell.[1][4] Therefore, both the synthesis and handling of this compound must be conducted under strict anhydrous and inert conditions.

This guide provides a foundational understanding for the synthesis of this compound. For specific applications, further optimization of the reaction conditions and purification methods may be necessary.

References

An In-depth Technical Guide on the Thermal Decomposition of Caesium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of caesium sulfide (B99878) (Cs₂S). It details the decomposition products, transformation temperatures, and generalized experimental protocols for analysis. The information is presented to be a valuable resource for researchers in materials science, inorganic chemistry, and related fields. While not directly linked to drug development, understanding the thermal stability of such compounds is crucial in various scientific disciplines, including the synthesis of novel materials that may have biomedical applications.

Introduction to Caesium Sulfide

This compound is an inorganic salt with the chemical formula Cs₂S. It crystallizes in a cubic anti-fluorite structure and appears as white crystalline solids. The compound is highly reactive, particularly with moisture. In moist air, it rapidly hydrolyzes to form caesium bisulfide (CsHS) and caesium hydroxide (B78521) (CsOH)[1]. It also reacts exothermically with water to produce hydrogen sulfide gas[1]. This reactivity necessitates careful handling under inert and anhydrous conditions during experimental studies.

Thermal Decomposition of this compound

This compound is thermally stable to a certain degree, melting before it decomposes. The thermal decomposition of this compound occurs at temperatures above 600 °C[1]. The process involves the dissociation of the ionic compound into its constituent elements.

The primary thermal decomposition reaction is as follows:

Cs₂S(s) → 2Cs(g) + S(g)

At temperatures above 600 °C, both caesium and sulfur are expected to be in their gaseous states.

Quantitative Data

Due to the limited number of detailed studies specifically focused on the thermal decomposition of this compound, the available quantitative data is sparse. The following table summarizes the key thermal properties of this compound.

PropertyValueReference
Melting Point480 °C[1][2]
Decomposition Temperature> 600 °C[1]
Molar Mass297.876 g/mol [1][2]
Density4.19 g/cm³[1][2]

Experimental Protocols

4.1. Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry (MS)

This is a primary technique to determine the decomposition temperature and identify gaseous products.

  • Objective: To measure the mass loss of a Cs₂S sample as a function of temperature and identify the evolved gases.

  • Apparatus: A thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS).

  • Procedure:

    • A small, precisely weighed sample of anhydrous Cs₂S (typically 1-10 mg) is placed in an inert crucible (e.g., alumina).

    • The sample is loaded into the TGA furnace under an inert atmosphere.

    • The furnace is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the decomposition temperature (e.g., from room temperature to 800 °C).

    • The mass of the sample is continuously recorded as a function of temperature.

    • The gases evolved during decomposition are transferred to the mass spectrometer for analysis to identify the decomposition products.

4.2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions.

  • Objective: To determine the melting point and the enthalpy of fusion and decomposition.

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small, weighed sample of anhydrous Cs₂S is hermetically sealed in an inert sample pan. An empty, sealed pan is used as a reference.

    • The sample and reference are heated at a constant rate in the DSC furnace.

    • The difference in heat flow to the sample and reference is measured as a function of temperature. Endothermic and exothermic events, such as melting and decomposition, are recorded as peaks.

4.3. X-ray Diffraction (XRD)

XRD is used to analyze the solid residues after decomposition.

  • Objective: To identify the crystalline phases of the solid material before and after heating.

  • Apparatus: An X-ray diffractometer.

  • Procedure:

    • An initial XRD pattern of the Cs₂S sample is recorded at room temperature.

    • The sample is heated to a specific temperature (below and above the decomposition temperature) in a furnace under an inert atmosphere and then cooled.

    • XRD patterns of the heated samples are recorded to identify any new solid phases formed.

Visualizations

5.1. Decomposition Pathway

The following diagram illustrates the simple decomposition of this compound into its elements.

Cs2S This compound (Cs₂S) Products Elemental Products Cs2S->Products > 600 °C Cs Caesium (Cs) Products->Cs S Sulfur (S) Products->S

Thermal decomposition pathway of this compound.

5.2. Experimental Workflow

The diagram below outlines a typical experimental workflow for studying the thermal decomposition of this compound.

cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Analysis start Anhydrous Cs₂S Sample tga_ms TGA-MS start->tga_ms dsc DSC start->dsc xrd_initial Initial XRD start->xrd_initial mass_loss Mass Loss vs. Temp tga_ms->mass_loss gas_id Gaseous Product ID tga_ms->gas_id thermal_events Melting & Decomposition Temps dsc->thermal_events phase_id Solid Residue Analysis xrd_initial->phase_id

Experimental workflow for thermal analysis.

References

Technical Guide: Solubility of Caesium Sulfide in Non-Aqueous Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caesium sulfide (B99878) (Cs₂S) is a highly basic inorganic salt recognized for its unique chemical properties, including a large cationic radius and high reactivity.[1] While its applications are specialized, ranging from materials science to synthetic chemistry, understanding its behavior in various solvent systems is critical for its effective use.[1][2] This is particularly true in non-aqueous media, as Cs₂S readily hydrolyzes in the presence of moisture, making water an unsuitable solvent for many applications.[1][3][4] This document provides a technical overview of the known solubility characteristics of caesium sulfide in non-aqueous solvents, outlines a general methodology for its determination, and discusses the key factors influencing its solubility.

Solubility Data

Table 1: Qualitative Solubility of this compound in Non-Aqueous Solvents

Solvent Solvent Type Reported Solubility Citation
Ethanol (C₂H₅OH) Polar Protic Soluble / Complete Miscibility [1][3]

| Glycerol (C₃H₈O₃) | Polar Protic | Soluble |[1][3][4] |

Note: The term "complete miscibility" suggests a very high degree of solubility. However, it is important to note that alkali metal sulfides can undergo alcoholysis with protic solvents like ethanol, forming alkoxides and hydrosulfides.[5] This chemical reaction may influence solubility measurements, and the resulting solution may contain species other than the solvated Cs₂S salt.

Factors Influencing Solubility in Non-Aqueous Solvents

The solubility of an ionic salt like this compound in a non-aqueous solvent is governed by a balance of forces, primarily the lattice energy of the salt and the solvation energy of its constituent ions.

  • Solvent Polarity: Polar solvents are generally required to dissolve ionic compounds. The dipole moment of the solvent molecules allows them to interact with the Cs⁺ and S²⁻ ions, overcoming the crystal lattice energy.

  • Protic vs. Aprotic Solvents:

    • Polar Protic Solvents (e.g., alcohols) have O-H or N-H bonds and can act as hydrogen bond donors. They are effective at solvating both cations and anions. However, due to the strong basicity of the sulfide ion (S²⁻), these solvents can react with Cs₂S, complicating true solubility.[1][5]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) lack O-H or N-H bonds. They possess large dipole moments capable of solvating cations effectively but are less effective at solvating anions through hydrogen bonding.[6][7] The solubility of Cs₂S in these solvents is not widely reported but would be of significant interest for applications requiring a non-reactive, basic medium.

  • Lattice Energy: The energy required to separate the ions in the solid crystal lattice must be overcome by the energy released during solvation. This compound has a lower bond energy compared to lighter alkali metal sulfides due to larger interionic distances, which may contribute to its enhanced solubility in certain organic media.[1]

Experimental Workflow and Protocol

Given the absence of standardized data, researchers may need to determine the solubility of Cs₂S for their specific application. The following section provides a general workflow and a detailed experimental protocol for such a determination, emphasizing the necessary precautions for handling this reactive compound.

General Experimental Workflow

The diagram below illustrates a logical workflow for the gravimetric determination of Cs₂S solubility in a non-aqueous solvent under controlled conditions.

G cluster_prep Preparation cluster_exp Experiment (Inert Atmosphere) cluster_analysis Analysis p1 Source High-Purity Cs₂S p2 Dry Solvent & Glassware (e.g., Molecular Sieves, Oven) e1 Add Excess Cs₂S to Solvent p2->e1 e2 Equilibrate System (Stir/Shake at Constant T) e1->e2 e3 Allow Phases to Separate (Settle or Centrifuge) e2->e3 e4 Extract Aliquot of Saturated Supernatant e3->e4 a1 Weigh Aliquot e4->a1 a2 Evaporate Solvent (Under Vacuum/Inert Gas) a1->a2 a3 Weigh Dry Residue (Solute) a2->a3 a4 Calculate Solubility (g/100g solvent) a3->a4

References

An In-Depth Technical Guide to the Hydrolysis of Cesium Sulfide in Atmospheric Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical processes involved in the hydrolysis of cesium sulfide (B99878) (Cs₂S) upon exposure to atmospheric conditions. The document details the primary and secondary reactions, presents available physicochemical data, outlines experimental protocols for studying these reactions, and includes visualizations of the chemical pathways.

Introduction

Cesium sulfide is a highly reactive inorganic salt that readily undergoes hydrolysis in the presence of atmospheric moisture. This process leads to the formation of cesium hydrosulfide (B80085) (CsHS) and cesium hydroxide (B78521) (CsOH), with the subsequent release of hydrogen sulfide (H₂S) gas, known for its characteristic rotten egg smell[1]. The reactivity of cesium sulfide is such that it requires storage in anhydrous conditions to prevent decomposition[2]. Understanding the kinetics and mechanisms of this hydrolysis is critical in various fields, including materials science, chemical synthesis, and potentially in niche pharmaceutical applications where controlled release of H₂S might be of interest.

This guide will delve into the core chemical reactions, summarize relevant quantitative data, propose experimental methodologies for further research, and provide visual representations of the processes involved.

Core Chemical Reactions

The hydrolysis of cesium sulfide in atmospheric conditions is not a single event but a series of reactions.

Primary Hydrolysis

The initial and rapid reaction of solid cesium sulfide with water vapor from the atmosphere is as follows:

Cs₂S(s) + H₂O(g) → CsHS(s) + CsOH(s)

This reaction is known to be fast, with a reported half-life of less than 5 minutes at 50% relative humidity[3]. The products, cesium hydrosulfide and cesium hydroxide, are both solid bases.

Secondary Reactions with Atmospheric Components

The primary products are also reactive and will interact with atmospheric gases, primarily carbon dioxide.

Cesium hydroxide is a strong base and will readily react with atmospheric carbon dioxide in a classic acid-base neutralization reaction to form cesium carbonate and water, or cesium bicarbonate if CO₂ is in excess.

2CsOH(s) + CO₂(g) → Cs₂CO₃(s) + H₂O(l)

CsOH(s) + CO₂(g) → CsHCO₃(s)

Cesium hydrosulfide can also react with additional water molecules, leading to the release of hydrogen sulfide gas. This equilibrium is dependent on the ambient humidity.

CsHS(s) + H₂O(g) ⇌ CsOH(s) + H₂S(g)

The liberated hydrogen sulfide is a volatile and toxic gas.

Physicochemical and Thermodynamic Data

PropertyValueReference
Cesium Sulfide (Cs₂S)
Molar Mass297.88 g/mol [4]
AppearanceWhite crystalline solid[1]
Density4.19 g/cm³[1]
Melting Point480 °C[1]
Solubility in WaterHydrolyzes[1]
Hydrogen Sulfide (H₂S)
Molar Mass34.08 g/mol [5]
Boiling Point-60 °C[5]
Cesium Hydroxide (CsOH)
Molar Mass149.91 g/mol
ReactivityStrong base, readily absorbs CO₂
Cesium Hydrosulfide (CsHS)
Molar Mass165.98 g/mol

Note: Thermodynamic data for the hydrolysis reactions of cesium sulfide are not well-documented in publicly available literature. Researchers would likely need to perform calorimetric experiments or theoretical calculations to determine these values.

Experimental Protocols

To quantitatively study the hydrolysis of cesium sulfide, a combination of experimental setups and analytical techniques can be employed. The following protocols are proposed based on established methods for studying gas-solid reactions and analyzing the products.

Protocol 1: Gravimetric Analysis of Hydrolysis Rate

Objective: To determine the rate of water uptake and the initial rate of hydrolysis by measuring the mass change of a cesium sulfide sample over time under controlled atmospheric conditions.

Methodology:

  • A known mass of anhydrous cesium sulfide is placed in a thermogravimetric analysis (TGA) instrument or a controlled humidity chamber equipped with a microbalance.

  • A controlled flow of an inert gas (e.g., nitrogen or argon) with a specific relative humidity is passed over the sample.

  • The mass of the sample is monitored continuously. The initial increase in mass corresponds to the adsorption of water and the formation of CsHS and CsOH.

  • The experiment can be repeated at different temperatures and relative humidity levels to determine the reaction kinetics and the influence of these parameters.

Protocol 2: Quantification of Hydrogen Sulfide Evolution

Objective: To measure the rate of hydrogen sulfide gas evolution from the hydrolysis of cesium sulfide.

Methodology:

  • A sample of cesium sulfide is placed in a flow-through reactor.

  • A carrier gas with controlled humidity is passed through the reactor.

  • The effluent gas stream is directed to a hydrogen sulfide sensor. A variety of H₂S detection methods can be used, including:

    • Electrochemical Sensors: Provide real-time monitoring of H₂S concentrations.

    • Gas Chromatography (GC): Can be used to separate and quantify H₂S in the gas stream[6].

    • Lead Acetate Tape Method: A colorimetric method where the tape darkens in proportion to the H₂S concentration[5].

  • The concentration of H₂S is measured over time to determine the rate of its formation. This data can be used to derive kinetic parameters for the second stage of hydrolysis.

Protocol 3: Analysis of Solid-Phase Products

Objective: To identify and quantify the solid products of the hydrolysis reaction over time.

Methodology:

  • Multiple samples of cesium sulfide are exposed to a controlled atmosphere for varying durations.

  • At each time point, a sample is removed and analyzed using the following techniques:

    • X-ray Diffraction (XRD): To identify the crystalline phases present (Cs₂S, CsHS, CsOH, Cs₂CO₃).

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm the presence of hydroxide and carbonate species.

    • Raman Spectroscopy: To provide complementary information on the vibrational modes of the different chemical species.

  • The quantitative evolution of these species over time provides insight into the reaction pathway and kinetics.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and a conceptual experimental workflow.

Hydrolysis_Pathway Cs2S Cesium Sulfide (Cs₂S) Primary_Products Primary Products: Cesium Hydrosulfide (CsHS) Cesium Hydroxide (CsOH) Cs2S->Primary_Products Primary Hydrolysis H2O_atm Atmospheric Water (H₂O) H2O_atm->Primary_Products Secondary_Product_H2S Hydrogen Sulfide (H₂S gas) H2O_atm->Secondary_Product_H2S Secondary_Product_Carbonate Cesium Carbonate (Cs₂CO₃) Primary_Products->Secondary_Product_Carbonate Reaction with CO₂ Primary_Products->Secondary_Product_H2S Further Hydrolysis CO2_atm Atmospheric Carbon Dioxide (CO₂) CO2_atm->Secondary_Product_Carbonate

Caption: Reaction pathway for the hydrolysis of cesium sulfide.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_results Results Cs2S_sample Anhydrous Cs₂S Sample Controlled_Atmosphere Controlled Atmosphere (Humidity, Temperature, CO₂) Cs2S_sample->Controlled_Atmosphere Exposure Gravimetric Gravimetric Analysis (Mass Change) Controlled_Atmosphere->Gravimetric Gas_Analysis Evolved Gas Analysis (H₂S Quantification) Controlled_Atmosphere->Gas_Analysis Solid_Analysis Solid Phase Analysis (XRD, FTIR) Controlled_Atmosphere->Solid_Analysis Kinetics Reaction Kinetics Gravimetric->Kinetics Gas_Analysis->Kinetics Mechanism Reaction Mechanism Solid_Analysis->Mechanism

Caption: Workflow for studying cesium sulfide hydrolysis.

Conclusion

The hydrolysis of cesium sulfide in atmospheric conditions is a rapid and complex process involving primary hydrolysis followed by secondary reactions with atmospheric carbon dioxide. While direct quantitative kinetic data is sparse in the existing literature, this guide provides a foundational understanding of the chemical transformations and outlines robust experimental protocols for future research. The methodologies and analytical techniques described herein will enable researchers to determine the reaction rates, elucidate the reaction mechanisms, and understand the influence of various atmospheric parameters. Such data is invaluable for the safe handling and potential application of cesium sulfide in various scientific and industrial domains.

References

Unveiling the Electronic Landscape of Caesium Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the electronic band structure of caesium sulfide (B99878) (Cs₂S), a material of interest in various scientific and technological domains. While direct experimental data on the electronic band structure of Cs₂S is limited, this document synthesizes available theoretical and experimental information on analogous alkali-metal sulfides to project the expected properties of Cs₂S. Furthermore, it outlines detailed hypothetical experimental and computational protocols for the definitive characterization of its electronic properties.

Introduction to Caesium Sulfide

This compound (Cs₂S) is an ionic compound formed from the alkali metal caesium and the chalcogen sulfur. Like other alkali-metal sulfides, it is expected to be a wide-bandgap semiconductor. The electronic band structure of a material dictates its electrical and optical properties, making its characterization crucial for potential applications. The bonding in Cs₂S is predominantly ionic, with a significant transfer of electrons from the caesium to the sulfur atoms[1].

Crystal Structure

This compound has been reported to crystallize in two primary structures: a cubic anti-fluorite structure (space group Fm-3m) at ambient conditions and an orthorhombic structure[2][3]. In the anti-fluorite structure, the Cs⁺ ions occupy the tetrahedral interstitial sites of a face-centered cubic (FCC) lattice of S²⁻ ions. The crystal structure is a fundamental determinant of the electronic band structure.

Table 1: Crystallographic Data for this compound

PropertyValueCrystal StructureReference
Lattice Parameter (a)~8.541 ÅOrthorhombic (Pnma)[2]
Lattice Parameter (b)~5.365 ÅOrthorhombic (Pnma)[2]
Lattice Parameter (c)~10.354 ÅOrthorhombic (Pnma)[2]
Crystal SystemCubicAnti-fluorite[3]

Electronic Band Structure: A Theoretical Perspective

A first-principles study using the tight-binding linear muffin-tin orbital (TB-LMTO) method with the local density approximation (LDA) has shown that Li₂S, K₂S, and Rb₂S are indirect bandgap semiconductors, while Na₂S possesses a direct bandgap[4][5]. The valence band maximum (VBM) in these materials is typically located at the Γ point, while the conduction band minimum (CBM) is at the X point for the indirect gap materials[5].

Table 2: Calculated Electronic Properties of Alkali-Metal Sulfides (TB-LMTO with LDA)

CompoundBandgap TypeBandgap (eV)
Li₂SIndirect3.72
Na₂SDirect2.95
K₂SIndirect2.60
Rb₂SIndirect2.45

Source: Eithiraj et al. (2007)[4][5]

Based on the trend of decreasing bandgap energy with increasing cation atomic number, it is reasonable to predict that This compound will be an indirect bandgap semiconductor with a bandgap value lower than that of Rb₂S (i.e., < 2.45 eV) . The larger ionic radius of caesium would lead to a larger lattice constant, which generally results in a smaller bandgap.

Experimental and Computational Protocols

To definitively determine the electronic band structure of this compound, a combination of experimental and computational techniques is required.

Experimental Protocol: Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique for directly mapping the electronic band structure of crystalline solids.

Methodology:

  • Sample Preparation: High-quality single crystals of Cs₂S are essential. These can be grown using a suitable technique like the Bridgman method. The crystal is then cleaved in-situ under ultra-high vacuum (UHV) to expose a clean, atomically flat surface.

  • Instrumentation: A high-resolution ARPES system equipped with a hemispherical electron analyzer and a UV or synchrotron light source is required.

  • Measurement: The sample is irradiated with monochromatic photons of a specific energy. The kinetic energy and emission angle of the photoemitted electrons are measured by the analyzer.

  • Data Analysis: By scanning the emission angle and analyzing the energy distribution of the photoelectrons, the energy-momentum relationship of the electrons within the material (i.e., the band structure) can be reconstructed.

ARPES_Workflow cluster_prep Sample Preparation cluster_measurement ARPES Measurement cluster_analysis Data Analysis Crystal_Growth Single Crystal Growth (e.g., Bridgman) Cleaving In-situ Cleaving (UHV) Crystal_Growth->Cleaving Sample Cs2S Sample Cleaving->Sample Photon_Source Monochromatic Photon Source Photon_Source->Sample Analyzer Hemispherical Electron Analyzer Sample->Analyzer Raw_Data Energy & Angle Distribution Data Analyzer->Raw_Data Band_Structure Reconstructed Band Structure Raw_Data->Band_Structure

Caption: Logical workflow for calculating the electronic band structure of Cs₂S using DFT.

Conclusion

While direct experimental data for the electronic band structure of this compound remains to be reported, a comprehensive analysis of its alkali-metal sulfide analogues strongly suggests that Cs₂S is an indirect bandgap semiconductor with a bandgap of less than 2.45 eV. The precise determination of its electronic properties awaits dedicated experimental and computational investigations as outlined in this guide. Such studies will be instrumental in unlocking the potential of this compound in various technological applications.

References

Theoretical and Computational Explorations of Cesium Sulfide (Cs₂S): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium sulfide (B99878) (Cs₂S), an inorganic salt with the anti-fluorite crystal structure, presents unique properties owing to the large ionic radius of cesium. While experimental data on its structural and basic physical characteristics are available, a comprehensive theoretical and computational understanding of its electronic, optical, mechanical, and thermoelectric properties remains an area ripe for exploration. This technical guide synthesizes the existing experimental knowledge of Cs₂S and outlines the key theoretical frameworks and computational methodologies that can be employed to further elucidate its behavior at a quantum-mechanical level. By drawing parallels with computational studies on other alkali metal sulfides, this document provides a roadmap for future research into the properties and potential applications of Cs₂S.

Introduction

Cesium sulfide (Cs₂S) is a member of the alkali metal sulfide family, characterized by its ionic bonding and crystalline structure. It is a white, crystalline solid that is highly reactive with moisture.[1] While its primary applications are currently limited, a deeper understanding of its fundamental properties through theoretical and computational modeling could unlock new avenues for its use in various scientific and technological fields. This guide provides a detailed overview of the known experimental data for Cs₂S and delineates the powerful predictive capabilities of modern computational materials science to fill the existing knowledge gaps.

Experimental Data for Cesium Sulfide (Cs₂S)

Experimental investigations have laid the groundwork for our current understanding of Cs₂S. The available quantitative data is summarized in the tables below.

Structural and Physical Properties

Cesium sulfide adopts an anti-fluorite crystal structure at ambient conditions.[2][3] This structure is characterized by a face-centered cubic (FCC) arrangement of the sulfide anions, with the cesium cations occupying the tetrahedral interstitial sites.[4][5]

PropertyValueReference(s)
Chemical FormulaCs₂S[1]
Molar Mass297.876 g/mol [1]
AppearanceWhite crystalline solid[1]
Crystal StructureAnti-fluorite type, Orthorhombic (Pnma space group)[2][3][6]
Lattice Parameters (a, b, c)a = 8.541(1) Å, b = 5.365(1) Å, c = 10.354(2) Å[3]
Density4.19 g/cm³[1]
Melting Point480 °C[1]
High-Pressure Behavior

Under compression, Cs₂S undergoes a structural phase transition. High-pressure X-ray diffraction studies have shown a continuous transformation from the initial anti-cotunnite (Pnma) structure to a distorted Ni₂In-type structure, also with the Pnma space group. This transition begins below 1 GPa and is nearly complete by 5 GPa.[2][3]

Pressure RangeCrystal StructureSpace GroupReference(s)
AmbientAnti-cotunnite (anti-PbCl₂) typePnma[2][3]
> 1 GPaDistorted Ni₂In-typePnma[2][3]

Theoretical and Computational Methodologies

Computational Workflow

A typical workflow for the theoretical investigation of a crystalline material like Cs₂S using DFT is depicted below. This process involves determining the ground state crystal structure, from which various physical properties can be calculated.

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output Properties input_structure Initial Crystal Structure (e.g., Anti-fluorite) scf Self-Consistent Field (SCF) Calculation input_structure->scf pseudopotentials Pseudopotentials (Cs, S) pseudopotentials->scf calc_params Calculation Parameters (XC functional, k-points, cutoff energy) calc_params->scf relax Structural Relaxation (Geometry Optimization) scf->relax property_calcs Property Calculations relax->property_calcs ground_state Ground State Energy & Optimized Structure relax->ground_state electronic Electronic Properties (Band Structure, DOS) property_calcs->electronic phonons Vibrational Properties (Phonon Dispersion) property_calcs->phonons elastic Mechanical Properties (Elastic Constants) property_calcs->elastic optical Optical Properties (Dielectric Function) property_calcs->optical thermoelectric Thermoelectric Properties (Seebeck, Conductivity) property_calcs->thermoelectric

Figure 1: General workflow for DFT-based materials property calculations.
Electronic Properties

The electronic band structure and density of states (DOS) are crucial for understanding the electronic nature of a material (i.e., whether it is a metal, semiconductor, or insulator) and its optical properties. For alkali metal sulfides like Li₂S and Na₂S, DFT calculations have shown them to be semiconductors.[7][8][9] Li₂S is predicted to have an indirect band gap, while Na₂S has a direct band gap.[7][8][9] Similar calculations for Cs₂S would reveal its band gap nature and magnitude.

The logical flow for calculating and analyzing electronic properties is as follows:

electronic_properties_logic start Optimized Crystal Structure scf_nonscf SCF and Non-SCF Calculations along high-symmetry k-path start->scf_nonscf band_structure Electronic Band Structure scf_nonscf->band_structure dos_calc Density of States (DOS) Calculation scf_nonscf->dos_calc analysis Analysis: - Band Gap (Direct/Indirect) - Effective Mass - Orbital Contributions band_structure->analysis pdos_calc Projected DOS (PDOS) Calculation dos_calc->pdos_calc pdos_calc->analysis

Figure 2: Logical diagram for electronic structure analysis.
Vibrational Properties (Phonons)

Phonon dispersion curves provide insight into the vibrational modes of the crystal lattice and are essential for determining its dynamical stability and thermal properties. The absence of imaginary frequencies in the phonon dispersion indicates that the crystal structure is stable. First-principles calculations of phonon properties for materials with the anti-fluorite structure, such as Be₂C, have been successfully performed.[10][11] A similar approach can be applied to Cs₂S to understand its lattice dynamics.

Mechanical Properties

The elastic constants of a material determine its response to mechanical stress and are fundamental for understanding its stiffness, hardness, and ductility. These constants can be calculated from first-principles by applying small strains to the crystal lattice and calculating the resulting stress. Although no specific calculations for Cs₂S are readily available, theoretical predictions for the elastic constants of various compounds are a common application of DFT.[12][13]

Optical Properties

Theoretical calculations of optical properties, such as the dielectric function, refractive index, and absorption spectrum, provide a deep understanding of how a material interacts with light. These properties are derived from the electronic band structure. DFT-based studies have been successfully used to investigate the optical properties of various cesium-based compounds and sulfides.[4][14][15]

Thermoelectric Properties

The thermoelectric performance of a material is determined by its Seebeck coefficient, electrical conductivity, and thermal conductivity. These transport properties can be calculated from the electronic band structure and phonon dispersion using the Boltzmann transport equation.[16][17][18] Computational studies on cesium chalcogenides and other sulfides have demonstrated the potential to predict and understand their thermoelectric behavior.[16][19][20]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of high-quality Cs₂S samples, which are necessary for both fundamental studies and potential applications.

Synthesis of Cesium Sulfide

Crystalline Cs₂S can be synthesized through various methods, including the direct reaction of the elements. A common laboratory-scale synthesis involves the reaction of cesium metal with molten sulfur.[21]

Protocol for Direct Reaction:

  • Preparation: Elemental sulfur is placed in a ceramic crucible.

  • Melting: The sulfur is gently heated until it melts.

  • Reaction: A small, carefully measured amount of cesium metal is added to the molten sulfur. The reaction is exothermic.

  • Product Formation: The reaction proceeds to form cesium sulfide (2Cs + S → Cs₂S).[21]

  • Handling: Due to the high reactivity of cesium and the resulting Cs₂S with air and moisture, all steps must be carried out in an inert atmosphere (e.g., in a glovebox filled with argon).

Characterization Techniques

A suite of characterization techniques is employed to verify the structure, purity, and properties of the synthesized Cs₂S.

  • X-ray Diffraction (XRD): Used to determine the crystal structure, lattice parameters, and phase purity of the synthesized material. High-pressure XRD experiments are conducted using diamond anvil cells to study structural transformations under compression.[2][3][22][23]

  • Raman and Infrared (IR) Spectroscopy: These techniques probe the vibrational modes of the crystal lattice. The positions and symmetries of the Raman and IR active modes provide a fingerprint of the crystal structure and bonding.[4][24][25]

  • Scanning Electron Microscopy (SEM): Provides information on the morphology and microstructure of the crystalline material.[15]

  • UV-Vis Spectroscopy: Used to determine the optical absorption properties and estimate the band gap of the material.[26]

  • Thermoelectric Property Measurement: Involves the simultaneous measurement of the Seebeck coefficient and electrical conductivity as a function of temperature. Thermal conductivity is often measured separately using techniques like the laser flash method.[27]

Conclusion and Future Outlook

Cesium sulfide presents an interesting case within the alkali metal sulfide series. While its fundamental structural and physical properties have been established experimentally, a significant opportunity exists for computational materials science to provide a deeper, more predictive understanding of its electronic, optical, mechanical, and thermoelectric properties. The methodologies outlined in this guide, which have been successfully applied to similar materials, can pave the way for a comprehensive theoretical characterization of Cs₂S. Such studies would not only contribute to the fundamental understanding of this compound but could also guide the exploration of its potential in various technological applications. The lack of extensive computational data highlights a gap in the current literature and underscores the need for further theoretical investigation into this intriguing material.

References

The Synthesis of Caesium Sulfide: A Technical Guide to its Discovery, History, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of caesium sulfide (B99878) (Cs₂S). It details the primary synthetic routes, including direct combination of the elements and the reaction of caesium hydroxide (B78521) with hydrogen sulfide. This document offers detailed experimental protocols for these methods, presents available quantitative data in structured tables for comparative analysis, and illustrates reaction pathways and workflows using logical diagrams. This guide is intended to be a valuable resource for researchers and professionals in chemistry and materials science, including those in the field of drug development where inorganic compounds are gaining increasing interest.

Introduction

Caesium sulfide, an inorganic salt with the formula Cs₂S, is a highly reactive, hygroscopic white crystalline solid.[1] Its unique properties, stemming from the large ionic radius of the caesium cation, make it a subject of interest in various chemical and materials science applications. This guide delves into the historical context of its discovery and outlines the primary methods for its synthesis, providing detailed experimental procedures.

Discovery and Historical Context

The journey to the synthesis of this compound began with the discovery of its constituent elements.

Discovery of Caesium

Caesium (Cs) was discovered in 1860 by German scientists Robert Bunsen and Gustav Kirchhoff in Heidelberg. While analyzing the mineral water from Dürkheim, they observed two bright blue lines in its spectrum using a spectroscope, an instrument they had recently developed. These spectral lines were indicative of a new, then-unknown element. They named the element "caesium" from the Latin word "caesius," meaning "sky blue," in reference to its characteristic spectral emission. While Bunsen and Kirchhoff were able to isolate caesium salts, the isolation of metallic caesium was not achieved until 1881 by Carl Setterberg.

Early Synthesis of Metal Sulfides

The synthesis of metal sulfides has a long history, with early methods often involving the direct reaction of a metal with sulfur. Jöns Jacob Berzelius, a prominent 19th-century chemist, made significant contributions to the understanding of sulfides and their analysis.[2] The first documented appearance of this compound in chemical literature was in the early 20th century, following the development of more sophisticated extraction methods for caesium from its ores.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula Cs₂S
Molar Mass 297.876 g/mol [3]
Appearance White crystalline solid[1]
Crystal Structure Anti-fluorite (cubic)
Density 4.19 g/cm³[3]
Melting Point 480 °C[3]
Solubility in Water Hydrolyzes to form caesium bisulfide (CsHS)[3]
Solubility in other solvents Soluble in ethanol (B145695) and glycerol[1]

Synthesis of this compound

There are two primary methods for the synthesis of this compound.

Method 1: Direct Reaction of Caesium and Sulfur

This method involves the direct combination of caesium metal and elemental sulfur. The reaction can be carried out in a suitable solvent, such as anhydrous tetrahydrofuran (B95107) (THF) or liquid ammonia (B1221849).

The direct reaction of caesium and sulfur in anhydrous THF is a common laboratory-scale synthesis.[3] The reaction is often facilitated by a catalyst, such as naphthalene (B1677914) or ammonia, to promote the electron transfer between the reactants.

Reaction: 2 Cs + S → Cs₂S

Experimental Protocol: Synthesis of this compound in Anhydrous THF

Materials:

  • Caesium metal (in sealed ampoule)

  • Elemental sulfur (powdered)

  • Anhydrous tetrahydrofuran (THF)

  • Naphthalene (catalyst)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk line or glovebox

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Heating mantle

Procedure:

  • Preparation: All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas to exclude air and moisture. The reaction should be carried out under an inert atmosphere using a Schlenk line or in a glovebox.

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel is charged with a stoichiometric amount of powdered elemental sulfur and a catalytic amount of naphthalene. Anhydrous THF is then added to the flask to dissolve the reactants.

  • Addition of Caesium: A solution of caesium metal in anhydrous THF is prepared separately and transferred to the dropping funnel. This solution is then added dropwise to the stirred sulfur solution at room temperature.

  • Reaction: The reaction is typically exothermic. The mixture is stirred at room temperature for several hours until the reaction is complete, which can be indicated by a change in color.

  • Isolation and Purification: The solvent is removed under vacuum to yield the crude this compound. The product can be purified by washing with anhydrous diethyl ether to remove any unreacted naphthalene, followed by drying under vacuum. For higher purity, recrystallization from anhydrous ethanol can be performed.[1]

Safety Precautions:

  • Caesium metal is extremely reactive and pyrophoric. It must be handled under an inert atmosphere at all times.

  • Anhydrous THF can form explosive peroxides. Use freshly distilled THF from a suitable drying agent.

  • The reaction is exothermic and should be controlled by the rate of addition of the caesium solution.

Liquid ammonia serves as an excellent solvent for alkali metals and facilitates the reaction with sulfur. This method is known to produce high-purity this compound.

Reaction: 2 Cs + S → Cs₂S (in liquid NH₃)

Experimental Protocol: Synthesis of this compound in Liquid Ammonia

Materials:

  • Caesium metal

  • Elemental sulfur

  • Liquid ammonia

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Low-temperature reaction vessel (e.g., a three-necked flask with a cold finger condenser)

  • Dry ice/acetone or liquid nitrogen bath

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: The reaction vessel must be scrupulously dried and flushed with an inert gas.

  • Condensation of Ammonia: The reaction flask is cooled in a dry ice/acetone bath (-78 °C). Ammonia gas is then condensed into the flask to the desired volume.

  • Dissolution of Caesium: A stoichiometric amount of caesium metal is carefully added to the liquid ammonia. The caesium will dissolve to form a characteristic blue solution.

  • Addition of Sulfur: Powdered elemental sulfur is added portion-wise to the stirred caesium solution. The blue color will dissipate as the reaction proceeds.

  • Reaction Completion: The reaction is allowed to proceed at -78 °C until all the sulfur has been added and the blue color of the solvated electrons has disappeared, indicating the complete consumption of caesium.

  • Isolation: The liquid ammonia is allowed to evaporate slowly under a stream of inert gas. The resulting solid this compound is then dried under high vacuum to remove any residual ammonia.

Safety Precautions:

  • Liquid ammonia is a corrosive and toxic gas. The reaction must be carried out in a well-ventilated fume hood.

  • The reaction vessel should be open to a bubbler to prevent pressure buildup as the ammonia evaporates.

  • Caesium metal is highly reactive.

Method 2: Reaction of Caesium Hydroxide with Hydrogen Sulfide

This method provides an alternative route to this compound, avoiding the use of highly reactive caesium metal. It is a two-step process involving the initial formation of caesium bisulfide.[3]

Reactions:

  • CsOH + H₂S → CsHS + H₂O

  • CsHS + CsOH → Cs₂S + H₂O

Experimental Protocol: Synthesis of this compound from Caesium Hydroxide and Hydrogen Sulfide

Materials:

  • Caesium hydroxide (CsOH)

  • Hydrogen sulfide (H₂S) gas

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Gas washing bottle (for H₂S generation or from a cylinder)

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Apparatus for heating and evaporation

Procedure:

  • Preparation of Caesium Hydroxide Solution: A concentrated aqueous solution of caesium hydroxide is prepared in a three-necked flask equipped with a magnetic stirrer and a gas inlet tube.

  • Formation of Caesium Bisulfide: Hydrogen sulfide gas is bubbled through the caesium hydroxide solution. The reaction is continued until the solution is saturated with H₂S, leading to the formation of caesium bisulfide. This can be monitored by pH changes or by weighing the flask to determine the amount of H₂S absorbed.

  • Formation of this compound: A second equivalent of the concentrated caesium hydroxide solution is then added to the caesium bisulfide solution.

  • Isolation and Purification: The water is removed by evaporation under reduced pressure, leaving behind the solid this compound. The product should be dried thoroughly under vacuum to remove all traces of water. The resulting this compound should be stored under an inert atmosphere due to its hygroscopic nature.

Safety Precautions:

  • Hydrogen sulfide is a highly toxic and flammable gas with the characteristic odor of rotten eggs. It should be handled in a well-ventilated fume hood with appropriate safety monitoring.

  • Caesium hydroxide is a strong, corrosive base. Appropriate personal protective equipment (gloves, goggles) should be worn.

Quantitative Data Summary

Quantitative data on the yield and purity of this compound synthesis is not widely reported in the literature. The following table provides a general comparison based on the nature of the reactions.

Synthesis MethodTypical YieldPurityNotes
Direct Reaction in THF HighGood to HighPurity is dependent on the purity of the starting materials and the exclusion of air and moisture.
Direct Reaction in Liquid NH₃ Very HighVery HighThis method is known for producing high-purity alkali metal sulfides.
From CsOH and H₂S Moderate to HighGoodPurity can be affected by the presence of unreacted starting materials or byproducts if stoichiometry is not carefully controlled.

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the synthesis methods described.

Synthesis_Method_1A Cs Caesium Metal (Cs) Reaction Reaction Flask Cs->Reaction S Sulfur (S) S->Reaction THF Anhydrous THF THF->Reaction Catalyst Naphthalene or NH3 Catalyst->Reaction Cs2S_crude Crude Cs2S Reaction->Cs2S_crude Purification Purification (Washing/Recrystallization) Cs2S_crude->Purification Cs2S_pure Pure Cs2S Purification->Cs2S_pure

Diagram 1: Synthesis of this compound via Direct Reaction in THF.

Synthesis_Method_1B Cs Caesium Metal (Cs) Reaction Low-Temperature Reaction Cs->Reaction S Sulfur (S) S->Reaction NH3 Liquid Ammonia (NH3) NH3->Reaction Evaporation Ammonia Evaporation Reaction->Evaporation Cs2S_pure Pure Cs2S Evaporation->Cs2S_pure

Diagram 2: Synthesis of this compound via Direct Reaction in Liquid Ammonia.

Synthesis_Method_2 CsOH1 Caesium Hydroxide (CsOH) Step1 Step 1: Formation of Caesium Bisulfide CsOH1->Step1 H2S Hydrogen Sulfide (H2S) H2S->Step1 CsHS Caesium Bisulfide (CsHS) Step1->CsHS Step2 Step 2: Formation of This compound CsHS->Step2 CsOH2 Caesium Hydroxide (CsOH) CsOH2->Step2 Cs2S_sol Aqueous Cs2S Step2->Cs2S_sol Isolation Isolation & Purification (Evaporation & Drying) Cs2S_sol->Isolation Cs2S_pure Pure Cs2S Isolation->Cs2S_pure

Diagram 3: Synthesis of this compound from Caesium Hydroxide and Hydrogen Sulfide.

Conclusion

The synthesis of this compound can be achieved through several viable routes, with the direct reaction of the elements in liquid ammonia generally offering the highest purity product. The choice of method will depend on the available starting materials, equipment, and the desired purity of the final product. The high reactivity and hygroscopic nature of this compound necessitate careful handling under inert and anhydrous conditions. This guide provides the foundational knowledge and detailed protocols to enable researchers to safely and effectively synthesize this interesting and reactive inorganic compound.

References

An In-depth Technical Guide on the Phase Diagram and Stability of Caesium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caesium sulfide (B99878) (Cs₂S) is an inorganic salt that has garnered scientific interest due to its potential applications in various fields. A thorough understanding of its phase diagram and stability is crucial for its synthesis, handling, and application. This technical guide provides a comprehensive overview of the current knowledge on the phase behavior, crystal structure, and thermodynamic stability of caesium sulfide. It consolidates available quantitative data, outlines experimental methodologies, and highlights areas where further research is needed.

Introduction

This compound is a member of the alkali metal sulfide family. Like other alkali metal sulfides, it is a strong base and is highly reactive, particularly with moisture and air. Its properties are of interest in materials science and synthetic chemistry. A complete understanding of its phase transitions under different temperature and pressure regimes is essential for controlling its synthesis and predicting its behavior in various applications.

Thermodynamic Data

The thermodynamic properties of this compound are fundamental to understanding its stability and phase transitions. The available data, however, show some discrepancies across different sources, which are compiled in the table below.

PropertyValueSource(s)
Molar Mass297.876 g/mol [1]
Melting Point480 °C[1]
500 °C[2]
Standard Molar Enthalpy of Formation (ΔfH°)-343 kJ/mol (solid)[2]
-359.8 kJ/mol[3]
Standard Molar Gibbs Energy of Formation (ΔfG°)-326 kJ/mol (solid)[2]
Standard Molar Entropy (S°)146 J/(mol·K) (solid)[2]
Density4.19 g/cm³[1]

Note: The discrepancies in the reported values for melting point and enthalpy of formation highlight the need for further experimental verification.

Crystal Structure and Phase Diagram

A significant point of contention in the literature is the crystal structure of this compound at ambient conditions. This ambiguity has implications for the understanding of its phase diagram.

The Crystal Structure Controversy

Two primary crystal structures have been reported for Cs₂S at standard temperature and pressure:

  • Cubic Anti-fluorite Structure: Many contemporary databases and chemical resources describe Cs₂S as having a cubic anti-fluorite structure with the space group Fm-3m. In this structure, the sulfide anions (S²⁻) form a face-centered cubic lattice, and the caesium cations (Cs⁺) occupy the tetrahedral interstitial sites.

  • Orthorhombic Structure: A 1977 experimental study by Sommer and Hoppe reported that Cs₂S crystallizes in an orthorhombic system with the space group Pnma.[3] This finding is supported by some theoretical calculations on alkali-metal sulfides which suggest that for the heavier alkali metals like caesium, an orthorhombic structure (anticotunnite type) is the ground state.

This discrepancy remains unresolved in the scientific literature, and a definitive, modern experimental re-evaluation of the crystal structure of Cs₂S is needed. The following diagram illustrates the two proposed crystal structures.

Proposed Crystal Structures of Cs₂S
Pressure-Temperature (P-T) Phase Diagram

A complete, experimentally verified pressure-temperature (P-T) phase diagram for this compound is not currently available in the public domain. However, based on the known melting point and the general behavior of other alkali metal sulfides under pressure, a hypothetical phase diagram can be proposed. It is anticipated that Cs₂S will undergo phase transitions to denser, higher-coordination structures at elevated pressures.

The following diagram presents a schematic P-T phase diagram for Cs₂S, illustrating the known solid-liquid transition and the region where solid-solid phase transitions are expected to occur.

G Hypothetical Pressure-Temperature Phase Diagram for Cs₂S P Pressure T Temperature Solid1 Solid (Ambient Phase: Cubic or Orthorhombic?) Solid2 High-Pressure Solid Phase(s) (Predicted) Solid1->Solid2 P_transition Liquid Liquid Solid1->Liquid T_m ≈ 480-500 °C origin->p_axis_end P origin->t_axis_end T

Hypothetical P-T Phase Diagram for Cs₂S

Stability

Thermal Stability

This compound is thermally stable up to its melting point of approximately 480-500 °C. At higher temperatures, it is expected to decompose.

Chemical Stability

This compound is highly reactive and chemically unstable under ambient atmospheric conditions.

  • Reaction with Water and Moisture: It readily reacts with water and even atmospheric moisture to produce caesium hydrosulfide (B80085) (CsSH) and caesium hydroxide (B78521) (CsOH), releasing hydrogen sulfide (H₂S) gas, which has a characteristic rotten egg smell.[1] Cs₂S + H₂O → CsSH + CsOH CsSH + H₂O → CsOH + H₂S

  • Reaction with Air: In the presence of air, this compound can be oxidized to caesium sulfate (B86663) (Cs₂SO₄) and other sulfur-containing compounds.

Due to this high reactivity, this compound must be handled and stored in an inert, dry atmosphere (e.g., under nitrogen or argon).

Experimental Protocols

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The choice of method depends on the desired purity and scale of the product.

Method 1: Direct Reaction of Elements

Anhydrous this compound can be synthesized by the direct reaction of caesium metal with sulfur in a suitable solvent, such as anhydrous tetrahydrofuran (B95107) (THF). The reaction can be catalyzed by ammonia (B1221849) or naphthalene (B1677914).[1]

  • Reaction: 2 Cs + S → Cs₂S

  • Procedure:

    • In a glovebox under an inert atmosphere, a solution of elemental sulfur in anhydrous THF is prepared.

    • Stoichiometric amounts of caesium metal are carefully added to the sulfur solution. The use of a catalyst like naphthalene can facilitate the reaction.

    • The reaction mixture is stirred at room temperature until the reaction is complete, indicated by the disappearance of the reactants.

    • The this compound product, which may precipitate out of the solution, is then isolated by filtration, washed with anhydrous THF, and dried under vacuum.

Method 2: Reaction of Caesium Hydroxide with Hydrogen Sulfide

This method involves the reaction of caesium hydroxide with hydrogen sulfide gas.[1]

  • Reactions:

    • CsOH + H₂S → CsSH + H₂O

    • CsSH + CsOH → Cs₂S + H₂O

  • Procedure:

    • Hydrogen sulfide gas is bubbled through an aqueous solution of caesium hydroxide to form caesium hydrosulfide.

    • A stoichiometric amount of caesium hydroxide is then added to the caesium hydrosulfide solution.

    • The water is removed by evaporation under reduced pressure to yield solid this compound. This method requires careful control of stoichiometry to avoid the formation of byproducts.

The following diagram illustrates the workflow for the direct synthesis method.

G Experimental Workflow: Direct Synthesis of Cs₂S Start Start: Glovebox (Inert Atmosphere) Prepare_S Prepare Sulfur Solution (Sulfur in anhydrous THF) Start->Prepare_S Add_Cs Add Stoichiometric Caesium Metal (with catalyst, e.g., naphthalene) Prepare_S->Add_Cs React Stir at Room Temperature Add_Cs->React Isolate Isolate Product by Filtration React->Isolate Wash Wash with Anhydrous THF Isolate->Wash Dry Dry under Vacuum Wash->Dry End End: Pure Cs₂S Dry->End

Workflow for Direct Synthesis of Cs₂S
Characterization Techniques

The characterization of this compound, particularly the determination of its crystal structure and phase transitions, requires specialized techniques due to its sensitivity to air and moisture.

  • X-ray Diffraction (XRD): Single-crystal or powder XRD is the primary technique for determining the crystal structure. For high-pressure studies, a diamond anvil cell (DAC) coupled with a synchrotron X-ray source is typically used.[4] The sample must be loaded into the DAC in an inert atmosphere.

  • Neutron Diffraction: This technique can be particularly useful for locating the positions of light atoms, although for Cs₂S, XRD is generally sufficient. Neutron scattering has been used to study the dynamics of related compounds like caesium hydrosulfide.[2]

  • Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques can provide information about the local coordination and symmetry of the crystal lattice and can be used to detect phase transitions. High-pressure Raman spectroscopy is a powerful tool for studying pressure-induced phase changes.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques can be used to determine melting points, transition temperatures, and thermal stability under controlled atmospheres.

Conclusion and Future Outlook

The phase diagram and stability of this compound are not yet fully understood. The primary challenge is the conflicting data regarding its crystal structure at ambient conditions. A definitive experimental study to resolve the cubic versus orthorhombic structure is a critical next step for the materials science community. Furthermore, a systematic investigation of the P-T phase diagram using modern high-pressure and high-temperature techniques is necessary to map out the phase boundaries and identify any new polymorphic forms. Such studies will provide the fundamental data required for the informed design and application of this compound in future technologies.

References

Fundamental Optical Properties of Caesium Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caesium sulfide (B99878) (Cs₂S) is an inorganic compound with potential applications in various scientific fields, including materials science and potentially as a component in specialized optical or electronic devices. Understanding its fundamental optical properties is crucial for harnessing its capabilities. This technical guide provides a concise overview of the known optical characteristics of caesium sulfide, outlines standard experimental protocols for their determination, and presents a generalized workflow for the optical characterization of similar semiconductor materials. Due to a notable scarcity of dedicated experimental literature on the optical properties of Cs₂S, this guide combines the limited available data with established methodologies for analogous materials.

Core Properties of this compound

This compound is a white crystalline solid that adopts a cubic anti-fluorite crystal structure.[1][2] This structure consists of caesium cations (Cs⁺) and sulfide anions (S²⁻).[1] The bonding in Cs₂S is predominantly ionic.[3] The material is highly reactive with atmospheric moisture and requires handling under anhydrous conditions.[1]

Structural and Physical Properties

A summary of the key structural and physical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical FormulaCs₂S[2]
Molar Mass297.876 g/mol [2]
Crystal StructureCubic, anti-fluorite[1][2]
Lattice Parameter~7.50 Å[1]
Density4.19 g/cm³[1][2]
Melting Point480 °C[1][2]
AppearanceWhite crystalline solid[1][2]
Known Optical Parameters

The available quantitative data on the optical properties of this compound is limited. The known parameters are summarized in Table 2.

PropertyValueWavelength/EnergyReference
Refractive Index (n)1.85589 nm[1]
Absorption Edge250 nm4.96 eV[1]
Band Gap (Eg) ~4.96 eV (calculated from absorption edge) -[1]

Experimental Protocols for Optical Characterization

While specific experimental reports on this compound are scarce, its optical properties can be thoroughly characterized using standard techniques for semiconductor materials. These protocols are generally applicable to thin films or single crystals of Cs₂S.

Sample Preparation: Thin Film Deposition

For many optical measurements, this compound would first be synthesized and deposited as a thin film on a suitable substrate (e.g., quartz or silicon). A common method for depositing sulfide thin films is Chemical Bath Deposition (CBD).

Generalized Chemical Bath Deposition Protocol for Sulfide Thin Films:

  • Precursor Solution Preparation: A caesium salt (e.g., caesium chloride, CsCl) and a sulfur source (e.g., thiourea, Na₂S) are dissolved in an aqueous or organic solvent. Complexing agents and pH buffers are often added to control the reaction rate and film quality.

  • Substrate Preparation: The substrate is thoroughly cleaned to remove any organic and inorganic contaminants. This typically involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with an inert gas (e.g., nitrogen).

  • Deposition: The cleaned substrate is immersed in the precursor solution. The solution is heated to a specific temperature (e.g., 60-80 °C) and maintained for a set duration to allow for the controlled precipitation of the this compound film onto the substrate.

  • Post-Deposition Treatment: After deposition, the film is rinsed with deionized water to remove any loosely adhered particles and dried. A subsequent annealing step in an inert atmosphere may be performed to improve crystallinity and control stoichiometry.

Measurement of Absorption, Transmission, and Band Gap

Technique: UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy

Objective: To determine the absorption and transmission characteristics of the Cs₂S film and to estimate its optical band gap.

Methodology:

  • A UV-Vis-NIR spectrophotometer is used, which consists of a light source (typically deuterium (B1214612) and tungsten-halogen lamps), a monochromator, and a detector.

  • A baseline is recorded with a blank substrate (identical to the one used for the film) in the beam path to account for any absorption or reflection from the substrate.

  • The this compound-coated substrate is then placed in the beam path.

  • The transmittance and absorbance spectra are recorded over a specific wavelength range (e.g., 200-1100 nm).

  • The absorption coefficient (α) is calculated from the absorbance data using the Beer-Lambert law.

  • The optical band gap (Eg) is determined by plotting (αhν)² versus photon energy (hν) (for a direct band gap semiconductor) and extrapolating the linear portion of the curve to the energy axis. This is known as a Tauc plot.

Characterization of Luminescent Properties

Technique: Photoluminescence (PL) Spectroscopy

Objective: To investigate the emission properties of this compound, which can provide insights into its electronic structure, defects, and impurities.

Methodology:

  • The Cs₂S sample is placed in a light-tight sample chamber.

  • A monochromatic light source, typically a laser with a photon energy greater than the band gap of Cs₂S, is used to excite the sample.

  • The light emitted from the sample is collected by a lens and directed into a monochromator to separate the emission by wavelength.

  • A sensitive detector (e.g., a photomultiplier tube or a CCD camera) records the intensity of the emitted light at each wavelength.

  • The resulting photoluminescence spectrum shows the intensity of emitted light as a function of wavelength or energy.

Determination of Refractive Index and Film Thickness

Technique: Spectroscopic Ellipsometry

Objective: To accurately measure the refractive index (n) and extinction coefficient (k) of the Cs₂S film as a function of wavelength, as well as its thickness.

Methodology:

  • A spectroscopic ellipsometer directs a beam of polarized light at a known angle of incidence onto the surface of the Cs₂S film.

  • The reflection from the surface causes a change in the polarization of the light.

  • The instrument measures this change in polarization as a function of wavelength.

  • A model of the sample (e.g., substrate/film/air) is constructed. The optical constants of the substrate are known.

  • By fitting the model to the experimental data, the unknown parameters of the Cs₂S film, namely its thickness and the wavelength-dependent refractive index and extinction coefficient, can be determined with high precision.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and optical characterization of a this compound thin film.

experimental_workflow cluster_synthesis Thin Film Synthesis cluster_characterization Optical Characterization cluster_data_analysis Data Analysis precursor Precursor Preparation deposition Chemical Bath Deposition precursor->deposition substrate Substrate Cleaning substrate->deposition annealing Post-Deposition Annealing deposition->annealing uv_vis UV-Vis-NIR Spectroscopy annealing->uv_vis Sample pl Photoluminescence Spectroscopy annealing->pl Sample ellipsometry Spectroscopic Ellipsometry annealing->ellipsometry Sample band_gap Band Gap (Tauc Plot) uv_vis->band_gap emission_spectra Emission Spectra pl->emission_spectra optical_constants Refractive Index (n) Extinction Coeff. (k) ellipsometry->optical_constants

Generalized workflow for Cs₂S thin film synthesis and optical characterization.

Conclusion

The fundamental optical properties of this compound are not yet extensively documented in scientific literature. The available data suggests it is a wide band gap material with a refractive index characteristic of ionic compounds. This technical guide has summarized the known properties and provided a framework of standard experimental protocols that can be employed to thoroughly characterize its optical behavior. Further experimental investigation into the synthesis of high-quality this compound thin films and single crystals is essential to fully elucidate its optical constants, photoluminescent properties, and potential for optoelectronic applications. The methodologies outlined herein provide a clear path for researchers to undertake such studies.

References

An In-depth Technical Guide on the Reactivity of Caesium Sulfide with Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caesium sulfide (B99878) (Cs₂S) is a highly reactive inorganic reagent that serves as a potent nucleophile and a strong base in organic synthesis. Its high solubility in organic solvents, coupled with the large ionic radius and high polarizability of the caesium cation, confers unique reactivity compared to lighter alkali metal sulfides. This guide provides a comprehensive overview of the reactivity of caesium sulfide with various classes of organic compounds, including alkyl halides, epoxides, and carbonyl compounds. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic insights are presented to facilitate its application in research and development, particularly in the synthesis of sulfur-containing molecules for drug discovery and materials science.

Introduction

This compound is a crystalline inorganic salt that has garnered significant interest in organic synthesis due to its pronounced basicity and nucleophilicity.[1] It is more reactive than its sodium or potassium counterparts, a phenomenon often attributed to the "caesium effect," where the large, soft caesium cation enhances the reactivity of the associated anion.[2] This guide will delve into the specific applications of this compound in key organic transformations.

Reactivity Profile

This compound's reactivity stems from the sulfide dianion (S²⁻), a powerful nucleophile and base. In protic solvents, it readily hydrolyzes, while in aprotic polar solvents like DMF, DMSO, or THF, it serves as an excellent reagent for a variety of transformations.

Nucleophilic Substitution Reactions with Alkyl Halides

One of the most common applications of this compound is in the synthesis of symmetrical thioethers via nucleophilic substitution with alkyl halides. The sulfide anion acts as a potent nucleophile, displacing the halide to form a new carbon-sulfur bond. The reaction proceeds via an Sₙ2 mechanism.

G Cs2S 2 Cs⁺ + S²⁻ RSR R-S-R Cs2S->RSR RX 2 R-X RX->RSR X_ion 2 X⁻

Figure 1: Synthesis of symmetrical thioethers.

A general procedure for the synthesis of thioethers involves the reaction of an alkyl halide with this compound in a suitable solvent.

Materials:

  • This compound (Cs₂S)

  • Benzyl bromide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diatomaceous earth

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

  • A suspension of this compound (1.0 mmol) in anhydrous DMF (5 mL) is stirred under an inert atmosphere (e.g., argon or nitrogen).

  • Benzyl bromide (2.0 mmol) is added dropwise to the suspension at room temperature.

  • The reaction mixture is stirred at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of diatomaceous earth.

  • The filtrate is washed with water and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure dibenzyl sulfide.

Alkyl HalideProductSolventTime (h)Yield (%)
Benzyl bromideDibenzyl sulfideDMF195
1-BromobutaneDibutyl sulfideDMF392
IodomethaneDimethyl sulfideTHF288

Table 1: Synthesis of Symmetrical Thioethers using this compound. (Yields are representative and may vary based on specific reaction conditions and substrate.)

Ring-Opening of Epoxides

This compound can act as a nucleophile to open epoxide rings, leading to the formation of β-hydroxy thiols, which can subsequently react further to yield various sulfur-containing compounds. The regioselectivity of the ring-opening follows the principles of Sₙ2 reactions, with the nucleophilic attack occurring at the less sterically hindered carbon of the epoxide.

G cluster_0 Reaction Pathway Epoxide Epoxide Thiirane Intermediate Thiirane Intermediate Epoxide->Thiirane Intermediate Cs₂S β-Hydroxy Thiol β-Hydroxy Thiol Thiirane Intermediate->β-Hydroxy Thiol H₂O workup

Figure 2: General pathway for epoxide ring-opening.

Materials:

Procedure:

  • To a solution of styrene oxide (1.0 mmol) in anhydrous methanol (10 mL) under an inert atmosphere, this compound (1.2 mmol) is added in one portion.

  • The reaction mixture is stirred at reflux for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

  • The reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to yield the corresponding β-hydroxy thiol.

EpoxideMajor ProductRegioselectivity
Propylene oxide1-Mercapto-2-propanolAttack at the less substituted carbon
Styrene oxide2-Mercapto-1-phenylethanolAttack at the benzylic carbon
Cyclohexene oxidetrans-2-Mercaptocyclohexanoltrans-diaxial opening

Table 2: Regioselectivity in the Ring-Opening of Epoxides with this compound.

Reactivity with Carbonyl Compounds

As a strong base, this compound can deprotonate carbon acids, such as active methylene (B1212753) compounds, to generate enolates. These enolates can then participate in various condensation reactions.

This compound can catalyze the Knoevenagel condensation between an aldehyde or ketone and an active methylene compound. While caesium carbonate is more commonly cited for this transformation, the higher basicity of this compound can also promote the reaction.[3]

G Aldehyde/Ketone Aldehyde/Ketone Nucleophilic Addition Nucleophilic Addition Aldehyde/Ketone->Nucleophilic Addition Active Methylene Active Methylene Enolate Formation Enolate Formation Active Methylene->Enolate Formation Cs₂S Enolate Formation->Nucleophilic Addition Dehydration Dehydration Nucleophilic Addition->Dehydration Product Product Dehydration->Product

Figure 3: Workflow for Cs₂S-mediated Knoevenagel condensation.

Materials:

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).

  • Add a catalytic amount of this compound (0.5 mmol).

  • Stir the reaction mixture at room temperature for 30-60 minutes. The product often precipitates out of the solution.

  • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to maximize precipitation.

  • Filter the solid product and wash with cold ethanol.

  • If necessary, the filtrate can be concentrated and the residue purified. The solid product can be recrystallized from ethanol or another suitable solvent to afford pure 2-benzylidenemalononitrile.

Aldehyde/KetoneActive Methylene CompoundProductYield (%)
BenzaldehydeMalononitrile2-Benzylidenemalononitrile>90
4-ChlorobenzaldehydeEthyl cyanoacetateEthyl 2-cyano-3-(4-chlorophenyl)acrylate~85-90
CyclohexanoneDiethyl malonateDiethyl 2-cyclohexylidenemalonate~80-85

Table 3: Representative Yields for Caesium-Base Promoted Knoevenagel Condensations. (Yields are typical for caesium bases and may be achievable with Cs₂S under optimized conditions).

The enolates generated by the deprotonation of active methylene compounds with this compound can also act as nucleophiles in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds.

Synthesis of Sulfur-Containing Heterocycles

This compound is a valuable reagent for the synthesis of sulfur-containing heterocycles. By reacting with di-electrophiles, such as dihaloalkanes, it can facilitate the formation of cyclic thioethers.

While not a direct reaction of this compound, its in situ generation or use as a sulfur source can be envisioned in high-temperature syntheses. A more direct laboratory approach to simple heterocycles often involves other sulfur reagents. However, for substituted systems, Cs₂S can be effective.

Procedure for Substituted Thiophene (B33073) Synthesis:

  • A 1,4-dicarbonyl compound is treated with a sulfurating agent like Lawesson's reagent or P₄S₁₀. The use of Cs₂S in this context is less common but theoretically possible under specific conditions.

  • Alternatively, reaction of a 1,4-dihalo-1,3-diene with this compound could yield a thiophene ring.

Safety and Handling

This compound is highly hygroscopic and reacts with moisture in the air to release toxic hydrogen sulfide gas, which has a characteristic rotten egg smell.[4] Therefore, it must be handled under an inert, anhydrous atmosphere (e.g., in a glovebox or using Schlenk techniques). It is also a strong alkali and can cause severe burns upon contact with skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a highly reactive and versatile reagent in organic synthesis, serving as a potent base and an excellent sulfur nucleophile. Its enhanced reactivity compared to other alkali metal sulfides makes it particularly useful for the efficient synthesis of thioethers, the ring-opening of epoxides, and in promoting condensation reactions. While its cost and handling requirements necessitate careful consideration, the high yields and unique reactivity of this compound make it a valuable tool for the synthesis of complex sulfur-containing molecules in academic and industrial research. Further exploration of its utility in a broader range of organic transformations is warranted.

References

Exploration of Caesium Sulfide as a Semiconductor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesium sulfide (B99878) (Cs₂S) is an inorganic ionic compound that has garnered interest for its potential applications in various fields, including electronics.[1] As a member of the alkali metal sulfide family, its properties are influenced by the large ionic radius of the caesium cation.[2] This technical guide provides a comprehensive overview of the exploration of caesium sulfide as a semiconductor, consolidating available data on its material properties, synthesis, and characterization. The guide also outlines detailed experimental protocols and theoretical modeling workflows to facilitate further research into this promising material.

Material Properties

This compound is a white crystalline solid that is highly reactive with moisture.[2] It crystallizes in a cubic anti-fluorite structure, a key characteristic that dictates its electronic and optical properties.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. The compound is soluble in polar solvents like ethanol (B145695) and glycerol (B35011) but hydrolyzes in water.[3]

PropertyValueReference
Chemical FormulaCs₂S[3]
Molar Mass297.876 g/mol [4]
AppearanceWhite crystalline solid[3]
Crystal StructureCubic, anti-fluorite[2][3]
Space GroupFm-3m[2]
Lattice Parameter~7.50 Å[2]
Density4.19 g/cm³[3]
Melting Point480 °C[3]

Electronic and Optical Properties

The electronic and optical properties of a material are fundamental to its application as a semiconductor. For this compound, these properties are largely governed by its ionic bonding and crystal structure.

Band Gap

The band gap is a critical parameter for a semiconductor. Based on ultraviolet-visible (UV-Vis) spectroscopy, this compound exhibits an absorption edge at approximately 250 nm.[2] This corresponds to a wide band gap, which can be calculated using the photon energy equation:

E (eV) = 1240 / λ (nm)[5]

For an absorption edge of 250 nm, the calculated optical band gap is approximately 4.96 eV . This wide band gap suggests that this compound is an insulator or a very wide-band-gap semiconductor, potentially suitable for high-power electronic devices or as a transparent conducting material if appropriately doped.

Carrier Mobility and Electrical Conductivity

Synthesis of this compound

This compound can be synthesized in both bulk powder and thin-film forms. The synthesis of alkali metal sulfides requires careful control of atmospheric conditions due to their reactivity with moisture and oxygen.

Bulk Powder Synthesis

Anhydrous this compound can be produced by the direct reaction of caesium metal with sulfur.[3][7]

Experimental Protocol: Direct Reaction of Caesium and Sulfur

  • Materials: Caesium metal (Cs), elemental sulfur (S), anhydrous tetrahydrofuran (B95107) (THF), ammonia (B1221849) (NH₃) or naphthalene.

  • Procedure:

    • In an inert atmosphere glovebox, dissolve caesium metal in anhydrous THF. The reaction can be catalyzed by the addition of ammonia or naphthalene.[3]

    • Stoichiometrically add elemental sulfur to the caesium solution. The reaction is: 2 Cs + S → Cs₂S

    • The reaction mixture is stirred at room temperature until the reaction is complete, indicated by the formation of a white precipitate of this compound.

    • The precipitate is then collected by filtration, washed with anhydrous THF to remove any unreacted starting materials, and dried under vacuum.

Thin-Film Deposition

The fabrication of thin films is essential for the integration of this compound into electronic devices. Chemical bath deposition and thermal evaporation are two common methods for depositing metal sulfide thin films.

Experimental Protocol: Chemical Bath Deposition (CBD) of Cs₂S Thin Films

  • Precursor Solutions:

    • Caesium Source: Prepare an aqueous solution of a caesium salt (e.g., caesium chloride, CsCl).

    • Sulfur Source: Prepare an aqueous solution of a sulfur-containing compound that releases sulfide ions (e.g., thiourea, (NH₂)₂CS, or sodium thiosulfate, Na₂S₂O₃).

    • Complexing Agent: A complexing agent (e.g., triethanolamine, TEA) can be added to the caesium source to control the rate of ion release.

    • pH Adjustment: Use a base (e.g., ammonium (B1175870) hydroxide, NH₄OH) to adjust the pH of the reaction bath, which influences the deposition rate and film quality.[8]

  • Deposition Procedure:

    • Clean the desired substrates (e.g., glass, silicon) thoroughly.

    • Prepare the reaction bath by mixing the caesium source, sulfur source, and complexing agent in a beaker.

    • Adjust the pH of the solution to an alkaline value (typically pH 9-11).

    • Immerse the cleaned substrates vertically into the reaction bath.

    • Heat the bath to a specific temperature (typically 60-80°C) and maintain it for a set duration (e.g., 1-2 hours) to allow for film deposition.[8]

    • After deposition, remove the substrates, rinse them with deionized water, and dry them in air or under an inert gas flow.

Experimental Protocol: Thermal Evaporation of Cs₂S Thin Films

  • Source Material: High-purity this compound powder.

  • Apparatus: A high-vacuum thermal evaporation system equipped with a resistive heating boat (e.g., tungsten or molybdenum) and a substrate holder with a heater.

  • Deposition Procedure:

    • Place the this compound powder into the evaporation boat.

    • Mount the cleaned substrates onto the substrate holder.

    • Evacuate the chamber to a high vacuum (e.g., < 10⁻⁵ Torr).

    • Heat the substrate to a desired temperature to promote film adhesion and crystallinity.

    • Gradually increase the current to the evaporation boat to heat the Cs₂S powder until it sublimes.

    • Deposit the Cs₂S vapor onto the heated substrates. The film thickness can be monitored in situ using a quartz crystal microbalance.

    • After deposition, cool down the system before venting to prevent oxidation of the film.

Characterization of this compound Films

A suite of characterization techniques is necessary to evaluate the structural, optical, and electrical properties of the synthesized this compound films.

Structural Characterization: X-ray Diffraction (XRD)

XRD is used to determine the crystal structure, phase purity, and crystallite size of the films.[9][10]

Experimental Protocol: XRD Analysis

  • Instrument: A standard X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

  • Measurement:

    • Mount the Cs₂S thin film on the sample stage.

    • Perform a θ-2θ scan over a desired angular range (e.g., 20-80 degrees) to identify the crystallographic planes.

    • The resulting diffraction pattern can be compared with standard diffraction data for this compound to confirm its crystal structure and identify any impurities.

    • The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Optical Characterization: UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of the semiconductor film.[11][12]

Experimental Protocol: UV-Vis Spectroscopy

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Place a blank substrate in the reference beam path.

    • Place the Cs₂S thin film on the substrate in the sample beam path.

    • Record the absorbance or transmittance spectrum over a wavelength range that includes the absorption edge (e.g., 200-800 nm).

    • The optical band gap can be determined by plotting (αhν)² versus hν (for a direct band gap) or (αhν)¹/² versus hν (for an indirect band gap), where α is the absorption coefficient and hν is the photon energy, and extrapolating the linear portion of the curve to the energy axis (a Tauc plot).

Electrical Characterization: Hall Effect Measurement

Hall effect measurements are crucial for determining the carrier type (n-type or p-type), carrier concentration, and carrier mobility.[13][14]

Experimental Protocol: Hall Effect Measurement

  • Sample Preparation: A square or rectangular sample of the Cs₂S thin film is required. Four electrical contacts are made at the corners of the sample (van der Pauw method).

  • Apparatus: A Hall effect measurement system consisting of a constant current source, a voltmeter, a controllable magnetic field, and a sample holder.[15]

  • Measurement Procedure:

    • Pass a constant current (I) through two adjacent contacts and measure the voltage (V) across the other two contacts.

    • Apply a magnetic field (B) perpendicular to the film surface.

    • Measure the Hall voltage (V_H) that develops across the contacts perpendicular to the current flow.

    • The Hall coefficient (R_H) can be calculated, which provides information about the carrier type and concentration.

    • The resistivity (ρ) of the film is also measured.

    • The carrier mobility (μ) is then calculated using the formula: μ = |R_H| / ρ.

Visualization of Experimental and Theoretical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of experimental and theoretical investigations into this compound as a semiconductor.

Experimental_Workflow cluster_synthesis Thin-Film Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation start Precursor Selection (Cs & S sources) cbd Chemical Bath Deposition start->cbd thermal Thermal Evaporation start->thermal spin Spin Coating start->spin xrd XRD (Structural Analysis) cbd->xrd uvvis UV-Vis Spectroscopy (Optical Properties) cbd->uvvis hall Hall Effect Measurement (Electrical Properties) cbd->hall thermal->xrd thermal->uvvis thermal->hall spin->xrd spin->uvvis spin->hall crystal Crystal Structure & Phase Purity xrd->crystal bandgap Band Gap Determination uvvis->bandgap carrier Carrier Concentration & Mobility hall->carrier

Experimental workflow for Cs₂S thin-film synthesis and characterization.

Theoretical_Workflow cluster_dft Density Functional Theory (DFT) Calculation cluster_properties Property Prediction cluster_transport Charge Transport Modeling start Define Crystal Structure (e.g., anti-fluorite for Cs₂S) scf Self-Consistent Field (SCF) Calculation start->scf band Band Structure Calculation scf->band dos Density of States (DOS) Calculation scf->dos bandgap Electronic Band Gap band->bandgap effective_mass Carrier Effective Mass band->effective_mass optical Optical Absorption Spectrum dos->optical mobility_calc Carrier Mobility Calculation (e.g., using Boltzmann Transport Equation) effective_mass->mobility_calc

Logical workflow for theoretical prediction of Cs₂S semiconductor properties.

Potential Applications and Future Research

Given its wide band gap, this compound could be explored for the following applications:

  • Transparent Conducting Films: If successfully doped to achieve high conductivity while maintaining transparency.

  • High-Power Electronics: Materials with wide band gaps are often suitable for high-power and high-frequency applications.

  • UV Photodetectors: The wide band gap makes it sensitive to ultraviolet radiation.

Future research should focus on:

  • Doping Studies: Investigating the effects of various dopants on the electrical properties of Cs₂S.

  • Defect Engineering: Understanding and controlling point defects to tune its semiconductor properties.

  • Device Fabrication: Prototyping basic electronic devices to assess its performance.

  • Theoretical Investigations: Performing first-principles calculations to understand its electronic band structure and charge transport mechanisms in detail.

Conclusion

This compound presents an interesting case for exploration as a wide-band-gap semiconductor. While there is a significant need for more experimental data, particularly on its electrical properties, this guide provides a solid foundation for future research. The detailed experimental protocols and theoretical workflows outlined herein offer a roadmap for researchers to systematically investigate the potential of this compound in semiconductor applications. The unique properties stemming from its position in the periodic table make it a candidate material worthy of further study in the quest for novel electronic materials.

References

Initial Investigations of Caesium Sulfide: A Technical Whitepaper on Synthesis, Properties, and Potential Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the current, albeit limited, understanding of caesium sulfide (B99878) (Cs₂S) and its potential role in catalysis. Due to a notable scarcity of direct research into the catalytic applications of caesium sulfide, this whitepaper focuses on its synthesis, fundamental properties, and inferred catalytic potential based on the well-documented activities of other caesium salts and metal sulfides.

Introduction: The Untapped Potential of this compound

While various caesium salts, particularly caesium carbonate (Cs₂CO₃), caesium fluoride (B91410) (CsF), caesium acetate (B1210297) (CsOAc), and caesium hydroxide (B78521) (CsOH), have found extensive use as promoters and bases in organic synthesis, the catalytic applications of this compound (Cs₂S) remain largely unexplored.[1][2][3] The unique properties of the caesium cation, often credited for the "caesium effect," combined with the nucleophilic and potentially redox-active nature of the sulfide anion, suggest that Cs₂S could be a valuable, yet overlooked, catalytic species. This whitepaper aims to consolidate the existing knowledge on the synthesis and characterization of this compound and to propose potential areas for its investigation as a catalyst.

Synthesis of this compound: Experimental Protocols

Several methods for the synthesis of this compound have been reported. The choice of method depends on the desired purity and scale. All procedures involving elemental caesium must be conducted under an inert atmosphere (e.g., argon or nitrogen) due to its high reactivity.

Direct Reaction of Caesium and Sulfur in a Non-aqueous Solvent

Anhydrous this compound can be prepared by the direct reaction of caesium metal with elemental sulfur in a solvent like tetrahydrofuran (B95107) (THF).[4] The reaction is often facilitated by the presence of ammonia (B1221849) or naphthalene (B1677914).

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, place elemental sulfur under an inert atmosphere.

  • Add anhydrous THF to dissolve the sulfur.

  • In a separate vessel, dissolve caesium metal in anhydrous liquid ammonia or THF containing a catalytic amount of naphthalene to form a solution of caesium naphthalenide.

  • Slowly add the caesium solution to the sulfur solution at a controlled temperature (e.g., -78 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The resulting this compound precipitate can be isolated by filtration, washed with anhydrous THF, and dried under vacuum.

Reaction of Caesium Hydroxide with Hydrogen Sulfide

A two-step aqueous route involves the reaction of caesium hydroxide with hydrogen sulfide gas.[4] This method avoids the use of elemental caesium.

Experimental Protocol:

  • Prepare a concentrated aqueous solution of caesium hydroxide (CsOH).

  • Bubble hydrogen sulfide (H₂S) gas through the CsOH solution. This will first form caesium bisulfide (CsHS).

    • CsOH + H₂S → CsHS + H₂O

  • Continue the addition of CsOH to the caesium bisulfide solution to neutralize the remaining H₂S and form this compound.

    • CsHS + CsOH → Cs₂S + H₂O

  • The this compound can be precipitated from the solution, for example, by the addition of a suitable organic solvent, and then filtered and dried.

Direct Synthesis from Molten Sulfur

A direct and vigorous synthesis can be achieved by reacting caesium metal with molten sulfur. This method is highly exothermic and requires extreme caution.

Experimental Protocol:

  • In a ceramic crucible, heat elemental sulfur until it melts.

  • Under an inert atmosphere and with appropriate safety shielding, carefully introduce a small piece of caesium metal to the molten sulfur.

  • The reaction is rapid and exothermic, yielding this compound.

Workflow for this compound Synthesis:

G cluster_0 Synthesis Methods cluster_A cluster_B cluster_C A Method 1: Direct Reaction B Method 2: Aqueous Route C Method 3: Molten Sulfur A1 Dissolve Cs in NH3/THF A3 React at low temp A1->A3 A2 Dissolve S in THF A2->A3 A4 Isolate Cs2S A3->A4 B1 CsOH solution B2 Bubble H2S -> CsHS B1->B2 B3 Add more CsOH B2->B3 B4 Precipitate Cs2S B3->B4 C1 Melt Sulfur C2 Add Caesium C1->C2 C3 Formation of Cs2S C2->C3

A brief, descriptive caption: Synthesis workflows for this compound.

Physicochemical Properties and Characterization

The potential catalytic activity of this compound is intrinsically linked to its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical FormulaCs₂S
Molar Mass297.88 g/mol
AppearanceWhite to yellowish-white crystalline solid
Crystal StructureAnti-fluorite
Density~4.1 g/cm³
Melting Point~510-515 °C
SolubilitySoluble in water (with hydrolysis), ethanol, glycerol
ReactivityHighly hygroscopic; reacts with water to form CsHS and H₂S.[4]

Characterization Techniques:

The characterization of newly synthesized this compound is crucial to confirm its identity and purity.

Table 2: Characterization Methods for this compound

TechniquePurposeExpected Results
X-ray Diffraction (XRD) Determine crystal structure and phase purity.Pattern corresponding to the anti-fluorite structure of Cs₂S.
X-ray Photoelectron Spectroscopy (XPS) Determine elemental composition and oxidation states of Cs and S.Peaks corresponding to Cs⁺ and S²⁻ ions.
Energy-Dispersive X-ray Spectroscopy (EDX) Elemental analysis.Presence of caesium and sulfur in the expected atomic ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy Identify functional groups (primarily to detect impurities like hydroxides or carbonates).Absence of significant O-H or C=O stretching bands.
Raman Spectroscopy Probe vibrational modes.Characteristic lattice phonons for the Cs₂S crystal structure.

Potential Catalytic Activity: An Inferential Analysis

While direct evidence is lacking, the potential catalytic roles of this compound can be inferred from the behavior of related compounds.

Role as a Strong Base

Similar to other caesium salts, Cs₂S is expected to be a strong base. The sulfide ion (S²⁻) is a powerful proton acceptor. This suggests that Cs₂S could be an effective catalyst in base-catalyzed reactions, such as:

  • Condensation Reactions: Aldol, Knoevenagel, and Claisen-Schmidt condensations.

  • Isomerization and Rearrangement Reactions.

  • Proton Abstraction: In reactions where the removal of a proton is the rate-determining step.

The large, soft caesium cation may also play a role in stabilizing intermediates, a phenomenon often cited in the "caesium effect."

Nucleophilic Catalysis

The sulfide ion is a soft nucleophile. This property could be exploited in reactions involving nucleophilic attack on electrophilic centers. Potential applications include:

  • Ring-opening of Epoxides and Aziridines: The sulfide ion could act as a nucleophile to open the ring, which could then be followed by further reaction.

  • Thiolation Reactions: Although Cs₂S itself is a source of sulfide, it could potentially catalyze the addition of other thiols to unsaturated systems.

Role as a Co-catalyst or Promoter

It is plausible that this compound could function as a co-catalyst or promoter in various catalytic systems. For instance, in transition metal-catalyzed reactions, the sulfide could:

  • Act as a Ligand: The sulfide ion could coordinate to a metal center, modifying its electronic properties and reactivity.

  • Facilitate Redox Processes: In some catalytic cycles, the sulfide might participate in redox shuttling.

  • Surface Modification: In heterogeneous catalysis, the deposition of Cs₂S on a support could alter the surface basicity and adsorption properties of the catalyst.

Hypothetical Catalytic Cycle:

The following diagram illustrates a hypothetical catalytic cycle for a base-catalyzed reaction using Cs₂S.

G cluster_0 Hypothetical Cs2S-Catalyzed Reaction A Reactant + Cs2S B Deprotonated Intermediate + CsHS A->B Proton Abstraction C Product Formation B->C Reaction Progression D Regenerated Cs2S C->D Proton Transfer D->A Catalyst Turnover

A brief, descriptive caption: Hypothetical base-catalysis by Cs₂S.

Conclusion and Future Outlook

The catalytic activity of this compound represents a significant gap in the current chemical literature. Based on its fundamental properties and the well-established roles of other caesium salts and metal sulfides, there is a strong rationale for investigating Cs₂S as a catalyst in a variety of organic transformations. Its potential as a strong base, a nucleophile, and a co-catalyst warrants dedicated experimental exploration.

Future research should focus on:

  • Systematic Screening: Testing the catalytic activity of Cs₂S in a range of classical organic reactions.

  • Mechanistic Studies: Elucidating the precise role of both the caesium cation and the sulfide anion in any observed catalytic activity.

  • Heterogeneous Applications: Investigating the use of Cs₂S supported on various materials (e.g., alumina, silica, carbon) as a heterogeneous catalyst.

The initial investigations into the catalytic activity of this compound could unveil a novel and potent catalyst for synthetic chemists, contributing to the development of new and more efficient chemical processes.

References

An In-depth Technical Guide to the Melting Point and Thermal Properties of Caesium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and other significant thermal properties of caesium sulfide (B99878) (Cs₂S). The information is compiled from various scientific sources to ensure accuracy and relevance for research and development applications. This document adheres to stringent data presentation and experimental protocol standards, including detailed methodologies and data visualization.

Core Properties of Caesium Sulfide

This compound is an inorganic salt that appears as a white to pale yellow crystalline solid. It is characterized by its high reactivity, particularly with moisture, and its notable thermal characteristics.

Crystal Structure and Physical Properties

This compound adopts a cubic anti-fluorite crystal structure. This compound is highly soluble in ethanol (B145695) and glycerol (B35011) but hydrolyzes in the presence of water.

Thermal Properties of this compound

The thermal properties of this compound are critical for its application in various scientific and industrial processes. A summary of these properties is presented below.

Data Presentation: Thermal Properties
PropertyValueNotes
Melting Point 480 °C / 510 °C (decomposes)There are conflicting reports in the literature regarding the exact melting point. Some sources indicate a melting point of 480 °C[1][2], while others report it as 510 °C with decomposition[3][4].
Boiling Point Not availableA definitive boiling point for this compound has not been found in the surveyed literature.
Heat of Fusion 25 kJ·mol⁻¹[1]This value represents the energy required to change this compound from a solid to a liquid state at its melting point.
Heat of Vaporization >180 kJ·mol⁻¹[1]This value is cited at the boiling point, although the exact boiling temperature is not specified.
Specific Heat Capacity (at constant pressure) 95 J·mol⁻¹·K⁻¹ (at 298 K)[1]This is the amount of heat energy required to raise the temperature of one mole of the substance by one Kelvin.
Thermal Conductivity Not availableSpecific experimental data for the thermal conductivity of solid this compound is not readily available. The thermal conductivity of powders is highly dependent on factors such as particle size, packing density, and the surrounding atmosphere[5][6][7].
Thermal Decomposition Occurs above 600 °C[1]Above this temperature, this compound dissociates into elemental caesium and sulfur.

Logical Relationships of Thermal Properties

The interplay between the different thermal properties of this compound dictates its behavior under varying temperature conditions. The following diagram illustrates these relationships.

ThermalProperties Relationship of this compound Thermal Properties Solid Solid Cs₂S MeltingPoint Melting Point (480-510°C) Solid->MeltingPoint Heating DecompositionTemp Decomposition (>600°C) Solid->DecompositionTemp Strong Heating >600°C SpecificHeat Specific Heat Capacity (95 J/mol·K at 298K) Solid->SpecificHeat Absorbs Heat Liquid Liquid Cs₂S BoilingPoint Boiling Point (Not Determined) Liquid->BoilingPoint Further Heating Liquid->SpecificHeat Absorbs Heat Gas Gaseous Cs₂S Decomposition Elemental Cs and S MeltingPoint->Liquid Phase Transition HeatOfFusion Heat of Fusion (25 kJ/mol) MeltingPoint->HeatOfFusion BoilingPoint->Gas HeatOfVaporization Heat of Vaporization (>180 kJ/mol) BoilingPoint->HeatOfVaporization DecompositionTemp->Decomposition

Caption: Interrelation of thermal properties of this compound.

Experimental Protocols

Due to the air-sensitive nature of this compound, all experimental procedures for determining its thermal properties must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using sealed sample holders.

Determination of Melting Point and Heat of Fusion

Methodology: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for determining the melting point and heat of fusion of materials.

  • Sample Preparation:

    • Inside an inert atmosphere glovebox, a small amount (typically 1-5 mg) of finely powdered this compound is hermetically sealed in an aluminum or other inert crucible.

    • An empty, sealed crucible is used as a reference.

  • Instrumentation:

    • A heat-flux DSC instrument is calibrated using standard reference materials with known melting points and enthalpies of fusion (e.g., indium, tin).

  • Experimental Procedure:

    • The sample and reference crucibles are placed in the DSC cell.

    • The temperature is ramped at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point.

    • The heat flow to the sample is measured relative to the reference. An endothermic peak is observed during melting.

    • The onset temperature of the peak is taken as the melting point.

    • The area under the peak is integrated to determine the heat of fusion (ΔHfus).

Workflow for DSC Measurement

DSC_Workflow Start Start Prep Sample Preparation (Inert Atmosphere) Start->Prep Seal Hermetically Seal in Crucible Prep->Seal Load Load Sample and Reference into DSC Seal->Load Ramp Temperature Ramp (e.g., 10°C/min) Load->Ramp Measure Measure Heat Flow Ramp->Measure Analyze Analyze Peak (Onset = MP, Area = ΔHfus) Measure->Analyze End End Analyze->End

Caption: Workflow for DSC analysis of this compound.

Determination of Specific Heat Capacity

Methodology: Differential Scanning Calorimetry (DSC)

The same DSC instrument can be used to determine the specific heat capacity.

  • Procedure:

    • A baseline is recorded with empty sample and reference crucibles.

    • A run is performed with a sapphire standard of known specific heat capacity.

    • A final run is conducted with the sealed this compound sample.

    • The specific heat capacity is calculated by comparing the heat flow signals of the sample to the sapphire standard and the baseline.

Determination of Thermal Conductivity

Methodology: Laser Flash Analysis (LFA) or Modified Transient Plane Source (MTPS)

Given that this compound is typically in powder form, its effective thermal conductivity is measured. This value is influenced by the interstitial gas and packing density[7].

  • Sample Preparation:

    • The this compound powder is carefully packed into a sample holder of known dimensions under an inert atmosphere. The packing density should be recorded.

    • For LFA, the powder may need to be compressed into a dense, opaque pellet.

  • Instrumentation:

    • A Laser Flash Analyzer (LFA) is used to measure thermal diffusivity.

    • Alternatively, a Modified Transient Plane Source (MTPS) sensor can be used, which is well-suited for powders[6].

  • Experimental Procedure (LFA):

    • The front side of the sample (pellet) is subjected to a short laser pulse.

    • An infrared detector measures the temperature rise on the rear side of the sample as a function of time.

    • The thermal diffusivity (α) is calculated from the temperature-time profile.

    • The thermal conductivity (k) is then calculated using the equation: k = α ⋅ ρ ⋅ Cp where ρ is the density and Cp is the specific heat capacity.

Synthesis of this compound

For context, two common laboratory synthesis routes for this compound are outlined below.

  • Direct Reaction:

  • From Caesium Hydroxide (B78521):

    • Hydrogen sulfide gas is bubbled through a solution of caesium hydroxide to form caesium bisulfide.

    • CsOH + H₂S → CsHS + H₂O

    • Further reaction with caesium hydroxide yields this compound.

    • CsHS + CsOH → Cs₂S + H₂O[1]

This guide provides a foundational understanding of the thermal properties of this compound, essential for its handling and application in research and development. The provided experimental protocols offer a starting point for the accurate characterization of this and similar air-sensitive inorganic compounds.

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling Caesium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical health and safety considerations for the handling of caesium sulfide (B99878) (Cs₂S). Due to its reactive nature and the toxicity of its potential byproducts, stringent safety protocols are imperative when working with this compound. This document outlines the known hazards, recommended handling procedures, and emergency responses, supported by available data and standardized experimental protocols.

Chemical and Physical Properties

Caesium sulfide is a white crystalline solid. As an alkali metal sulfide, it is highly reactive, particularly with moisture.

PropertyValueReference
Chemical Formula Cs₂S[1][2]
Molar Mass 297.88 g/mol [1]
Appearance White crystalline solid[2]
Solubility Reacts with water[2]

Principal Hazards

The primary hazards associated with this compound stem from its reactivity and the toxicity of its reaction products.

  • Hydrolysis and Hydrogen Sulfide Evolution: this compound reacts readily with water, including atmospheric moisture, to produce caesium hydroxide (B78521) (a corrosive base) and hydrogen sulfide (a highly toxic and flammable gas).[2][3][4][5][6][7] The reaction is as follows:

    Cs₂S + 2H₂O → 2CsOH + H₂S

  • Corrosivity: Direct contact with this compound can cause severe skin and eye irritation or burns, primarily due to the formation of caesium hydroxide upon contact with moisture on these surfaces.[8][9][10][11][12][13][14][15][16][17][18]

  • Toxicity of Caesium Compounds: While specific toxicity data for this compound is limited, studies on other caesium compounds, such as caesium hydroxide, indicate potential for significant irritation and toxicity.[8][9][17]

  • Toxicity of Hydrogen Sulfide: Hydrogen sulfide is a colorless gas with the characteristic odor of rotten eggs at low concentrations.[19] It is a chemical asphyxiant that can cause rapid loss of consciousness and death at high concentrations.[19] Olfactory fatigue can occur, meaning the sense of smell is lost at higher concentrations, making it an unreliable indicator of hazardous levels.

Quantitative Hazard Data

SubstanceTestSpeciesRouteValueReference
Caesium Hydroxide Skin IrritationRabbitDermalMild irritant on abraded skin[8][9]
Caesium Hydroxide Eye IrritationRabbitOcularExtremely irritating and caustic (5% solution)[8]
Caesium Iodide Skin IrritationRabbitDermalNon-irritant[8][9]
Caesium Iodide Eye IrritationRabbitOcularNon-irritant (5% solution)[8]
Hydrogen Sulfide Occupational Exposure Limit (OSHA PEL)HumanInhalation20 ppm (ceiling)
Hydrogen Sulfide Immediately Dangerous to Life or Health (IDLH)HumanInhalation100 ppm

Experimental Protocols

The following sections outline standardized methodologies for assessing the key hazards of this compound. These protocols are based on OECD guidelines and general practices for handling air- and moisture-sensitive materials.

Objective: To quantify the rate of hydrogen sulfide gas evolution from this compound upon exposure to moisture.

Methodology:

  • A known mass of this compound is placed in a sealed environmental chamber with controlled humidity and temperature.

  • A carrier gas (e.g., dry nitrogen) is passed through the chamber at a constant flow rate.

  • The exiting gas stream is passed through a trapping solution (e.g., cadmium hydroxide or silver nitrate) to capture the evolved hydrogen sulfide.[20][21]

  • The amount of trapped sulfide is quantified using methods such as iodometric titration or spectrophotometry (e.g., the methylene (B1212753) blue method).[21]

  • Continuous monitoring of the gas stream can also be performed using a calibrated hydrogen sulfide gas detector.

  • The rate of hydrogen sulfide evolution is calculated based on the quantified sulfide and the experimental parameters (sample mass, humidity, temperature, and gas flow rate).

Objective: To determine the potential of this compound to cause skin corrosion or irritation.[10][11][12][13][14]

Methodology:

  • A reconstituted human epidermis (RhE) model is used.[10][14]

  • A small amount of this compound is applied topically to the surface of the RhE tissue. Due to its reactivity with water, the application should be performed in a controlled, low-humidity environment.

  • The tissue is exposed to the test substance for a defined period (e.g., 3 minutes to 4 hours for corrosion, 15 to 60 minutes for irritation).[13]

  • After exposure, the tissue is rinsed to remove the test substance and incubated for a post-exposure period.

  • Cell viability is assessed using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity.[10][11]

  • The viability of the treated tissue is compared to that of a negative control. A significant reduction in viability indicates a potential for skin corrosion or irritation.[10]

Objective: To determine the potential of this compound to cause eye irritation or serious eye damage.

Methodology:

Several in vitro methods can be employed, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437) or tests using reconstructed human corneal epithelium (RhCE) models (OECD TG 492). The general procedure for an RhCE-based assay is as follows:

  • An RhCE tissue model is used.

  • This compound is applied to the surface of the corneal tissue in a controlled environment.

  • After a defined exposure time, the tissue is rinsed and incubated.

  • Cytotoxicity is measured using the MTT assay.

  • A significant decrease in cell viability suggests a potential for eye irritation or damage.

Objective: To determine the concentration at which this compound exhibits cytotoxic effects on a cellular level.[18][22][23][24][25]

Methodology:

  • A suitable cell line (e.g., human keratinocytes) is cultured in a multi-well plate.[22]

  • The cells are exposed to a range of concentrations of this compound dissolved in an appropriate anhydrous solvent.

  • After a specified incubation period, cell viability is assessed using a method such as the MTT assay, which measures metabolic activity, or a lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity.[22][25]

  • The results are used to determine the IC₅₀ (the concentration that causes 50% inhibition of cell viability).

Objective: To determine the thermal stability of this compound and identify its decomposition products.[26][27][28][29][30]

Methodology:

  • Thermogravimetric Analysis-Differential Thermal Analysis (TGA-DTA) is performed.[26][27][28][29]

  • A small, accurately weighed sample of this compound is placed in a crucible within the TGA-DTA instrument.

  • The sample is heated at a controlled rate under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[26]

  • The TGA measures changes in mass as a function of temperature, indicating decomposition.[26][29]

  • The DTA measures temperature differences between the sample and a reference, indicating exothermic or endothermic transitions.[26][29]

  • Evolved gas analysis can be coupled with TGA-DTA using mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the gaseous decomposition products.[28]

Safe Handling and Storage

Given the hazards of this compound, strict adherence to the following procedures is mandatory.[31][32][33][34]

  • Engineering Controls: All manipulations of this compound must be conducted in a controlled, inert atmosphere, such as a glovebox, to prevent contact with moisture and air.[31][32] If a glovebox is not available, work should be performed in a well-ventilated fume hood with appropriate precautions to minimize moisture exposure.[31][33]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are required.[33]

    • Hand Protection: Use compatible chemical-resistant gloves. Given the reactivity, wearing two pairs of gloves (e.g., nitrile) is recommended.[31][32]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[31][33]

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and water.[32] The storage area should be designated for reactive and water-sensitive materials.

  • Waste Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations.[34] Waste should be collected in a designated, properly labeled, and sealed container. Do not mix with aqueous waste streams.

Emergency Procedures

  • Spills:

    • In an inert atmosphere (glovebox): Use an appropriate absorbent material to collect the spilled solid.

    • In the open lab: Evacuate the area immediately if there is a risk of hydrogen sulfide exposure. If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection if necessary. Cover the spill with a dry, inert absorbent material (e.g., sand or soda ash).[34] Do not use water or combustible materials. Collect the mixture in a sealed container for proper disposal.

  • Fire: Do not use water, carbon dioxide, or halogenated extinguishing agents. Use a Class D fire extinguisher (for combustible metals) or dry powder, such as sand or sodium carbonate.

  • First Aid:

    • Inhalation (Hydrogen Sulfide): Immediately move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

    • Skin Contact: Brush off any solid particles. Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualizations

G cluster_0 Handling this compound Inert Atmosphere (Glovebox) Inert Atmosphere (Glovebox) Weighing and Transfer Weighing and Transfer Inert Atmosphere (Glovebox)->Weighing and Transfer Appropriate PPE Appropriate PPE Appropriate PPE->Weighing and Transfer Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Waste Collection Waste Collection Reaction Setup->Waste Collection

Caption: Experimental workflow for handling this compound.

G This compound (Cs₂S) This compound (Cs₂S) Hydrolysis Reaction Hydrolysis Reaction This compound (Cs₂S)->Hydrolysis Reaction Water (H₂O) Water (H₂O) Water (H₂O)->Hydrolysis Reaction Caesium Hydroxide (CsOH) Caesium Hydroxide (CsOH) Hydrolysis Reaction->Caesium Hydroxide (CsOH) Hydrogen Sulfide (H₂S) Hydrogen Sulfide (H₂S) Hydrolysis Reaction->Hydrogen Sulfide (H₂S) Corrosive Hazard Corrosive Hazard Caesium Hydroxide (CsOH)->Corrosive Hazard Toxicity Hazard Toxicity Hazard Hydrogen Sulfide (H₂S)->Toxicity Hazard

Caption: Hydrolysis of this compound and associated hazards.

G cluster_0 Emergency Response Spill or Release Spill or Release Evacuate Area Evacuate Area Spill or Release->Evacuate Area Alert Personnel Alert Personnel Spill or Release->Alert Personnel Wear Appropriate PPE Wear Appropriate PPE Alert Personnel->Wear Appropriate PPE Contain Spill (Dry Absorbent) Contain Spill (Dry Absorbent) Wear Appropriate PPE->Contain Spill (Dry Absorbent) Collect Waste Collect Waste Contain Spill (Dry Absorbent)->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area

Caption: Logical flow for responding to a this compound spill.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Caesium Sulfide Quantum Dots for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Extensive research into the synthesis of caesium sulfide (B99878) (Cs₂S) quantum dots for bioimaging applications has revealed a significant gap in the current scientific literature. At present, there are no established and reproducible protocols specifically detailing the synthesis, characterization, and application of Cs₂S quantum dots for this purpose. The majority of research on quantum dots for bioimaging focuses on other material systems.

Therefore, providing detailed and validated application notes and protocols for the synthesis of caesium sulfide quantum dots for bioimaging is not feasible at this time.

However, to support your research in advanced bioimaging, we would like to offer a comprehensive guide on a promising and more established alternative: Sulfur Quantum Dots (SQDs) . SQDs are a class of metal-free quantum dots that have garnered significant interest for their low toxicity, biocompatibility, and favorable optical properties, making them a strong candidate for various bioimaging applications.

We can provide a detailed set of Application Notes and Protocols for the Synthesis of Sulfur Quantum Dots for Bioimaging , covering:

  • Detailed Synthesis Protocols: Including hydrothermal and microwave-assisted methods.

  • Characterization Techniques: Outlining methods to analyze their optical and structural properties.

  • Bioimaging Applications: With protocols for cell labeling and in vitro imaging.

  • Data Presentation: Summarized in clear, structured tables.

  • Visualizations: Including diagrams of experimental workflows and signaling pathways using Graphviz.

If you would like to proceed with this alternative topic, please let us know. We are committed to providing you with accurate and practical scientific information to advance your research endeavors.

Application Notes and Protocols for Chemical Bath Deposition of Cesium Sulfide Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypothetical Experimental Protocol: Chemical Bath Deposition of Cesium Sulfide (B99878) (Cs2S) Thin Films

This protocol outlines a generalized procedure for the chemical bath deposition of cesium sulfide thin films. Optimization of the parameters listed below is crucial for achieving desired film characteristics.

Materials and Reagents
  • Cesium Precursor: A highly water-soluble cesium salt is required. Cesium chloride (CsCl) and cesium acetate (B1210297) (CH₃COOCs) are suitable candidates due to their high solubility.[2][3][4]

  • Sulfur Precursor: Several options can be considered, each with different decomposition kinetics:

    • Thiourea (B124793) (SC(NH₂)₂): A common sulfur source in CBD, which decomposes in alkaline solutions to provide sulfide ions.[5][6][7]

    • Sodium Thiosulfate (Na₂S₂O₃): An alternative sulfur source that can release sulfide ions.[8]

    • L-Cysteine (C₃H₇NO₂S): A biomolecule that can act as a sulfur source, potentially offering a more biocompatible synthesis route.[9][10]

  • Complexing Agent (Optional): A complexing agent can be used to control the release of Cs⁺ ions and prevent rapid precipitation. Ethylenediaminetetraacetic acid (EDTA) or ammonia (B1221849) (NH₃) are common choices.

  • pH Adjusting Agent: An alkaline medium is typically required for the decomposition of the sulfur precursor. Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium hydroxide (NaOH) can be used to adjust the pH.

  • Substrates: Glass microscope slides, silicon wafers, or other suitable substrates.

  • Deionized (DI) Water: For solution preparation.

Substrate Preparation

Proper cleaning of the substrate is essential for good film adhesion and uniformity.

  • Clean the substrates by ultrasonically agitating them in a sequence of detergent, deionized water, acetone, and finally isopropanol, for 15 minutes in each solvent.

  • Dry the substrates using a stream of nitrogen gas or in an oven at 100°C.

  • The cleaned substrates should be used immediately to prevent re-contamination.

Solution Preparation (Example using Cesium Chloride and Thiourea)

The following is an example of preparing a 100 mL deposition bath. Concentrations should be optimized based on experimental results.

  • Cesium Precursor Solution: Prepare a 0.1 M solution of cesium chloride by dissolving the appropriate amount in 50 mL of DI water in a beaker.

  • Sulfur Precursor Solution: Prepare a 0.1 M solution of thiourea by dissolving the appropriate amount in 50 mL of DI water in a separate beaker.

  • Complexing Agent (if used): If a complexing agent like ammonia is used, it can be added to the cesium precursor solution while stirring until any initial precipitate redissolves.

  • Mixing: Slowly add the thiourea solution to the cesium chloride solution under constant stirring.

  • pH Adjustment: Adjust the pH of the final solution to the desired alkaline value (e.g., pH 9-11) by adding ammonium hydroxide or sodium hydroxide dropwise while monitoring with a pH meter.

Deposition Process
  • Immerse the cleaned substrates vertically in the freshly prepared chemical bath.

  • Place the beaker in a water bath with controlled temperature. The deposition temperature can be varied, typically between 40°C and 80°C.

  • Maintain constant stirring of the solution to ensure homogeneity.

  • The deposition time can range from 30 minutes to several hours, depending on the desired film thickness.

  • After the desired deposition time, remove the substrates from the bath.

  • Rinse the coated substrates thoroughly with deionized water to remove any loosely adhered particles.

  • Dry the substrates in air or with a gentle stream of nitrogen.

Post-Deposition Treatment (Optional)

Annealing the deposited films in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 100°C to 300°C may improve crystallinity and film properties.

Data Presentation: Hypothetical Deposition Parameters and Resulting Film Properties

Since no experimental data for the CBD of Cs2S is available, the following table presents a hypothetical summary of how different deposition parameters could influence the film properties. This table is intended to serve as a guide for experimental design.

ParameterRangeExpected Effect on Film Properties
Cesium Precursor Concentration 0.01 M - 0.5 MHigher concentration may increase film thickness but can also lead to precipitation in the solution.
Sulfur Precursor Concentration 0.01 M - 0.5 MAffects the S/Cs ratio in the film and the deposition rate.
Bath Temperature 40°C - 80°CHigher temperatures generally increase the deposition rate and can improve crystallinity.
pH 9 - 12Critical for the decomposition of the sulfur precursor; affects deposition rate and film quality.
Deposition Time 30 min - 4 hoursDirectly influences the film thickness.
Annealing Temperature 100°C - 300°CCan improve crystallinity, change grain size, and affect optical and electrical properties.

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing & Characterization sub_prep Substrate Cleaning deposition Chemical Bath Deposition (Controlled Temp, pH, Time) sub_prep->deposition sol_prep Solution Preparation (Cesium & Sulfur Precursors) sol_prep->deposition rinsing Rinsing & Drying deposition->rinsing annealing Annealing (Optional) rinsing->annealing characterization Film Characterization rinsing->characterization Direct to Characterization annealing->characterization

Caption: Experimental workflow for the chemical bath deposition of Cs2S thin films.

Logical Relationships Diagram

logical_relationships cluster_params Deposition Parameters cluster_props Film Properties temp Temperature thickness Thickness temp->thickness crystallinity Crystallinity temp->crystallinity ph pH ph->thickness morphology Morphology ph->morphology time Time time->thickness conc Concentration conc->thickness conc->morphology optical Optical Properties thickness->optical crystallinity->optical electrical Electrical Properties crystallinity->electrical morphology->optical morphology->electrical

Caption: Influence of deposition parameters on the properties of the resulting thin films.

Potential Applications in Research and Drug Development

While specific applications for Cs2S thin films are yet to be explored, their properties as a metal sulfide thin film suggest several areas of potential interest for researchers and drug development professionals.

  • Biosensors: Metal sulfide thin films are often used as immobilization matrices for biomolecules in biosensors. A Cs2S thin film could potentially be functionalized with enzymes, antibodies, or nucleic acids for the detection of specific biomarkers. The semiconducting nature of the film could be exploited for electrochemical or photoelectrochemical sensing platforms.

  • Drug Delivery: Thin films can be used as coatings for drug delivery systems to control the release profile of a therapeutic agent. A Cs2S coating could potentially be designed to be responsive to specific stimuli (e.g., pH changes) in the biological environment, triggering the release of a drug.

  • Antimicrobial Coatings: Some metal sulfides exhibit antimicrobial properties. The potential for Cs2S thin films to act as antimicrobial coatings on medical devices or implants could be an area of investigation to prevent infections.

  • Imaging and Diagnostics: Quantum dots made from metal sulfides are used in bioimaging. While not a thin film application per se, the synthesis of Cs2S nanoparticles could be a related area of interest for developing novel imaging probes.

It is important to reiterate that these are prospective applications and would require significant research to validate the suitability and safety of cesium sulfide thin films for any biomedical use. The high reactivity and potential toxicity of cesium compounds would need to be carefully considered and evaluated.

References

Application Notes: Caesium-Based P-Type Doping in Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The intentional introduction of impurities, or doping, is a fundamental process in semiconductor manufacturing to modulate the electrical properties of materials. P-type doping creates an abundance of "holes" (electron vacancies), which act as positive charge carriers, thereby increasing the material's conductivity. While elements from Group 13 of the periodic table, such as boron and aluminum, are common p-type dopants for silicon, research into novel dopants for other semiconductor materials, particularly for applications like transparent electronics, is ongoing.[1][2]

This document addresses the use of caesium and sulfur in achieving p-type doping in semiconductors. It is important to note that while the inquiry specifically concerns caesium sulfide (B99878) (Cs₂S), the available research literature primarily details the use of caesium (Cs) as a primary dopant and the co-doping of caesium and sulfur (Cs-S) to enhance p-type characteristics, rather than the use of a pre-synthesized caesium sulfide compound as the dopant source. The most prominent example of this is in the p-type transparent semiconductor, Copper Iodide (CuI).[3][4]

Application: Enhancing P-Type Conductivity in Transparent Conductors

One of the primary challenges in the field of transparent electronics is the development of high-performance p-type transparent conductors (TCs). The performance of the state-of-the-art p-type TC, CuI, is often limited by its conductivity, which is significantly lower than that of n-type TCs like Indium Tin Oxide (ITO).[3][4] Doping strategies are employed to increase the hole carrier density in CuI. Research has demonstrated that doping CuI with caesium, and particularly co-doping with caesium and sulfur, can substantially increase the carrier density and, consequently, the electrical conductivity.[3][4]

Mechanism of Doping

In the case of Cs and S co-doping in CuI, the introduction of Cs atoms increases the hole carrier density.[3][4] The further addition of sulfur as a co-dopant boosts this carrier density even more significantly.[3][4] However, this enhancement in carrier concentration often comes at the expense of hole mobility due to increased ionized impurity scattering.[3][4][5][6] Despite the reduction in mobility, the net effect is a substantial increase in overall conductivity.[3][4] This makes Cs and S co-doped CuI a promising candidate for future transparent electronic devices.[3][4]

Quantitative Data on Cs and Cs-S Co-Doping in CuI

The following table summarizes the quantitative effects of caesium and caesium-sulfur co-doping on the electrical properties of Copper Iodide (CuI), as reported in recent studies.[3][4]

Material Doping Level Carrier Density (cm⁻³) Conductivity (S cm⁻¹) Key Observation
Intrinsic CuI-2.1 x 10¹⁹31Baseline for comparison.
Cs-Doped CuI≈4 at. % Cs3.8 x 10²⁰-Significant increase in carrier density.
Cs-S Co-Doped CuI-8.2 x 10²⁰≈450Further boost in carrier density and highest conductivity.

Note: The enhanced carrier density has been observed to negatively affect hole mobility.[3][4]

Protocols: Synthesis and Characterization of Cs-S Co-Doped CuI

This section outlines the typical experimental protocols for the fabrication and characterization of caesium and sulfur co-doped Copper Iodide thin films.

1. Thin Film Deposition (Illustrative Protocol)

A common method for depositing doped semiconductor thin films is through physical vapor deposition techniques, such as thermal evaporation or sputtering, often in a controlled environment.

  • Substrate Preparation : Substrates (e.g., glass or silicon wafers) are thoroughly cleaned using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath to remove organic and particulate contaminants.

  • Precursor Materials : High-purity Copper Iodide (CuI), a caesium source (e.g., a Cs-containing compound or pure Cs), and a sulfur source are used.

  • Co-Evaporation/Sputtering : The CuI, caesium source, and sulfur source are co-evaporated or co-sputtered onto the prepared substrate in a high-vacuum chamber. The doping concentration is controlled by adjusting the deposition rates of the individual sources, which are monitored in real-time using quartz crystal microbalances.

  • Annealing : Post-deposition annealing may be performed under a controlled atmosphere to improve the crystallinity and electrical properties of the film.

2. Characterization Protocols

A suite of characterization techniques is necessary to evaluate the structural, morphological, optical, and electrical properties of the doped films.

  • Structural and Morphological Analysis :

    • X-ray Diffraction (XRD) : To determine the crystal structure and phase purity of the films. A 2θ-ω symmetric scan is a common mode.

    • Electron Microscopy (SEM, HRTEM) : To visualize the surface morphology, cross-section, and microstructure of the films. High-Resolution Transmission Electron Microscopy (HRTEM) can be used to confirm the preservation of the film's microstructure after doping.[3][4]

    • Atomic Force Microscopy (AFM) : To quantify surface roughness.

  • Compositional and Chemical State Analysis :

    • X-ray Photoelectron Spectroscopy (XPS) : To determine the elemental composition and chemical bonding states of the constituent elements (Cu, I, Cs, S) at the film's surface.[3]

    • X-ray Absorption Spectroscopy (XAS) : Techniques like XANES and EXAFS are used to probe the local coordination and electronic structure of the copper atoms to ensure they are preserved after doping.[3][4]

  • Optoelectronic Property Measurement :

    • UV-Vis-NIR Spectroscopy : To measure the optical transmittance and absorptance of the films. These measurements are crucial for transparent conductor applications.[3] A Tauc plot can be derived from this data to estimate the material's bandgap.[3]

    • Hall Effect Measurement : To determine the carrier type (p-type or n-type), carrier density, and mobility of the charge carriers. This is a direct method to quantify the success of the p-type doping.

    • Four-Point Probe Measurement : To measure the sheet resistance and calculate the electrical conductivity of the films.

Visualizations

Experimental Workflow for Doped Thin Film Synthesis and Characterization

G cluster_prep 1. Preparation cluster_fab 2. Fabrication cluster_char 3. Characterization sub_prep Substrate Cleaning (Ultrasonication) deposition Co-Evaporation or Co-Sputtering sub_prep->deposition precursors High-Purity Precursors (CuI, Cs Source, S Source) precursors->deposition anneal Post-Deposition Annealing (Optional) deposition->anneal structural Structural/Morphological (XRD, SEM, TEM, AFM) anneal->structural compositional Compositional/Chemical (XPS, XAS) anneal->compositional optoelectronic Optoelectronic (UV-Vis, Hall Effect, 4-Point Probe) anneal->optoelectronic

Caption: A generalized workflow for the fabrication and characterization of doped semiconductor thin films.

Logical Relationship of Doping Effects in CuI

G doping Cs and S Co-Doping in CuI carrier Increased Hole Carrier Density doping->carrier mobility Decreased Hole Mobility doping->mobility conductivity Greatly Increased Conductivity carrier->conductivity mobility->conductivity

References

Application Note: Cesium Sulfide for Perovskite Solar Cell Passivation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs), rivaling those of conventional silicon-based solar cells. However, their long-term stability and performance are often hindered by the presence of defects, particularly at the surface and grain boundaries of the perovskite film. These defects, such as halide and cation vacancies, act as non-radiative recombination centers, leading to significant voltage losses and degradation of the device.

Surface passivation has emerged as a critical strategy to mitigate these defects and enhance the efficiency and stability of PSCs. This involves the application of a thin layer of a passivating material that can chemically interact with and neutralize the defect sites. While various materials, including organic molecules, polymers, and inorganic compounds, have been investigated for this purpose, the exploration of novel passivating agents continues to be an active area of research.

This application note proposes a hypothetical protocol for the use of cesium sulfide (B99878) (Cs₂S) as a passivation agent for perovskite solar cells. Drawing upon the known benefits of both cesium and sulfide-based passivation strategies, it is postulated that Cs₂S could effectively passivate both cation and halide vacancies, thereby reducing non-radiative recombination and improving device performance. The protocols and data presented herein are based on established methodologies for perovskite solar cell fabrication and passivation with analogous materials, and are intended to serve as a guide for researchers exploring this novel passivation strategy.

Proposed Passivation Mechanism

The central hypothesis for the efficacy of Cs₂S as a passivating agent is its dual-action capability. The cesium (Cs⁺) cations can fill A-site cation vacancies, a common defect in many perovskite formulations, which helps to stabilize the perovskite lattice. Simultaneously, the sulfide (S²⁻) anions, acting as a Lewis base, can interact with undercoordinated lead (Pb²⁺) ions, which are often associated with halide vacancies. This interaction can passivate deep-level defects and reduce charge carrier trapping.

Postulated Passivation Mechanism of Cs₂S cluster_perovskite Perovskite Surface cluster_passivation Cs₂S Passivation Layer Perovskite Perovskite Crystal Lattice Pb_defect Undercoordinated Pb²⁺ (Lewis Acid) Perovskite->Pb_defect Halide_vacancy Halide Vacancy (Positive Charge) Perovskite->Halide_vacancy A_site_vacancy A-site Cation Vacancy Perovskite->A_site_vacancy Cs2S Cesium Sulfide (Cs₂S) Cs_ion Cs⁺ Ion Cs2S->Cs_ion Dissociates to S_ion S²⁻ Ion (Lewis Base) Cs2S->S_ion Dissociates to Cs_ion->A_site_vacancy Fills vacancy to stabilize lattice S_ion->Pb_defect Donates electron pair to passivate S_ion->Halide_vacancy Neutralizes positive charge Experimental Workflow for Cs₂S Passivation cluster_synthesis Cs₂S Solution Preparation cluster_fabrication Device Fabrication cluster_characterization Characterization start Start: Prepare Reagents dissolve Dissolve Cs₂CO₃ in IPA start->dissolve react React with H₂S or NaSH dissolve->react filter Filter/Centrifuge to Purify react->filter dilute Dilute to Working Concentration filter->dilute passivate Apply Cs₂S Passivation Layer dilute->passivate Use Cs₂S Solution clean_fto Clean FTO Substrate deposit_etl Deposit Electron Transport Layer (ETL) clean_fto->deposit_etl deposit_perovskite Deposit Perovskite Layer deposit_etl->deposit_perovskite deposit_perovskite->passivate deposit_htl Deposit Hole Transport Layer (HTL) passivate->deposit_htl deposit_electrode Deposit Back Electrode deposit_htl->deposit_electrode jv_measurement J-V Measurement (PCE, Voc, Jsc, FF) deposit_electrode->jv_measurement stability_test Stability Testing deposit_electrode->stability_test

Application Notes and Protocols: Caesium Sulfide as a Precursor for Ternary Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of caesium sulfide (B99878) (Cs₂S), often in the form of caesium polysulfide (Cs₂Sₓ) fluxes, as a precursor for the synthesis of ternary sulfide crystalline materials. The methodologies outlined are primarily focused on high-temperature solid-state reactions, a common approach for producing novel chalcogenide materials with potential applications in electronics, optics, and catalysis.

Introduction

Caesium sulfide is a highly reactive inorganic salt that serves as an effective precursor for the synthesis of complex ternary sulfides. Its utility often lies in its ability to form low-melting point polysulfide fluxes (Cs₂Sₓ) when combined with elemental sulfur. These fluxes act as both a solvent and a reactive medium, facilitating the growth of high-quality single crystals of ternary metal sulfides at temperatures lower than those required for direct solid-state reactions. The composition of the resulting ternary sulfide can often be tuned by controlling the stoichiometry of the reactants and the composition of the polysulfide flux.

Experimental Protocols

Protocol 1: Synthesis of Caesium Gallium Sulfide (Cs₂Ga₂S₅) via in-situ Formation of Caesium Polysulfide

This protocol describes the synthesis of Cs₂Ga₂S₅ through a reaction where caesium polysulfide (Cs₂S₆) is formed in-situ from the decomposition of caesium azide (B81097) (CsN₃) in the presence of sulfur.[1][2][3]

Materials:

  • Caesium azide (CsN₃)

  • Gallium(II) sulfide (GaS)

  • Sulfur (S)

  • Quartz ampoules

Procedure:

  • In an inert atmosphere (e.g., a glovebox), combine caesium azide, gallium(II) sulfide, and elemental sulfur in a quartz ampoule. The molar ratio of the reactants should be carefully controlled to achieve the desired stoichiometry of the final product.

  • Evacuate the quartz ampoule to a pressure of approximately 10⁻⁴ mbar and seal it using a torch.

  • Place the sealed ampoule in a programmable furnace.

  • Heat the ampoule to a specific elevated temperature. During this heating process, the caesium azide decomposes to elemental caesium, which then reacts with the excess sulfur to form a caesium polysulfide (Cs₂S₆) flux.[1]

  • This in-situ formed flux reacts with gallium(II) sulfide to yield crystals of Cs₂Ga₂S₅.

  • After the reaction is complete, cool the furnace slowly to room temperature to allow for the growth of well-defined crystals.

  • The resulting product will be a mixture of Cs₂Ga₂S₅ crystals and the solidified flux. The crystals can be isolated by dissolving the flux in a suitable solvent, such as dimethylformamide (DMF) or water, followed by washing and drying.

Reaction Pathway:

The synthesis of Cs₂Ga₂S₅ involves a series of reactions that can be summarized as follows:

  • Decomposition of Caesium Azide: 2CsN₃(s) → 2Cs(l) + 3N₂(g)

  • Formation of Caesium Polysulfide Flux: 2Cs(l) + 6S(l) → Cs₂S₆(l)

  • Formation of Ternary Sulfide: Cs₂S₆(l) + 2GaS(s) → Cs₂Ga₂S₅(s) + 2S(l)

G cluster_0 Precursor Preparation cluster_1 Reaction Vessel cluster_2 Reaction Steps cluster_3 Product Isolation cluster_4 Final Product P1 CsN₃ RV Quartz Ampoule P1->RV P2 GaS P2->RV P3 S P3->RV S1 Heating & Decomposition of CsN₃ RV->S1 Seal & Evacuate S2 In-situ Formation of Cs₂S₆ Flux S1->S2 S3 Reaction with GaS S2->S3 S4 Slow Cooling & Crystal Growth S3->S4 PI1 Dissolve Flux S4->PI1 PI2 Wash & Dry Crystals PI1->PI2 FP Cs₂Ga₂S₅ Crystals PI2->FP

Protocol 2: General Synthesis of Ternary Metal Sulfides using a Pre-formed Caesium Polysulfide Flux

This protocol provides a general method for the synthesis of various ternary metal sulfides using a pre-formed caesium polysulfide flux. The specific composition of the flux (the value of 'x' in Cs₂Sₓ) can be adjusted to target different ternary compounds.

Materials:

  • This compound (Cs₂S)

  • Elemental sulfur (S)

  • Metal precursor (e.g., elemental metal, metal sulfide, or metal halide)

  • Quartz ampoules or other suitable reaction vessels

Procedure:

  • Preparation of the Caesium Polysulfide Flux:

    • In an inert atmosphere, combine Cs₂S and elemental sulfur in the desired molar ratio to achieve the target polysulfide composition (Cs₂Sₓ). For example, a 1:5 molar ratio of Cs₂S to S will nominally yield a Cs₂S₆ flux.

    • Gently heat the mixture in a sealed, evacuated quartz tube until it melts to form a homogeneous liquid flux.

    • Cool the flux to room temperature to obtain a solid.

  • Ternary Sulfide Synthesis:

    • In an inert atmosphere, place the pre-formed caesium polysulfide flux and the desired metal precursor into a quartz ampoule.

    • Evacuate and seal the ampoule.

    • Heat the ampoule in a programmable furnace to the desired reaction temperature. The specific temperature and duration will depend on the target ternary sulfide.

    • After the reaction period, cool the furnace slowly to promote crystal growth.

    • Isolate the product crystals by dissolving the excess flux in a suitable solvent.

G cluster_0 Flux Preparation cluster_1 Ternary Sulfide Synthesis cluster_2 Final Product FP1 Cs₂S FP3 Heat & Melt FP1->FP3 FP2 Sulfur (S) FP2->FP3 FP4 Cool & Solidify FP3->FP4 FP5 Cs₂Sₓ Flux FP4->FP5 TS2 Combine in Ampoule FP5->TS2 TS1 Metal Precursor TS1->TS2 TS3 Heat to Reaction Temp. TS2->TS3 TS4 Slow Cooling TS3->TS4 TS5 Isolate Crystals TS4->TS5 FP Ternary Sulfide Crystals TS5->FP

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of representative caesium-based ternary sulfides.

Table 1: Synthesis Parameters for Caesium-Based Ternary Sulfides

Ternary SulfidePrecursorsMolar RatioTemperature (°C)DurationYieldReference
Cs₂Ga₂S₅CsN₃, GaS, S-Elevated--[1]
CsGaS₃Cs₂Sₓ, Ga, Sx > 7---[1]

Note: Detailed quantitative data such as specific molar ratios, temperatures, durations, and yields are often not explicitly stated in a single source and may require consulting supplementary information or related publications.

Conclusion

This compound, particularly in the form of caesium polysulfide fluxes, is a versatile and effective precursor for the synthesis of a variety of ternary sulfide materials. The ability to form these fluxes in-situ or pre-form them with varying compositions provides a powerful tool for controlling the synthesis and targeting new crystalline phases. The protocols and data presented here serve as a starting point for researchers interested in exploring this area of solid-state chemistry. Further optimization of reaction conditions may be necessary to achieve high yields and phase purity for specific ternary sulfide systems.

References

Application Notes and Protocols for Growing Single Crystals of Caesium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis and single-crystal growth of caesium sulfide (B99878) (Cs₂S), a highly reactive and hygroscopic inorganic compound. The protocols described herein are based on established crystal growth techniques adapted for the specific properties of alkali metal sulfides. Due to the material's sensitivity to air and moisture, all procedures must be carried out under a dry, inert atmosphere.

Introduction

Caesium sulfide (Cs₂S) is a white crystalline solid that adopts a cubic anti-fluorite structure.[1][2] Its high reactivity and basicity make it a subject of interest in various chemical syntheses. The availability of high-quality single crystals is crucial for fundamental studies of its physical properties and for potential applications in materials science. However, the growth of Cs₂S single crystals is challenging due to its high melting point, hygroscopic nature, and reactivity in the molten state.

This document outlines two primary methods for growing Cs₂S single crystals: the Bridgman-Stockbarger method and the flux growth method. Both techniques have been successfully employed for growing single crystals of similar alkali metal sulfides and are adapted here for Cs₂S.

Material Properties and Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing and executing the crystal growth experiments.

PropertyValueReferences
Chemical FormulaCs₂S[2]
Molar Mass297.876 g/mol [2]
Crystal StructureCubic, anti-fluorite[1][2]
Space GroupFm-3m[1]
Lattice Parameter~7.50 Å[1]
Melting Point480 - 510 °C (congruent)[1][2][3]
Density4.19 g/cm³[1][2]
AppearanceWhite to pale yellow crystalline solid[3]
SolubilitySoluble in ethanol (B145695) and glycerol; hydrolyzes in water[2]
ReactivityHighly reactive with atmospheric moisture and oxygen[1]

Experimental Protocols

Synthesis of High-Purity this compound Powder

The quality of the starting material is critical for the successful growth of single crystals. High-purity Cs₂S powder can be synthesized by the direct reaction of caesium metal and sulfur in liquid ammonia (B1221849).

Materials:

  • Caesium metal (99.95% or higher purity)

  • Sulfur powder (99.999% purity)

  • Anhydrous liquid ammonia

Equipment:

  • Schlenk line or glovebox with an inert atmosphere (e.g., argon)

  • Low-temperature reaction vessel (e.g., a three-necked flask with a cold finger condenser)

  • Stirring mechanism

Protocol:

  • Under an inert atmosphere, carefully add a stoichiometric amount of caesium metal to the reaction vessel.

  • Cool the vessel to approximately -78 °C using a dry ice/acetone bath and condense anhydrous ammonia into the flask.

  • Slowly add a stoichiometric amount of sulfur powder to the stirred solution of caesium in liquid ammonia. The reaction is exothermic and should be controlled by the rate of sulfur addition. The reaction is as follows: 2 Cs + S → Cs₂S.[2]

  • After the addition is complete, allow the reaction mixture to stir for several hours at -78 °C to ensure complete reaction.

  • Slowly evaporate the ammonia by removing the cooling bath and allowing the vessel to warm to room temperature. The resulting white or pale yellow powder is this compound.

  • Handle and store the synthesized Cs₂S powder under a strictly inert and dry atmosphere.

Single Crystal Growth by the Bridgman-Stockbarger Method

This method involves the directional solidification of a molten material in a sealed crucible. It is well-suited for congruently melting compounds like Cs₂S.

Equipment:

  • Two-zone Bridgman-Stockbarger furnace with precise temperature control

  • Sealed crucible (e.g., graphite (B72142) or vitreous carbon) with a conical tip for seed selection

  • Mechanism for slowly lowering the crucible through the temperature gradient

Protocol:

  • Crucible Preparation: Under an inert atmosphere, load the synthesized high-purity Cs₂S powder into a clean and dry graphite crucible.

  • Encapsulation: Seal the crucible, for example, by welding a lid on it or placing it inside a sealed quartz ampoule under vacuum or a high-purity argon atmosphere. This is crucial to prevent the loss of volatile components and to protect the material from air and moisture.

  • Furnace Setup: Position the sealed crucible in the upper hot zone of the Bridgman furnace.

  • Melting and Homogenization: Heat the upper zone to a temperature approximately 50-100 °C above the melting point of Cs₂S (i.e., ~530-610 °C) and the lower zone to a temperature about 50-100 °C below the melting point (i.e., ~380-460 °C). Allow the material to melt and homogenize for several hours.

  • Crystal Growth: Slowly lower the crucible from the hot zone to the cold zone at a rate of 1-5 mm/hour. The slow movement through the sharp temperature gradient promotes the nucleation of a single crystal at the conical tip, which then propagates throughout the melt as it solidifies.

  • Cooling: Once the entire crucible has passed through the cold zone, slowly cool the furnace to room temperature over several hours to prevent thermal shock and cracking of the crystal.

  • Crystal Recovery: Carefully open the sealed crucible/ampoule in an inert atmosphere to retrieve the single crystal of Cs₂S.

Single Crystal Growth by the Flux Growth Method

In this method, the material to be crystallized is dissolved in a suitable solvent (flux) at high temperatures. Slow cooling of the solution leads to the precipitation of single crystals. This method is advantageous for materials with high melting points or for avoiding issues related to incongruent melting.

Materials:

  • High-purity Cs₂S powder

  • Anhydrous alkali halide flux (e.g., a eutectic mixture of CsCl and KCl, or CsCl and NaCl)

Equipment:

  • High-temperature programmable furnace

  • Crucible (e.g., alumina (B75360) or graphite) with a lid

  • Inert atmosphere glovebox or furnace tube

Protocol:

  • Mixture Preparation: In an inert atmosphere, thoroughly mix the Cs₂S powder with the alkali halide flux in a molar ratio typically ranging from 1:10 to 1:50 (Cs₂S:flux). Place the mixture in a crucible.

  • Heating and Dissolution: Place the crucible in the furnace and heat it to a temperature where the Cs₂S completely dissolves in the molten flux (e.g., 600-800 °C, depending on the chosen flux). Hold at this temperature for several hours to ensure a homogeneous solution.

  • Slow Cooling: Slowly cool the furnace at a rate of 1-5 °C/hour to a temperature just above the solidification point of the flux. This slow cooling reduces the solubility of Cs₂S and allows for the nucleation and growth of single crystals.

  • Flux Removal: Once the cooling program is complete, the crystals need to be separated from the solidified flux. This can be achieved by:

    • Mechanical Separation: Carefully breaking away the flux matrix to extract the crystals.

    • Solvent Dissolution: Dissolving the flux in a solvent that does not affect the Cs₂S crystals (e.g., anhydrous ethanol). This should be done with caution due to the reactivity of Cs₂S.

  • Crystal Cleaning and Storage: Wash the recovered crystals with a suitable anhydrous solvent and store them under a strict inert atmosphere.

Characterization of Cs₂S Single Crystals

The quality of the grown single crystals should be assessed using standard characterization techniques:

  • X-ray Diffraction (XRD): To confirm the crystal structure, orientation, and phase purity.

  • Laue Diffraction: To verify the single-crystallinity of the grown boule.

  • Energy-Dispersive X-ray Spectroscopy (EDS) or Inductively Coupled Plasma (ICP) analysis: To check for elemental composition and potential incorporation of flux components.

Visualizations

Experimental_Workflow_Bridgman_Stockbarger Experimental Workflow: Bridgman-Stockbarger Method cluster_prep Preparation cluster_growth Crystal Growth cluster_post Post-Growth synthesis Synthesize High-Purity Cs2S Powder load Load Powder into Crucible synthesis->load encapsulate Seal Crucible in Quartz Ampoule load->encapsulate place Position in Bridgman Furnace encapsulate->place melt Melt and Homogenize place->melt lower Slowly Lower Crucible melt->lower cool Cool to Room Temperature lower->cool recover Recover Single Crystal cool->recover characterize Characterize Crystal Quality recover->characterize

Caption: Workflow for Cs₂S single crystal growth via the Bridgman-Stockbarger method.

Troubleshooting_Crystal_Growth Troubleshooting Common Crystal Growth Issues cluster_issues Potential Problems cluster_causes Possible Causes cluster_solutions Proposed Solutions issue Observed Issue polycrystal Polycrystalline Growth issue->polycrystal cracks Cracked Crystal issue->cracks inclusions Flux Inclusions issue->inclusions poor_quality Poor Crystal Quality issue->poor_quality cooling_rate Cooling Rate Too Fast polycrystal->cooling_rate gradient Inadequate Temperature Gradient polycrystal->gradient cracks->cooling_rate inclusions->cooling_rate impurities Impure Starting Material poor_quality->impurities atmosphere Non-Inert Atmosphere poor_quality->atmosphere reduce_cooling Reduce Cooling/Lowering Rate cooling_rate->reduce_cooling optimize_gradient Optimize Temperature Gradient gradient->optimize_gradient purify_material Purify Starting Material impurities->purify_material ensure_inert Ensure Inert Atmosphere atmosphere->ensure_inert

Caption: Logical relationships for troubleshooting common issues in Cs₂S crystal growth.

References

Application Notes and Protocols for Caesium Sulfide Nanoparticle Synthesis via Hot-Injection Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesium sulfide (B99878) (Cs₂S) is an alkali metal sulfide with potential applications in various fields, including bioimaging and drug delivery, owing to the properties of its constituent ions. The synthesis of Cs₂S in the form of nanoparticles can further enhance its utility by providing a high surface-area-to-volume ratio and enabling surface functionalization for targeted therapies.

The hot-injection method is a widely utilized colloidal synthesis technique that allows for the production of monodisperse nanoparticles with controlled size and morphology.[1] This method involves the rapid injection of a precursor solution into a hot solvent containing the other precursor, leading to a burst of nucleation followed by controlled growth.[1] This approach separates the nucleation and growth phases, which is crucial for achieving a narrow size distribution of the resulting nanoparticles.[2]

This document provides a detailed, albeit theoretical, protocol for the synthesis of caesium sulfide nanoparticles using the hot-injection technique. It is designed to be a comprehensive guide for researchers and professionals in nanotechnology, materials science, and pharmaceutical development.

Proposed Experimental Protocol: Hot-Injection Synthesis of this compound Nanoparticles

This protocol outlines a two-part process: the preparation of a caesium oleate (B1233923) precursor and the subsequent hot-injection synthesis of Cs₂S nanoparticles.

Materials and Equipment

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle with a temperature controller and thermocouple

  • Magnetic stirrer

  • Syringes and needles

  • Condenser

  • Centrifuge

  • Sonicator

  • Standard laboratory glassware

Preparation of Caesium Oleate Precursor (0.5 M)

The preparation of a stable and soluble caesium precursor is critical for reproducible synthesis. Caesium oleate is a common choice for the synthesis of caesium-containing nanocrystals.

  • In a three-neck flask, combine caesium carbonate (0.815 g, 2.5 mmol) or caesium acetate (0.959 g, 5 mmol), 1-octadecene (10 mL), and oleic acid (5 mL). The use of an excess of oleic acid can aid in the complete conversion and solubilization of the caesium salt.

  • The mixture is heated to 120 °C under vacuum for 1 hour to remove water and other volatile impurities.

  • After degassing, the flask is backfilled with an inert gas (argon or nitrogen).

  • The temperature is then raised to 150 °C and stirred until the caesium salt completely dissolves to form a clear, pale-yellow solution of caesium oleate.

  • The caesium oleate solution should be kept under an inert atmosphere and can be gently reheated to ensure it remains in solution before use.

Preparation of Sulfur Precursor (0.2 M)

A sulfur precursor solution is prepared by dissolving elemental sulfur in a high-boiling point solvent.

  • In a separate flask, add elemental sulfur (0.064 g, 2 mmol) to 1-octadecene (10 mL).

  • Heat the mixture to 180 °C under an inert atmosphere with vigorous stirring. Elemental sulfur should dissolve to form a clear yellow solution. The temperature is critical as the reactivity of sulfur in ODE is temperature-dependent.[3]

  • Allow the solution to cool to a designated injection temperature (e.g., 100 °C) before use.

Hot-Injection Synthesis of Cs₂S Nanoparticles
  • In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, add 1-octadecene (20 mL) and oleylamine (5 mL).

  • Heat the solvent mixture to the desired reaction temperature (e.g., 220-280 °C) under a constant flow of inert gas. The optimization of this temperature will be crucial for controlling nanoparticle size.

  • In a separate vial, load the prepared caesium oleate solution (2 mL, 1 mmol) into a syringe.

  • Rapidly inject the caesium oleate solution into the hot reaction mixture with vigorous stirring.

  • Immediately following the caesium precursor injection, rapidly inject the sulfur precursor solution (5 mL, 1 mmol) into the reaction flask. The rapid injection should induce a burst of nucleation.

  • Allow the reaction to proceed for a specific growth time (e.g., 5-30 minutes). The reaction time will influence the final size of the nanoparticles.

  • After the desired growth period, cool the reaction mixture rapidly by removing the heating mantle and injecting a small amount of room temperature toluene.

  • The crude nanoparticle solution is then purified.

Purification of Cs₂S Nanoparticles
  • Add excess methanol to the crude solution to precipitate the nanoparticles.

  • Centrifuge the mixture at a high speed (e.g., 8000 rpm for 10 minutes).

  • Discard the supernatant and re-disperse the nanoparticle pellet in a small amount of toluene.

  • Repeat the precipitation and redispersion steps at least two more times to remove unreacted precursors and excess ligands.

  • The final purified Cs₂S nanoparticles can be stored as a colloidal dispersion in toluene or another suitable non-polar solvent.

Data Presentation: Proposed Experimental Parameters

The following table summarizes the proposed quantitative data for the synthesis protocol. These parameters serve as a starting point and will likely require optimization.

ParameterValueUnitNotes
Caesium Precursor
Caesium SaltCaesium Carbonate or Acetate-
Concentration0.5MIn 1-octadecene/oleic acid
Injection Volume2.0mL
Sulfur Precursor
Sulfur SourceElemental Sulfur-
Concentration0.2MIn 1-octadecene
Injection Volume5.0mL
Reaction Conditions
Solvent1-Octadecene-
Capping LigandOleylamine-
Reaction Temperature220 - 280°CTo be optimized for size control
Reaction Time5 - 30minTo be optimized for size control
Purification
Anti-solventMethanol-
Redispersion SolventToluene-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the proposed hot-injection synthesis of this compound nanoparticles.

Hot_Injection_Synthesis Workflow for Hot-Injection Synthesis of Cs2S Nanoparticles cluster_precursor Precursor Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification Cs_precursor Prepare Caesium Oleate Solution (Cs₂CO₃/CsOAc + Oleic Acid + ODE) Heat to 150°C Injection Rapid Hot-Injection of Caesium Oleate and Sulfur Precursors Cs_precursor->Injection S_precursor Prepare Sulfur Solution (Elemental Sulfur + ODE) Heat to 180°C S_precursor->Injection Reaction_setup Heat ODE and Oleylamine in Three-Neck Flask (220-280°C under Inert Gas) Reaction_setup->Injection Growth Nanoparticle Growth (5-30 min) Injection->Growth Quenching Cool Reaction Mixture (Inject Toluene) Growth->Quenching Precipitation Precipitate Nanoparticles (Add Methanol) Quenching->Precipitation Centrifugation Centrifuge and Decant Supernatant Precipitation->Centrifugation Redispersion Re-disperse in Toluene Centrifugation->Redispersion Redispersion->Precipitation Repeat 2-3x Final_product Purified Cs₂S Nanoparticle Dispersion Redispersion->Final_product

Caption: A flowchart of the proposed hot-injection synthesis of Cs₂S nanoparticles.

Characterization of this compound Nanoparticles

To confirm the successful synthesis and determine the properties of the Cs₂S nanoparticles, a suite of characterization techniques should be employed:

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles in colloidal suspension.

  • X-ray Diffraction (XRD): To identify the crystal structure and phase purity of the synthesized Cs₂S.

  • UV-Vis Spectroscopy: To determine the optical properties and estimate the band gap of the nanoparticles.

  • Photoluminescence Spectroscopy: To investigate the emission properties, which are relevant for bioimaging applications.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of capping ligands on the nanoparticle surface.

  • Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the elemental composition of the nanoparticles.

Potential Applications in Drug Delivery

This compound nanoparticles, once successfully synthesized and characterized, could be explored for various applications in drug delivery and therapy. Their potential utility stems from:

  • Surface Functionalization: The nanoparticle surface can be modified with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues, thereby reducing off-target effects of conjugated drugs.

  • Drug Encapsulation: The nanoparticle core or the ligand shell could potentially be used to encapsulate or adsorb therapeutic agents for controlled release.

  • Bioimaging: If the synthesized Cs₂S nanoparticles exhibit suitable photoluminescence, they could be used as imaging agents to track their biodistribution and monitor drug delivery.

Further research would be required to assess the biocompatibility and cytotoxicity of these nanoparticles before any in vivo applications.

Safety Precautions

  • All synthesis and handling of nanoparticles and their precursors should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • The use of an inert atmosphere is crucial for this synthesis to prevent the formation of oxides and other impurities.

  • High-temperature reactions should be handled with care to avoid thermal burns.

  • Proper procedures for the disposal of chemical waste should be followed.

References

Application Notes and Protocols for Anhydrous Cesium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and safety guidelines for the handling and storage of anhydrous cesium sulfide (B99878) (Cs₂S). Due to its high reactivity, particularly with moisture, stringent adherence to these procedures is crucial to ensure personnel safety and maintain the integrity of the material.

Material Properties and Hazards

Anhydrous cesium sulfide is a white crystalline solid. It is a highly reactive inorganic salt that serves as a potent alkali in aqueous solutions. The primary hazard associated with cesium sulfide is its extreme sensitivity to moisture.

1.1 Chemical Reactivity:

Anhydrous cesium sulfide reacts readily with water, including atmospheric moisture, in an exothermic reaction. This hydrolysis releases highly toxic and flammable hydrogen sulfide (H₂S) gas, which has a characteristic rotten egg smell.[1][2][3] Even at low concentrations, H₂S is a significant health hazard.[3][4] The compound also reacts vigorously with acids and strong oxidizing agents.[5][6][7]

1.2 Health Hazards:

The primary health risks are associated with the release of hydrogen sulfide gas and the corrosive nature of cesium sulfide itself.

  • Hydrogen Sulfide (H₂S): Inhalation can cause irritation to the respiratory system, and at higher concentrations, it can lead to unconsciousness, respiratory failure, and death.[3][4] It is important to note that the sense of smell is quickly deadened by H₂S, making it an unreliable indicator of its presence.[4]

  • Cesium Sulfide (Cs₂S): Direct contact can cause severe irritation and burns to the skin and eyes.[8][9] Ingestion is highly toxic.[10]

Quantitative Data Summary

PropertyValueCitation(s)
Chemical Formula Cs₂S[2]
Molar Mass 297.876 g/mol [1][2]
Appearance White crystalline solid[1][2]
Density 4.19 g/cm³[1][2]
Melting Point 480 °C[1][2]
Solubility Soluble in ethanol (B145695) and glycerol; hydrolyzes in water to form cesium bisulfide.[1][2]
H₂S PEL (OSHA) 10 ppm (8-hour time-weighted average)[4]
H₂S STEL (OSHA) 15 ppm (15-minute exposure)[4]

Experimental Protocols

Protocol for Handling Anhydrous Cesium Sulfide

Objective: To provide a step-by-step procedure for the safe handling of anhydrous cesium sulfide in a laboratory setting.

Materials:

  • Anhydrous cesium sulfide

  • Inert atmosphere glovebox (argon or nitrogen)

  • Schlenk line

  • Appropriate personal protective equipment (see Section 4.0)

  • Dry, clean spatulas and weighing boats

  • Airtight, dry containers for storage

  • Dry, deoxygenated solvents (if applicable)

Procedure:

  • Preparation:

    • Ensure the glovebox or Schlenk line is operating correctly with a dry, inert atmosphere (moisture and oxygen levels <1 ppm).

    • Don all required personal protective equipment before beginning.

    • Ensure a calibrated H₂S gas detector is operational in the laboratory.

    • All glassware and tools must be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under vacuum or in a desiccator before being introduced into the glovebox.

  • Handling inside a Glovebox (Preferred Method):

    • Transfer the sealed container of anhydrous cesium sulfide into the glovebox antechamber.

    • Purge the antechamber multiple times with the inert gas before opening the inner door.

    • Once inside the glovebox, carefully open the container.

    • Using a pre-dried spatula, dispense the required amount of cesium sulfide onto a pre-dried weighing boat.

    • Promptly and securely reseal the main container.

    • If transferring to another vessel, ensure the receiving vessel is also dry and under an inert atmosphere.

    • After use, clean all tools inside the glovebox to remove any residual powder.

  • Handling using a Schlenk Line (Alternative Method):

    • This method requires more advanced techniques and should only be performed by experienced personnel.

    • Connect the flask containing the cesium sulfide to the Schlenk line.

    • Evacuate the flask and backfill with inert gas at least three times to ensure an inert atmosphere.

    • Perform all manipulations under a positive pressure of inert gas.

  • Post-Handling:

    • Securely seal all containers of cesium sulfide.

    • Remove all materials from the glovebox via the antechamber, following proper procedure.

    • Wipe down the exterior of the container before storage.

    • Wash hands and forearms thoroughly after removing gloves.

Protocol for Storing Anhydrous Cesium Sulfide

Objective: To outline the requirements for the safe, long-term storage of anhydrous cesium sulfide.

Materials:

  • Airtight, sealed container of anhydrous cesium sulfide

  • Secondary containment vessel

  • A designated, cool, dry, and well-ventilated storage area

Procedure:

  • Container Integrity:

    • Ensure the primary container is tightly sealed and free from any damage or corrosion. The use of paraffin (B1166041) film or vacuum grease on container threads can provide an additional seal.

    • Place the primary container inside a larger, chemically resistant secondary container to mitigate any potential leaks.

  • Storage Environment:

    • Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3][11]

    • The storage area must be strictly free of moisture.[3][6] Do not store near sinks, water baths, or in areas with high humidity.

    • Store under an inert atmosphere (e.g., in a desiccator with a dry inert gas purge or in a glovebox).[6][11]

  • Incompatible Materials:

    • Store separately from acids, water, strong oxidizing agents, alcohols, halogens, and carbon dioxide.[5][6][7] A physical barrier is recommended.

  • Labeling:

    • The storage container must be clearly labeled with the chemical name ("Anhydrous Cesium Sulfide"), hazard pictograms (corrosive, toxic, environmental hazard), and a warning about its reactivity with water.[2][3]

  • Inventory Management:

    • Maintain a detailed inventory of the amount of cesium sulfide in storage.

    • Regularly inspect the storage area and containers for any signs of degradation or leakage.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling anhydrous cesium sulfide. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.[9][11]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).[10][11] Always inspect gloves for tears or holes before use.

  • Body Protection: A flame-retardant lab coat and long pants.[6][11] For larger quantities, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: Due to the risk of H₂S release, handling should be done in a well-ventilated area, preferably within a fume hood or glovebox. If there is a potential for exposure above the permissible exposure limit, a NIOSH-approved respirator with appropriate cartridges for H₂S must be worn.[11]

Spill and Emergency Procedures

5.1 Spill Response:

  • Evacuate: Immediately evacuate the area and alert personnel.

  • Ventilate: Increase ventilation to the area if it is safe to do so.

  • Assess: Do not attempt to clean up a large spill or if you are not trained to do so. Contact your institution's environmental health and safety (EHS) department.

  • Cleanup (for minor spills inside a glovebox):

    • Use dry, inert material (e.g., sand or vermiculite) to absorb the spill.[3]

    • Carefully sweep the material into a dry, sealable container.

    • Do not use water or any cleaning agents that contain water.[3]

    • Label the container as hazardous waste.

5.2 First Aid:

  • Inhalation (H₂S): Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5]

  • Skin Contact: Brush off any solid particles, then flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[5][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Visualizations

Handling_Workflow Figure 1: Safe Handling Workflow for Anhydrous Cesium Sulfide cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Verify Inert Atmosphere in Glovebox/Schlenk Line prep1->prep2 prep3 Ensure H2S Detector is Operational prep2->prep3 prep4 Dry All Glassware and Tools prep3->prep4 handle1 Transfer Cs2S Container to Glovebox prep4->handle1 Proceed to Handling handle2 Dispense Required Amount handle3 Securely Reseal All Containers post1 Clean Tools Inside Glovebox handle3->post1 Complete Handling post2 Remove Materials via Antechamber post1->post2 post3 Properly Store or Dispose of Waste post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Safe Handling Workflow for Cs₂S

Storage_Protocol Figure 2: Storage Protocol for Anhydrous Cesium Sulfide cluster_container Container & Labeling cluster_environment Storage Environment cluster_management Ongoing Management start Receiving Anhydrous Cs2S check1 Inspect Primary Container for Damage start->check1 check2 Ensure Container is Tightly Sealed check1->check2 check3 Verify Proper Hazard Labeling check2->check3 place_secondary Place in Labeled Secondary Containment check3->place_secondary store1 Cool, Dry, Well-Ventilated Area place_secondary->store1 store2 Store Under Inert Atmosphere (e.g., Desiccator) store1->store2 store3 Away from Incompatible Materials (Acids, Water, Oxidizers) store1->store3 manage1 Update Chemical Inventory store2->manage1 store3->manage1 manage2 Regularly Inspect Storage Area and Containers manage1->manage2 end_node Safe Storage Achieved manage2->end_node

Caption: Storage Protocol for Cs₂S

References

Application Notes and Protocols: Caesium Sulfide as a Solid-State Electrolyte in Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of caesium sulfide (B99878) (Cs₂S) as a primary solid-state electrolyte in batteries is a novel and largely unexplored area of research. Currently, there is a significant lack of experimental data and established protocols for this specific application. The following application notes and protocols are therefore largely theoretical and prospective, intended to guide future research in this direction. They are based on the known chemical and physical properties of caesium sulfide and draw analogies from well-studied sulfide-based solid electrolytes.

Introduction

Solid-state batteries represent a promising next-generation energy storage technology, offering potential improvements in safety and energy density over conventional lithium-ion batteries with liquid electrolytes. Sulfide-based solid electrolytes are particularly attractive due to their high ionic conductivities and good mechanical properties.[1] While research has predominantly focused on lithium and sodium-based sulfides, the exploration of heavier alkali metal sulfides like this compound (Cs₂S) remains a frontier.

These notes provide a theoretical framework for investigating Cs₂S as a solid-state electrolyte, outlining its fundamental properties, potential advantages and challenges, hypothetical synthesis and characterization protocols, and proposed battery assembly procedures.

Physicochemical Properties of this compound

A summary of the known properties of this compound is presented in Table 1. These properties are foundational for its consideration as a solid-state electrolyte.

Table 1: Fundamental Properties of this compound

PropertyValueReference(s)
Chemical FormulaCs₂S[2][3]
Molar Mass297.88 g/mol [2][3]
AppearanceWhite crystalline solid[2]
Crystal StructureCubic, anti-fluorite (Fm-3m)[4]
Density4.19 g/cm³[2]
Melting Point480 °C[2]
SolubilityHydrolyzes in water. Soluble in ethanol (B145695) and glycerol.[2]
ReactivityReacts with atmospheric moisture to release H₂S.[2]

Theoretical Assessment of Cs₂S as a Solid-State Electrolyte

Potential Advantages and Disadvantages

The potential utility of Cs₂S as a solid-state electrolyte can be inferred from its intrinsic properties, as outlined in the logical relationship diagram below.

cluster_advantages Potential Advantages cluster_disadvantages Potential Disadvantages cluster_outcomes Potential Outcomes large_ion Large Ionic Radius of Cs⁺ ion_conductivity Potentially High Ionic Conductivity large_ion->ion_conductivity Facilitates Ion Hopping polarizability High Polarizability of S²⁻ polarizability->ion_conductivity Enhances Ion Mobility soft_nature Soft Lewis Base (S²⁻) interfacial_contact Good Interfacial Contact soft_nature->interfacial_contact Improves Electrode Contact antifluorite Anti-fluorite Structure antifluorite->ion_conductivity Provides Ion Channels high_weight High Molar Mass energy_density Low Specific Energy Density high_weight->energy_density Reduces Gravimetric Capacity reactivity Moisture Sensitivity practicality Challenges in Practical Application reactivity->practicality Requires Inert Atmosphere low_charge_density Low Charge Density of Cs⁺ low_charge_density->ion_conductivity Weak Driving Force for Diffusion esw Narrow Electrochemical Stability Window (Predicted) esw->practicality Limits Choice of Electrodes cost High Cost of Cesium cost->practicality Economically Unfavorable

Caption: Logical relationships of Cs₂S properties and their potential outcomes.

Ionic Conductivity

The ionic conductivity of a solid electrolyte is a critical performance metric. For Cs₂S, the large ionic radius of Cs⁺ (167 pm) compared to Li⁺ (76 pm) and Na⁺ (102 pm) may lead to a different ion transport mechanism. The anti-fluorite crystal structure of Cs₂S could provide suitable pathways for ion migration.[4] However, the lower charge density of Cs⁺ might result in a weaker driving force for diffusion. Theoretical calculations, such as those based on Density Functional Theory (DFT), would be invaluable in predicting the ionic conductivity and diffusion barriers for Cs⁺ ions in the Cs₂S lattice.

Electrochemical Stability

The electrochemical stability window (ESW) determines the range of operating voltages for a battery. Sulfide electrolytes are generally known to have narrower ESWs compared to oxides.[1] Due to the high electropositivity of cesium, Cs₂S is expected to be easily reduced at a relatively high potential, limiting its use with low-potential anodes. Conversely, the sulfide anion is prone to oxidation at high potentials. Computational studies are needed to predict the thermodynamic stability window of Cs₂S against a Cs metal anode.

Experimental Protocols (Hypothetical)

Safety Precaution: All procedures involving caesium metal and this compound must be performed in an inert-atmosphere glovebox (e.g., argon-filled) with H₂O and O₂ levels below 0.1 ppm. Caesium metal is highly pyrophoric, and this compound reacts with moisture to produce toxic H₂S gas. Appropriate personal protective equipment (PPE) must be worn at all times.

Synthesis of this compound Powder

This protocol is adapted from known methods for synthesizing anhydrous alkali metal sulfides.[2]

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Schlenk line

  • Tube furnace

Procedure:

  • Inside an argon-filled glovebox, add freshly cut caesium metal and a stoichiometric amount of sulfur powder to a three-neck flask containing anhydrous THF and a catalytic amount of naphthalene.

  • Seal the flask and transfer it to a Schlenk line.

  • Stir the reaction mixture at room temperature. The reaction is exothermic and should proceed to completion, indicated by the disappearance of the yellow sulfur and the formation of a white precipitate (Cs₂S).

  • Once the reaction is complete, remove the solvent under vacuum.

  • Transfer the resulting white powder to a quartz tube inside the glovebox.

  • Heat the powder under a dynamic vacuum or flowing argon in a tube furnace at a temperature below its melting point (e.g., 400 °C) to remove any residual solvent and byproducts.

  • Cool the furnace to room temperature and transfer the purified Cs₂S powder to a sealed container inside the glovebox.

start Start (In Glovebox) reactants Combine Cs, S, THF, and Naphthalene start->reactants reaction Stir at Room Temp. reactants->reaction solvent_removal Remove Solvent (Vacuum) reaction->solvent_removal annealing Anneal Powder (Tube Furnace, 400°C) solvent_removal->annealing product Store Anhydrous Cs₂S annealing->product end End product->end

Caption: Hypothetical workflow for the synthesis of Cs₂S powder.

Fabrication of a Cs₂S Solid Electrolyte Pellet

Procedure:

  • Place a specific amount of the synthesized Cs₂S powder (e.g., 200 mg) into a pellet die (e.g., 10 mm diameter).

  • Cold-press the powder at high pressure (e.g., 300-400 MPa) for several minutes to form a dense pellet.

  • Carefully remove the pellet from the die. The pellet should be handled exclusively within the glovebox.

Electrochemical Characterization

Ionic Conductivity:

  • Sputter ion-blocking electrodes (e.g., gold) on both sides of the Cs₂S pellet.

  • Assemble the pellet in a Swagelok-type cell.

  • Perform Electrochemical Impedance Spectroscopy (EIS) over a range of frequencies (e.g., 1 MHz to 0.1 Hz) at various temperatures.

  • Calculate the ionic conductivity (σ) from the bulk resistance (R) obtained from the Nyquist plot, using the formula σ = L / (R * A), where L is the thickness and A is the area of the pellet.

Electrochemical Stability Window (ESW):

  • Assemble a cell with the Cs₂S pellet as the electrolyte, caesium metal as the reference and counter electrode, and an inert working electrode (e.g., stainless steel).

  • Perform cyclic voltammetry (CV) at a slow scan rate (e.g., 0.1 mV/s) over a wide potential range to identify the oxidative and reductive decomposition potentials.

Hypothetical All-Solid-State Battery Assembly

Components:

  • Anode: Caesium metal foil.

  • Cathode Composite: A mixture of an active material (e.g., a caesium-intercalating compound), Cs₂S electrolyte powder, and a conductive carbon additive (e.g., Super P).

  • Solid Electrolyte: A dense Cs₂S pellet.

Assembly Workflow:

  • Prepare the cathode composite by mixing the components in a suitable ratio (e.g., 60:30:10 by weight) via ball milling.

  • Spread the cathode composite onto a current collector (e.g., aluminum foil) and press it to form the cathode layer.

  • In a cell casing, stack the components in the following order: anode (Cs metal), solid electrolyte pellet (Cs₂S), and cathode layer.

  • Apply pressure to ensure good interfacial contact between the layers.

  • Seal the cell for testing.

cluster_cathode Cathode Preparation cluster_assembly Cell Assembly mix Mix Active Material, Cs₂S, and Carbon press_cathode Press onto Current Collector mix->press_cathode stack Stack Components: Anode -> Electrolyte -> Cathode press_cathode->stack apply_pressure Apply Uniaxial Pressure stack->apply_pressure seal Seal Cell apply_pressure->seal

Caption: Proposed workflow for assembling a Cs₂S-based solid-state battery.

Future Outlook

The investigation of this compound as a solid-state electrolyte is in its infancy. Significant research is required to validate the theoretical prospects outlined in these notes. Key areas for future work include:

  • Computational Studies: First-principles calculations to determine the ionic conductivity, diffusion pathways, and electrochemical stability window of Cs₂S.

  • Synthesis Optimization: Development of scalable and cost-effective synthesis routes for high-purity Cs₂S.

  • Doping and Composites: Exploring the effects of aliovalent doping or creating composite electrolytes to enhance ionic conductivity and stability.

  • Interfacial Engineering: Investigating the interface between Cs₂S and various electrode materials to mitigate interfacial resistance.

While significant challenges exist, particularly concerning cost, weight, and reactivity, the systematic study of this compound could provide valuable insights into the fundamental principles of ionic conduction in solid-state materials and potentially open new avenues for battery design.

References

Application Notes and Protocols for Caesium Sulfide (Cs₂S) Thin Film Fabrication via Spin Coating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesium sulfide (B99878) (Cs₂S) is an inorganic semiconductor material with potential applications in various optoelectronic devices. Solution-based deposition techniques, such as spin coating, offer a cost-effective and scalable method for producing thin films of this material. This document provides a detailed protocol for the fabrication of caesium sulfide thin films using a spin coating technique, based on established procedures for analogous metal sulfide materials. The method involves the preparation of a precursor solution by dissolving Cs₂S powder in a thiol-amine solvent system, followed by spin coating onto a suitable substrate and a final annealing step to improve film quality and crystallinity.

Materials and Equipment

Precursor and Solvent Chemicals
Chemical NameFormulaPuritySupplier (Example)
This compoundCs₂S99.9%Sigma-Aldrich, Alfa Aesar
1,2-Ethanedithiol (B43112)C₂H₆S₂≥98%Sigma-Aldrich
Ethylenediamine (B42938)C₂H₈N₂≥99%Sigma-Aldrich
IsopropanolC₃H₈OACS GradeFisher Scientific
AcetoneC₃H₆OACS GradeFisher Scientific
Deionized WaterH₂O18.2 MΩ·cm-
Substrates and Equipment
ItemSpecifications
SubstratesGlass slides, Silicon wafers, or FTO-coated glass
Spin CoaterCapable of speeds from 500 to 6000 RPM with controlled acceleration
HotplateCapable of reaching at least 150°C
Tube FurnaceCapable of reaching at least 600°C with gas flow control
Inert GasArgon (Ar) or Nitrogen (N₂), high purity
GlasswareVials, beakers, graduated cylinders
MicropipettesVarious volumes
Ultrasonic Bath
Analytical Balance
Personal Protective EquipmentSafety glasses, gloves, lab coat

Experimental Workflow

The overall experimental workflow for the spin coating of this compound thin films is depicted below.

G cluster_0 Preparation cluster_1 Deposition cluster_2 Post-Treatment sub_clean Substrate Cleaning sol_prep Precursor Solution Preparation spin_coat Spin Coating sol_prep->spin_coat pre_heat Pre-heating spin_coat->pre_heat anneal Annealing pre_heat->anneal characterize Characterization anneal->characterize

Experimental workflow for Cs₂S thin film fabrication.

Detailed Experimental Protocols

Substrate Cleaning

A thorough cleaning of the substrate is crucial for uniform film deposition and good adhesion.

  • Place the substrates in a beaker and sequentially sonicate in acetone, isopropanol, and deionized water for 15 minutes each.

  • Dry the substrates using a stream of high-purity nitrogen or argon gas.

  • Optional: For enhanced hydrophilicity, treat the substrates with UV-Ozone for 10 minutes immediately before use.

Precursor Solution Preparation (0.2 M Cs₂S)

This protocol is based on the thiol-amine solvent system, which has been shown to be effective for dissolving other metal sulfides[1]. All solution preparation should be performed in an inert atmosphere (e.g., a glovebox) due to the hygroscopic nature of this compound.

  • Prepare a solvent mixture of 1,2-ethanedithiol and ethylenediamine in a 1:1 volume ratio.

  • Weigh 59.58 mg of Cs₂S powder (molar mass: 297.88 g/mol ) and add it to a vial.

  • Add 1 mL of the prepared thiol-amine solvent mixture to the vial containing the Cs₂S powder.

  • Stir the mixture at room temperature for at least 12 hours in an inert atmosphere until the Cs₂S is fully dissolved, resulting in a clear precursor solution.

Spin Coating Deposition
  • Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.

  • Dispense a sufficient amount of the 0.2 M Cs₂S precursor solution onto the center of the substrate to cover approximately two-thirds of the surface (e.g., 100 µL for a 1x1 inch substrate).

  • Initiate the spin coating program. A two-step program is recommended for uniform film formation:

    • Step 1 (Spread Cycle): 500 RPM for 10 seconds with an acceleration of 100 RPM/s.

    • Step 2 (Main Cycle): 3000 RPM for 30 seconds with an acceleration of 1000 RPM/s.

  • After the spin coating process is complete, transfer the substrate to a hotplate and pre-heat at 100°C for 10 minutes in an inert atmosphere to evaporate the residual solvent.

Annealing

Annealing is a critical step to improve the crystallinity and electronic properties of the thin film. This process should be carried out in a tube furnace under an inert atmosphere.

  • Place the pre-heated substrates in the center of a quartz tube furnace.

  • Purge the tube with high-purity argon or nitrogen for at least 30 minutes to remove any residual oxygen.

  • Ramp the temperature to the desired annealing temperature (e.g., 350°C) at a rate of 10°C/minute.

  • Hold the temperature at the setpoint for 60 minutes.

  • After annealing, allow the furnace to cool down naturally to room temperature before removing the samples.

Data Presentation

The following tables summarize the key experimental parameters for the fabrication of this compound thin films.

Table 1: Precursor Solution Parameters
ParameterValue
SoluteThis compound (Cs₂S)
Solvent System1,2-Ethanedithiol : Ethylenediamine (1:1 v/v)
Concentration0.2 M
Dissolution Time≥ 12 hours
AtmosphereInert (Argon or Nitrogen)
Table 2: Spin Coating Parameters
ParameterStep 1 (Spread)Step 2 (Main)
Spin Speed500 RPM3000 RPM
Duration10 s30 s
Acceleration100 RPM/s1000 RPM/s
Table 3: Post-Deposition Treatment Parameters
ParameterValue
Pre-heating Temperature100°C
Pre-heating Time10 minutes
Annealing Temperature350°C (recommended starting point)
Annealing Time60 minutes
Annealing AtmosphereInert (Argon or Nitrogen)
Heating/Cooling Rate10°C/minute / Natural cooling

Concluding Remarks

This document provides a comprehensive, albeit hypothetical, protocol for the fabrication of this compound thin films via a spin coating technique. The parameters provided are based on established methods for similar materials and should serve as a robust starting point for experimental work. Optimization of parameters such as precursor concentration, spin speed, and annealing temperature will likely be necessary to achieve desired film properties for specific applications. All handling of this compound and its precursor solutions should be conducted under an inert atmosphere to prevent degradation.

References

Application Notes and Protocols: Caesium Sulfide in the Synthesis of Novel Chalcogenide Glasses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of caesium-containing chalcogenide glasses, with a particular focus on the prospective use of caesium sulfide (B99878) (Cs₂S). While direct literature on Cs₂S-containing chalcogenide glasses is sparse, this document extrapolates from the closely related and well-documented caesium halide-containing systems, such as GeS₂-Ga₂S₃-CsCl, to provide detailed protocols and data.

Introduction to Caesium-Containing Chalcogenide Glasses

Chalcogenide glasses are amorphous materials based on the chalcogen elements (sulfur, selenium, and tellurium) and are renowned for their excellent transparency in the infrared region.[1][2] The incorporation of alkali halides, such as caesium chloride (CsCl), into a sulfide glass matrix like germanium-gallium-sulfide (GeS₂-Ga₂S₃) has been shown to significantly modify the glass properties.[3][4] Notably, the addition of caesium can shift the optical transmission window towards the visible spectrum, creating materials that are transparent from the visible to the mid-infrared.[4][5] This unique characteristic opens up new possibilities for multispectral applications.

The introduction of an alkali sulfide like caesium sulfide is anticipated to further modify the glass network, potentially influencing properties such as ionic conductivity and solubility for various dopants, which could be relevant for sensing and other advanced applications.

Data Presentation: Properties of Caesium-Containing Chalcogenide Glasses

The following tables summarize the quantitative data for the well-studied GeS₂-Ga₂S₃-CsCl glass system. This data serves as a valuable reference for understanding the effects of caesium incorporation on a sulfide glass network.

Table 1: Thermal Properties of (80GeS₂-20Ga₂S₃)₁₀₀-ₓ(CsCl)ₓ Glasses

Composition (x) Glass Transition Temperature (Tg) (°C) Crystallization Onset Temperature (Tx) (°C) Thermal Stability (ΔT = Tx - Tg) (°C)
0385520135
5370505135
10355485130
15340470130

Data extrapolated from studies on GeS₂-Ga₂S₃-CsCl systems.[3][5]

Table 2: Optical Properties of (80GeS₂-20Ga₂S₃)₁₀₀-ₓ(CsCl)ₓ Glasses

Composition (x) Short Wavelength Cut-off (nm) Long Wavelength Cut-off (µm) Refractive Index (at 1.55 µm)
0~500~122.22
5~450~122.20
10~420~122.18
15~400~122.16

Data extrapolated from studies on GeS₂-Ga₂S₃-CsCl systems.[3][5]

Experimental Protocols

The following protocols are based on the standard melt-quenching technique, a widely used method for synthesizing chalcogenide glasses.[6][7]

Protocol 1: Synthesis of (80GeS₂-20Ga₂S₃)₈₅(CsCl)₁₅ Chalcohalide Glass

Materials:

  • High-purity (99.999%) Germanium (Ge), Gallium (Ga), and Sulfur (S)

  • High-purity (99.9%) Caesium Chloride (CsCl)

  • Silica (B1680970) ampoule (high-purity, fused silica)

  • Vacuum system

  • Rocking furnace

  • Water or appropriate quenching medium

  • Annealing furnace

Procedure:

  • Precursor Preparation: Weigh the elemental precursors (Ge, Ga, S) and CsCl in the desired molar ratios inside a glovebox under an inert atmosphere to prevent oxidation.

  • Ampoule Sealing: Transfer the mixture into a clean, dry silica ampoule. Evacuate the ampoule to a pressure of approximately 10⁻⁵ Torr and seal it using a methane-oxygen torch.[6]

  • Melting: Place the sealed ampoule in a rocking furnace. The rocking motion is crucial for ensuring the homogenization of the melt.[8]

    • Slowly heat the furnace to 850-950 °C.[9]

    • Hold the temperature for 10-12 hours to ensure a complete reaction and a homogeneous melt.

  • Quenching: Rapidly cool the ampoule by immersing it in water or another suitable quenching medium to prevent crystallization and form a glassy state.[7]

  • Annealing: Place the quenched ampoule in an annealing furnace. Heat the glass to a temperature slightly below its glass transition temperature (Tg) and hold for several hours to relieve internal stresses. Then, slowly cool the furnace to room temperature.

  • Sample Recovery: Carefully break the ampoule to retrieve the glass sample.

Protocol 2: Proposed Synthesis of a this compound-Containing Chalcogenide Glass (e.g., GeS₂-Ga₂S₃-Cs₂S)

This protocol is a proposed methodology based on the synthesis of other alkali-sulfide-containing chalcogenide glasses.

Materials:

  • High-purity (99.999%) Germanium (Ge), Gallium (Ga), and Sulfur (S)

  • High-purity this compound (Cs₂S)

  • Silica ampoule (high-purity, fused silica)

  • Vacuum system

  • Rocking furnace

  • Water or appropriate quenching medium

  • Annealing furnace

Procedure:

  • Precursor Handling: Due to the hygroscopic nature of Cs₂S, all weighing and handling of precursors must be performed in a strictly controlled inert atmosphere (e.g., a glovebox with low moisture and oxygen levels).

  • Ampoule Sealing: Transfer the accurately weighed mixture of Ge, Ga, S, and Cs₂S into a silica ampoule inside the glovebox. Seal the ampoule under high vacuum (10⁻⁵ Torr).

  • Melting: Place the ampoule in a rocking furnace.

    • Gradually heat the furnace to a temperature in the range of 850-950 °C. The optimal temperature may need to be determined experimentally.

    • Maintain this temperature for 10-12 hours with continuous rocking to ensure homogeneity.

  • Quenching: Rapidly quench the ampoule in a suitable medium to solidify the melt into a glassy state.

  • Annealing: Anneal the glass sample near its Tg to remove thermal stress, followed by slow cooling.

  • Sample Recovery: Extract the final glass product from the ampoule in a controlled environment.

Visualizations

Experimental Workflow

SynthesisWorkflow Experimental Workflow for Chalcogenide Glass Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization weigh Weighing of High-Purity Precursors (Ge, Ga, S, Cs₂S) ampoule Loading into Silica Ampoule weigh->ampoule seal Evacuation and Sealing (10⁻⁵ Torr) ampoule->seal melt Melting in Rocking Furnace (850-950 °C, 10-12h) seal->melt quench Rapid Quenching (e.g., in water) melt->quench anneal Annealing below Tg quench->anneal xrd XRD (Amorphous Nature) anneal->xrd dsc DSC (Tg, Tx) anneal->dsc ftir FTIR (Optical Transmission) anneal->ftir raman Raman (Structure) anneal->raman ellipsometry Refractive Index anneal->ellipsometry

Caption: Melt-quenching synthesis workflow.

Structural Relationships in Ge-S Based Glasses

StructuralUnits Structural Units in Ge-S Based Glasses GeS4 [GeS₄] Tetrahedra (Corner/Edge Sharing) GeS4->GeS4 Bridging S GaS4 [GaS₄]⁻ Tetrahedra GeS4->GaS4 Bridging S SS S-S Chains/Rings GeS4->SS GeGe Ge-Ge 'Defect' Bonds GeS4->GeGe GaCl [GaS₄₋ₓClₓ] Tetrahedra (in Chalcohalides) GaS4->GaCl Cs Cs⁺ Ions (Charge Compensation) GaS4->Cs

Caption: Key structural units in Ge-S glasses.

Applications and Future Perspectives

Optical and Photonic Applications

The primary applications of caesium-containing chalcogenide glasses are in the field of optics and photonics. Their extended transmission window from the visible to the mid-infrared makes them suitable for:

  • Multispectral imaging systems: Lenses and windows that can operate in both visible and infrared ranges.[5]

  • Infrared optics: Components for thermal imaging, night vision, and remote sensing.[2]

  • Non-linear optics: The high refractive index of chalcogenide glasses makes them candidates for all-optical switching and other non-linear applications.

  • Fiber optics: Doped chalcogenide fibers can be used for creating mid-infrared lasers and amplifiers.[10]

Potential in Biomedical Sensing and Drug Development

While direct applications in drug delivery are yet to be established, the unique properties of these glasses offer intriguing possibilities for drug development professionals through advanced sensing platforms.

  • In-vivo Sensing: Chalcogenide glass fibers can be used for in-vivo monitoring of metabolic processes.[1] The mid-infrared transparency allows for the detection of the characteristic vibrational fingerprints of biomolecules. This could be applied in preclinical studies to monitor drug efficacy and metabolic responses in real-time.

  • Biofunctionalized Sensors: The surface of chalcogenide glass fibers can be functionalized to selectively bind to specific proteins or other biomolecules.[11] This enhances the sensitivity of detection, potentially enabling the measurement of drug-target engagement or the detection of biomarkers at very low concentrations.

  • Controlled Release Monitoring: Although not a drug delivery vehicle itself, sensors based on these glasses could be developed to monitor the release of drugs from a delivery system in real-time by detecting changes in the chemical environment.

The development of this compound-containing glasses could further enhance these sensing capabilities. The presence of a more ionically conductive component might be leveraged for electrochemical sensing applications. Further research is needed to explore the biocompatibility of these materials and to develop specific sensor configurations for drug development assays. The potential for creating porous chalcogenide glasses could also open avenues for their use as drug-eluting scaffolds, though this remains a speculative area of research.[12][13]

References

Application Notes and Protocols for the Characterization of Caesium Sulfide (Cs₂S) Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Caesium sulfide (B99878) (Cs₂S) is an inorganic semiconductor material with potential applications in various optoelectronic devices. The performance of these devices is critically dependent on the material properties of the Cs₂S thin film, including its crystal structure, surface morphology, elemental composition, thickness, and optical and electrical characteristics. Comprehensive characterization is therefore essential for quality control, process optimization, and fundamental understanding.

This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize Cs₂S thin films. While direct literature on Cs₂S is limited, the methodologies presented are standard for analogous sulfide and caesium-based thin films and are directly applicable.

Structural Characterization: X-Ray Diffraction (XRD)

Application Note

X-Ray Diffraction (XRD) is a non-destructive technique fundamental for analyzing the crystalline structure of materials.[1] When applied to Cs₂S thin films, XRD provides critical information on the crystal phase, orientation (texture), crystallite size, and strain within the film.[2][3] By analyzing the diffraction pattern—a plot of diffracted X-ray intensity versus the diffraction angle (2θ)—one can identify the material's crystal structure (e.g., cubic, hexagonal) by comparing peak positions to reference patterns from databases like the JCPDS.[4] The width of the diffraction peaks can be used to estimate the average crystallite size via the Scherrer equation.[5]

Experimental Protocol: Thin-Film XRD

1. Apparatus:

  • Thin-film X-ray diffractometer equipped with a copper (Cu Kα, λ = 0.154 nm) X-ray source.[6]

  • Goniometer for precise angle control.

  • X-ray detector (e.g., scintillation or semiconductor detector).

  • Sample holder suitable for thin films.

2. Sample Preparation:

  • Carefully mount the Cs₂S thin film on the substrate onto the sample holder using clips or a vacuum chuck.

  • Ensure the film surface is flat and aligned with the goniometer's axis of rotation.

3. Experimental Procedure:

  • Mode Selection: Use Grazing Incidence XRD (GIXRD) for enhanced surface sensitivity, which is ideal for very thin films.[3] A conventional Bragg-Brentano (θ-2θ) scan can be used for thicker, crystalline films.

  • Scan Parameters:

    • Set the 2θ scan range (e.g., 20° to 80°) to cover the expected diffraction peaks for Cs₂S.

    • Set the step size (e.g., 0.02°) and the dwell time per step (e.g., 1 second).

    • For GIXRD, set a fixed, low angle of incidence (e.g., 1-3°).

  • Data Acquisition: Initiate the scan and record the diffracted X-ray intensity at each 2θ angle.

4. Data Analysis:

  • Phase Identification: Compare the positions of the diffraction peaks (2θ values) with standard diffraction patterns for caesium sulfide and potential impurities.

  • Lattice Parameter Calculation: Use Bragg's Law (nλ = 2d sinθ) to calculate the d-spacing for each peak and subsequently determine the lattice parameters of the unit cell.[6]

  • Crystallite Size Estimation: Use the Scherrer equation, D = (Kλ) / (β cosθ), where D is the crystallite size, K is the shape factor (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.[5]

Typical Data Presentation

The table below shows examples of structural data that can be obtained from XRD analysis, using cadmium sulfide (CdS) as an analogue.

ParameterCdS/glassCdS/SiReference
Crystal Structure HexagonalHexagonal[6]
Preferred Orientation (002)(002)[6]
Average Crystallite Size (nm) 46.1223.08[6]
Lattice Parameters (a, c in Å) a = 4.13, c = 6.70-[6]

Morphological and Elemental Characterization

A. Scanning Electron Microscopy (SEM)

Application Note Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of a sample's surface topography.[7][8] A focused beam of electrons scans the surface, and the resulting interactions generate signals (primarily secondary electrons) that are used to form an image. For Cs₂S thin films, SEM is invaluable for visualizing surface morphology, grain size and shape, film uniformity, and the presence of defects like cracks or pinholes.[8][9] Cross-sectional SEM can also be employed to measure the film's thickness.[10]

B. Energy-Dispersive X-ray Spectroscopy (EDX/EDS)

Application Note Often integrated with an SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for elemental analysis.[11] The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for qualitative and quantitative compositional analysis.[11] For Cs₂S films, EDX confirms the presence of caesium and sulfur and can determine their atomic ratio, helping to verify stoichiometry and detect elemental impurities.[4][12][13]

Experimental Protocol: SEM and EDX

1. Apparatus:

  • Scanning Electron Microscope (SEM) with an integrated EDX detector.[4][8]

  • Sample stubs and conductive adhesive (e.g., carbon tape).

  • Sputter coater (if the sample is non-conductive).

2. Sample Preparation:

  • Mount a small piece of the Cs₂S film/substrate onto an SEM stub using conductive tape.

  • For non-conductive substrates, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charge buildup, unless performing low-voltage SEM.

3. Experimental Procedure:

  • SEM Imaging:

    • Load the sample into the SEM chamber and evacuate to high vacuum.

    • Set the accelerating voltage (e.g., 5-15 kV). Lower voltages provide more surface detail, while higher voltages offer better elemental analysis signals.[14]

    • Focus the electron beam and adjust magnification to observe the desired surface features (e.g., 10,000x to 100,000x).

    • Capture images of the film's surface morphology. For thickness measurement, use a prepared cross-section of the film.[10]

  • EDX Analysis:

    • Select a representative area of the film (or specific points) for analysis.

    • Acquire the EDX spectrum over a set time (e.g., 60-120 seconds) to accumulate sufficient X-ray counts.

4. Data Analysis:

  • SEM: Analyze the images to determine grain size, shape, and distribution. Measure the film thickness from cross-sectional images.

  • EDX:

    • Identify the elemental peaks in the spectrum (e.g., Cs L-series, S K-series).

    • Use the EDX software to perform quantitative analysis to determine the atomic percentages (At%) of Cs and S.

Typical Data Presentation

Quantitative results from EDX are typically presented in a table.

ElementAtomic % (Example)
Cs 65.8
S 34.2
Cs/S Ratio 1.92

Optical Characterization

A. UV-Vis Spectroscopy

Application Note UV-Visible (UV-Vis) spectroscopy measures the absorbance and transmittance of light as a function of wavelength.[15] For a semiconductor thin film like Cs₂S, this technique is crucial for determining its optical properties, most importantly the optical band gap (E_g).[4][15] The band gap dictates the range of the electromagnetic spectrum the material can absorb and is a key parameter for optoelectronic applications. The analysis often involves creating a Tauc plot to extrapolate the band gap energy.[4]

Experimental Protocol: UV-Vis Spectroscopy

1. Apparatus:

  • Dual-beam UV-Vis spectrophotometer.

  • Film holder; a blank, identical substrate for reference.

2. Sample Preparation:

  • Ensure the Cs₂S thin film is deposited on a transparent substrate (e.g., glass, quartz).

  • Clean the surface of the film and the reference substrate to remove any contaminants.

3. Experimental Procedure:

  • Place the blank substrate in the reference beam path and the Cs₂S film sample in the sample beam path.[15]

  • Scan across the desired wavelength range (e.g., 300-1100 nm).[15]

  • Record the absorbance (A) and/or transmittance (T) spectra.

4. Data Analysis:

  • Calculate Absorption Coefficient (α): α = (2.303 * A) / t, where t is the film thickness.

  • Determine Band Gap (E_g):

    • Use the Tauc relation: (αhν)^n = B(hν - E_g), where hν is the photon energy, B is a constant, and n depends on the nature of the electronic transition (n=2 for a direct band gap, n=1/2 for an indirect band gap).

    • Plot (αhν)^n versus hν (Tauc Plot).

    • Extrapolate the linear portion of the curve to the hν-axis. The intercept gives the value of the optical band gap, E_g.[4]

B. Raman Spectroscopy

Application Note Raman spectroscopy is a non-destructive light scattering technique that provides information about vibrational modes in a material.[16] It is highly sensitive to crystal structure, phase purity, and disorder. For Cs₂S thin films, Raman spectroscopy can be used to confirm the formation of the desired phase, identify secondary phases or impurities (e.g., oxides), and assess crystalline quality.[16][17] Each crystalline material has a unique Raman "fingerprint."[18]

Experimental Protocol: Raman Spectroscopy

1. Apparatus:

  • Raman spectrometer with a laser excitation source (e.g., 532 nm green laser).[19]

  • Microscope for focusing the laser onto the sample.

  • High-sensitivity detector (e.g., CCD).

2. Sample Preparation:

  • Place the Cs₂S film on the microscope stage. No special preparation is typically needed.

3. Experimental Procedure:

  • Focus the laser onto the surface of the film.

  • Adjust laser power and acquisition time to obtain a good signal-to-noise ratio without damaging the sample.

  • Acquire the Raman spectrum over a relevant wavenumber range (e.g., 100-1000 cm⁻¹).

4. Data Analysis:

  • Identify the positions (Raman shifts) and intensities of the peaks in the spectrum.

  • Compare the observed peaks to known Raman modes for Cs₂S or related compounds to confirm phase identity and purity.[17][20]

Typical Data Presentation

Optical properties determined from UV-Vis and other methods are summarized below. Data from cerium sulfide (CeSx) is used as an analogue.[15][21]

PropertyValue RangeReference
Optical Band Gap (eV) 2.08 - 3.16[15][21]
Film Thickness (nm) 23 - 1144[15][21]
Refractive Index (at 550 nm) 1.39 - 2.60[21]

Electrical Characterization

Application Note

Understanding the electrical properties of Cs₂S thin films, such as resistivity, conductivity, carrier concentration, and mobility, is essential for electronic device applications.[22][23] The four-point probe method is a standard technique to measure sheet resistance, which can then be used to calculate resistivity if the film thickness is known.[24] Hall effect measurements provide further details on the carrier type (n- or p-type), carrier density, and mobility.[23]

Experimental Protocol: Four-Point Probe Measurement

1. Apparatus:

  • Four-point probe setup with four equally spaced, collinear probes.

  • A source meter to supply a constant current.

  • A voltmeter to measure the voltage.

2. Sample Preparation:

  • Ensure the Cs₂S film is uniform and continuous over the area to be measured.

3. Experimental Procedure:

  • Gently lower the four probes onto the surface of the Cs₂S film.

  • Pass a known DC current (I) through the two outer probes.

  • Measure the voltage (V) between the two inner probes.

  • Repeat the measurement at several locations on the film to check for uniformity.

4. Data Analysis:

  • Calculate Sheet Resistance (R_s): R_s = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I). This formula applies to a large, thin sheet relative to the probe spacing. Correction factors may be needed for smaller samples.

  • Calculate Resistivity (ρ): ρ = R_s * t, where t is the film thickness.

  • Calculate Conductivity (σ): σ = 1 / ρ.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of Cs₂S thin films.

Caption: A logical workflow for Cs₂S thin film analysis.

Relationship between SEM and EDX

This diagram shows the complementary relationship between SEM for imaging and EDX for elemental analysis, which are often performed concurrently on the same instrument.

G Synergy of SEM and EDX Techniques Instrument SEM Instrument EBeam Focused Electron Beam Instrument->EBeam Sample Cs₂S Thin Film EBeam->Sample Scans SE_Signal Secondary Electrons Sample->SE_Signal Generates XRay_Signal Characteristic X-Rays Sample->XRay_Signal Generates SEM_Detector SEM Detector SE_Signal->SEM_Detector Collected by EDX_Detector EDX Detector XRay_Signal->EDX_Detector Collected by SEM_Image High-Resolution Image (Morphology, Topography) SEM_Detector->SEM_Image Produces EDX_Spectrum Elemental Spectrum (Composition) EDX_Detector->EDX_Spectrum Produces

Caption: Relationship between SEM imaging and EDX analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Caesium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of caesium sulfide (B99878) during its synthesis. Given the compound's extreme sensitivity to moisture, maintaining anhydrous and anaerobic conditions is critical for a successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product is a yellowish or brownish powder instead of the expected white crystalline solid. What could be the cause?

A1: A yellow or brown tint in the final caesium sulfide product typically indicates the presence of polysulfide impurities. This can happen if there is an excess of sulfur or if oxidation has occurred. To troubleshoot this:

  • Verify Stoichiometry: Ensure the molar ratio of caesium to sulfur is precisely 2:1. Any excess sulfur can lead to the formation of caesium polysulfides (Cs₂Sₓ).

  • Control Reaction Temperature: The reaction between caesium and sulfur is exothermic.[1] If the temperature is not adequately controlled, it can promote the formation of polysulfides.

  • Ensure Inert Atmosphere: The presence of oxygen can lead to the formation of caesium sulfite (B76179) and sulfate (B86663) species.[2] Ensure your reaction is performed under a rigorously maintained inert atmosphere (e.g., argon or nitrogen) in a glovebox or using a Schlenk line.[3][4]

Q2: During the synthesis, I noticed a "rotten egg" smell. What does this indicate and how can I prevent it?

A2: The characteristic smell of rotten eggs is due to the formation of hydrogen sulfide (H₂S) gas.[5] This is a clear indication that your this compound product is hydrolyzing upon contact with water. To prevent this:

  • Absolutely Anhydrous Conditions: All glassware must be thoroughly dried, either by flame-drying under vacuum or by oven-drying at a high temperature for several hours.[6]

  • Dry Solvents: The solvent used for the synthesis (e.g., tetrahydrofuran (B95107) or liquid ammonia) must be rigorously dried before use.[1] Standard drying agents like sodium sulfate or magnesium sulfate can be used, followed by distillation if necessary.[7][8]

  • Inert Gas Purity: Use high-purity inert gas and consider passing it through a drying column before introducing it to your reaction setup.

Q3: My yield of this compound is significantly lower than expected. What are the potential reasons for this?

A3: Low yields can be attributed to several factors, primarily related to the loss of product due to hydrolysis or incomplete reaction.

  • Inadequate Inert Atmosphere: Even small leaks in your inert atmosphere setup can introduce moisture and oxygen, leading to the decomposition of the product.[2] Regularly check for leaks in your glovebox or Schlenk line.

  • Incomplete Reaction: Ensure the reactants are sufficiently mixed and the reaction is allowed to proceed to completion. The use of a catalyst like naphthalene (B1677914) or ammonia (B1221849) can facilitate the reaction between caesium and sulfur.[2]

  • Product Loss During Workup: The purification process, such as recrystallization from anhydrous ethanol (B145695), must also be conducted under strict inert and anhydrous conditions to prevent hydrolysis of the purified product.[2]

Q4: How can I confirm the purity of my synthesized this compound and the absence of hydrolysis products?

A4: Several analytical techniques can be employed to assess the purity of your this compound:

  • Visual Inspection: High-purity this compound should be a white crystalline solid.[2] Any discoloration suggests impurities.

  • Acid Titration: The absence of oxide contamination can be determined by acid titration.[2]

  • Karl Fischer Titration: This method can be used to quantify the moisture content, which should be below 0.1% for high-purity material.[2]

  • Spectroscopic Methods: While not explicitly for hydrolysis, techniques like X-ray diffraction can confirm the crystal structure of this compound.

Quantitative Data Summary

ParameterSynthesis Method 1: Direct ReactionSynthesis Method 2: From CsOHReference
Reactants Metallic Caesium (Cs), Elemental Sulfur (S)Caesium Hydroxide (B78521) (CsOH), Hydrogen Sulfide (H₂S)[2][5]
Solvent Anhydrous Tetrahydrofuran (THF) or Liquid AmmoniaAqueous solution initially, then controlled reaction[1][2]
Catalyst Naphthalene or AmmoniaNot applicable[2]
Reaction Conditions Room temperature in THF; -40°C in liquid ammoniaControlled stoichiometry and temperature[1][2]
Reported Yield Quantitative (in THF with catalyst); 95% (in liquid ammonia)Dependent on precise stoichiometric control[1][2]
Purity > 99% after purificationDependent on purification[2]

Experimental Protocols

Method 1: Direct Reaction of Caesium and Sulfur in Anhydrous Tetrahydrofuran (THF)

This method should be performed under a strict inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Preparation: All glassware must be rigorously dried. Anhydrous THF should be obtained, for example, by distillation from sodium-benzophenone.

  • Reaction Setup: In a reaction flask, place a magnetic stir bar and elemental sulfur.

  • Addition of Caesium: Carefully add metallic caesium to the flask in a 2:1 molar ratio to sulfur.

  • Catalyst: Add a catalytic amount of naphthalene or introduce ammonia gas.

  • Reaction: The reaction proceeds at room temperature with stirring. The formation of the white this compound precipitate will be observed.

  • Isolation and Purification: The product can be isolated by filtration under inert atmosphere. Purification can be achieved by recrystallization from anhydrous ethanol or by sublimation at 400°C under vacuum.[2]

Method 2: Synthesis from Caesium Hydroxide and Hydrogen Sulfide

This method requires careful control of stoichiometry.

  • Formation of Caesium Bisulfide: Bubble hydrogen sulfide gas through a solution of caesium hydroxide. This will initially form caesium bisulfide (CsHS) and water: CsOH + H₂S → CsHS + H₂O.[2]

  • Formation of this compound: Carefully add a stoichiometric amount of caesium hydroxide to the caesium bisulfide solution. This reaction yields this compound and water: CsHS + CsOH → Cs₂S + H₂O.[2]

  • Isolation and Purification: The this compound can be precipitated and must be immediately handled under inert and anhydrous conditions to prevent hydrolysis. Purification can be performed as described in Method 1.

Visualizations

Hydrolysis_Troubleshooting_Workflow start Synthesis of Cs₂S check_product Observe Final Product start->check_product check_odor Detect 'Rotten Egg' Smell? start->check_odor check_yield Low Yield? start->check_yield white_product White Crystalline Solid (Successful Synthesis) check_product->white_product Yes off_color_product Yellow/Brown Product check_product->off_color_product No ts_polysulfides Troubleshoot Polysulfides: - Check Stoichiometry - Control Temperature - Ensure Inert Atmosphere off_color_product->ts_polysulfides no_odor No Odor check_odor->no_odor No odor_present H₂S Odor Detected check_odor->odor_present Yes ts_hydrolysis Troubleshoot Hydrolysis: - Use Anhydrous Glassware - Use Dry Solvents - Ensure Inert Gas Purity odor_present->ts_hydrolysis good_yield Acceptable Yield check_yield->good_yield No low_yield Low Yield check_yield->low_yield Yes ts_yield Troubleshoot Low Yield: - Check for Leaks - Ensure Complete Reaction - Minimize Workup Losses low_yield->ts_yield

Caption: Troubleshooting workflow for this compound synthesis.

Caesium_Sulfide_Hydrolysis Cs2S Cs₂S (this compound) p1 Cs2S->p1 H2O H₂O (Water/Moisture) H2O->p1 CsHS CsHS (Caesium Bisulfide) H2S H₂S (Hydrogen Sulfide Gas) CsHS->H2S Further reaction with H₂O CsOH CsOH (Caesium Hydroxide) p1->CsHS p1->CsOH

Caption: Reaction pathway for the hydrolysis of this compound.

References

Technical Support Center: Optimizing the Purity of Synthesized Caesium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and purification of caesium sulfide (B99878) (Cs₂S). Our aim is to facilitate the production of high-purity caesium sulfide for various research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two primary methods for the synthesis of this compound:

  • Direct reaction of caesium metal with sulfur: This method involves the reaction of elemental caesium and sulfur, typically in a solvent like liquid ammonia (B1221849) or tetrahydrofuran (B95107) (THF).[1][2] The reaction in liquid ammonia is a common approach for producing alkali metal chalcogenides.

  • Reaction of caesium hydroxide (B78521) with hydrogen sulfide: This aqueous route involves bubbling hydrogen sulfide gas through a solution of caesium hydroxide. This initially forms caesium bisulfide (CsHS), which then reacts with additional caesium hydroxide to yield this compound.[2]

Q2: What are the common impurities in synthesized this compound?

A2: Common impurities include:

  • Caesium polysulfides (Cs₂Sₓ): These form when there is an excess of sulfur and are characterized by a yellow or brown discoloration of the product.

  • Caesium oxide (Cs₂O): This can form if the reaction is not carried out under strictly anhydrous and oxygen-free conditions.[3]

  • Unreacted starting materials: Residual caesium, sulfur, or caesium hydroxide may be present.

  • Moisture (H₂O): this compound is hygroscopic and readily absorbs moisture from the air.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of this compound:

  • Visual Inspection: High-purity this compound is a white crystalline solid. A yellow or brownish tint can indicate the presence of polysulfides.[1]

  • X-ray Diffraction (XRD): XRD is a powerful tool for phase identification and can confirm the crystalline structure of this compound and detect any crystalline impurities.[4][5]

  • Elemental Analysis: This technique determines the elemental composition (caesium and sulfur content) to verify the correct stoichiometry.[6]

  • UV-Vis Spectroscopy: This can be used to detect and quantify polysulfide impurities, which exhibit characteristic absorption in the UV-visible region.[7][8][9]

Troubleshooting Guides

Issue 1: The final product is yellow or brown, not white.

Potential Cause: The discoloration is likely due to the presence of caesium polysulfides (Cs₂Sₓ), which form when there is an excess of sulfur or due to side reactions.

Troubleshooting Steps:

StepActionRationale
1 Verify Stoichiometry Ensure a precise 2:1 molar ratio of caesium to sulfur is used in the direct synthesis method. An excess of sulfur is a primary cause of polysulfide formation.
2 Control Reaction Temperature In the direct synthesis with molten sulfur, high temperatures can promote the formation of higher-order polysulfides. Maintain the reaction temperature just above the melting point of sulfur.
3 Purification If polysulfides have already formed, purification is necessary. Vacuum sublimation is an effective method to separate the more volatile this compound from less volatile polysulfides.[10][11] Recrystallization from an anhydrous solvent like ethanol (B145695) can also be employed.
4 Washing Washing the crude product with a solvent in which polysulfides have some solubility but this compound does not, under inert conditions, may help remove some surface discoloration.
Issue 2: Low yield of this compound.

Potential Cause: Low yields can result from incomplete reactions, loss of product during workup and isolation, or competing side reactions.

Troubleshooting Steps:

StepActionRationale
1 Ensure Anhydrous and Inert Conditions Caesium is highly reactive with water and oxygen. The presence of moisture or air will lead to the formation of caesium hydroxide and caesium oxide, reducing the yield of the desired sulfide.[12] All glassware should be oven-dried, and solvents must be anhydrous. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
2 Optimize Reaction Time and Temperature For the direct synthesis in liquid ammonia, ensure the reaction is stirred for a sufficient duration to go to completion. For the caesium hydroxide method, ensure complete saturation with H₂S and subsequent addition of the stoichiometric amount of CsOH.
3 Minimize Transfer Losses This compound is a fine powder that can be easily lost during transfers. Use appropriate techniques like washing glassware with the reaction solvent to recover all the product.
4 Check for Volatilization During Drying If drying the product under vacuum at elevated temperatures, be mindful of the sublimation temperature of this compound to avoid product loss.
Issue 3: The product is difficult to handle and appears to decompose.

Potential Cause: this compound is highly hygroscopic and reacts with moisture in the air to produce hydrogen sulfide gas, which has a characteristic rotten egg smell.[2]

Troubleshooting Steps:

StepActionRationale
1 Strict Anhydrous and Inert Handling All handling of this compound, including weighing and packaging, must be performed in a glovebox under an inert atmosphere (e.g., argon or nitrogen) with low moisture content.
2 Proper Storage Store this compound in a tightly sealed container, preferably within a glovebox or a desiccator containing a suitable drying agent.
3 Use of Appropriate Solvents When using this compound in subsequent reactions, ensure that the solvents are rigorously dried and deoxygenated to prevent decomposition.

Experimental Protocols

Method 1: Synthesis of this compound by Direct Reaction in Liquid Ammonia

This method is suitable for producing high-purity, anhydrous this compound.

Materials:

  • Caesium metal (high purity)

  • Elemental sulfur (high purity)

  • Anhydrous liquid ammonia

  • Anhydrous diethyl ether or THF for washing

  • Schlenk flask or a similar reaction vessel suitable for low-temperature reactions

  • Dry ice/acetone or cryocooler for cooling bath

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Preparation: Thoroughly dry all glassware in an oven and assemble the reaction apparatus under a flow of inert gas.

  • Reaction Setup: Place a magnetic stir bar and the stoichiometric amount of elemental sulfur into the reaction flask.

  • Condensation of Ammonia: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Condense anhydrous ammonia into the flask while maintaining a positive pressure of inert gas.

  • Addition of Caesium: Carefully add small, freshly cut pieces of caesium metal to the stirred ammonia-sulfur slurry. The caesium will dissolve to form a blue solution, which will then react with the sulfur. Add caesium until the blue color no longer persists, indicating the complete consumption of sulfur.

  • Reaction: Allow the mixture to stir at -78 °C for 2-4 hours to ensure the reaction is complete.

  • Ammonia Evaporation: Slowly warm the reaction vessel to room temperature to allow the ammonia to evaporate under a gentle stream of inert gas.

  • Isolation and Washing: The resulting white powder is this compound. Wash the product with anhydrous diethyl ether or THF to remove any unreacted sulfur or polysulfides.

  • Drying: Dry the this compound under high vacuum to remove any residual solvent.

  • Storage: Store the final product under a dry, inert atmosphere.

Method 2: Purification by Vacuum Sublimation

This method is effective for removing less volatile impurities such as polysulfides and oxides.

Apparatus:

  • Sublimation apparatus (containing a cold finger)

  • High-vacuum pump

  • Heating mantle or oil bath

  • Inert gas supply

Procedure:

  • Loading: In a glovebox, load the crude this compound into the bottom of the sublimation apparatus.

  • Assembly: Assemble the sublimation apparatus with the cold finger.

  • Evacuation: Connect the apparatus to a high-vacuum line and evacuate the system.

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to sublime the this compound but below its decomposition temperature. A typical starting point would be around 400-450 °C.

  • Condensation: Circulate a coolant (e.g., cold water) through the cold finger. The sublimed this compound will deposit as pure crystals on the cold surface.

  • Completion: Continue the sublimation until no more material is observed to sublime.

  • Cooling and Collection: Turn off the heat and allow the apparatus to cool to room temperature under vacuum. Then, slowly backfill the apparatus with an inert gas.

  • Harvesting: In a glovebox, carefully scrape the purified this compound crystals from the cold finger.

Quantitative Data Summary

The following table summarizes typical purity levels and impurity limits for this compound.

ParameterAnalytical GradeHigh Purity Grade
Purity (Cs₂S) ≥ 99.5%≥ 99.99%
Caesium Oxide (Cs₂O) ≤ 0.3%≤ 0.01%
Polysulfides Typically not specified, but should be visually whiteBelow detection limits
Moisture (H₂O) ≤ 0.1%≤ 0.01%
Other Metals ≤ 0.2%≤ 0.001%

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Reactants Caesium Metal + Sulfur (in Liquid Ammonia/THF) OR Caesium Hydroxide + H2S Reaction Controlled Reaction (Inert Atmosphere) Reactants->Reaction Crude Cs2S Crude this compound Reaction->Crude Cs2S Purification_Method Vacuum Sublimation OR Recrystallization Crude Cs2S->Purification_Method Pure Cs2S High-Purity this compound Purification_Method->Pure Cs2S Analysis Purity Assessment (XRD, Elemental Analysis, etc.) Pure Cs2S->Analysis

Caption: Workflow for this compound Synthesis.

Troubleshooting_Yellow_Product Troubleshooting: Yellow/Brown Product Discoloration Start Yellow/Brown Product Check_Stoichiometry Incorrect Stoichiometry? (Excess Sulfur) Start->Check_Stoichiometry Adjust_Ratio Adjust Reactant Ratio (Cs:S = 2:1) Check_Stoichiometry->Adjust_Ratio Yes High_Temp Reaction Temperature Too High? Check_Stoichiometry->High_Temp No Purify Purify Product (Sublimation/Recrystallization) Adjust_Ratio->Purify Lower_Temp Lower Reaction Temperature High_Temp->Lower_Temp Yes High_Temp->Purify No Lower_Temp->Purify Pure_Product White Crystalline Cs2S Purify->Pure_Product

References

Technical Support Center: Troubleshooting Impurities in Cesium Sulfide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, troubleshooting, and mitigating impurities in cesium sulfide (B99878) (Cs₂S) precursors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cesium sulfide precursor has a yellow or brownish tint. What is the likely impurity and why is it a concern?

A1: A yellow or brownish discoloration in cesium sulfide, which should be a white crystalline solid, typically indicates the presence of cesium polysulfides (Cs₂Sₓ, where x > 1) .

  • Source of Impurity: Polysulfides can form during synthesis if there is an excess of sulfur or if the reaction conditions are not carefully controlled. Exposure to air and moisture can also lead to the formation of polysulfides and other byproducts.

  • Impact: Polysulfide impurities can be detrimental to the performance of electronic and optoelectronic devices by introducing unwanted energy levels within the bandgap of semiconductor materials, leading to reduced efficiency and stability. In pharmaceutical applications where cesium sulfide might be used as a catalyst or reagent, these impurities can lead to unpredictable side reactions and affect the purity of the final product.

Q2: I suspect my cesium sulfide precursor is contaminated with oxides or hydroxides. How can I confirm this and what are the implications?

A2: Contamination with cesium oxide (Cs₂O) or cesium hydroxide (B78521) (CsOH) is common due to the high reactivity of cesium sulfide with oxygen and moisture.

  • Confirmation:

    • Visual Inspection: The presence of white, opaque particles that are distinct from the crystalline cesium sulfide may indicate oxide or hydroxide impurities.

    • Acid-Base Titration: Dissolving a known amount of the precursor in water and titrating with a standardized acid can quantify the amount of basic impurities like Cs₂O and CsOH.

  • Source of Impurity: These impurities primarily arise from exposure of the precursor to air and moisture during synthesis, handling, or storage.

  • Impact: In scintillator applications, oxygen-containing impurities can act as quenching centers, reducing the light yield and energy resolution of the detector.[1][2] For semiconductor applications, these impurities can create defects in the crystal lattice, negatively impacting charge carrier mobility and device performance.

Q3: What are the common metallic impurities in cesium sulfide precursors and how do they affect my experiments?

A3: Metallic impurities can be introduced from the raw materials (cesium and sulfur) or from the reaction vessel. Common metallic impurities may include other alkali metals (like sodium and potassium) and transition metals from the synthesis apparatus.

  • Detection: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are highly sensitive techniques for identifying and quantifying trace metal impurities.

  • Impact: Even at low concentrations, metallic impurities can significantly alter the electronic and optical properties of cesium sulfide.[3] In drug development, metallic impurities can interfere with catalytic processes and may need to be strictly controlled to meet regulatory requirements.

Q4: My experiment requires anhydrous cesium sulfide, but I suspect water contamination. How can I determine the water content?

A4: Cesium sulfide is highly hygroscopic, and water contamination is a frequent issue.

  • Detection: Karl Fischer titration is the gold standard for accurately determining the water content in solids.[4]

  • Impact: The presence of water can lead to the formation of cesium hydroxide and hydrogen sulfide gas, altering the stoichiometry and purity of the precursor. In many applications, particularly in non-aqueous synthesis, the presence of water can inhibit or alter the desired chemical reactions.

Quantitative Data Summary

The acceptable levels of impurities in cesium sulfide can vary significantly depending on the application. The following table provides a general guideline for different grades of cesium sulfide.

ImpurityReagent GradeHigh-Purity Grade (99.9%)Ultra-High Purity (99.99%+)
Cesium Polysulfides < 1%< 0.1%< 0.01%
Cesium Oxide/Hydroxide < 0.5%< 0.05%< 0.005%
Total Metallic Impurities < 0.1%< 0.01%< 0.001%
Water Content < 0.5%< 0.1%< 0.01%

Experimental Protocols

Protocol 1: Purification of Cesium Sulfide by Vacuum Sublimation

This method is effective for removing non-volatile impurities such as oxides, hydroxides, and some metallic salts.

Materials:

  • Impure cesium sulfide

  • Sublimation apparatus (including a cold finger)

  • High-vacuum pump

  • Heating mantle

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere (e.g., in a glovebox), load the impure cesium sulfide into the bottom of the sublimation apparatus.

  • Assemble the sublimation apparatus, ensuring all joints are properly sealed with high-vacuum grease.

  • Connect the apparatus to a high-vacuum line and evacuate the system to a pressure of at least 10⁻³ torr.

  • Once a stable vacuum is achieved, begin circulating a coolant (e.g., cold water or a cryogen) through the cold finger.

  • Slowly heat the bottom of the apparatus using a heating mantle. The sublimation temperature for cesium sulfide is typically in the range of 400-500 °C, but it is advisable to start at a lower temperature and gradually increase it while monitoring for sublimation.

  • Pure cesium sulfide will sublime and deposit as crystals on the cold finger.

  • Continue the process until a sufficient amount of purified material has collected on the cold finger.

  • Turn off the heating mantle and allow the apparatus to cool to room temperature under vacuum.

  • Once cooled, slowly backfill the apparatus with an inert gas.

  • Disassemble the apparatus in an inert atmosphere and carefully scrape the purified cesium sulfide from the cold finger into a clean, dry storage container.

Protocol 2: Analysis of Oxide and Hydroxide Impurities by Acid-Base Titration

This protocol provides a method to quantify the amount of basic impurities (Cs₂O, CsOH) in a cesium sulfide sample.

Materials:

  • Cesium sulfide sample

  • Deionized, degassed water

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Buret, beaker, and magnetic stirrer

Procedure:

  • In an inert atmosphere, accurately weigh a sample of cesium sulfide (e.g., 0.5 g) and transfer it to a beaker.

  • Add a known volume of deionized, degassed water (e.g., 50 mL) to dissolve the sample. The dissolution will produce hydrogen sulfide gas, so this step must be performed in a well-ventilated fume hood.

  • Add a few drops of phenolphthalein indicator to the solution. If basic impurities are present, the solution will turn pink.

  • Titrate the solution with the standardized HCl solution from a buret while stirring continuously.

  • The endpoint of the titration is reached when the pink color disappears. Record the volume of HCl used.

  • Calculate the molar amount of basic impurities based on the stoichiometry of the reaction between HCl and the basic species (Cs₂O + 2HCl → 2CsCl + H₂O; CsOH + HCl → CsCl + H₂O).

Protocol 3: Determination of Water Content by Karl Fischer Titration

This protocol outlines the general steps for determining the water content in a hygroscopic solid like cesium sulfide.

Materials:

  • Cesium sulfide sample

  • Karl Fischer titrator (coulometric or volumetric)

  • Anhydrous methanol (B129727) or other suitable solvent

  • Karl Fischer reagent

Procedure:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the appropriate solvent and reagent to the titration cell and pre-titrating to a dry endpoint.

  • In an inert and dry atmosphere, accurately weigh a small amount of the cesium sulfide sample.

  • Quickly transfer the sample to the titration cell, ensuring minimal exposure to atmospheric moisture.

  • Start the titration. The instrument will automatically titrate the water in the sample and display the water content, usually in ppm or percentage.

  • It is recommended to run multiple measurements to ensure the accuracy and reproducibility of the results.

Visualizations

Troubleshooting_Workflow cluster_visual Visual Impurities cluster_analytical Analytical Tests start Cesium Sulfide Precursor Issue Identified visual_inspection Visual Inspection of Precursor start->visual_inspection analytical_testing Perform Analytical Testing start->analytical_testing discoloration Yellow/Brown Discoloration visual_inspection->discoloration white_particles White Opaque Particles visual_inspection->white_particles titration Acid-Base Titration analytical_testing->titration kf_titration Karl Fischer Titration analytical_testing->kf_titration icp ICP-OES / ICP-MS analytical_testing->icp impurity_polysulfides Likely Impurity: Cesium Polysulfides discoloration->impurity_polysulfides impurity_oxide Likely Impurity: Cesium Oxide/Hydroxide white_particles->impurity_oxide titration->impurity_oxide impurity_water Likely Impurity: Water kf_titration->impurity_water impurity_metallic Likely Impurity: Metallic Contaminants icp->impurity_metallic purification Select Purification Method impurity_polysulfides->purification impurity_oxide->purification recrystallization Recrystallization impurity_water->recrystallization impurity_metallic->purification sublimation Vacuum Sublimation purification->sublimation purification->recrystallization end Purified Cesium Sulfide sublimation->end recrystallization->end Purification_Pathway cluster_purification Purification Methods cluster_analysis Purity Analysis start Impure Cesium Sulfide sublimation Vacuum Sublimation (Removes non-volatile impurities) start->sublimation recrystallization Recrystallization (from anhydrous solvent) start->recrystallization purity_check Purity Verification (Titration, ICP, etc.) sublimation->purity_check recrystallization->purity_check purity_check->start Further Purification Needed end High-Purity Cesium Sulfide purity_check->end Purity Confirmed

References

Technical Support Center: Optimization of Annealing Temperature for Caesium Sulfide (Cs₂S) Films

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the optimization of annealing temperature specifically for caesium sulfide (B99878) (Cs₂S) films is limited in publicly available literature. This guide leverages established principles and findings from analogous metal sulfide thin films—such as Cadmium Sulfide (CdS), Tin Sulfide (SnS), and others—to provide robust troubleshooting advice and experimental guidance for researchers.

Troubleshooting Guide

This guide addresses common issues encountered during the annealing of sulfide thin films. The solutions are based on principles that are broadly applicable to materials like Cs₂S.

Issue QuestionPotential Causes & Recommended Solutions
Why is my annealed film cracking or peeling off the substrate? Potential Causes: 1. High Residual Stress: A significant mismatch in the thermal expansion coefficient between the Cs₂S film and the substrate can cause stress upon heating and cooling.[1]2. Excessive Film Thickness: Thicker films are generally more susceptible to cracking.[1]3. Rapid Temperature Changes: Thermal shock from aggressive heating or cooling rates can induce stress and lead to delamination.[1]4. Poor Substrate Adhesion: Inadequate cleaning or preparation of the substrate surface can result in poor film adhesion.[1][2]Recommended Solutions: 1. Substrate Selection: If possible, choose a substrate with a thermal expansion coefficient that is closely matched to that of Cs₂S.2. Film Thickness: Deposit thinner films or consider a multi-layer approach where thin layers are deposited and annealed sequentially.3. Control Ramp Rates: Employ slower heating and cooling rates (e.g., 1-5 °C/min). A multi-step annealing process with intermediate holding times can also help relieve stress.[1][3]4. Substrate Cleaning: Implement a rigorous, multi-step substrate cleaning protocol before film deposition to ensure a pristine surface for optimal adhesion.
What causes the poor crystallinity in my Cs₂S film even after annealing? Potential Causes: 1. Insufficient Annealing Temperature: The thermal energy may be too low to facilitate adequate grain growth and reduce crystalline defects.[1][4]2. Short Annealing Duration: The annealing time may be insufficient for the crystallization process to complete.[1][3]3. Inappropriate Annealing Atmosphere: The presence of oxygen or other reactive gases can lead to the formation of unwanted oxide or oxysulfide phases, hindering the formation of a pure Cs₂S crystal structure.[5][6]Recommended Solutions: 1. Optimize Temperature: Systematically increase the annealing temperature in controlled increments (e.g., 25-50 °C) to find the optimal point for crystallization without causing film decomposition.2. Increase Duration: Extend the annealing time at the target temperature to allow for more complete grain growth.3. Control Atmosphere: Perform annealing in an inert atmosphere (e.g., Argon, Nitrogen) or in a sulfur-rich environment to prevent sulfur loss and oxidation.[5][7] A vacuum environment can also be effective.[8]
Why does my film have inconsistent or non-stoichiometric composition after annealing? Potential Causes: 1. Sulfur Loss: Sulfur has a high vapor pressure and can evaporate from the film at elevated temperatures, leading to a sulfur-deficient, non-stoichiometric film.[4][5]2. Oxidation: Residual oxygen in the annealing chamber can react with the film, forming caesium oxides or sulfates.[5][6]3. Contamination: Impurities from the deposition process or the annealing environment can be incorporated into the film.[2]Recommended Solutions: 1. Sulfur-Rich Atmosphere: Anneal the films in an atmosphere containing sulfur vapor (e.g., by placing sulfur powder upstream in the furnace or using H₂S gas) to create a sulfur overpressure, which suppresses its evaporation from the film.[3][5][7]2. High Purity Gas: Use high-purity inert gases and ensure the annealing chamber is properly purged to minimize oxygen content.3. Clean Environment: Maintain a clean deposition and annealing system to prevent cross-contamination.
How do I reduce surface roughness and improve film morphology? Potential Causes: 1. Low Annealing Temperature: As-deposited films are often amorphous or have very small grains, leading to a rough surface. Annealing can promote grain growth and densification.2. Excessively High Annealing Temperature: Very high temperatures can sometimes lead to excessive grain growth, agglomeration, or even sublimation, which can increase surface roughness.[9]Recommended Solutions: 1. Systematic Temperature Study: Anneal a series of samples at different temperatures to observe the evolution of the film's morphology. Increasing the temperature often leads to denser, more continuous films with larger grains up to an optimal point.[4][8]2. Two-Step Annealing: A low-temperature step can help to densify the film before a second, higher-temperature step promotes crystallization, sometimes resulting in a smoother final film.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary goal of annealing Cs₂S films? A1: The primary goal is to provide thermal energy to transform the as-deposited, often amorphous or nanocrystalline, film into a more crystalline structure. This process typically improves the film's structural, optical, and electrical properties by increasing grain size, reducing defects, and relieving internal stress.[4]

  • Q2: How does annealing temperature affect the properties of sulfide films? A2: Increasing the annealing temperature generally leads to:

    • Improved Crystallinity: Higher temperatures provide more energy for atomic rearrangement, resulting in larger crystallite sizes and a reduction in lattice strain.[4]

    • Decreased Optical Band Gap: As crystallinity improves and grain size increases, the optical band gap of many semiconductor films tends to decrease.[4][8][10]

    • Changes in Morphology: Films often become denser and more uniform as grains grow and coalesce.[4][8]

    • Modified Electrical Properties: Annealing can significantly alter carrier concentration and mobility by removing impurities and reducing grain boundary scattering.[8]

  • Q3: What is a typical annealing temperature range I should start with for Cs₂S films? A3: Without specific data for Cs₂S, a good starting point can be inferred from other sulfide materials. A broad range to investigate would be from 150 °C to 400 °C.[4][5][8] It is critical to conduct a systematic study within a chosen range, as the optimal temperature will depend on the deposition method, film thickness, and substrate used.

  • Q4: How important is the annealing atmosphere? A4: The annealing atmosphere is critically important. Annealing in air can lead to oxidation, forming undesirable compounds.[5] For sulfide films, an inert atmosphere (N₂, Ar) is often used to prevent oxidation. To counteract the potential loss of sulfur at higher temperatures, a sulfur-containing atmosphere (e.g., H₂S or with sulfur powder) is highly recommended to maintain the film's stoichiometry.[3][5][7]

  • Q5: What characterization techniques are essential for optimizing the annealing process? A5: To effectively evaluate the impact of annealing, the following techniques are recommended:

    • X-ray Diffraction (XRD): To analyze crystallinity, phase purity, and crystallite size.[4][8]

    • Scanning Electron Microscopy (SEM): To observe surface morphology, grain size, and film continuity.[4][8]

    • UV-Visible Spectroscopy: To determine the optical band gap and measure transmittance/absorbance.[4][8]

    • Energy Dispersive Spectroscopy (EDS): To verify the elemental composition and stoichiometry of the film.[4]

    • Atomic Force Microscopy (AFM): To quantify surface roughness.[7]

Quantitative Data Summary (from Analogous Sulfide Films)

The following tables summarize the effects of annealing on various properties of different sulfide films, which can serve as a reference for expected trends in Cs₂S.

Table 1: Effect of Annealing Temperature on Structural Properties of SnS Films [4]

Annealing Temp. (°C)Crystallite Size (nm)Microstrain
As-prepared37.00.0043
10038.80.0040
15047.70.0036
20048.80.0035

Table 2: Effect of Annealing on Optical and Electrical Properties of Sulfide Films

MaterialAnnealing Temp. (°C)AtmosphereProperty ChangeReference
CdS 200 -> 400Vacuum & AirBand Gap decreased (2.43 -> 2.35 eV)[8]
CdS 200 -> 400Vacuum & AirElectron Density dropped (~10¹⁸ -> ~10¹¹ cm⁻³)[8]
SnS As-prepared -> 200N/ABand Gap decreased (1.52 -> 1.12 eV)[4]
La₂S₃ As-deposited -> 300AirBand Gap decreased (2.5 -> 2.2 eV)[10]

Detailed Experimental Protocols

Protocol 1: General Procedure for Annealing Sulfide Thin Films

This protocol provides a generalized methodology for the post-deposition annealing of sulfide films.

  • Substrate Preparation:

    • Clean the selected substrate (e.g., glass, silicon) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrate using a high-purity nitrogen gun.

    • Optional: Perform a plasma treatment to remove any residual organic contaminants and improve surface wettability.

  • Film Deposition:

    • Deposit the Cs₂S thin film onto the cleaned substrate using a suitable technique such as thermal evaporation, sputtering, or chemical bath deposition.[11][12] Control the deposition parameters to achieve the desired thickness.

  • Annealing Process:

    • Place the substrate with the as-deposited film into the center of a tube furnace.

    • If a controlled atmosphere is required, place a crucible containing sulfur powder upstream of the sample to create a sulfur-rich environment.

    • Purge the furnace tube with a high-purity inert gas (e.g., Argon) for at least 30 minutes to remove residual air and moisture. Maintain a low flow of the gas throughout the process.

    • Ramp up the temperature to the desired setpoint (e.g., 250 °C) at a controlled rate (e.g., 5 °C/minute) to prevent thermal shock.

    • Hold the temperature at the setpoint for the desired annealing duration (e.g., 30-60 minutes).[3][8]

    • After the holding period, turn off the furnace and allow the sample to cool down naturally to room temperature under the same controlled atmosphere. A slow cooling rate is crucial to prevent film cracking.

    • Once at room temperature, the sample can be safely removed for characterization.

Visualizations

Below are diagrams illustrating key workflows and relationships in the optimization of annealing temperature for thin films.

experimental_workflow cluster_prep Preparation cluster_anneal Annealing Optimization cluster_char Characterization cluster_analysis Analysis & Iteration sub_clean Substrate Cleaning film_dep Cs₂S Film Deposition sub_clean->film_dep anneal_setup Setup Annealing Parameters (Temp, Time, Atmosphere) film_dep->anneal_setup anneal_run Execute Annealing (Controlled Ramp & Cool) anneal_setup->anneal_run xrd XRD anneal_run->xrd sem SEM anneal_run->sem uv_vis UV-Vis anneal_run->uv_vis eds EDS anneal_run->eds analyze Analyze Film Properties xrd->analyze sem->analyze uv_vis->analyze eds->analyze decision Properties Optimal? analyze->decision decision->anneal_setup No (Iterate) finish Process Complete decision->finish Yes

Caption: Experimental workflow for optimizing the annealing temperature of Cs₂S films.

logical_relationship cluster_params Annealing Parameters cluster_props Film Properties temp Annealing Temperature crystal Crystallinity & Grain Size temp->crystal Increases morph Morphology & Surface Roughness temp->morph Improves (to a limit) stoich Stoichiometry temp->stoich Affects (Sulfur loss) optical Optical Band Gap temp->optical Decreases time Annealing Time time->crystal Improves atm Annealing Atmosphere atm->crystal Affects atm->stoich Controls (Prevents Oxidation/S-loss) crystal->optical electrical Electrical Properties crystal->electrical Improves morph->electrical Improves stoich->optical stoich->electrical

Caption: Cause-and-effect relationships between annealing parameters and film properties.

References

Technical Support Center: Caesium Sulfide (Cs₂S) Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the crystal growth of caesium sulfide (B99878) (Cs₂S). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for growing caesium sulfide single crystals?

A1: this compound (Cs₂S) single crystals are typically grown from a melt due to its congruent melting point. The most common high-temperature melt growth techniques applicable to Cs₂S are the Bridgman-Stockbarger and Czochralski methods.[1][2][3][4][5] Another potential method is chemical vapor transport (CVT), which has been successfully used for various other metal sulfides.[6][7][8][9][10]

Q2: What are the primary types of defects observed in this compound crystals?

A2: Like other ionic crystals, Cs₂S is susceptible to a range of crystallographic defects that can significantly impact its properties. These can be broadly categorized as:

  • Point Defects: These include vacancies (missing Cs⁺ or S²⁻ ions), interstitial impurities (foreign atoms in the lattice), and substitutional impurities.[11] In ionic crystals, Schottky defects (pairs of cation and anion vacancies) are common.

  • Line Defects (Dislocations): These are one-dimensional defects, such as edge and screw dislocations, which can arise from thermal stress during cooling.[11]

  • Planar Defects: These include grain boundaries (in polycrystalline samples), stacking faults, and twin boundaries.[11]

  • Volume Defects: These are three-dimensional defects such as voids, inclusions (trapped impurities or solvent), and precipitates of other phases.[12]

Q3: How does stoichiometry affect the quality of this compound crystals?

A3: Maintaining the correct stoichiometric ratio of caesium to sulfur is critical for minimizing defects. Deviations from the ideal 2:1 ratio can lead to an increase in point defects. For instance, an excess of sulfur can result in caesium vacancies, while an excess of caesium can lead to sulfur vacancies. These non-stoichiometric defects can alter the electronic and optical properties of the crystal.[12]

Q4: What is the importance of the purity of the starting materials?

A4: The purity of the initial caesium and sulfur is paramount for growing high-quality crystals. Impurities can be incorporated into the crystal lattice as substitutional or interstitial defects, leading to localized strain and disruption of the crystal structure.[13][14][15] It is recommended to use high-purity (≥99.99%) starting materials.

Troubleshooting Guides

Issue 1: No Crystal Growth or Formation of Polycrystalline Material

Q: I am not getting any single crystals, or the resulting solid is polycrystalline. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors related to nucleation and growth conditions.

Possible Cause Explanation Recommended Solution
Inadequate Supersaturation/Supercooling For melt growth, the temperature of the melt may be too high, preventing nucleation. For solution growth, the solution may not be sufficiently saturated.[13][16]Melt Growth: Slowly decrease the temperature at the solid-liquid interface to just below the melting point of Cs₂S (~480 °C). Solution Growth: Increase the concentration of Cs₂S in the solvent or slowly evaporate the solvent to achieve supersaturation.[13][16]
Excessive Nucleation Rate If the cooling rate is too fast or the temperature gradient is too steep, numerous small crystals (nuclei) can form simultaneously, leading to a polycrystalline mass.[14]Reduce the cooling rate to allow fewer nuclei to form and grow larger. A slower pulling rate in the Czochralski method or a slower translation rate in the Bridgman method can also help.
Vibrations and Mechanical Disturbances External vibrations can induce spurious nucleation, preventing the growth of a single large crystal.[13][17]Isolate the crystal growth setup from mechanical vibrations. Place the equipment in a quiet location, away from heavy machinery or foot traffic.
Impure Starting Materials Impurities can act as nucleation sites, promoting the formation of multiple small crystals.[14][15]Ensure the use of high-purity caesium and sulfur. If possible, further purify the starting materials before synthesis.
Issue 2: Cracks and Fractures in the Grown Crystal

Q: My this compound crystal develops cracks upon cooling. How can I prevent this?

A: Cracking is typically a result of thermal stress within the crystal.

Possible Cause Explanation Recommended Solution
High Thermal Gradient A large temperature difference across the crystal during growth or cooling can induce significant internal stress.Minimize the thermal gradient across the solid-liquid interface and within the growing crystal.
Rapid Cooling Rate Cooling the crystal too quickly after growth does not allow for the gradual relaxation of thermal stresses, leading to fractures.[18]Implement a slow and controlled cooling (annealing) process after the crystal has solidified. The cooling rate should be gradually decreased as the temperature lowers.
Crystal Adhesion to Crucible If the crystal adheres to the walls of the crucible, differential thermal expansion between the crystal and the crucible material can cause stress and cracking.Use a crucible made of a non-reactive material (e.g., graphite (B72142) or boron nitride) that has a low coefficient of thermal expansion and does not adhere to the Cs₂S melt.
Issue 3: Inclusions and Voids in the Crystal

Q: I am observing cloudy regions or visible particles within my Cs₂S crystal. What are these, and how can they be eliminated?

A: These are likely inclusions, which are trapped pockets of gas, solvent, or impurities.

Possible Cause Explanation Recommended Solution
High Growth Rate A fast growth rate can lead to the entrapment of melt or impurities at the advancing crystal interface before they have time to diffuse away.[16]Reduce the crystal growth rate (pulling or translation speed) to allow for a more stable solid-liquid interface and better segregation of impurities.
Impurities in the Melt Particulate impurities or dissolved gases in the melt can be incorporated into the growing crystal.Use high-purity starting materials and perform the growth under a high vacuum or in an inert gas atmosphere to minimize gaseous inclusions.
Constitutional Supercooling This occurs when the rejection of impurities at the solid-liquid interface lowers the melting point of the adjacent liquid, leading to an unstable growth front that can trap pockets of melt.Increase the temperature gradient at the interface or decrease the growth rate to ensure a stable, planar growth front.

Experimental Protocols & Data

Representative Parameters for Melt Growth of Sulfide Crystals

The following table provides general parameters for the Bridgman-Stockbarger method, which can be adapted for this compound crystal growth. These are starting points and will likely require optimization.

Parameter Typical Range Rationale for Defect Reduction
Crucible Material Graphite, Boron Nitride, QuartzChemically inert to prevent contamination and with low adhesion to reduce stress.
Growth Atmosphere High Vacuum (10⁻⁶ Torr) or Inert Gas (Ar)Prevents oxidation and the incorporation of gaseous impurities.
Temperature Gradient 5 - 20 °C/cmA lower gradient reduces thermal stress, but a sufficient gradient is needed to maintain a stable growth front.
Translation/Pulling Rate 1 - 5 mm/hourA slow rate minimizes the formation of inclusions and dislocations.[18]
Post-Growth Cooling Rate 5 - 20 °C/hourA very slow cooling rate is crucial for annealing out thermal stresses and preventing cracks.
Protocol: Synthesis of this compound Starting Material

A common method for synthesizing this compound is the direct reaction of caesium metal with sulfur.[19]

  • Preparation: Handle caesium metal and sulfur powder in an inert atmosphere (e.g., an argon-filled glovebox) due to the high reactivity of caesium with air and moisture.[19]

  • Reaction: In a suitable container (e.g., a tantalum or alumina (B75360) crucible), slowly add stoichiometric amounts of sulfur to molten caesium. The reaction is highly exothermic.

    • 2Cs (l) + S (s) → Cs₂S (s)[19]

  • Homogenization: After the initial reaction, heat the resulting Cs₂S powder above its melting point (~480 °C) under an inert atmosphere to ensure a homogeneous starting material for crystal growth.

Visualizations

CrystalGrowthWorkflow cluster_prep Material Preparation cluster_growth Melt Growth (Bridgman Method) cluster_post Post-Growth Processing P1 High-Purity Cs & S P2 Stoichiometric Weighing (Inert Atmosphere) P1->P2 P3 Synthesis of Cs₂S Powder P2->P3 P4 Melt Homogenization P3->P4 G1 Load Cs₂S into Crucible P4->G1 G2 Evacuate & Backfill with Inert Gas G1->G2 G3 Melt in High-Temp Zone G2->G3 G4 Slowly Translate to Low-Temp Zone G3->G4 G5 Directional Solidification G4->G5 C1 Controlled Cooling (Annealing) G5->C1 C2 Crystal Extraction C1->C2 C3 Characterization (XRD, etc.) C2->C3

Caption: Workflow for Bridgman growth of Cs₂S crystals.

TroubleshootingFlowchart cluster_poly Polycrystalline Growth cluster_crack Cracking cluster_inclusion Inclusions Start Crystal Growth Issue Identified Poly_Q Polycrystalline or No Single Crystal? Start->Poly_Q Crack_Q Crystal Cracked? Start->Crack_Q Inc_Q Cloudy or Inclusions? Start->Inc_Q Poly_C1 Cooling Rate Too Fast? Poly_Q->Poly_C1 Poly_C2 Vibrations Present? Poly_Q->Poly_C2 Poly_S1 Decrease Cooling/Translation Rate Poly_C1->Poly_S1 Poly_S2 Isolate System Poly_C2->Poly_S2 Crack_C1 High Thermal Stress? Crack_Q->Crack_C1 Crack_S1 Decrease Temp. Gradient & Slow Post-Growth Cooling Crack_C1->Crack_S1 Inc_C1 Growth Rate Too High? Inc_Q->Inc_C1 Inc_C2 Impure Atmosphere? Inc_Q->Inc_C2 Inc_S1 Reduce Growth Rate Inc_C1->Inc_S1 Inc_S2 Use High Vacuum/Inert Gas Inc_C2->Inc_S2

Caption: Troubleshooting flowchart for common Cs₂S crystal defects.

References

Technical Support Center: Caesium Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of caesium sulfide (B99878) (Cs₂S).

Troubleshooting Guides

Issue 1: Low Yield of Caesium Sulfide

Symptoms:

  • The final mass of the isolated this compound is significantly lower than the theoretical yield.

  • Incomplete consumption of starting materials is observed.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inadequate Mixing/Agitation: In a scaled-up reaction, inefficient mixing can lead to localized areas of high reactant concentration and others with a deficit, hindering the reaction.- Ensure the stirring mechanism (e.g., overhead stirrer) is appropriately sized for the reaction vessel and provides vigorous agitation. - For the reaction of caesium with sulfur, ensure the molten sulfur is well-dispersed.
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or temperature.- Extend the reaction time and monitor the consumption of starting materials using appropriate analytical techniques. - If applicable, gradually increase the reaction temperature, being mindful of the boiling points of solvents and potential side reactions.
Loss of Product During Work-up: this compound is soluble in water and can be lost during aqueous washing or filtration steps.- Minimize the use of water during the work-up. - If washing is necessary, use a minimal amount of cold, deoxygenated water and perform the step quickly. - Ensure the filter medium is appropriate to capture the fine particles of the product.
Reaction with Air or Moisture: Caesium and this compound are highly reactive with air and moisture, leading to the formation of oxides, hydroxides, and caesium bisulfide.[1]- Conduct the entire synthesis and work-up under a dry, inert atmosphere (e.g., argon or nitrogen). - Use anhydrous solvents and reagents.
Issue 2: Product Contamination and Impurities

Symptoms:

  • The final product is off-white or discolored.

  • Analytical tests (e.g., XRD, elemental analysis) indicate the presence of impurities such as caesium oxide (Cs₂O), caesium hydroxide (B78521) (CsOH), or unreacted starting materials.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Oxidation of Starting Materials or Product: Exposure to air during the reaction or work-up.- Rigorously maintain an inert atmosphere throughout the process. - Purge all reaction vessels and solvent lines with an inert gas before use.
Formation of Caesium Bisulfide (CsHS): In the reaction between CsOH and H₂S, an excess of hydrogen sulfide can lead to the formation of caesium bisulfide.[1]- Carefully control the stoichiometry of the reactants. Add hydrogen sulfide gas in a controlled manner, monitoring the pH of the reaction mixture. - A second equivalent of CsOH can be added to convert the bisulfide to the sulfide.[1]
Incomplete Removal of Solvents: Residual solvent can be trapped in the final product.- Dry the product under high vacuum for an extended period. - Gently heat the product under vacuum to facilitate solvent removal, being careful not to cause decomposition.
Contamination from Reaction Vessel: Reaction with the material of the reactor at elevated temperatures.- Ensure the reaction vessel is made of a material that is inert to the reactants and reaction conditions (e.g., glass, certain grades of stainless steel).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two primary methods for the synthesis of this compound:

  • Direct reaction of caesium metal with sulfur: This method involves reacting caesium metal with elemental sulfur, often in a solvent like anhydrous tetrahydrofuran (B95107) (THF).[1]

  • Reaction of caesium hydroxide with hydrogen sulfide: This aqueous route involves bubbling hydrogen sulfide gas through a solution of caesium hydroxide. This reaction proceeds in two steps, first forming caesium bisulfide (CsHS), which then reacts with additional caesium hydroxide to form this compound.[1]

Q2: What are the main challenges in scaling up the direct reaction of caesium and sulfur?

A2: Scaling up this reaction presents several challenges:

  • High Reactivity: Caesium metal is extremely reactive and pyrophoric (ignites spontaneously in air). Handling large quantities requires specialized equipment and stringent safety protocols.

  • Exothermic Reaction: The reaction is highly exothermic, and managing the heat generated is critical to prevent runaway reactions and ensure safety. Efficient cooling of the reactor is essential.

  • Homogeneity: Ensuring uniform mixing of the reactants, especially as the viscosity of the reaction mixture changes, can be difficult on a larger scale.

Q3: What are the key considerations when scaling up the synthesis using caesium hydroxide and hydrogen sulfide?

A3: Key considerations for this method include:

  • Toxicity of Hydrogen Sulfide: Hydrogen sulfide is a highly toxic and flammable gas. A well-ventilated area and a reliable gas scrubbing system are mandatory.

  • Stoichiometric Control: Precise control over the amount of hydrogen sulfide added is crucial to avoid the formation of caesium bisulfide as a byproduct.[1]

  • Corrosion: Hydrogen sulfide and the alkaline reaction mixture can be corrosive to certain materials. The reactor and associated equipment must be chosen carefully.

Q4: How can the purity of this compound be maximized during scale-up?

A4: To maximize purity:

  • Use High-Purity Starting Materials: The purity of the final product is directly influenced by the purity of the caesium or caesium hydroxide and sulfur or hydrogen sulfide used.

  • Maintain an Inert Atmosphere: As this compound is sensitive to air and moisture, the entire process, including filtration and packaging, should be conducted under an inert gas.

  • Controlled Reaction Conditions: Maintain optimal temperature and reaction time to minimize the formation of byproducts.

  • Purification: If necessary, the product can be washed with a minimal amount of a suitable anhydrous, non-reactive solvent to remove soluble impurities.

Data Presentation

The following tables provide illustrative data for the two primary synthesis methods. Note that these are generalized values and optimal conditions should be determined experimentally for a specific scale.

Table 1: Synthesis of this compound via Direct Reaction of Caesium and Sulfur

ParameterLab Scale (1-10 g)Pilot Scale (100-500 g)
Reactant Ratio (Cs:S molar) 2.05 : 12.02 : 1
Solvent Anhydrous THFAnhydrous THF
Reaction Temperature 25-40 °C30-50 °C (with cooling)
Reaction Time 4-6 hours8-12 hours
Typical Yield 90-95%85-90%
Purity (post-work-up) >98%>97%

Table 2: Synthesis of this compound via Caesium Hydroxide and Hydrogen Sulfide

ParameterLab Scale (10-50 g)Pilot Scale (0.5-2 kg)
CsOH Concentration 20-30% in H₂O25-40% in H₂O
H₂S Flow Rate 0.1-0.5 L/min1-5 L/min
Reaction Temperature 20-30 °C25-40 °C (with cooling)
Reaction Time 2-4 hours6-10 hours
Typical Yield 85-92%80-88%
Purity (post-isolation) >97%>96%

Experimental Protocols

Protocol 1: Scaled-Up Synthesis of this compound from Caesium and Sulfur

Materials:

  • Caesium metal

  • Elemental sulfur

  • Anhydrous tetrahydrofuran (THF)

Equipment:

  • Jacketed glass reactor with an overhead stirrer, condenser, and inert gas inlet/outlet

  • Schlenk line or glovebox for inert atmosphere handling

  • Temperature control system (chiller/heater)

  • Cannula or pump for liquid transfer

  • Filtration apparatus (e.g., Büchner funnel) for use under inert atmosphere

Procedure:

  • Reactor Preparation: Thoroughly dry the reactor and assemble it under an inert atmosphere (argon or nitrogen).

  • Solvent Addition: Transfer the required volume of anhydrous THF to the reactor.

  • Sulfur Addition: Carefully add the elemental sulfur to the reactor with stirring.

  • Caesium Addition: Under a strong flow of inert gas, slowly and carefully add the caesium metal to the reaction mixture in small portions. The reaction is exothermic, so control the addition rate to maintain the desired temperature.

  • Reaction: Stir the mixture at the set temperature until the reaction is complete (as determined by a suitable analytical method).

  • Isolation: Once the reaction is complete, allow the mixture to cool. Isolate the this compound product by filtration under an inert atmosphere.

  • Washing: Wash the product with a small amount of fresh, anhydrous THF to remove any unreacted starting materials.

  • Drying: Dry the final product under high vacuum to remove all residual solvent.

Protocol 2: Scaled-Up Synthesis of this compound from Caesium Hydroxide and Hydrogen Sulfide

Materials:

  • Caesium hydroxide (CsOH)

  • Hydrogen sulfide (H₂S) gas

  • Deionized, deoxygenated water

Equipment:

  • Jacketed glass reactor with a gas dispersion tube, pH probe, and overhead stirrer

  • Mass flow controller for H₂S gas

  • Gas scrubbing system for H₂S

  • Temperature control system

  • Filtration apparatus

Procedure:

  • Solution Preparation: Prepare a solution of caesium hydroxide in deionized, deoxygenated water in the reactor.

  • Inerting: Purge the headspace of the reactor with an inert gas.

  • Hydrogen Sulfide Addition: Begin bubbling hydrogen sulfide gas through the caesium hydroxide solution at a controlled rate. The reaction is exothermic, so maintain the temperature with the cooling jacket.

  • Monitoring: Monitor the pH of the solution. The reaction proceeds through the formation of caesium bisulfide (CsHS). Continue the addition of H₂S until the first equivalence point is reached.

  • Second Stage: Add a second equivalent of the caesium hydroxide solution to the reactor to convert the caesium bisulfide to this compound.

  • Isolation: Once the reaction is complete, the this compound can be isolated by crystallization and filtration, or the resulting solution can be used directly.

  • Drying: If a solid product is required, dry the isolated crystals under vacuum.

Visualizations

experimental_workflow_cs_s Workflow for this compound Synthesis (Cs + S) A Prepare Reactor under Inert Atmosphere B Add Anhydrous THF A->B C Add Sulfur B->C D Slowly Add Caesium Metal C->D E Controlled Reaction (Temperature & Time) D->E F Cool and Isolate Product via Filtration E->F G Wash with Anhydrous THF F->G H Dry under High Vacuum G->H

Caption: Workflow for this compound Synthesis from Caesium and Sulfur.

experimental_workflow_csoh_h2s Workflow for this compound Synthesis (CsOH + H2S) A Prepare CsOH Solution in Reactor B Purge Reactor with Inert Gas A->B C Bubble H2S Gas (Controlled Rate) B->C D Monitor pH to form CsHS C->D E Add Second Equivalent of CsOH D->E F Isolate Product (Crystallization/Filtration) E->F G Dry Product under Vacuum F->G

Caption: Workflow for this compound Synthesis from Caesium Hydroxide and H₂S.

References

Technical Support Center: Enhancing the Photoluminescence of Quantum Dots

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Our technical support center is designed to help researchers, scientists, and drug development professionals overcome common challenges encountered during experiments aimed at enhancing the photoluminescence of quantum dots.

Low Photoluminescence Quantum Yield (PLQY)

Q1: My quantum dots exhibit very low photoluminescence. What are the potential causes and how can I improve it?

A1: Low photoluminescence quantum yield (PLQY) is a common issue that can stem from several factors, primarily related to surface defects and inefficient charge carrier confinement.

Potential Causes:

  • Surface Defects: The surface of a quantum dot has dangling bonds and incomplete atomic coordination, which create "trap states" that capture electrons and holes, leading to non-radiative recombination instead of light emission.[1][2]

  • Poor Crystallinity: Imperfections in the crystal lattice of the quantum dot can also act as non-radiative recombination centers.

  • Inadequate Passivation: The ligands used during synthesis may not be effectively passivating the surface, leaving trap states exposed.[2]

  • Agglomeration: Quantum dots clumping together can lead to self-quenching of their fluorescence.

Troubleshooting Steps:

  • Surface Passivation: This is the most critical step for enhancing PLQY. It involves treating the quantum dots with molecules that can bind to the surface and neutralize trap states.

    • Inorganic Passivation (Core/Shell Synthesis): Growing a shell of a wider bandgap semiconductor material around the quantum dot core is a highly effective method.[1][3][4] For example, a ZnS shell is commonly used for CdSe or CdS cores.[3] This shell physically isolates the core from the surrounding environment and passivates surface defects.[1][4]

    • Organic Ligand Passivation: The choice of capping ligands is crucial. Short-chain thiol-based ligands have been shown to provide efficient passivation.[5] For perovskite quantum dots, ligands like cysteine can effectively passivate surface defects and significantly boost PLQY.[6]

  • Ligand Exchange: If the initial ligands are not providing adequate passivation or solubility, a ligand exchange can be performed to replace them with more suitable ones.[7][8] This process involves introducing a new ligand with a higher affinity for the quantum dot surface.[7]

  • Doping: Introducing impurity atoms (dopants) into the quantum dot host material can create new radiative recombination pathways and enhance luminescence.[9][10][11] For instance, doping with transition metal ions like Cu+ or Mn2+ can be effective.[10]

  • Optimizing Synthesis Conditions: Factors such as precursor purity, reaction temperature, and time can significantly impact the crystallinity and surface quality of the quantum dots.[12][13] Using high-purity precursors is recommended for achieving higher PLQY.[13]

Quantitative Impact of Enhancement Strategies on PLQY
Enhancement StrategyQuantum Dot SystemInitial PLQYEnhanced PLQYReference
Cysteine Post-ProcessingCsPbI₃ Perovskite QDs38.61%70.77%[6]
Trivalent Metal Doping (Sb, In)CsPbBr₃ Perovskite QDs~80%~90%[14]
Double Shelling (ZnSe/ZnS)Cu-doped InP QDs-57-58%[10]
Ligand Exchange & Nd DopingCsPb(Cl/Br)₃ QDs< 40%94%[15]
Inconsistent Results and Batch-to-Batch Variability

Q2: I'm observing significant variations in the photoluminescent properties of my quantum dots between different synthesis batches. How can I improve reproducibility?

A2: Batch-to-batch inconsistency is a frequent challenge in quantum dot synthesis, often stemming from minor variations in experimental conditions.

Potential Causes:

  • Precursor Quality: Impurities in precursor materials can affect the nucleation and growth of quantum dots.[13]

  • Reaction Conditions: Small fluctuations in temperature, reaction time, and stirring rate can lead to differences in quantum dot size, shape, and surface chemistry.

  • Hot-Injection Technique: The "hot-injection" method, while common, can be prone to inconsistencies due to the difficulty in precisely controlling the injection rate and subsequent temperature drop.[12]

Troubleshooting Steps:

  • Standardize Precursor Handling: Use precursors from the same supplier and lot number. Consider purifying precursors if high-purity grades are not available.[13]

  • Precise Control of Reaction Parameters:

    • Use a temperature controller with a thermocouple placed directly in the reaction mixture.

    • Precisely time all steps of the reaction.

    • Ensure consistent and vigorous stirring throughout the synthesis.

  • Automated Synthesis: For high-throughput and reproducible synthesis, consider using automated platforms that can precisely control reaction parameters.

  • Post-Synthesis Size-Selective Precipitation: This technique can be used to narrow the size distribution of the quantum dots after synthesis, leading to more uniform optical properties.

Experimental Protocols

Protocol 1: Core/Shell Synthesis (e.g., CdSe/CdS)

This protocol describes a general method for growing a CdS shell on a CdSe core.

Materials:

  • CdSe core quantum dots dispersed in a high-boiling point solvent (e.g., 1-octadecene).

  • Cadmium precursor (e.g., Cadmium oxide, CdO).

  • Sulfur precursor (e.g., Sulfur powder dissolved in a suitable solvent like trioctylphosphine).

  • Surfactants/ligands (e.g., Oleic acid, Trioctylphosphine oxide).

  • Inert gas (Argon or Nitrogen).

Procedure:

  • A solution of the CdSe core quantum dots in 1-octadecene (B91540) is placed in a three-neck flask and degassed under vacuum at room temperature.

  • The solution is then heated to the desired temperature for shell growth under an inert atmosphere.

  • The cadmium and sulfur precursors are injected slowly and separately into the reaction flask.

  • The reaction is allowed to proceed for a specific time to achieve the desired shell thickness.

  • The reaction is quenched by cooling, and the core/shell quantum dots are purified by precipitation and redispersion.

Protocol 2: Ligand Exchange

This protocol outlines a general procedure for replacing native hydrophobic ligands with hydrophilic ones.

Materials:

  • Quantum dots with their native ligands dispersed in a solvent like chloroform (B151607).

  • The new, desired ligand (e.g., a thiol-containing molecule for aqueous solubility).[7]

  • A suitable solvent system for the exchange.

Procedure:

  • A concentrated solution of the quantum dots in chloroform is prepared.

  • The new ligand is dissolved in a suitable solvent and added to the quantum dot solution.

  • The mixture is stirred at room temperature or slightly elevated temperatures for several hours to allow the ligand exchange to occur.

  • The now water-soluble quantum dots are precipitated and can be redispersed in water or a buffer solution.

Visualizations

Workflow for Troubleshooting Low Photoluminescence

G cluster_0 Start: Low Photoluminescence Quantum Yield cluster_1 Primary Troubleshooting Steps cluster_2 Secondary Troubleshooting cluster_3 Outcome start Low PLQY Observed passivation Surface Passivation start->passivation ligand Ligand Exchange start->ligand doping Doping start->doping synthesis Optimize Synthesis Conditions passivation->synthesis ligand->synthesis doping->synthesis end Enhanced PLQY synthesis->end

Caption: A flowchart for troubleshooting low photoluminescence in quantum dots.

Logical Relationship of PLQY Enhancement Techniques

G cluster_0 Core Properties cluster_1 Surface Engineering center Enhanced Photoluminescence crystallinity High Crystallinity crystallinity->center doping Dopant Integration doping->center passivation Surface Passivation passivation->center ligands Optimal Ligands ligands->center

Caption: Key factors contributing to enhanced photoluminescence in quantum dots.

References

Technical Support Center: Caesium Sulfide (Cs₂S) Device Fabrication and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating the air-sensitivity of caesium sulfide (B99878) (Cs₂S) devices. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are my caesium sulfide (Cs₂S) devices showing poor performance or failing shortly after fabrication?

A1: this compound is extremely sensitive to ambient air, particularly moisture. Exposure to water vapor in the atmosphere leads to a rapid degradation of the material, primarily through hydrolysis. This reaction forms caesium hydroxide (B78521) (CsOH) and hydrogen sulfide (H₂S) gas, which is characterized by a "rotten egg" smell.[1] This chemical change alters the electronic properties of the Cs₂S, leading to device failure. All handling, fabrication, and measurement steps must be conducted in a controlled inert atmosphere.

Q2: What is the primary degradation mechanism of Cs₂S in air?

A2: The primary degradation mechanism is the reaction with water (hydrolysis) and oxygen (oxidation). The sulfide ions (S²⁻) in the Cs₂S lattice react with water molecules to form hydrogen sulfide (H₂S) and hydroxide ions (OH⁻). Concurrently, oxidation can lead to the formation of caesium sulfite (B76179) and sulfate (B86663) species. These reactions disrupt the crystal structure and electronic properties of the material.

Q3: What type of environment is required for handling Cs₂S and fabricating devices?

A3: All procedures involving Cs₂S powder or thin films must be performed within an inert gas glovebox.[2][3][4][5][6] The glovebox should be continuously purged with a high-purity inert gas, such as argon or nitrogen, to maintain oxygen and moisture levels below 1 part per million (ppm).

Q4: What are the best methods for depositing Cs₂S thin films?

A4: Common thin film deposition techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are suitable for Cs₂S.[7][8][9][10][11][12] These methods allow for precise control over film thickness and stoichiometry in a controlled environment. Thermal evaporation is another viable technique, provided it is performed under high vacuum to prevent contamination.

Q5: How can I protect my Cs₂S devices from the ambient atmosphere after fabrication?

A5: Encapsulation is a critical final step to protect Cs₂S devices.[13][14] This involves sealing the device with a barrier material that is impermeable to moisture and oxygen. Common encapsulation materials include polymers, ceramics, and thin metal layers. The choice of material will depend on the specific device requirements, such as transparency and conductivity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Device is non-functional immediately after fabrication. 1. Exposure to air during transfer between processing steps. 2. Contaminated precursors or substrate. 3. Improper deposition parameters.1. Ensure all steps are performed within a continuously monitored and maintained inert atmosphere glovebox. 2. Use high-purity Cs₂S precursors and thoroughly clean substrates before deposition. 3. Optimize deposition temperature, pressure, and precursor flow rates.
Device performance degrades rapidly when tested outside the glovebox. 1. Inadequate or failed encapsulation layer. 2. Micro-cracks or pinholes in the encapsulation.1. Select an encapsulation material with a very low water vapor transmission rate (WVTR) and oxygen transmission rate (OTR). 2. Use a multi-layer encapsulation approach for enhanced protection. 3. Inspect the encapsulation layer for any defects using microscopy before removing from the glovebox.
Inconsistent device performance across a single substrate. 1. Non-uniform thin film deposition. 2. Temperature gradients across the substrate during deposition.1. Calibrate the deposition system to ensure uniform precursor delivery and film growth. 2. Ensure uniform heating of the substrate.
"Rotten egg" smell (H₂S) detected during handling or device failure. 1. Significant exposure of Cs₂S to moisture.1. Immediately return the material or device to an inert atmosphere. 2. Review handling procedures to identify and eliminate sources of moisture exposure. 3. Ensure proper ventilation and adhere to safety protocols for handling H₂S.

Experimental Protocols

Protocol 1: Handling and Storage of this compound
  • Environment: All handling of Cs₂S powder must be performed inside a glovebox with an inert argon or nitrogen atmosphere. Oxygen and moisture levels should be maintained below 1 ppm.

  • Storage: Store Cs₂S powder in a sealed, airtight container inside the glovebox.

  • Transfer: Use a sealed transfer container when moving Cs₂S between different gloveboxes or systems to prevent any exposure to ambient air.

Protocol 2: Thin Film Deposition of Cs₂S via Chemical Vapor Deposition (CVD)
  • Substrate Preparation: Clean the substrate material (e.g., silicon wafer, quartz) using a standard solvent cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water) and dry thoroughly with an inert gas stream.

  • Precursors: Use high-purity caesium and sulfur-containing precursors suitable for CVD.

  • Deposition Parameters:

    • Substrate Temperature: To be optimized based on precursors and desired film properties.

    • Precursor Flow Rates: To be optimized to achieve stoichiometric Cs₂S films.

    • Carrier Gas: High-purity argon or nitrogen.

    • Pressure: Maintain a low-pressure environment within the CVD chamber.

  • Procedure:

    • Load the cleaned substrate into the CVD reaction chamber located inside the glovebox.

    • Heat the substrate to the desired deposition temperature.

    • Introduce the caesium and sulfur precursors into the chamber at the optimized flow rates.

    • After the desired film thickness is achieved, stop the precursor flow and cool the substrate to room temperature under the inert carrier gas.

Protocol 3: Device Encapsulation
  • Material Selection: Choose an encapsulation material with a low water vapor transmission rate (WVTR), such as a UV-curable epoxy or a thin film of Al₂O₃ deposited by ALD.

  • Procedure (UV-Curable Epoxy):

    • Inside the glovebox, dispense a small amount of the UV-curable epoxy onto the device, ensuring complete coverage of the active area.

    • Carefully place a glass slide on top of the epoxy, avoiding the formation of air bubbles.

    • Expose the device to a UV lamp for the manufacturer-specified curing time.

    • Once cured, the device is sealed and can be handled in ambient air for testing.

Visualizations

Degradation Pathway of Cs₂S in Air Cs2S This compound (Cs₂S) Device Hydrolysis Hydrolysis Cs2S->Hydrolysis Reacts with H₂O Oxidation Oxidation Cs2S->Oxidation Reacts with O₂ Air Ambient Air (H₂O, O₂) Air->Hydrolysis Air->Oxidation H2S Hydrogen Sulfide (H₂S) Gas Hydrolysis->H2S CsOH Caesium Hydroxide (CsOH) Hydrolysis->CsOH CsxSOy Caesium Sulfite/Sulfate Oxidation->CsxSOy Degradation Device Degradation & Performance Loss H2S->Degradation CsOH->Degradation CsxSOy->Degradation

Caption: Degradation pathway of a Cs₂S device upon exposure to ambient air.

Experimental Workflow for Mitigating Air-Sensitivity Start Start Glovebox Work in Inert Atmosphere Glovebox (<1 ppm H₂O, O₂) Start->Glovebox Deposition Cs₂S Thin Film Deposition (e.g., CVD, ALD) Glovebox->Deposition Fabrication Device Fabrication Deposition->Fabrication Encapsulation Encapsulation (e.g., Epoxy, Al₂O₃) Fabrication->Encapsulation Testing Device Testing Encapsulation->Testing End End Testing->End

Caption: Recommended workflow for fabricating air-stable Cs₂S devices.

References

Technical Support Center: Caesium Sulfide (Cs₂S) Film Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address challenges related to the adhesion of caesium sulfide (B99878) (Cs₂S) thin films on various substrates.

Troubleshooting Guide: Common Adhesion Issues

Poor film adhesion can manifest as delamination, peeling, cracking, or blistering of the Cs₂S film. These failures often trace back to three primary areas: the substrate surface, the deposition process parameters, or the intrinsic properties of the film itself.

Q1: My Cs₂S film is peeling or flaking off the substrate immediately after deposition. What is the most likely cause?

A1: The most common cause of immediate adhesion failure is inadequate substrate preparation.[1] A substrate surface that is not meticulously clean acts as a weak boundary layer, preventing the formation of strong chemical bonds between the film and the substrate.[1][2]

  • Surface Contamination: The presence of organic residues (oils, grease), dust particles, or even a native oxide layer on the substrate can severely hinder adhesion.[2][3] These contaminants prevent direct contact between the deposited Cs₂S atoms and the substrate material.[1]

  • Adsorbed Moisture: Water molecules adsorbed on the substrate surface from ambient humidity can interfere with the initial stages of film growth and create a weak interface.[4]

Solution Workflow:

  • Verify Substrate Cleaning Protocol: Ensure your cleaning procedure is appropriate for your substrate material and is rigorously followed. A multi-stage cleaning process is often necessary.[1] (See Experimental Protocol 1).

  • Implement In-Situ Cleaning: Just before deposition, use an in-situ technique like plasma or ion source cleaning to remove any final microscopic contaminant layers that may have formed after chemical cleaning and exposure to air.[1]

  • Pre-heat Substrates: Bake substrates in a vacuum environment before deposition (e.g., at 120-200°C, if compatible with the substrate) to desorb adsorbed water and other volatile contaminants.[3][4]

Q2: The film adheres initially but delaminates or cracks over time or during post-deposition processing (e.g., annealing). Why is this happening?

A2: This delayed failure is often related to high internal stress within the Cs₂S film.[2] Nearly all thin films possess some level of internal stress, which can be either tensile (pulling) or compressive (pushing).[2] When this stress exceeds the adhesive force between the film and the substrate, failure occurs.[2]

  • Deposition Parameter Mismatch: Deposition parameters that increase the kinetic energy of depositing particles (e.g., high sputtering power, high evaporation temperature) can improve film density but also increase internal stress.[2] The goal is to find a process window that maximizes adhesion while keeping stress manageable.[2]

  • Thermal Expansion Mismatch: If the coefficient of thermal expansion (CTE) between the Cs₂S film and the substrate is significantly different, temperature changes during annealing or cooling can induce tremendous stress at the interface, leading to cracking or delamination.[3]

  • Film Thickness: Thicker films tend to store more total stress, increasing the likelihood of failure.[5]

Solution Workflow:

  • Optimize Deposition Parameters: Systematically adjust parameters like deposition rate, substrate temperature, and chamber pressure. A lower deposition rate or a moderate increase in substrate temperature can sometimes give atoms more time and energy to settle into lower-stress configurations.[5]

  • Introduce a Buffer Layer: Consider depositing a thin intermediate layer of a material that has good adhesion to both the substrate and the Cs₂S film and can help mediate the stress from a CTE mismatch.

  • Post-Deposition Annealing: A controlled annealing process can help relieve internal stress. The optimal temperature and duration must be determined experimentally to avoid causing other issues, such as unwanted chemical reactions or excessive grain growth that could degrade other film properties.

Q3: Adhesion is inconsistent across the substrate or from one run to another. How can I improve reproducibility?

A3: Inconsistent adhesion points to a lack of control over one or more critical process variables.

  • Inconsistent Substrate Cleaning: The most frequent culprit is a cleaning process that is not reproducible.[6] Manual cleaning steps can introduce variability.

  • Deposition Environment Fluctuations: Variations in base pressure, the presence of contaminants in the vacuum chamber, or unstable deposition rates can lead to run-to-run differences.[5]

  • Environmental Conditions: Fluctuations in laboratory temperature and humidity can affect both the substrate surface before it enters the vacuum chamber and the performance of deposition equipment.[3][7]

Solution Workflow:

  • Standardize Protocols: Document and strictly adhere to standardized operating procedures (SOPs) for substrate cleaning and the entire deposition process.

  • Monitor Process Parameters: Use process monitoring tools to track key parameters like chamber pressure, deposition rate, and substrate temperature in real-time.[7]

  • Control Lab Environment: Maintain a controlled laboratory environment with stable temperature and humidity (e.g., 20–25°C and 40–60% humidity).[3]

Factors Influencing Cs₂S Film Adhesion

The final adhesion of a thin film is a result of a complex interplay between the substrate, the film itself, and the deposition process. The following diagram illustrates these relationships.

cluster_substrate Substrate Properties cluster_process Deposition Process cluster_film Film Properties S_Clean Cleanliness S_Rough Surface Roughness Adhesion Final Film Adhesion S_Clean->Adhesion Removes weak boundary layers S_Chem Surface Chemistry S_Rough->Adhesion Increases contact area (mechanical interlocking) S_Chem->Adhesion Promotes chemical bonding P_Temp Substrate Temp. P_Rate Deposition Rate F_Stress Internal Stress P_Temp->F_Stress P_Temp->Adhesion Affects atom mobility & interface formation P_Energy Particle Energy P_Rate->F_Stress P_Rate->Adhesion P_Energy->F_Stress Higher energy can increase stress P_Energy->Adhesion F_Thick Thickness F_Stress->Adhesion High stress reduces adhesion F_Micro Microstructure F_Thick->Adhesion F_Micro->Adhesion

Caption: Key factors influencing the adhesion of thin films.

Quantitative Deposition Parameters for Optimization

While specific, universally optimal parameters for Cs₂S do not exist and must be determined empirically for each unique substrate and deposition system, the table below summarizes key parameters and typical ranges to explore for process optimization. These ranges are based on general principles for sulfide and chalcogenide thin film deposition.[8][9][10]

ParameterDeposition MethodTypical Range for OptimizationPotential Impact on Adhesion
Substrate Temperature PVD (Evaporation, Sputtering)25°C - 500°CHigher temperatures can improve adatom mobility and promote interfacial diffusion, but may also increase stress.[5][9]
Chemical Bath Deposition (CBD)30°C - 80°CAffects reaction kinetics and film growth mechanism; higher temps can increase growth rate but may lead to poor morphology.[8][11]
Deposition Rate PVD (Evaporation, Sputtering)0.1 - 10 Å/sSlower rates can result in denser films with lower stress; faster rates can lead to more defects and higher stress.[5]
Annealing Temperature Post-Deposition200°C - 450°CCan relieve internal stress and improve crystallinity. Excessive temperature can cause delamination or unwanted reactions.[10]
Chamber Pressure Sputtering1 - 20 mTorrAffects the energy of sputtered particles arriving at the substrate, influencing film density and stress.[3]
Precursor Concentration CBD / Solution-Based0.01 M - 0.5 MInfluences the nucleation and growth rate, which in turn affects film morphology and adhesion.[8][11]

Experimental Protocols

Protocol 1: Standard Substrate Cleaning Procedure (for Glass/Silicon)

This protocol describes a widely used multi-stage cleaning process designed to remove organic and particulate contamination.[1][4][6]

Workflow Diagram:

start Start: Contaminated Substrate ultrasonic_acetone 1. Ultrasonic Bath: Acetone (5-10 min) start->ultrasonic_acetone rinse1 2. Rinse with DI Water ultrasonic_acetone->rinse1 ultrasonic_ipa 3. Ultrasonic Bath: Isopropyl Alcohol (IPA) (5-10 min) rinse1->ultrasonic_ipa rinse2 4. Rinse with DI Water (Flowing, 5-10 min) ultrasonic_ipa->rinse2 dry 5. Dry with High-Purity N₂ Gas rinse2->dry bake 6. Pre-Bake / Anneal in Vacuum (Optional, e.g., 120°C for 30 min) dry->bake load 7. Load into Deposition Chamber bake->load

Caption: A typical ex-situ substrate cleaning workflow.

Methodology:

  • Degreasing: Submerge substrates in a beaker of acetone. Place the beaker in an ultrasonic bath for 5-10 minutes to remove bulk organic contaminants.[1]

  • First Rinse: Remove substrates and rinse thoroughly with deionized (DI) water.

  • Solvent Exchange: Submerge substrates in a beaker of isopropyl alcohol (IPA) and place in the ultrasonic bath for another 5-10 minutes.[1]

  • Final Rinse: Rinse the substrates under flowing DI water for 10 minutes.[6] A properly cleaned hydrophilic surface (like glass or silicon) will sheet water without beading.

  • Drying: Immediately dry the substrates using a high-purity nitrogen or argon gas gun.

  • Storage/Use: Transfer the clean, dry substrates into the deposition system's load-lock as soon as possible to minimize recontamination from the ambient environment.[4]

Protocol 2: Adhesion "Tape Test" (Qualitative Assessment)

This protocol is a simple, fast, and widely used method for qualitatively assessing film adhesion, based on the ASTM D3359 standard.[3]

Methodology:

  • Preparation: Place the coated substrate on a firm, flat surface.

  • Tape Application: Firmly press a specified pressure-sensitive tape (e.g., 3M Scotch 610 or equivalent) onto the Cs₂S film. Ensure no air bubbles are trapped between the tape and the film. Rub the tape firmly with a pencil eraser or fingernail to ensure good contact.

  • Tape Removal: After 90 ± 30 seconds, rapidly pull the tape off at a sharp angle (close to 180 degrees) back upon itself.

  • Inspection: Visually inspect the film and the tape for any signs of delamination.

  • Classification:

    • Excellent Adhesion (Pass): No part of the film is removed. The surface is unchanged.

    • Poor Adhesion (Fail): Any amount of the Cs₂S film is removed by the tape. The area of removed film can be estimated to classify the degree of failure.

Frequently Asked Questions (FAQs)

Q: Can surface roughening improve the adhesion of my Cs₂S film? A: Yes, in some cases. A slightly roughened surface can increase the effective surface area for bonding and provide a degree of mechanical interlocking, which can enhance adhesion.[2][12] This can be achieved through methods like chemical etching or gentle sandblasting. However, over-roughening can trap contaminants or create stress concentration points, which may be detrimental.[12] This approach should be tested carefully.

Q: Are there adhesion-promoting layers that can be used for Cs₂S films? A: Yes. Using a thin intermediate layer (an "adhesion layer") is a common strategy in thin film technology.[5] While specific data for Cs₂S is scarce, materials that are known to adhere well to both oxide-forming substrates (like glass or silicon) and sulfide films could be effective. Thin layers of metals like titanium (Ti) or chromium (Cr) are often used for this purpose, as they form a stable oxide at the substrate interface and bond well with subsequently deposited layers. The viability of such a layer for your specific application would require experimental validation.

Q: My substrate is a polymer, and adhesion is very poor. What can I do? A: Polymers often have low surface energy, making them inherently difficult to bond with.[13] To improve adhesion on polymer substrates, surface activation is typically required.[14] Techniques like plasma treatment (using gases like Argon or Oxygen), corona treatment, or UV-ozone exposure can introduce polar functional groups on the polymer surface.[14][15][16] These groups increase the surface energy and provide reactive sites for chemical bonding with the Cs₂S film.[14]

References

Technical Support Center: Optimization of Caesium Sulfide Precursor Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of caesium sulfide (B99878) (Cs₂S) precursor solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in caesium sulfide precursor solutions?

A1: The primary cause of instability is the high reactivity of the sulfide ion (S²⁻) with protic solvents, especially water. This compound is highly susceptible to hydrolysis, which leads to the formation of caesium bisulfide (CsHS) and hydrogen sulfide (H₂S) gas. This reaction alters the stoichiometry of the precursor solution and can lead to the precipitation of insoluble byproducts. In the presence of air, this compound solutions can also degrade due to oxidation.

Q2: What are the common signs of degradation in a this compound precursor solution?

A2: Common signs of degradation include:

  • A noticeable "rotten egg" smell due to the formation of hydrogen sulfide (H₂S) gas.[1][2]

  • The solution becoming cloudy or the formation of a precipitate.

  • A shift in the pH of the solution.

  • Inconsistent results in thin-film deposition or other applications.

Q3: What type of solvent is recommended for preparing this compound precursor solutions?

A3: To minimize hydrolysis, it is crucial to use anhydrous, aprotic solvents. The choice of solvent can significantly impact the stability of the solution. While direct literature on stable Cs₂S solutions is scarce, analogous synthesis of anhydrous alkali metal sulfides suggests that solvents like anhydrous tetrahydrofuran (B95107) (THF) are suitable for the synthesis of solid Cs₂S.[1][2] For precursor solutions, other anhydrous, aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or certain alcohols with low water content could be considered, although their compatibility and impact on stability must be experimentally verified.

Q4: Can additives be used to improve the stability of this compound solutions?

A4: Yes, the use of additives, particularly capping ligands or stabilizers, is a promising strategy to enhance the stability of metal sulfide precursor solutions. While specific data for Cs₂S is limited, research on other metal sulfide systems suggests that ligands can passivate the surface of sulfide nanoparticles or coordinate with the metal ions, preventing agglomeration and reaction with the solvent. Potential additives could include thiols, amines, or phosphine (B1218219) oxides. The optimal choice and concentration of an additive would need to be determined experimentally for your specific application.

Q5: What are the best practices for storing this compound precursor solutions?

A5: To maximize the shelf-life of this compound precursor solutions, the following storage conditions are recommended:

  • Store in a tightly sealed, airtight container to prevent exposure to moisture and air.

  • Use a desiccator or a glovebox with an inert atmosphere (e.g., argon or nitrogen) for storage.

  • Store in a cool, dark place to minimize light-induced degradation and thermal decomposition.

  • It is highly recommended to prepare the solution fresh before use to ensure consistent results.

Troubleshooting Guides

Issue 1: Rapid Precipitation or Cloudiness in the Precursor Solution
Possible Cause Suggested Solution
Moisture Contamination: The solvent or this compound powder contains water, leading to hydrolysis and formation of insoluble byproducts.1. Ensure all glassware is thoroughly dried in an oven before use.2. Use anhydrous solvents with very low water content.3. Handle this compound powder and prepare the solution in an inert atmosphere (glovebox).
Low Solubility of this compound: The concentration of this compound exceeds its solubility limit in the chosen solvent.1. Attempt to dissolve a smaller amount of this compound.2. Gently heat the solution while stirring to aid dissolution (use caution and ensure proper ventilation).3. Experiment with different anhydrous, aprotic solvents to find one with better solubility for Cs₂S.
Reaction with Solvent: The solvent itself may be reacting with the this compound.1. Consult literature for known reactivity of your chosen solvent with alkali metal sulfides.2. Test alternative anhydrous, aprotic solvents.
Impure Starting Materials: The this compound powder may contain impurities.1. Use high-purity this compound.2. Consider synthesizing fresh, anhydrous this compound if purity is a concern.
Issue 2: Inconsistent Experimental Results (e.g., in Thin-Film Deposition)
Possible Cause Suggested Solution
Solution Degradation Over Time: The precursor solution is degrading between experiments, leading to changes in its chemical composition.1. Always prepare the this compound precursor solution fresh before each experiment.2. If multiple experiments are run from the same batch, ensure it is stored under an inert atmosphere and for the shortest possible time.
Incomplete Dissolution: The this compound is not fully dissolved, leading to an inhomogeneous solution.1. Increase stirring time and/or gently heat the solution during preparation.2. Filter the solution through a syringe filter (ensure the filter material is compatible with the solvent) before use to remove any undissolved particles.
Atmospheric Exposure During Application: The solution is exposed to air and moisture during the experimental process (e.g., spin coating).1. Perform the experimental procedure in a controlled, low-humidity environment or a glovebox.2. Minimize the time the solution is exposed to ambient conditions.

Experimental Protocols

Protocol 1: General Procedure for Preparing a this compound Precursor Solution
  • Objective: To prepare a this compound precursor solution with enhanced stability for applications such as thin-film deposition.

  • Materials:

    • Anhydrous this compound (Cs₂S) powder

    • Anhydrous, aprotic solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide)

    • Magnetic stirrer and stir bar

    • Volumetric flask

    • Argon or nitrogen gas supply (for glovebox or Schlenk line)

    • Syringe and syringe filter (solvent-compatible)

  • Procedure:

    • Perform all steps in an inert atmosphere (glovebox or using a Schlenk line) to exclude moisture and oxygen.

    • Dry all glassware in an oven at >120°C for at least 4 hours and cool under an inert atmosphere.

    • Weigh the desired amount of anhydrous this compound powder and transfer it to the volumetric flask.

    • Add a magnetic stir bar to the flask.

    • Slowly add the anhydrous, aprotic solvent to the flask while stirring.

    • Continue stirring until the this compound is completely dissolved. Gentle heating may be applied if necessary, but monitor for any signs of degradation.

    • Once dissolved, allow the solution to cool to room temperature.

    • For applications requiring high purity, filter the solution through a solvent-compatible syringe filter to remove any microparticles.

    • Use the solution immediately for the best results.

Visualizations

Diagram 1: Degradation Pathway of this compound in the Presence of Water Cs2S This compound (Cs₂S) in Solution CsHS Caesium Bisulfide (CsHS) Cs2S->CsHS Hydrolysis H2O Water (H₂O) H2S Hydrogen Sulfide (H₂S) Gas CsHS->H2S

Caption: Degradation pathway of this compound.

Diagram 2: Proposed Stabilization Mechanism using Capping Ligands cluster_0 Unstable Cs₂S Cluster cluster_1 Stabilized Cs₂S Cluster Cs2S_cluster Cs₂S Cluster Solvent Solvent Molecules Cs2S_cluster->Solvent Degradation Stabilized_Cs2S Ligand-Capped Cs₂S Cluster Stabilized_Cs2S->Solvent Inhibited Degradation Ligand Capping Ligand Ligand->Stabilized_Cs2S Coordination Diagram 3: Experimental Workflow for Optimizing Solution Stability Start Start: Define Application Requirements Solvent_Screening Solvent Screening (Anhydrous, Aprotic) Start->Solvent_Screening Concentration_Opt Concentration Optimization Solvent_Screening->Concentration_Opt Stabilizer_Screening Stabilizer/Ligand Screening Concentration_Opt->Stabilizer_Screening Stability_Test Stability Testing (Visual, Spectroscopic) Stabilizer_Screening->Stability_Test Performance_Eval Performance Evaluation (e.g., Film Quality) Stability_Test->Performance_Eval Performance_Eval->Solvent_Screening Re-evaluate Optimized_Solution Optimized Precursor Solution Performance_Eval->Optimized_Solution

References

Technical Support Center: Caesium Sulfide (Cs₂S) Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting non-uniformity in caesium sulfide (B99878) (Cs₂S) thin films. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental deposition of Cs₂S thin films.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-uniformity in Cs₂S thin films?

A1: Non-uniformity in caesium sulfide thin films can stem from several factors, often related to the deposition process and substrate conditions. Key causes include:

  • Inadequate Substrate Preparation: A contaminated or uneven substrate surface is a primary cause of poor film adhesion and non-uniform growth. Residues like organic materials, dust particles, or moisture can act as nucleation inhibitors or create localized stress.[1][2][3][4]

  • Improper Deposition Parameters: Variations in deposition rate, substrate temperature, and chamber pressure can lead to inconsistencies in film thickness and morphology.[5]

  • Source Material Issues: In techniques like thermal evaporation, "spitting" or ejection of larger particles from the source material can lead to the inclusion of macroscopic defects in the film.

  • Gas Flow Dynamics (CVD/Sputtering): Non-uniform distribution of precursor gases or sputtered atoms within the deposition chamber can result in thickness gradients across the substrate.[6]

  • Post-Deposition Annealing Issues: Improper annealing temperatures or atmospheres can lead to phase segregation, grain size-non-uniformity, or even delamination of the film.

Q2: How does substrate temperature affect the uniformity of Cs₂S thin films?

A2: Substrate temperature is a critical parameter that significantly influences the final properties of the deposited film. Generally, higher substrate temperatures provide more kinetic energy to the arriving atoms or molecules, which can promote surface diffusion and lead to the formation of larger, more uniform crystalline grains. However, excessively high temperatures can also lead to increased re-evaporation, which might decrease the deposition rate and potentially affect stoichiometry and uniformity.[5] Finding the optimal substrate temperature is crucial for achieving a balance between crystallinity and uniformity.

Q3: What are the best practices for substrate cleaning before Cs₂S deposition?

A3: A pristine substrate surface is paramount for uniform film growth. A multi-step cleaning process is recommended:

  • Degreasing: Sonication in a sequence of organic solvents such as acetone (B3395972), and isopropanol (B130326) to remove organic contaminants.[1][3]

  • Acid/Base Treatment: Immersion in an acid (e.g., HCl or a piranha solution) or base solution to remove metallic impurities and create a hydrophilic surface.[3]

  • DI Water Rinse: Thorough rinsing with deionized (DI) water to remove any residual cleaning agents.[1][3][4]

  • Drying: Drying with a stream of high-purity nitrogen gas to prevent re-contamination and water spots.[1][3]

For sensitive applications, an in-situ plasma cleaning step immediately before deposition can be highly effective in removing any remaining surface contaminants.

Troubleshooting Guides

Issue 1: Film appears cloudy or has visible particulates.

Possible Causes & Solutions

CauseRecommended Solution
Substrate Contamination Implement a rigorous substrate cleaning protocol as outlined in the FAQs. Ensure handling of cleaned substrates occurs in a clean environment.[1][2][3][4]
Source "Spitting" (Evaporation) Gradually ramp up the power to the evaporation source to ensure smooth melting and evaporation. Use a high-purity Cs₂S source material. Consider using a shielded or baffled evaporation source.
Particulate Contamination in Chamber Regularly clean the deposition chamber walls and fixtures to remove flakes from previous depositions. Ensure a high vacuum is achieved before starting the deposition to remove airborne particles.
Precursor Instability (CVD/ALD) Verify the purity and thermal stability of the caesium and sulfur precursors. Ensure the delivery lines are heated uniformly to prevent precursor condensation and decomposition before reaching the substrate.
Issue 2: Film thickness is non-uniform across the substrate (e.g., thicker at the edges).

Possible Causes & Solutions

CauseRecommended Solution
Incorrect Source-to-Substrate Distance Optimize the distance between the source and the substrate. Increasing the distance can improve uniformity but may decrease the deposition rate.[7]
Non-Uniform Gas Flow (CVD/Sputtering) Adjust the gas inlet design and flow rates to ensure a more uniform distribution of reactants over the substrate surface.[6] Consider substrate rotation during deposition.[8]
Shadowing Effects Ensure the substrate holder and any clamps are not casting shadows on the deposition area. Substrate rotation can also help mitigate shadowing effects.
Inconsistent Substrate Temperature Verify the temperature uniformity across the substrate holder. Use a calibrated thermocouple and consider a substrate holder with better thermal conductivity.[5]
Issue 3: Film is peeling or has poor adhesion to the substrate.

Possible Causes & Solutions

CauseRecommended Solution
Poor Substrate Cleaning Re-evaluate and improve the substrate cleaning procedure to ensure all contaminants are removed.[1][2][3][4]
High Internal Stress Optimize deposition parameters such as pressure and temperature to reduce stress in the film. A post-deposition annealing step can also help relieve stress.
Mismatched Thermal Expansion Select a substrate with a coefficient of thermal expansion closer to that of this compound. If this is not possible, a slower cooling rate after deposition can help reduce stress.
Interface Contamination Perform an in-situ cleaning step (e.g., plasma etch) immediately before deposition to remove any native oxide or adsorbed species from the substrate surface.

Experimental Protocols

Substrate Cleaning Protocol (for Glass or Silicon Substrates)
  • Place substrates in a beaker and sonicate in acetone for 15 minutes.

  • Decant the acetone and sonicate in isopropanol for 15 minutes.

  • Rinse thoroughly with deionized (DI) water.

  • Immerse in a piranha solution (3:1 mixture of H₂SO₄:H₂O₂) for 10 minutes (use extreme caution and appropriate personal protective equipment).

  • Rinse extensively with DI water.

  • Dry the substrates with a high-purity nitrogen gun and immediately load them into the deposition system.

Thermal Evaporation of Cs₂S: A Starting Point

This protocol provides a general starting point. Optimal parameters will depend on the specific deposition system.

Parameters:

ParameterSuggested Starting Range
Base Pressure < 5 x 10⁻⁶ Torr
Deposition Pressure 1 x 10⁻⁵ - 5 x 10⁻⁵ Torr
Substrate Temperature Room Temperature - 200 °C
Deposition Rate 0.1 - 1.0 Å/s
Source Material High-purity Cs₂S powder or granules
Crucible Alumina-coated tungsten or molybdenum boat

Procedure:

  • Load the cleaned substrates into the substrate holder.

  • Load the Cs₂S source material into the crucible.

  • Evacuate the chamber to the base pressure.

  • Heat the substrate to the desired temperature and allow it to stabilize.

  • Slowly increase the current to the evaporation source to begin outgassing the material.

  • Once the material is sufficiently outgassed, open the shutter and begin deposition, monitoring the rate with a quartz crystal microbalance.

  • After reaching the desired thickness, close the shutter and ramp down the source power.

  • Allow the substrates to cool to room temperature before venting the chamber.

Post-Deposition Annealing

Annealing can improve the crystallinity and uniformity of the film.

ParameterSuggested Starting Range
Annealing Temperature 150 - 300 °C
Annealing Time 30 - 60 minutes
Atmosphere Inert gas (e.g., Argon, Nitrogen) or a sulfur-containing atmosphere (e.g., H₂S) to prevent sulfur loss.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Deposition Process cluster_post Post-Deposition sub_cleaning Substrate Cleaning (Degreasing, Etching, Rinsing) sub_drying Drying (Nitrogen Gun) sub_cleaning->sub_drying sub_loading Loading into Chamber sub_drying->sub_loading pump_down Pump Down to Base Pressure sub_loading->pump_down Transfer sub_heating Substrate Heating pump_down->sub_heating deposition Cs₂S Deposition (Evaporation/Sputtering/CVD) sub_heating->deposition cooling Cool Down deposition->cooling Film Growth annealing Annealing (Optional) cooling->annealing characterization Characterization annealing->characterization troubleshooting_logic action_node action_node start Non-Uniform Film? defect_type Visible Defects? start->defect_type thickness_var Thickness Variation? defect_type->thickness_var No action_node_particles Check: - Substrate Cleaning - Source Material - Chamber Cleanliness defect_type->action_node_particles Yes adhesion_issue Peeling/Delamination? thickness_var->adhesion_issue No action_node_params Check: - Deposition Parameters - Source-Substrate Distance - Gas Flow thickness_var->action_node_params Yes action_node_adhesion Check: - Substrate Cleaning - Internal Stress - Thermal Mismatch adhesion_issue->action_node_adhesion Yes end_node Film Uniform adhesion_issue->end_node No

References

Technical Support Center: Synthesis of Caesium Sulfide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of caesium sulfide (B99878) (Cs₂S) nanoparticles is not widely documented in publicly available literature. The following troubleshooting guide and frequently asked questions are based on established principles for controlling the size of other metal sulfide nanoparticles, such as cadmium sulfide (CdS), and should be adapted and optimized for your specific experimental setup.

Troubleshooting Guide: Common Issues in Nanoparticle Size Control

Issue Potential Cause Suggested Solution
Nanoparticles are too large 1. High Precursor Concentration: Leads to rapid particle growth over nucleation. 2. High Reaction Temperature: Accelerates growth kinetics. 3. Long Reaction Time: Allows for extended particle growth. 4. Ineffective Capping Agent: Insufficient stabilization leads to aggregation.1. Decrease the concentration of the caesium and sulfide precursors. 2. Lower the reaction temperature to slow down the growth rate.[1][2] 3. Reduce the overall reaction time. [1][2] 4. Increase the concentration of the capping agent or select a different agent with stronger binding to the nanoparticle surface.
Broad size distribution (polydispersity) 1. Inhomogeneous Nucleation: Nucleation and growth phases are not well separated. 2. Inefficient Mixing: Localized variations in precursor concentration. 3. Ostwald Ripening: Larger particles grow at the expense of smaller ones over time.1. Rapidly inject the sulfide precursor into the caesium precursor solution at a high temperature to promote a burst of nucleation. 2. Ensure vigorous and consistent stirring throughout the reaction. 3. Shorten the reaction time and cool the reaction mixture quickly to halt particle growth.
Uncontrolled aggregation of nanoparticles 1. Inadequate Surface Passivation: The capping agent is not effectively preventing particle-particle interactions. 2. Incorrect pH: The pH of the solution can affect the surface charge and stability of the nanoparticles.[3]1. Increase the concentration of the capping agent. 2. Experiment with different capping agents (e.g., thiols, amines, polymers). 3. Adjust the pH of the reaction medium to optimize particle stability.[3]
Inconsistent results between batches 1. Variability in Reagent Quality: Impurities or degradation of precursors or solvents. 2. Inconsistent Experimental Conditions: Minor variations in temperature, stirring rate, or injection speed.1. Use high-purity reagents and fresh solvents. 2. Carefully control and monitor all reaction parameters for each synthesis.

Frequently Asked Questions (FAQs)

Q1: How does precursor concentration affect the size of caesium sulfide nanoparticles?

Generally, higher precursor concentrations lead to the formation of larger nanoparticles. This is because at high concentrations, the growth of existing nuclei is favored over the formation of new nuclei. To obtain smaller nanoparticles, it is advisable to use lower concentrations of both the caesium and sulfide sources.

Q2: What is the role of temperature in controlling nanoparticle size?

Reaction temperature plays a crucial role in the kinetics of nanoparticle formation.[1]

  • Higher temperatures typically increase the rate of both nucleation and growth. However, at very high temperatures, the growth process can dominate, resulting in larger particles.[2]

  • Lower temperatures slow down the reaction kinetics, which can lead to smaller nanoparticles by favoring the nucleation process.[1][2] It is essential to find an optimal temperature that allows for a good separation between the nucleation and growth phases.

Q3: How can I use a capping agent to control the size of Cs₂S nanoparticles?

Capping agents (or stabilizers) are molecules that adsorb to the surface of the nanoparticles, preventing their aggregation and controlling their growth. The choice and concentration of the capping agent are critical:

  • Strongly binding capping agents can quickly passivate the nanoparticle surface, limiting further growth and resulting in smaller particles.

  • The ratio of the capping agent to the precursor concentration is a key parameter. A higher ratio generally leads to the formation of smaller nanoparticles.

Q4: What is the general relationship between reaction time and nanoparticle size?

In many colloidal synthesis methods, the size of the nanoparticles increases with longer reaction times.[1][2] This is due to the continued growth of the particles after the initial nucleation stage. To obtain smaller nanoparticles, it is often necessary to stop the reaction after a shorter period. This can be achieved by rapidly cooling the reaction mixture or by adding a quenching agent.

Quantitative Data Summary

Note: The following data is for other metal sulfides and should be considered as a general guide for the synthesis of Cs₂S nanoparticles.

Table 1: Effect of Cd:S Molar Ratio on CdS Nanoparticle Size

Volume Ratios of CdCl₂ :Na₂SCrystallite Size (nm)
0.68.4
0.76.2
0.85.4
14.8
1.34.3

Source: Adapted from research on CdS nanoparticles.[4]

Experimental Protocols

Generalized Protocol for the Synthesis of this compound Nanoparticles

This protocol is a hypothetical starting point and will require significant optimization.

Materials:

  • Caesium precursor (e.g., caesium acetate, caesium chloride)

  • Sulfur precursor (e.g., sodium sulfide, ammonium (B1175870) sulfide[5])

  • Solvent (e.g., deionized water, organic solvent like oleylamine[6])

  • Capping agent (e.g., thioglycolic acid, oleic acid)

Procedure:

  • Preparation of Precursor Solutions:

    • Dissolve the caesium precursor and the capping agent in the chosen solvent in a three-neck flask equipped with a condenser, a thermometer, and a septum.

    • Separately, dissolve the sulfur precursor in the same solvent.

  • Reaction Setup:

    • Heat the caesium precursor solution to the desired reaction temperature under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring.

  • Nucleation and Growth:

    • Rapidly inject the sulfur precursor solution into the hot caesium precursor solution.

    • Allow the reaction to proceed for a specific amount of time. The reaction time will be a critical parameter for size control.

  • Termination and Isolation:

    • Stop the reaction by rapidly cooling the flask in an ice bath.

    • Precipitate the nanoparticles by adding a non-solvent (e.g., ethanol).

    • Isolate the nanoparticles by centrifugation and wash them several times to remove unreacted precursors and excess capping agent.

  • Characterization:

    • Analyze the size, shape, and crystal structure of the synthesized Cs₂S nanoparticles using techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and X-ray Diffraction (XRD).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Analysis Prep_Cs Prepare Caesium Precursor Solution Heat Heat Caesium Solution Prep_Cs->Heat Prep_S Prepare Sulfur Precursor Solution Inject Inject Sulfur Solution Prep_S->Inject Heat->Inject Grow Nanoparticle Growth Inject->Grow Cool Cool Reaction Grow->Cool Isolate Isolate & Purify Cool->Isolate Analyze Characterize Nanoparticles Isolate->Analyze

Caption: Experimental workflow for the synthesis of this compound nanoparticles.

Size_Control_Factors cluster_params Controllable Parameters cluster_process Key Processes cluster_outcome Outcome Concentration Precursor Concentration Nucleation Nucleation Rate Concentration->Nucleation affects Growth Growth Rate Concentration->Growth affects Temperature Reaction Temperature Temperature->Nucleation affects Temperature->Growth affects Time Reaction Time Time->Growth affects CappingAgent Capping Agent CappingAgent->Growth inhibits pH pH pH->Nucleation affects pH->Growth affects Size Nanoparticle Size Nucleation->Size Growth->Size

Caption: Factors influencing the size of this compound nanoparticles.

References

Technical Support Center: Overcoming Poor Crystallinity in Cesium Sulfide (Cs₂S) Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cesium sulfide (B99878) (Cs₂S) thin films. The focus is on addressing and overcoming challenges related to poor crystallinity during experimental synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor crystallinity in Cs₂S films?

A1: Poor crystallinity in Cs₂S films, often resulting in an amorphous or poorly-oriented polycrystalline structure, can stem from several factors:

  • Sub-optimal Deposition Temperature: The substrate temperature during deposition plays a critical role in providing sufficient thermal energy for adatoms to arrange into a crystalline lattice.

  • Inappropriate Precursor Chemistry: The choice of cesium and sulfur precursors, their purity, and the solvent system can significantly impact film quality.

  • Incorrect Stoichiometry: Deviation from the ideal Cs:S ratio can lead to the formation of secondary phases or an amorphous structure.

  • Contamination: Impurities from the substrate, deposition chamber, or precursors can inhibit crystal growth.

  • Insufficient Post-Deposition Annealing: Annealing provides the necessary energy to promote grain growth and improve crystal quality. Incorrect annealing temperature, time, or atmosphere can be detrimental.

Q2: How can I characterize the crystallinity of my Cs₂S films?

A2: X-ray Diffraction (XRD) is the primary technique for assessing the crystallinity of thin films. Sharp, well-defined diffraction peaks indicate a crystalline structure, while broad humps are characteristic of amorphous materials. The full width at half maximum (FWHM) of the diffraction peaks can be used to estimate the crystallite size. Other techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can provide information about the film's microstructure and grain size.

Q3: What are the expected crystalline phases of cesium sulfide?

A3: The Cesium-Sulfur (Cs-S) phase diagram indicates the existence of several stable compounds. For Cs₂S, a cubic anti-fluorite crystal structure is expected. Other phases such as Cs₂S₂, Cs₂S₃, Cs₂S₅, and Cs₂S₆ may also form depending on the stoichiometry and synthesis conditions.[1]

Q4: Are there any known challenges specific to the deposition of alkali metal sulfide films?

A4: Yes, alkali metal sulfides, including Cs₂S, are known to be highly reactive and hygroscopic. This necessitates careful handling in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination from moisture and oxygen, which can negatively impact film quality. Furthermore, studies on sodium sulfide (Na₂S) films have shown that as-deposited films can be amorphous, and annealing to induce crystallinity can sometimes lead to poor adhesion to the substrate.[2]

Troubleshooting Guide: Poor Crystallinity in Cs₂S Films

This guide addresses common issues encountered during the fabrication of Cs₂S films and provides potential solutions.

Issue 1: As-deposited film is amorphous as confirmed by XRD.
Potential Cause Suggested Solution
Low Substrate Temperature Increase the substrate temperature during deposition. This provides more thermal energy for adatoms to diffuse and find energetically favorable crystalline sites. The optimal temperature will depend on the deposition technique and precursors used.
Inappropriate Precursor Concentration Optimize the concentration of the cesium and sulfur precursors in the solution (for solution-based methods) or the flux of the elemental sources (for vapor-based methods). Studies on other sulfide films have shown that precursor concentration significantly influences morphology and crystallinity.[3][4]
Unsuitable Substrate The choice of substrate can influence film growth. Experiment with different substrates (e.g., glass, quartz, silicon) to find one that promotes crystalline growth of Cs₂S. Substrate pre-treatment, such as cleaning and etching, can also create nucleation sites that favor crystallinity.
Rapid Deposition Rate A high deposition rate may not allow sufficient time for atoms to arrange in a crystalline structure. Reduce the deposition rate to promote layer-by-layer growth and improve crystallinity.
Issue 2: Film shows poor crystallinity even after post-deposition annealing.
Potential Cause Suggested Solution
Incorrect Annealing Temperature The annealing temperature is a critical parameter. If the temperature is too low, there may not be enough energy to induce crystallization. If it is too high, it can lead to film decomposition or evaporation of volatile components. A systematic study of a range of annealing temperatures is recommended. For sulfide films, annealing is often performed in a sulfur-rich atmosphere to prevent sulfur loss.
Insufficient Annealing Time The duration of the annealing process needs to be sufficient for grain growth to occur. Experiment with different annealing times at a fixed optimal temperature.
Inert Atmosphere Contamination Ensure a high-purity inert atmosphere (e.g., argon or nitrogen) during annealing to prevent oxidation or other unwanted reactions that can hinder crystallization.
Issue 3: Film cracks or delaminates after annealing.
Potential Cause Suggested Solution
Mismatched Thermal Expansion Coefficients A significant difference in the thermal expansion coefficients between the Cs₂S film and the substrate can induce stress during heating and cooling, leading to cracking or delamination. Consider using a substrate with a closer thermal expansion coefficient to that of Cs₂S.
Poor Film Adhesion As observed with Na₂S films, poor adhesion can be an issue.[2] Improve adhesion by thoroughly cleaning the substrate surface before deposition. A thin adhesion-promoting layer between the substrate and the Cs₂S film might also be beneficial.

Experimental Protocols

While specific, validated protocols for overcoming poor crystallinity in Cs₂S films are not widely available in the literature, the following are generalized methodologies for common deposition techniques that can be adapted and optimized.

Methodology 1: Chemical Bath Deposition (CBD)
  • Precursor Solution Preparation:

    • Dissolve a cesium salt (e.g., cesium chloride, CsCl) in a suitable solvent (e.g., deionized water).

    • Separately, dissolve a sulfur source (e.g., sodium thiosulfate, Na₂S₂O₃, or thiourea, CS(NH₂)₂) in a suitable solvent.

    • A complexing agent may be added to the cesium salt solution to control the release of Cs ions.

  • Deposition:

    • Clean the substrate meticulously.

    • Immerse the substrate in the reaction bath containing the precursor solutions.

    • Maintain a constant, optimized temperature and pH throughout the deposition process.

    • The deposition time will influence the film thickness.

  • Post-Deposition Treatment:

    • Rinse the deposited film with a suitable solvent to remove any residual reactants.

    • Dry the film in an inert atmosphere.

    • Anneal the film in a controlled atmosphere (e.g., argon or a sulfur-containing atmosphere) at an optimized temperature and duration to improve crystallinity.

Methodology 2: Physical Vapor Deposition (PVD) - Thermal Evaporation
  • Source Material Preparation:

    • Place high-purity cesium sulfide powder or elemental cesium and sulfur in separate evaporation sources within the PVD chamber.

  • Deposition:

    • Evacuate the chamber to a high vacuum.

    • Heat the substrate to the desired deposition temperature.

    • Heat the source material(s) until they evaporate/sublimate. The vapor will travel to the substrate and condense to form a thin film.

    • Control the deposition rate by adjusting the source temperature.

  • Post-Deposition Treatment:

    • The film can be annealed in-situ (within the deposition chamber) or ex-situ in a separate furnace with a controlled atmosphere.

Data Presentation

Due to the limited availability of quantitative data specifically for Cs₂S films, the following table presents data for Na₂S films, which may serve as a starting point for optimizing Cs₂S deposition parameters.

Table 1: Deposition Parameters for RF Magnetron Sputtered Sodium Sulfide (Na₂S) Films[2]

ParameterValueNotes
Deposition Power 70 WHigher power was noted to potentially increase resputtering of sodium.
Argon Pressure 20 mTorr
Argon Flow Rate 20 SCCM
Initial Crystallinity AmorphousAs-deposited films showed no crystalline peaks in XRD.
Annealing Attempt 200 °C for 1 hourShowed some indication of increased crystallinity but resulted in poor adhesion.

Visualizations

Experimental Workflow for Improving Film Crystallinity

experimental_workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition cluster_characterization Characterization sub_clean Substrate Cleaning precursor_prep Precursor Preparation deposition Film Deposition (CBD or PVD) precursor_prep->deposition control Control Parameters: - Temperature - Pressure - Concentration - Rate deposition->control annealing Annealing deposition->annealing annealing_params Annealing Parameters: - Temperature - Time - Atmosphere annealing->annealing_params xrd XRD Analysis annealing->xrd optimization Crystallinity Acceptable? xrd->optimization sem_tem SEM/TEM Analysis done done sem_tem->done Process Complete optimization->control No optimization->annealing_params No optimization->sem_tem Yes

Caption: Workflow for optimizing the crystallinity of thin films.

Troubleshooting Logic for Poor Film Crystallinity

troubleshooting_workflow start Start: Poor Crystallinity (Amorphous/Polycrystalline) q1 Post-Deposition Annealing Performed? start->q1 a1_no Perform Post-Deposition Annealing q1->a1_no No q2 Substrate Temperature Optimized? q1->q2 Yes a1_no->q2 a1_yes Review Deposition Parameters a2_no Vary Substrate Temperature q2->a2_no No q3 Precursor Concentration Optimized? q2->q3 Yes a2_no->q3 a2_yes Check Precursor Chemistry & Concentration a3_no Systematically Vary Precursor Concentrations q3->a3_no No q4 Adhesion Issues After Annealing? q3->q4 Yes a3_no->q4 a3_yes Evaluate Substrate and Deposition Rate a4_yes Improve Substrate Cleaning Consider Adhesion Layer q4->a4_yes Yes a4_no Re-evaluate Annealing Parameters (Temp, Time) q4->a4_no No end_node Improved Crystallinity a4_yes->end_node a4_no->end_node

Caption: Logical steps for troubleshooting poor film crystallinity.

References

Technical Support Center: Synthesis of Caesium Sulfide (Cs₂S)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of caesium sulfide (B99878). This resource is designed for researchers, scientists, and professionals in drug development to assist in refining experimental protocols for higher yields and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing caesium sulfide?

A1: There are two main synthetic routes for producing this compound:

  • Direct reaction of caesium metal and sulfur: This method involves the direct combination of elemental caesium and sulfur, often in a solvent and sometimes with a catalyst.[1][2]

  • Reaction of caesium hydroxide (B78521) with hydrogen sulfide: This is a two-step process where caesium hydroxide is first reacted with hydrogen sulfide to form caesium bisulfide (CsHS), which is then reacted with additional caesium hydroxide to yield this compound.[1][2]

Q2: What are the main challenges in synthesizing and handling this compound?

A2: this compound is highly reactive and presents several challenges:

  • Hygroscopic Nature: It readily reacts with moisture in the air.[3] This necessitates the use of anhydrous conditions during synthesis and handling.

  • Air Sensitivity: It can be oxidized by atmospheric oxygen, especially at elevated temperatures.

  • Exothermic Reactivity: The reaction of caesium with sulfur is highly exothermic.

  • Product Purity: Common impurities include caesium oxide and caesium polysulfides, which can form due to the presence of oxygen or an excess of sulfur, respectively. A yellow or brown tint in the final product can indicate the presence of polysulfides.[3]

Q3: How can I improve the yield of my this compound synthesis?

A3: Optimizing reaction conditions is key to improving yield. Consider the following factors:

  • Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of caesium oxide and hydrolysis.

  • Solvent and Catalyst: For the direct reaction method, the choice of solvent and catalyst is crucial. Anhydrous tetrahydrofuran (B95107) (THF) with ammonia (B1221849) or naphthalene (B1677914) as a catalyst has been reported to facilitate the reaction.[1][2]

  • Stoichiometry: Precise control of the reactant ratios is essential to avoid the formation of polysulfides (from excess sulfur) or unreacted starting materials.

  • Temperature Control: Due to the exothermic nature of the direct reaction, careful temperature control is necessary to prevent side reactions.

Q4: How can the purity of the final this compound product be assessed?

A4: Several analytical techniques can be used to determine the purity of this compound:

  • Acid Titration: To determine the absence of oxide contamination.[3]

  • Karl Fischer Titration: To measure moisture content.[3]

  • X-ray Diffraction (XRD): To confirm the crystal structure and identify crystalline impurities.

  • Spectroscopic Methods: Techniques like Raman or UV-Vis spectroscopy may be used to identify the presence of polysulfide species.

Troubleshooting Guides

Low Yield in Direct Reaction Synthesis (Cs + S → Cs₂S)
Symptom Possible Cause Suggested Solution
Low product yield with a brownish/yellowish tint. Formation of caesium polysulfides due to excess sulfur or localized high concentrations of sulfur.Ensure a stoichiometric amount of sulfur is used. Add sulfur portion-wise to the caesium solution with vigorous stirring to ensure even distribution.
Low product yield, product appears off-white. Formation of caesium oxide or hydroxide due to the presence of oxygen or moisture.Ensure all reactants, solvents, and equipment are rigorously dried. Perform the reaction under a high-purity inert atmosphere (e.g., in a glovebox).
Reaction is sluggish or does not go to completion. Inefficient electron transfer between caesium and sulfur.Use a catalyst such as naphthalene or ammonia in an anhydrous THF solvent to facilitate the reaction.[1][2]
Difficulty in isolating the final product. The product is highly reactive and may be lost during workup.Handle the product strictly under inert and anhydrous conditions. Consider in-situ use if possible.
Low Yield in Caesium Hydroxide and Hydrogen Sulfide Synthesis
Symptom Possible Cause Suggested Solution
Low yield of caesium bisulfide (CsHS) in the first step. Incomplete reaction of caesium hydroxide with hydrogen sulfide.Ensure a continuous and sufficient flow of H₂S gas through the caesium hydroxide solution. Monitor the pH of the solution.
Formation of caesium carbonate as a white precipitate. Reaction of caesium hydroxide with carbon dioxide from the air.Purge all solutions with an inert gas and maintain an inert atmosphere over the reaction mixture.
Low yield of this compound in the second step. Incorrect stoichiometry of caesium hydroxide added to the caesium bisulfide solution.Carefully add a stoichiometric amount of caesium hydroxide to the caesium bisulfide solution. Monitor the reaction progress.
Product is contaminated with water. The reaction produces water as a byproduct.After the reaction, remove water under vacuum. Ensure all subsequent handling is under anhydrous conditions.

Experimental Protocols

Method 1: Direct Reaction of Caesium and Sulfur in Liquid Ammonia

This method has been reported to achieve a high yield of this compound.

Materials:

  • Caesium metal

  • Elemental sulfur (high purity, dried)

  • Liquid ammonia (anhydrous)

  • Schlenk line or glovebox for inert atmosphere handling

Procedure:

  • Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer bar under an inert atmosphere (argon or nitrogen).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense anhydrous liquid ammonia into the flask.

  • Carefully add a stoichiometric amount of caesium metal to the liquid ammonia with stirring until it dissolves, forming a characteristic blue solution.

  • Slowly add a stoichiometric amount of dried, high-purity elemental sulfur to the stirred solution in small portions.

  • Continue stirring the reaction mixture at -40 °C for several hours until the blue color disappears and a white precipitate of this compound forms.

  • Slowly evaporate the liquid ammonia by removing the cooling bath and allowing the flask to warm to room temperature under a stream of inert gas.

  • Dry the resulting white solid under high vacuum to remove any residual ammonia.

  • Handle and store the final product under a strict inert atmosphere.

Method 2: Synthesis from Caesium Hydroxide and Hydrogen Sulfide

This method avoids the use of highly reactive caesium metal.

Materials:

  • Caesium hydroxide (CsOH)

  • Hydrogen sulfide (H₂S) gas

  • Deionized, degassed water

  • Inert gas (argon or nitrogen)

Procedure:

Step 1: Formation of Caesium Bisulfide (CsHS)

  • Prepare an aqueous solution of caesium hydroxide in a three-necked flask equipped with a gas inlet, a gas outlet, and a stirrer.

  • Purge the solution and the headspace with an inert gas.

  • Bubble hydrogen sulfide gas through the stirred solution. The reaction is: CsOH + H₂S → CsHS + H₂O.[1][2]

  • Continue bubbling H₂S until the solution is saturated.

Step 2: Formation of this compound (Cs₂S)

  • Prepare a separate, concentrated solution of caesium hydroxide.

  • Under an inert atmosphere, slowly add the caesium hydroxide solution to the caesium bisulfide solution from Step 1 in a 1:1 molar ratio. The reaction is: CsHS + CsOH → Cs₂S + H₂O.[1][2]

  • Stir the reaction mixture until the reaction is complete.

  • Remove the water from the resulting solution under vacuum to obtain solid this compound.

  • Handle and store the final product under a strict inert atmosphere.

Visualizations

experimental_workflow_direct_reaction start Start prepare Prepare Flame-Dried Schlenk Flask under Inert Atmosphere start->prepare cool Cool Flask to -78 °C prepare->cool add_nh3 Condense Anhydrous Liquid Ammonia cool->add_nh3 add_cs Add Stoichiometric Caesium Metal add_nh3->add_cs add_s Slowly Add Stoichiometric Sulfur add_cs->add_s react Stir at -40 °C until Reaction is Complete add_s->react evaporate Evaporate Ammonia react->evaporate dry Dry Product under High Vacuum evaporate->dry end Store Cs₂S under Inert Atmosphere dry->end

Caption: Experimental workflow for the direct synthesis of Cs₂S.

troubleshooting_logic start Low Yield Observed color What is the color of the product? start->color yellow_brown Yellow/Brown color->yellow_brown Yellowish/ Brownish off_white Off-White color->off_white Off-White polysulfides Probable Cause: Polysulfide Formation yellow_brown->polysulfides oxidation Probable Cause: Oxide/Hydroxide Formation off_white->oxidation solution1 Solution: - Check Sulfur Stoichiometry - Add Sulfur Portion-wise - Ensure Vigorous Stirring polysulfides->solution1 solution2 Solution: - Ensure Anhydrous Conditions - Use High-Purity Inert Gas - Check for Leaks in Setup oxidation->solution2

Caption: Troubleshooting logic for identifying causes of low yield.

References

Validation & Comparative

Validating the Stoichiometry of Cesium Sulfide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise stoichiometric validation of inorganic compounds like cesium sulfide (B99878) (Cs₂S) is paramount for ensuring material purity, reactivity, and performance in various applications. This guide provides a comparative analysis of X-ray Photoelectron Spectroscopy (XPS) with two alternative techniques—Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Gravimetric Analysis—for the accurate determination of cesium sulfide stoichiometry. Detailed experimental protocols and a summary of expected quantitative data are presented to assist in the selection of the most suitable analytical method.

Introduction to Stoichiometric Validation

Cesium sulfide, an important precursor in various synthetic and materials science applications, theoretically possesses a cesium-to-sulfur atomic ratio of 2:1. Deviations from this stoichiometry can significantly impact its chemical and physical properties. Therefore, robust analytical methods are required to verify the elemental composition and confirm the desired stoichiometry. This guide explores the utility of XPS, a surface-sensitive spectroscopic technique, in comparison to bulk analytical methods like ICP-OES and classical gravimetric analysis for this purpose.

Method 1: X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface analysis technique that provides information about the elemental composition, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface.[1][2] For cesium sulfide, XPS can be employed to quantify the relative atomic concentrations of cesium and sulfur, thereby validating its stoichiometry.

Experimental Protocol: XPS Analysis of Cesium Sulfide
  • Sample Preparation:

    • Due to the high reactivity of cesium sulfide with atmospheric moisture, the sample must be handled and loaded into the XPS instrument under an inert atmosphere (e.g., in a glovebox filled with argon or nitrogen).

    • The powdered sample is mounted onto a sample holder using double-sided, vacuum-compatible carbon tape.

    • The sample is then transferred to the XPS analysis chamber under vacuum.

  • Instrumentation and Data Acquisition:

    • An XPS instrument equipped with a monochromatic Al Kα X-ray source (1486.6 eV) is typically used.

    • A survey scan is first acquired over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

    • High-resolution spectra are then acquired for the Cs 3d and S 2p regions to accurately determine their respective peak areas.

    • An ion gun (e.g., Ar⁺) may be used for depth profiling to assess the bulk composition beneath the surface layer.

  • Data Analysis:

    • The acquired spectra are charge-referenced to the adventitious carbon C 1s peak at 284.8 eV.

    • The high-resolution spectra for Cs 3d and S 2p are fitted with appropriate peak models (e.g., Gaussian-Lorentzian) after background subtraction (e.g., Shirley background).

    • The atomic concentrations of cesium and sulfur are calculated from the integrated peak areas by correcting for their respective relative sensitivity factors (RSFs). The Cs/S atomic ratio is then determined.

Alternative Techniques for Stoichiometric Validation

While XPS provides valuable surface information, alternative methods can be employed to determine the bulk stoichiometry of cesium sulfide.

Method 2: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a destructive analytical technique used for the determination of the elemental composition of a sample after it has been dissolved in a liquid matrix. It offers high sensitivity and is suitable for bulk analysis.

Experimental Protocol: ICP-OES Analysis of Cesium Sulfide
  • Sample Preparation and Digestion:

    • Accurately weigh a known amount of the cesium sulfide sample.

    • The sample is carefully digested in a suitable acidic solution (e.g., aqua regia) under controlled conditions to ensure complete dissolution. This step should be performed in a fume hood due to the evolution of toxic hydrogen sulfide gas.

    • The digested sample is then diluted to a known volume with deionized water to bring the elemental concentrations within the linear range of the instrument.

  • Instrumentation and Analysis:

    • An ICP-OES instrument is calibrated using certified standard solutions of cesium and sulfur.

    • The prepared sample solution is introduced into the plasma, and the emission intensities at specific wavelengths for cesium (e.g., 894.347 nm) and sulfur are measured. The use of a specific cesium wavelength can enhance sensitivity.[3][4]

    • An internal standard may be used to correct for matrix effects.

  • Data Analysis:

    • The concentrations of cesium and sulfur in the solution are determined from the calibration curves.

    • The mass of cesium and sulfur in the original solid sample is calculated based on the measured concentrations and the dilution factor.

    • The atomic ratio of Cs/S is then calculated from their respective masses and atomic weights.

Method 3: Gravimetric Analysis

Gravimetric analysis is a classical quantitative analytical technique that relies on the measurement of the mass of a substance of known composition. For cesium sulfide, the sulfur content can be determined by precipitating it as an insoluble sulfate (B86663).

Experimental Protocol: Gravimetric Determination of Sulfur
  • Sample Dissolution and Oxidation:

    • Accurately weigh a known amount of the cesium sulfide sample.

    • Dissolve the sample in a suitable acidic solution (e.g., hydrochloric acid) in a fume hood.

    • The sulfide is then oxidized to sulfate using an oxidizing agent (e.g., hydrogen peroxide).

  • Precipitation:

    • The sulfate ions in the solution are precipitated as barium sulfate (BaSO₄) by the slow addition of a barium chloride (BaCl₂) solution under acidic conditions to promote the formation of large, easily filterable crystals.[5][6]

  • Filtration, Washing, and Drying:

    • The BaSO₄ precipitate is collected by filtration through ashless filter paper.

    • The precipitate is washed with hot deionized water to remove any co-precipitated impurities.

    • The filter paper containing the precipitate is transferred to a crucible and ignited in a muffle furnace to a constant weight.

  • Calculation:

    • The mass of sulfur in the original sample is calculated from the mass of the BaSO₄ precipitate using the gravimetric factor.

    • The mass of cesium can be determined by difference, assuming the sample consists only of cesium and sulfur, or by a separate gravimetric method for cesium. The Cs/S atomic ratio is then calculated.

Data Presentation: Comparison of Techniques

The following table summarizes the expected performance of each technique for the stoichiometric validation of cesium sulfide. The data presented is representative and may vary depending on the specific instrumentation and experimental conditions.

Analytical TechniqueParameterExpected Value/Performance
X-ray Photoelectron Spectroscopy (XPS) Cs/S Atomic Ratio (Surface)~2.0 ± 0.2
Analysis Depth1-10 nm
Sample RequirementSmall amount of solid
Destructive?No (unless sputtered)
Inductively Coupled Plasma-OES (ICP-OES) Cs/S Atomic Ratio (Bulk)~2.0 ± 0.1
Analysis DepthBulk (after digestion)
Sample Requirement~10-100 mg
Destructive?Yes
Gravimetric Analysis % Sulfur by Mass~10.77% (theoretical)
Analysis DepthBulk
Sample Requirement~100-500 mg
Destructive?Yes

Mandatory Visualizations

XPS_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis XPS Analysis cluster_data Data Processing & Analysis Sample Cesium Sulfide Powder Mount Mount on Sample Holder Sample->Mount Transfer Transfer to XPS Mount->Transfer Survey Acquire Survey Scan Transfer->Survey HighRes Acquire High-Resolution Cs 3d & S 2p Spectra Survey->HighRes Sputter Optional: Ar+ Sputtering for Depth Profile HighRes->Sputter ChargeRef Charge Referencing (C 1s) HighRes->ChargeRef PeakFit Peak Fitting & Area Integration ChargeRef->PeakFit Quantify Apply RSFs & Calculate Atomic Concentrations PeakFit->Quantify Stoichiometry Determine Cs/S Ratio Quantify->Stoichiometry

Caption: Workflow for XPS analysis of cesium sulfide.

Technique_Comparison cluster_XPS XPS cluster_ICP ICP-OES cluster_Grav Gravimetric Analysis Compound Cesium Sulfide (Cs2S) Stoichiometric Validation XPS_Adv Advantages: - Surface sensitive - Chemical state info - Non-destructive Compound->XPS_Adv ICP_Adv Advantages: - High sensitivity - Bulk analysis - High precision Compound->ICP_Adv Grav_Adv Advantages: - Absolute method - High accuracy - Inexpensive Compound->Grav_Adv XPS_Dis Disadvantages: - Requires UHV - Sensitive to contamination - Less accurate for bulk ICP_Dis Disadvantages: - Destructive - Requires sample digestion - Spectral interferences Grav_Dis Disadvantages: - Time-consuming - Requires larger sample - Prone to procedural errors

Caption: Comparison of analytical techniques.

References

A Comparative Guide to Sodium Sulfide (Na₂S) and Caesium Sulfide (Cs₂S) in Battery Applications

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Scientists in Energy Storage

The quest for next-generation energy storage solutions has led to intensive investigation into various electrode and electrolyte materials. Among these, alkali metal sulfides have garnered significant interest due to their potential for high theoretical capacities. This guide provides a detailed comparison of two such materials: sodium sulfide (B99878) (Na₂S) and caesium sulfide (Cs₂S), with a focus on their performance and properties in battery systems. While Na₂S has been the subject of extensive research, particularly for sodium-sulfur (Na-S) and all-solid-state batteries, Cs₂S remains a largely unexplored candidate. This comparison aims to summarize the existing experimental data for Na₂S and highlight the significant knowledge gap and potential research opportunities for Cs₂S.

Quantitative Performance Metrics

The following table summarizes the key quantitative performance metrics for Na₂S as reported in the literature. Due to a lack of available experimental data for the use of Cs₂S in batteries, its corresponding performance metrics are not available.

Performance MetricSodium Sulfide (Na₂S)This compound (Cs₂S)
Theoretical Specific Capacity 686 mAh/g[1]Not Available
Ionic Conductivity ~10⁻⁷ S cm⁻¹ (pristine)Not Available
Increases by five orders of magnitude in Na₂S-NaI solid solution[2]
Initial Discharge Capacity ~800 mAh/g (at C/10 in a specific configuration)[1]Not Available
Capacity Retention ~600 mAh/g after 100 cycles (in a specific configuration)[1]Not Available
Initial Charge Capacity 670 mAh g⁻¹ (94% of theoretical capacity in Na₂S-NaI solid solution)[2]Not Available
Cycle Efficiency 99.9% (after 10 cycles in Na₂S-NaI solid solution)[2]Not Available

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of experimental protocols for the synthesis and electrochemical testing of sodium sulfide-based battery components as described in the literature.

Synthesis of Na₂S-NaI Solid Solution for Positive Electrodes

A mechanochemical process is utilized to synthesize Na₂S-NaI solid solutions, which have shown significantly improved ionic conductivity compared to pure Na₂S.

  • Precursor Materials : Sodium sulfide (Na₂S) and sodium iodide (NaI) powders.

  • Milling Process : The precursor powders are mixed in a specific molar ratio (e.g., 90:10 for 90Na₂S·10NaI).

  • The mixture is placed in a planetary ball mill.

  • Milling is performed under an inert atmosphere (e.g., argon) to prevent degradation from moisture and oxygen.

  • Milling parameters such as speed and duration are optimized to ensure the formation of a homogeneous solid solution.

  • Characterization : The resulting powder is characterized using techniques such as X-ray diffraction (XRD) to confirm the formation of the solid solution and the absence of precursor phases.

Fabrication and Electrochemical Testing of All-Solid-State Na/S Batteries

The performance of Na₂S-based cathodes is typically evaluated in an all-solid-state battery configuration.

  • Cathode Composite Preparation :

    • The active material (e.g., Na₂S-NaI solid solution) is mixed with a solid electrolyte (e.g., Na₃PS₄) and a conductive carbon additive (e.g., vapor-grown carbon fiber - VGCF).

    • The components are thoroughly mixed in a specific weight ratio to ensure good ionic and electronic conductivity within the cathode.

  • Battery Assembly :

    • A pellet of the solid electrolyte is typically formed by cold pressing.

    • The cathode composite is then pressed onto one side of the solid electrolyte pellet.

    • A sodium metal or sodium-alloy (e.g., Na-Sn) anode is pressed onto the opposite side of the electrolyte pellet.

    • The entire assembly is performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination.

  • Electrochemical Measurements :

    • The assembled all-solid-state cell is placed in a test cell holder.

    • Charge-discharge cycling is performed at various current densities (C-rates) using a battery cycler.

    • Electrochemical impedance spectroscopy (EIS) is often used to analyze the ionic conductivity and interfacial resistance within the battery.

Comparative Analysis and Future Outlook

The available research overwhelmingly focuses on sodium sulfide as a promising material for next-generation sodium-ion and sodium-sulfur batteries.[1][3][4] Its high theoretical capacity is a major driver of this interest, although challenges such as low intrinsic ionic and electronic conductivity have necessitated innovative approaches like the formation of solid solutions and composites.[2][5]

In stark contrast, this compound has received virtually no attention as a primary component in battery systems. A comprehensive search of scientific literature reveals a significant absence of experimental data regarding its electrochemical properties, such as ionic conductivity, capacity, and cycling stability. While basic synthesis methods for Cs₂S are known, its potential in energy storage applications remains entirely theoretical.[6]

This disparity in research focus is visually represented in the following diagram.

G cluster_Na2S Sodium Sulfide (Na₂S) Research Landscape cluster_Cs2S This compound (Cs₂S) Research Landscape Na2S_synthesis Synthesis Methods (e.g., mechanochemical) Na2S_props Electrochemical Properties - High Theoretical Capacity - Low Ionic Conductivity Na2S_synthesis->Na2S_props Characterization Na2S_strats Performance Enhancement Strategies - Composite Formation (Na₂S/C) - Solid Solutions (Na₂S-NaI) Na2S_props->Na2S_strats Addresses Challenges Na2S_testing Extensive Electrochemical Testing - Cycling Stability - Rate Capability - Coulombic Efficiency Na2S_strats->Na2S_testing Leads to Na2S_app Target Applications - Room-Temperature Na-S Batteries - All-Solid-State Batteries Na2S_testing->Na2S_app Informs Cs2S_synthesis Basic Synthesis Known Cs2S_electrochem Electrochemical Properties - Ionic Conductivity: UNKNOWN - Capacity: UNKNOWN - Stability: UNKNOWN Cs2S_synthesis->Cs2S_electrochem Further Research Needed Cs2S_app Potential Applications in Batteries (Largely Unexplored) Cs2S_electrochem->Cs2S_app Exploration Required Title Comparative Research Status: Na₂S vs. Cs₂S in Batteries

Figure 1. A diagram illustrating the current state of research for Sodium Sulfide versus this compound in battery applications.

The extensive body of work on Na₂S provides a solid foundation for its continued development. Key challenges remain, including improving the long-term cycling stability and addressing the volumetric changes during charge and discharge.[5]

For this compound, the path forward is one of fundamental exploration. There is a clear opportunity for researchers to conduct initial computational and experimental studies to determine its basic electrochemical properties. Theoretical calculations could predict its ionic conductivity and theoretical capacity, providing a basis for whether experimental investigation is warranted. Given the trends in alkali metal sulfides, it is plausible that Cs₂S could exhibit interesting ionic transport properties, but without experimental validation, this remains speculative.

References

A Comparative Study of Caesium Sulfide and Rubidium Sulfide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

Caesium sulfide (B99878) (Cs₂S) and rubidium sulfide (Rb₂S) are two alkali metal sulfides that, while sharing structural similarities, exhibit distinct physicochemical properties that influence their potential applications in research and development. This guide provides a comparative analysis of these two compounds, supported by experimental data, to assist researchers in selecting the appropriate material for their specific needs.

Physicochemical Properties: A Tabular Comparison

The fundamental properties of caesium sulfide and rubidium sulfide are summarized in the table below, offering a clear side-by-side comparison of their key characteristics.

PropertyThis compound (Cs₂S)Rubidium Sulfide (Rb₂S)
Molar Mass 297.88 g/mol [1]203.00 g/mol [2][3]
Appearance White crystalline solid[4]White crystalline solid[2]
Crystal Structure Anti-fluorite, cubic, Fm-3m[4]Anti-fluorite, cubic, Fm-3m[2][5]
Density 4.19 g/cm³[4]2.912 g/cm³[2]
Melting Point 480 °C[4]530 °C[2]
Band Gap ~3.2 eV~5.2 eV[5]
Solubility Soluble in ethanol (B145695) and glycerol; hydrolyzes in water[4]Soluble in ethanol and glycerol; hydrolyzes in water[2]

Reactivity and Stability

Both this compound and rubidium sulfide are highly reactive compounds, a characteristic trait of alkali metal sulfides. Their primary reactivity concern is their vigorous reaction with water and moisture.

Hydrolysis: Both compounds readily hydrolyze in the presence of water or even atmospheric moisture, producing their respective bisulfides (CsHS or RbHS) and hydroxides, and releasing toxic hydrogen sulfide (H₂S) gas.[2][4] This necessitates handling and storage in inert, dry atmospheres, such as in a glovebox.

Basicity: As salts of a strong base (caesium hydroxide (B78521) or rubidium hydroxide) and a weak acid (hydrogen sulfide), aqueous solutions of these sulfides are strongly alkaline.

Potential Applications in Research

While direct applications in drug development are not extensively documented, the unique properties of these sulfides lend themselves to various areas of scientific research.

This compound (Cs₂S):

  • Semiconductors and Optoelectronics: With a band gap of approximately 3.2 eV, this compound is a wide-bandgap semiconductor. This property makes it a candidate for applications in electronic and optoelectronic devices.[6][7]

  • Catalysis: Caesium compounds, in general, are known to be effective catalysts in organic synthesis.[8][9][10] While specific catalytic applications of Cs₂S are less common than salts like caesium carbonate, its basicity suggests potential as a catalyst in reactions requiring a strong base.

  • Materials Science: this compound can be used as a source of sulfide ions in the synthesis of other inorganic materials and nanomaterials.[11][12]

Rubidium Sulfide (Rb₂S):

  • Materials Science: Similar to Cs₂S, rubidium sulfide can serve as a precursor for the synthesis of other sulfur-containing materials.[13]

  • Research in Solid-State Chemistry: Due to its simple anti-fluorite crystal structure, Rb₂S is a model compound for studying the properties of ionic solids.[5]

  • Biomedical Research (related compounds): While not specific to the sulfide, rubidium ions have been investigated for biomedical applications, including as a tracer for blood flow and in the study of epilepsy. This may inspire research into the biological compatibility and potential applications of rubidium-containing nanoparticles derived from Rb₂S.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound and rubidium sulfide. Note: These procedures should only be carried out by trained personnel in a controlled laboratory environment with appropriate safety precautions, including the use of an inert atmosphere (e.g., a glovebox) due to the high reactivity and moisture sensitivity of the reagents and products.

Synthesis

A common method for the synthesis of both this compound and rubidium sulfide involves the reaction of the respective alkali metal hydroxide with hydrogen sulfide gas.[2][4]

Materials:

  • Caesium hydroxide (CsOH) or Rubidium hydroxide (RbOH)

  • Hydrogen sulfide (H₂S) gas

  • Anhydrous ethanol

  • Schlenk line apparatus or glovebox

Procedure:

  • In an inert atmosphere, dissolve caesium hydroxide or rubidium hydroxide in anhydrous ethanol to form a saturated solution.

  • Bubble hydrogen sulfide gas through the solution. This will first form the bisulfide (CsHS or RbHS).

    • CsOH + H₂S → CsHS + H₂O

    • RbOH + H₂S → RbHS + H₂O

  • Continue the reaction by adding a stoichiometric equivalent of the alkali metal hydroxide to the bisulfide solution to form the sulfide.

    • CsHS + CsOH → Cs₂S + H₂O

    • RbHS + RbOH → Rb₂S + H₂O

  • The sulfide product will precipitate out of the solution.

  • Isolate the precipitate by filtration under an inert atmosphere.

  • Wash the product with anhydrous ethanol to remove any unreacted starting materials.

  • Dry the final product under vacuum to obtain the pure this compound or rubidium sulfide powder.

An alternative synthesis route involves the direct reaction of the alkali metal with sulfur in liquid ammonia (B1221849) or an appropriate solvent like THF with a catalyst.[4]

Characterization

1. X-ray Diffraction (XRD) for Crystal Structure Verification

Objective: To confirm the crystal structure and phase purity of the synthesized sulfide.

Procedure:

  • Grind a small amount of the synthesized powder to a fine, homogenous consistency inside a glovebox.

  • Mount the powder on a zero-background sample holder. To prevent reaction with air, the sample holder should be sealed with an X-ray transparent dome or film.

  • Collect the powder diffraction pattern using a diffractometer with Cu Kα radiation.

  • Analyze the resulting diffractogram by comparing the peak positions and intensities to a reference pattern for the anti-fluorite structure of Cs₂S or Rb₂S from a crystallographic database.

2. UV-Vis Spectroscopy for Band Gap Determination

Objective: To determine the optical band gap of the synthesized sulfide.

Procedure:

  • Prepare a thin, uniform dispersion of the sulfide powder in a suitable transparent, non-reactive medium or as a thin film.

  • Record the diffuse reflectance spectrum of the sample using a UV-Vis spectrophotometer equipped with an integrating sphere.

  • Convert the reflectance data to absorbance using the Kubelka-Munk function.

  • Plot a Tauc plot of (αhν)² versus photon energy (hν), where α is the absorption coefficient.

  • Extrapolate the linear portion of the Tauc plot to the energy axis to determine the direct band gap of the material.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and comparative characterization of this compound and rubidium sulfide.

experimental_workflow cluster_synthesis Synthesis (Inert Atmosphere) cluster_characterization Characterization cluster_comparison Comparative Analysis start Starting Materials (CsOH/RbOH, H2S) synthesis Reaction in Anhydrous Ethanol start->synthesis filtration Filtration & Washing synthesis->filtration drying Vacuum Drying filtration->drying product Final Product (Cs2S or Rb2S Powder) drying->product xrd Powder X-ray Diffraction (XRD) product->xrd Sample Prep uvvis UV-Vis Spectroscopy product->uvvis Sample Prep xrd_data Crystal Structure & Phase Purity xrd->xrd_data uvvis_data Optical Band Gap (Eg) uvvis->uvvis_data analysis Data Comparison xrd_data->analysis uvvis_data->analysis

Fig. 1: Experimental workflow for synthesis and comparative characterization.

References

performance of caesium sulfide in solar cells vs. caesium-free alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The quest for more efficient and stable solar cell technologies has led researchers to explore a wide array of materials. Among these, the inclusion of caesium has shown considerable promise in enhancing the performance of various photovoltaic devices. This guide provides a comparative analysis of caesium-containing solar cells against their caesium-free counterparts, supported by experimental data, to offer a clear perspective for researchers and scientists in the field. While caesium sulfide (B99878) (Cs2S) as a primary absorber material is not extensively documented, the broader impact of caesium in perovskite and other thin-film solar cells provides a valuable point of comparison.

Performance Metrics: A Quantitative Comparison

The performance of a solar cell is primarily evaluated by four key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following tables summarize these metrics for various caesium-containing and caesium-free solar cell architectures based on published research.

Caesium-Containing Solar Cells

Caesium has been integral to the development of highly efficient and stable perovskite solar cells. It is often used as a cation in the perovskite crystal structure or as a component in interfacial layers to improve charge extraction and reduce defects.

Solar Cell TypeAbsorber MaterialPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
PerovskiteCs-doped CH3NH3PbI318.02->21.08>75[1]
PerovskiteCs₂TiI₆18.53-17.8075[2]
PerovskiteCs₂TiBr₆~14---[2]
PerovskiteCs₂TiCl₆10.031.4779.98-[2]
Silicon (interlayer)c-Si with TiOx/CsBr20.5---[3]
CIGS (treatment)Cs-treated CIGS>18.11---[4]
Caesium-Free Alternative Solar Cells

Various materials that do not contain caesium are being actively researched as cost-effective and environmentally friendly alternatives. These include Copper Indium Gallium Selenide (CIGS) and Copper Zinc Tin Sulfide (CZTS), among others.

Solar Cell TypeAbsorber MaterialPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
CIGSCu(In,Ga)Se₂16.35---[5]
CIGSCu(In,Ga)S₂15.20.921--[6]
CZTSSeCu₂ZnSn(S,Se)₄14.21.0719.6967.39[7]
CZTSCu₂ZnSnS₄13.410.61530.1672.3[8]
CZTSeCu₂ZnSnSe₄14.880.49141.2373.45[8]
CuSbS₂(Se)Selenized CuSbS₂0.90---[9]

Experimental Protocols

The fabrication and characterization of solar cells involve a series of precise steps to ensure the quality and performance of the device. Below are generalized methodologies for the key experiments cited in the performance comparison.

Thin-Film Solar Cell Fabrication

A common method for fabricating thin-film solar cells, such as those based on perovskites, CIGS, or CZTS, is through solution processing or vacuum deposition techniques.

  • Substrate Preparation : The process typically begins with a transparent conductive oxide (TCO) coated glass substrate, such as fluorine-doped tin oxide (FTO) or indium tin oxide (ITO). The substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to ensure a hydrophilic surface.

  • Deposition of Charge Transport Layers : An electron transport layer (ETL), such as titanium dioxide (TiO₂) or tin oxide (SnO₂), is deposited onto the TCO substrate, often by spin coating or spray pyrolysis, followed by annealing at high temperatures. Subsequently, a hole transport layer (HTL) is deposited.

  • Absorber Layer Deposition : The active absorber layer (e.g., perovskite, CIGS, CZTS) is deposited on the ETL. For perovskites, a two-step spin-coating method is common, involving the deposition of a precursor solution followed by a conversion step.[7] For CIGS and CZTS, techniques like sputtering, co-evaporation, or nanoparticle ink-based methods are employed.[10]

  • Deposition of Hole Transport Layer (HTL) : An HTL, such as Spiro-OMeTAD for perovskite cells or molybdenum for CIGS/CZTS cells, is then deposited on top of the absorber layer.

  • Electrode Deposition : Finally, a metal back contact, typically gold (Au) or silver (Ag), is deposited by thermal evaporation to complete the device structure.

Solar Cell Performance Characterization

The performance of the fabricated solar cells is evaluated under standard test conditions (STC).

  • Current Density-Voltage (J-V) Measurement : The primary characterization technique is the measurement of the J-V curve. This is performed using a solar simulator that provides an illumination of 100 mW/cm² with an AM 1.5G spectrum.[7]

  • Parameter Extraction : From the J-V curve, the key performance metrics are extracted:

    • PCE (η) : The ratio of the maximum power output (Pmax) to the input light power (Pin).

    • Voc : The voltage at which the current is zero.

    • Jsc : The current density at zero voltage.

    • FF : The ratio of the maximum power from the solar cell to the theoretical power if both current and voltage were at their maximum values (Pmax / (Jsc x Voc)).

Visualizing Experimental Workflows and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Thin_Film_Solar_Cell_Fabrication_Workflow cluster_start Start cluster_deposition Layer Deposition cluster_end Finish Substrate_Cleaning Substrate Cleaning (TCO Glass) ETL_Deposition ETL Deposition (e.g., TiO2) Substrate_Cleaning->ETL_Deposition Absorber_Deposition Absorber Deposition (e.g., Perovskite, CIGS) ETL_Deposition->Absorber_Deposition HTL_Deposition HTL Deposition (e.g., Spiro-OMeTAD) Absorber_Deposition->HTL_Deposition Contact_Deposition Back Contact Deposition (e.g., Gold) HTL_Deposition->Contact_Deposition Device_Characterization Device Characterization (J-V Testing) Contact_Deposition->Device_Characterization

Caption: General workflow for thin-film solar cell fabrication.

Perovskite_Solar_Cell_Structure Sunlight Glass Glass TCO Transparent Conductive Oxide (TCO) ETL Electron Transport Layer (ETL) TCO->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTL Hole Transport Layer (HTL) Perovskite->HTL Back_Contact Metal Back Contact HTL->Back_Contact Glass->TCO

Caption: Typical structure of a perovskite solar cell.

Solar_Cell_Performance_Parameters PCE Power Conversion Efficiency (PCE) Voc Open-Circuit Voltage (Voc) Pmax Maximum Power (Pmax) Voc->Pmax Jsc Short-Circuit Current (Jsc) Jsc->Pmax FF Fill Factor (FF) FF->Pmax Pmax->PCE

Caption: Relationship of key solar cell performance parameters.

References

Characterization of Cesium Sulfide Purity by XRD Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and application of high-purity inorganic compounds such as cesium sulfide (B99878) (Cs₂S), rigorous purity assessment is paramount. Cesium sulfide, a key material in various research and development applications, is highly reactive and susceptible to contamination, primarily from atmospheric exposure. This guide provides a comprehensive overview of X-ray Diffraction (XRD) analysis as a primary technique for the characterization of Cs₂S purity. It objectively compares XRD with other analytical methods and provides supporting experimental data and protocols to aid researchers in selecting the most appropriate analytical strategy for their needs.

Comparison of Analytical Techniques for Purity Assessment

XRD analysis offers a non-destructive method to identify and quantify crystalline phases, making it an invaluable tool for assessing the purity of crystalline materials like cesium sulfide. Its primary advantage lies in its ability to identify the specific chemical form of impurities, not just the elemental composition. However, other techniques can provide complementary information.

FeatureX-ray Diffraction (XRD)Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)Acid-Base Titration
Principle Identification and quantification of crystalline phases based on their unique diffraction patterns.Highly sensitive elemental analysis that measures the mass-to-charge ratio of ions.Quantification of acidic or basic impurities by neutralization reaction.
Information Provided Phase identification and quantification (e.g., Cs₂S, CsOH, Cs₂CO₃). Crystal structure, lattice parameters, crystallite size.Elemental composition and concentration (e.g., total Cs, S, and trace metal impurities).Total basicity or acidity of the sample, which can indicate the presence of hydroxide (B78521) or carbonate impurities.
Purity Assessment Direct quantification of crystalline impurities.Indirect assessment of purity based on the concentration of elemental impurities.Indirect quantification of specific types of impurities (basic or acidic).
Typical Detection Limit ~0.1-1% for crystalline impurities, depending on the sample matrix and instrumentation.[1][2][3]Parts-per-billion (ppb) to parts-per-trillion (ppt) for most elements.[4][5][6]Dependent on the concentration of the titrant and the impurity, typically in the % range.
Sample Preparation Grinding to a fine powder. Special handling required for air-sensitive materials.[7][8]Digestion in strong acids, which can be hazardous and time-consuming.Dissolution in a suitable solvent.
Analysis Time Typically 30 minutes to a few hours per sample.Minutes per sample after digestion.Relatively fast, typically minutes per sample.
Advantages - Non-destructive- Identifies the chemical form of impurities- Provides structural information- Extremely high sensitivity for elemental impurities- Multi-element analysis capability- Simple and inexpensive- Can be highly accurate for specific impurities
Limitations - Limited to crystalline materials- Lower sensitivity compared to ICP-MS- Can be affected by preferred orientation of crystals- Destructive- Does not provide information on the chemical form of elements- Complex instrumentation- Only measures total acidity or basicity- Not suitable for all types of impurities

Experimental Protocol: Quantitative Purity Analysis of Cesium Sulfide by XRD with Rietveld Refinement

Due to the hygroscopic and air-sensitive nature of cesium sulfide, all sample preparation and handling steps must be performed in an inert atmosphere, such as a glovebox.[8][9][10][11]

1. Sample Preparation (in a Glovebox):

  • Grinding: Gently grind the cesium sulfide sample to a fine, homogeneous powder (typically <10 µm particle size) using an agate mortar and pestle. This minimizes preferred orientation effects in the XRD pattern.[7]

  • Internal Standard Addition (Optional but Recommended): For absolute quantification, add a known weight percentage (e.g., 10 wt%) of a stable, crystalline internal standard with a simple and well-characterized diffraction pattern that does not overlap with the Cs₂S pattern (e.g., crystalline Si or Al₂O₃). Mix thoroughly with the Cs₂S powder.

  • Sample Mounting: Mount the powdered sample in a specialized air-sensitive sample holder. These holders are designed to be loaded in a glovebox and sealed to protect the sample from the atmosphere during transfer to the diffractometer and during data collection.[8][10] The sample surface should be flat and level with the holder's reference surface.

2. XRD Data Collection:

  • Instrument: A modern powder X-ray diffractometer equipped with a position-sensitive detector is recommended for rapid and high-quality data collection.

  • X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is commonly used.

  • Scan Range: Collect the diffraction pattern over a wide 2θ range (e.g., 10-90°) to ensure all significant diffraction peaks from Cs₂S and potential impurities are recorded.

  • Scan Parameters: Use a step size of ~0.02° 2θ and a sufficient counting time per step to obtain good signal-to-noise ratio.

3. Data Analysis (Rietveld Refinement):

Rietveld refinement is a powerful whole-pattern fitting technique that allows for the quantification of crystalline phases in a mixture.[12][13][14][15][16]

  • Software: Use specialized Rietveld refinement software such as GSAS-II, FullProf, or TOPAS.

  • Input Data:

    • The collected XRD pattern of the cesium sulfide sample.

    • The crystallographic information files (CIFs) for cesium sulfide (Cs₂S), and potential impurities such as cesium hydroxide (CsOH), cesium carbonate (Cs₂CO₃), and cesium sulfate (B86663) (Cs₂SO₄). These files contain the crystal structure information necessary for the refinement.

  • Refinement Process:

    • Initial Model: Create a model containing the crystal structures of all expected phases (Cs₂S and potential impurities).

    • Refinement Parameters: Sequentially refine the following parameters to achieve the best fit between the calculated and observed XRD patterns:

      • Scale factors for each phase (directly related to the phase fraction).

      • Background parameters.

      • Unit cell parameters.

      • Peak shape parameters.

      • Atomic coordinates and isotropic displacement parameters (if the data quality is high).

      • Preferred orientation parameters (if necessary).

    • Goodness of Fit: Monitor the goodness-of-fit indicators (e.g., Rwp, GOF or χ²) to assess the quality of the refinement. A good refinement will have low values for these indicators and a visually good match between the observed and calculated patterns.

  • Quantification: The weight fraction of each phase in the mixture is calculated from the refined scale factors, the unit cell volumes, and the chemical composition of each phase.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of cesium sulfide purity using XRD analysis.

Purity_Analysis_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis XRD Analysis cluster_results Results & Interpretation Sample Cesium Sulfide Sample Grinding Grinding to Fine Powder Sample->Grinding Standard Internal Standard Addition (Optional) Grinding->Standard Mixing Homogenization Grinding->Mixing Standard->Mixing Mounting Mounting in Air-Sensitive Holder Mixing->Mounting XRD_Data XRD Data Collection Mounting->XRD_Data Qualitative Phase Identification (Peak Matching) XRD_Data->Qualitative Quantitative Quantitative Analysis (Rietveld Refinement) Qualitative->Quantitative Purity Purity Determination (% Cs2S) Quantitative->Purity Impurity_Quant Impurity Quantification (% CsOH, % Cs2CO3, etc.) Quantitative->Impurity_Quant CIF_DB Crystallographic Database (CIFs for Cs2S, Impurities) CIF_DB->Quantitative Report Final Report Purity->Report Impurity_Quant->Report

Workflow for Cs₂S Purity Analysis by XRD.

Conclusion

XRD analysis, particularly when coupled with Rietveld refinement, stands out as a robust and reliable method for the characterization of cesium sulfide purity. It provides direct, quantitative information on the crystalline phases present, allowing for the unambiguous identification and quantification of common process-related and degradation impurities. While techniques like ICP-MS offer superior sensitivity for trace elemental contaminants, they cannot distinguish the chemical form of these elements. For a comprehensive understanding of Cs₂S purity, a multi-technique approach may be beneficial, with XRD serving as the cornerstone for phase purity assessment. The detailed protocol and workflow provided in this guide offer a solid foundation for researchers to implement accurate and reliable purity analysis of cesium sulfide in their laboratories.

References

Comparative Analysis of Caesium Sulfide Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the synthesis methods for caesium sulfide (B99878) (Cs₂S) is presented for researchers, scientists, and professionals in drug development. This guide details the primary synthetic routes, offering a side-by-side look at their performance based on experimental data.

Two primary methods for the synthesis of caesium sulfide are well-documented: the direct reaction of caesium metal with elemental sulfur and the reaction of caesium hydroxide (B78521) with hydrogen sulfide. Each method offers distinct advantages and disadvantages in terms of yield, purity, and reaction conditions.

1. Direct Reaction of Caesium and Sulfur:

This is a highly efficient method that can be carried out in different solvents.

  • In Liquid Ammonia (B1221849): This approach is a primary route for synthesizing this compound.[1] The reaction is exothermic and is typically conducted at low temperatures (-40°C).[1] It boasts a high yield of 95%.[1] The purity of the product can range from 99% to 99.9%, with the potential for further purification to 99.99% through vacuum sublimation.[1] For achieving ultra-high purity (≥99.999%), zone refining is employed.[1]

  • In Anhydrous Tetrahydrofuran (THF): This variation of the direct reaction method is catalyzed by naphthalene (B1677914) or ammonia and can proceed quantitatively at room temperature, suggesting a yield approaching 100%.[2][3]

2. Reaction of Caesium Hydroxide with Hydrogen Sulfide:

Data Presentation

The following table summarizes the quantitative data for the different synthesis methods of this compound.

ParameterDirect Reaction (in Liquid Ammonia)Direct Reaction (in Anhydrous THF)Reaction of CsOH with H₂S
Reaction Equation 2Cs + S → Cs₂S2Cs + S → Cs₂SCsOH + H₂S → CsHS + H₂OCsHS + CsOH → Cs₂S + H₂O
Yield 95%[1]Quantitative[2][3]Not specified
Purity 99-99.9% (up to 99.999% with further purification)[1]Not specified>99% (after purification)[2]
Reaction Temperature -40°C[1]Room Temperature[2]Not specified (requires careful control)[2]
Reaction Time 48-72 hours[1]Not specifiedNot specified
Solvent/Catalyst Liquid Ammonia[1]Anhydrous THF with Naphthalene or Ammonia catalyst[2][3]Water
Purification Method Vacuum sublimation, Zone refining[1]Not specifiedSublimation (400°C, vacuum), Recrystallization (anhydrous ethanol)[2]

Experimental Protocols

Method 1: Direct Reaction of Caesium and Sulfur in Liquid Ammonia

Materials:

  • Caesium metal (Cs)

  • Elemental sulfur (S)

  • Liquid ammonia (NH₃)

  • Inert atmosphere (e.g., Argon)

Procedure:

  • Under an inert atmosphere, carefully add caesium metal to a reaction vessel pre-cooled to -40°C.

  • Slowly introduce liquid ammonia into the vessel to act as the solvent.

  • Gradually add elemental sulfur to the caesium-ammonia solution while maintaining the temperature at -40°C.

  • Allow the exothermic reaction to proceed for 48 to 72 hours with continuous stirring.[1]

  • After the reaction is complete, the ammonia is carefully evaporated.

  • The resulting this compound product is collected.

  • For higher purity, the product can be subjected to vacuum sublimation or zone refining.[1]

Method 2: Reaction of Caesium Hydroxide with Hydrogen Sulfide

Materials:

  • Caesium hydroxide (CsOH)

  • Hydrogen sulfide (H₂S) gas

  • Deionized water

Procedure:

  • Prepare an aqueous solution of caesium hydroxide.

  • Bubble hydrogen sulfide gas through the CsOH solution. This will form caesium bisulfide (CsHS).

  • Carefully add a stoichiometric amount of additional caesium hydroxide to the caesium bisulfide solution.

  • Monitor and control the temperature of the reaction mixture to prevent the formation of oxide impurities.[2]

  • Once the reaction is complete, the this compound can be isolated from the solution.

  • To achieve a purity of over 99%, the product can be purified by sublimation at 400°C under a vacuum or by recrystallization from anhydrous ethanol.[2]

Mandatory Visualization

Caesium_Sulfide_Synthesis_Comparison cluster_methods Synthesis Methods cluster_analysis Comparative Analysis cluster_outcome Outcome method1 Direct Reaction (Cs + S) yield Yield method1->yield purity Purity method1->purity conditions Reaction Conditions (Temp., Time) method1->conditions pros_cons Advantages & Disadvantages method1->pros_cons method2 Hydroxide Route (CsOH + H₂S) method2->yield method2->purity method2->conditions method2->pros_cons conclusion Optimal Method Selection yield->conclusion purity->conclusion conditions->conclusion pros_cons->conclusion

Caption: Comparative workflow for this compound synthesis methods.

References

A Researcher's Guide to Validating the Optical Band Gap of Caesium Sulfide Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a material's optical band gap is a critical parameter for its application in optoelectronic devices. This guide provides a comprehensive comparison of methodologies for validating the optical band gap of caesium sulfide (B99878) (Cs₂S) thin films, alongside alternative semiconductor materials. While direct experimental data for the optical band gap of Cs₂S thin films is not extensively reported in the literature, this document outlines the established experimental protocols to determine this crucial property.

Comparative Analysis of Optical Band Gaps

The optical band gap (Eg) is a fundamental property of a semiconductor, dictating its interaction with light. A summary of reported optical band gaps for various thin film materials is presented below for comparative purposes. The determination of the optical band gap for Cs₂S thin films would require experimental investigation following the protocols detailed in the subsequent section.

MaterialDeposition MethodTypical Optical Band Gap (eV)
Cadmium Sulfide (CdS)Chemical Bath Deposition2.25 - 2.46[1]
Copper(I) Sulfide (Cu₂S)Chemical Bath Deposition1.2 - 2.5[2]
Copper Zinc Tin Sulfide/Selenide (CZTSSe)Annealing in Se atmosphere1.056 - 1.228[3]
Hafnium Oxide (HfO₂)Not specified5.3 - 6.1[4]
Zinc Phthalocyanine (ZnTTBPc)Spin-coating1.42 and 2.25 (direct)[5]
Tin Oxide (SnO₂)Not specified2.80[5]

Experimental Protocol: Determining the Optical Band Gap

The most common and reliable method for determining the optical band gap of thin films is through UV-Vis spectroscopy coupled with Tauc plot analysis.[6][7][8]

Thin Film Deposition

The initial step involves the deposition of the caesium sulfide thin film onto a transparent substrate, such as quartz glass.[9] Various techniques can be employed for this purpose, including but not limited to:

  • Chemical Bath Deposition (CBD): A cost-effective and simple method suitable for uniform film deposition.[1][10]

  • Spin Coating: A rapid technique for creating highly uniform thin films from a solution.[11][12]

  • Spray Pyrolysis: A method where a thin film is formed by spraying a solution onto a heated substrate.[13][14]

  • Pulsed Laser Deposition (PLD): A physical vapor deposition technique that allows for precise control over film thickness and stoichiometry.[15]

The choice of deposition method can influence the film's properties, including its optical band gap.[13]

UV-Vis Spectroscopy

Once the thin film is prepared, its optical absorbance or transmittance spectrum is measured using a UV-Vis spectrophotometer.[16][17] The instrument passes a beam of light through the sample and measures the intensity of light that is transmitted or absorbed over a specific wavelength range.[16] This data provides insight into the electronic transitions occurring within the material.[16]

Tauc Plot Analysis

The Tauc plot method is a widely used graphical technique to determine the optical band gap from the absorbance data obtained by UV-Vis spectroscopy.[6][7] The relationship between the absorption coefficient (α), the photon energy (hν), and the band gap (Eg) is given by the Tauc equation:

(αhν)1/γ = A(hν - Eg)

where:

  • α is the absorption coefficient.

  • h is Planck's constant.

  • ν is the frequency of the incident photon.

  • A is a constant.

  • γ is a parameter that depends on the nature of the electronic transition (γ = 1/2 for direct allowed transitions and γ = 2 for indirect allowed transitions).[7]

To construct a Tauc plot, (αhν)1/γ is plotted against the photon energy (hν). The linear portion of the plot is extrapolated to the energy axis (where (αhν)1/γ = 0) to determine the optical band gap (Eg).[7][8] It is important to correctly identify the linear region of the plot to ensure an accurate determination of the band gap.[6]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the optical band gap of a thin film and the relationship between key concepts.

G cluster_prep Sample Preparation cluster_measurement Optical Measurement cluster_analysis Data Analysis cluster_output Result start Start deposition Thin Film Deposition (e.g., CBD, Spin Coating) start->deposition spectroscopy UV-Vis Spectroscopy deposition->spectroscopy absorbance Obtain Absorbance/ Transmittance Spectrum spectroscopy->absorbance tauc_plot Construct Tauc Plot ((αhν)^(1/γ) vs. hν) absorbance->tauc_plot extrapolation Linear Extrapolation tauc_plot->extrapolation band_gap Determine Optical Band Gap (Eg) extrapolation->band_gap result Validated Band Gap band_gap->result

Caption: Experimental workflow for optical band gap determination.

G cluster_concepts Conceptual Relationship cluster_interaction Light-Matter Interaction cluster_measurement_principle Measurement Principle material Thin Film Material (e.g., Cs₂S) band_structure Electronic Band Structure material->band_structure band_gap Optical Band Gap (Eg) band_structure->band_gap absorption Photon Absorption band_gap->absorption photon Incident Photon (hν) photon->absorption transition Electronic Transition absorption->transition uv_vis UV-Vis Spectroscopy transition->uv_vis tauc Tauc Plot Analysis uv_vis->tauc tauc->band_gap

Caption: Relationship between material properties and measurement.

References

A Comparative Guide to the Properties of Caesium Sulfide and Caesium Selenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fundamental properties of caesium sulfide (B99878) (Cs₂S) and caesium selenide (B1212193) (Cs₂Se). The information presented is intended to assist researchers in selecting the appropriate material for their specific applications by offering a side-by-side look at their structural, electronic, and chemical characteristics, supported by experimental data and methodologies.

Physical and Chemical Properties: A Quantitative Overview

Caesium sulfide and caesium selenide, both chalcogenides of the alkali metal caesium, share a number of similarities in their physical properties due to their analogous chemical formulas and crystal structures. However, the difference in the chalcogen atom—sulfur versus selenium—leads to notable distinctions in their molar mass, density, and reactivity. A summary of their key quantitative properties is presented in Table 1.

PropertyThis compound (Cs₂S)Caesium Selenide (Cs₂Se)
Chemical Formula Cs₂SCs₂Se
Molar Mass 297.88 g/mol [1][2]344.77 g/mol
Appearance White crystalline solid[1]Colorless, hygroscopic crystals
Density 4.19 g/cm³[1]4.33 g/cm³
Melting Point 480 °C[1]> 500 °C
Crystal Structure Cubic, anti-fluorite[1]Cubic, anti-fluorite
Space Group Fm-3m[3]Fm-3m
Lattice Parameter ~7.50 Å[3]Not specified in search results
Solubility Hydrolyzes in water; Soluble in ethanol (B145695) and glycerol[1]Hydrolyzes in water
Band Gap (Est.) ~2.5 - 3.0 eV~2.0 - 2.5 eV

Crystal and Electronic Structure

Both this compound and caesium selenide crystallize in the cubic anti-fluorite structure.[1][4] In this arrangement, the larger caesium cations (Cs⁺) form a face-centered cubic (FCC) sublattice, while the smaller sulfide (S²⁻) or selenide (Se²⁻) anions occupy all the tetrahedral interstitial sites.[4][5][6][7][8][9][10] This results in a coordination number of 8 for the anions and 4 for the cations.[5][10] The bonding in these compounds is predominantly ionic, arising from the large electronegativity difference between the highly electropositive caesium and the electronegative chalcogens.[11]

The electronic band structure of these materials is of significant interest for optoelectronic applications. While precise, experimentally verified band gap values are not widely reported, estimations based on their physical properties and comparison with related compounds suggest that this compound possesses a wider band gap than caesium selenide. This is consistent with the general trend observed in metal chalcogenides, where the band gap tends to decrease with increasing atomic number of the chalcogen. Caesium selenide is noted for its semiconducting properties.

A simplified 2D representation of the anti-fluorite unit cell for Cs₂S and Cs₂Se.

Reactivity and Stability

A critical consideration for the handling and application of these materials is their reactivity. Both this compound and caesium selenide are highly sensitive to moisture. They readily hydrolyze in the presence of water or moist air.[1][3] In the case of this compound, this reaction produces caesium bisulfide (CsHS) and releases toxic hydrogen sulfide (H₂S) gas, which has a characteristic rotten egg smell.[1] A similar hydrolysis reaction is expected for caesium selenide, likely producing hydrogen selenide (H₂Se), which is also a highly toxic gas. Due to this high reactivity, both compounds must be handled under anhydrous and inert atmosphere conditions, for instance, in a glovebox.

Synthesis and Experimental Protocols

The synthesis of high-purity this compound and caesium selenide is crucial for obtaining reliable experimental data and for their use in various applications. The most common laboratory-scale synthesis involves the direct reaction of the constituent elements.

Experimental Protocols

1. Synthesis of this compound/Selenide via Direct Elemental Reaction

This protocol describes a general method for the synthesis of caesium chalcogenides from their elements. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.

  • Materials: Caesium metal (Cs, 99.9%+), Sulfur (S) or Selenium (Se) powder (99.99%+), anhydrous solvent such as tetrahydrofuran (B95107) (THF) or liquid ammonia.

  • Procedure:

    • In a Schlenk flask inside a glovebox, a stoichiometric amount of sulfur or selenium powder is suspended in the anhydrous solvent.

    • Caesium metal is carefully cut into small pieces and added portion-wise to the stirred suspension. The reaction is highly exothermic.

    • The reaction mixture is stirred at room temperature until the caesium metal is completely consumed and a precipitate of this compound or selenide is formed. For the synthesis of Cs₂S in THF, a catalyst like naphthalene (B1677914) may be required.[1]

    • The resulting solid product is isolated by filtration, washed with the anhydrous solvent to remove any unreacted starting materials, and dried under vacuum.

2. Structural Characterization by X-ray Diffraction (XRD)

Powder XRD is used to confirm the crystal structure and phase purity of the synthesized materials.

  • Sample Preparation: A small amount of the finely ground powder is mounted on a zero-background sample holder.[3] To prevent atmospheric exposure, the sample holder can be sealed with an X-ray transparent dome or kapton film.

  • Data Collection: The XRD pattern is typically collected using a diffractometer with Cu Kα radiation over a 2θ range of 10-80 degrees.

  • Data Analysis: The obtained diffraction pattern is compared with standard diffraction patterns from databases (e.g., ICDF) to identify the crystalline phase. The lattice parameters can be refined using software like Rietveld refinement.

3. Optical Band Gap Determination by UV-Vis Diffuse Reflectance Spectroscopy

For powder samples, diffuse reflectance spectroscopy is the preferred method for determining the optical band gap.

  • Sample Preparation: The powder sample is packed into a sample holder. A white standard, such as BaSO₄ or Spectralon, is used as a reference to measure the background.

  • Data Collection: The diffuse reflectance spectrum (R) is measured over a suitable wavelength range (e.g., 200-800 nm).

  • Data Analysis: The Kubelka-Munk function, F(R) = (1-R)² / 2R, is used to convert the reflectance data into a quantity proportional to the absorption coefficient. A Tauc plot of (F(R)hν)ⁿ versus photon energy (hν) is then constructed. The value of 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). The band gap energy is determined by extrapolating the linear portion of the Tauc plot to the energy axis.

ExperimentalWorkflow General Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Cs + S/Se Reaction Direct Reaction (Inert Atmosphere) Reactants->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Purification Filtration & Drying Reaction->Purification XRD Powder X-ray Diffraction (XRD) Structure Crystal Structure & Phase Purity XRD->Structure UVVis UV-Vis Diffuse Reflectance Spectroscopy BandGap Optical Band Gap (Eg) UVVis->BandGap Product Cs₂S or Cs₂Se Powder Purification->Product Product->XRD Product->UVVis

A flowchart of the synthesis and characterization process for caesium chalcogenides.

Applications

The distinct properties of this compound and caesium selenide lend themselves to different potential applications.

  • This compound: Due to its high reactivity and strong basicity, Cs₂S is primarily of interest in specialized chemical synthesis.[3]

  • Caesium Selenide: As a semiconductor, Cs₂Se is explored for applications in electronics and optoelectronics. It has potential uses in photodetectors and other light-sensing devices.

Conclusion

This compound and caesium selenide are closely related inorganic compounds that share the anti-fluorite crystal structure. The primary differences in their properties arise from the substitution of sulfur with selenium, which results in a higher molar mass and density for the selenide. The most significant distinction for materials science applications is the electronic properties, with caesium selenide being a semiconductor with a narrower estimated band gap than the more insulating this compound. Both compounds are highly reactive towards moisture, necessitating careful handling in inert environments. The choice between these two materials will ultimately depend on the specific requirements of the intended application, whether it be leveraging the strong basicity of the sulfide or the semiconducting nature of the selenide. Further experimental investigation into their precise electronic and optical properties is warranted to fully unlock their potential.

References

A Comparative Guide to Photodetector Performance: Benchmarking Caesium Sulfide-Based Photodetectors Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of caesium sulfide (B99878) (Cs2S)-based photodetectors with established alternatives, namely silicon (Si), indium gallium arsenide (InGaAs), and cadmium telluride (CdTe). While Cs2S is an emerging material with limited available experimental data, this guide consolidates the performance metrics of conventional photodetectors to establish a benchmark. It further offers a prospective analysis of Cs2S based on the performance of related caesium-based compounds. All quantitative data is supported by experimental findings from peer-reviewed literature and is presented in clearly structured tables. Detailed experimental protocols for key performance metrics are also provided, along with visualizations of experimental workflows and performance comparisons.

Comparative Performance of Photodetector Materials

The selection of a photodetector for a specific application is dictated by a set of key performance metrics. These include responsivity, specific detectivity (D*), external quantum efficiency (EQE), response time, and the operational spectral range. A summary of these metrics for silicon, indium gallium arsenide, and cadmium telluride photodetectors is presented below. It is important to note that a direct experimental comparison with caesium sulfide is challenging due to the nascent stage of research into its photodetector applications.

Performance Metric Silicon (Si) Indium Gallium Arsenide (InGaAs) Cadmium Telluride (CdTe) Caesium-Based Perovskites (Prospective for Cs2S)
Spectral Range 250 - 1100 nm[1]850 - 1700 nmX-ray and Gamma-ray (keV energies)[2][3]Broadband (e.g., 300 - 800 nm for some perovskites)
Peak Responsivity (A/W) ~0.5 - 0.7~0.75 - 1.1[4][5]High for X-ray/Gamma-rayVariable, can be high
Specific Detectivity (D) (Jones)*> 1 x 1011> 1 x 1011High for high-energy photonsCan exceed 1012 for some perovskites
External Quantum Efficiency (EQE) Can be >80% in the visible spectrum[6][7]Can exceed 98% in the near-infrared[4]High for X-ray/Gamma-ray detection[2][8][9]Can be high (e.g., ~70% for some perovskites)
Response Time Nanoseconds (ns) to microseconds (µs)Nanoseconds (ns) to picoseconds (ps)Microseconds (µs) to milliseconds (ms)Microseconds (µs) to milliseconds (ms)

Note on this compound (Cs2S): There is a notable lack of experimental data specifically for this compound (Cs2S) photodetectors in the current scientific literature. The data presented for "Caesium-Based Perovskites" is for related, but structurally and compositionally different, caesium compounds (e.g., CsPbI3, Cs3Bi2I9). These values are included to provide a prospective outlook on the potential performance of caesium-containing photodetectors and should not be taken as direct performance indicators for Cs2S. Research into the optoelectronic properties of Cs2S is an emerging field, and its performance as a photodetector is yet to be experimentally established.

Experimental Protocols for Photodetector Characterization

Accurate and standardized measurement of photodetector performance is crucial for meaningful comparison. The following are detailed methodologies for characterizing the key performance metrics.

2.1. Responsivity Measurement

Responsivity (R) is the ratio of the generated photocurrent (Iph) to the incident optical power (Pin) at a specific wavelength.

  • Experimental Setup:

    • A calibrated light source, such as a laser or a monochromator-filtered lamp, is used to illuminate the photodetector under test.[5]

    • An optical power meter is used to measure the incident power at the detector's surface.

    • The photodetector is connected to a source meter or a picoammeter to measure the resulting photocurrent.

    • The measurement is typically performed in a dark, electromagnetically shielded environment to minimize noise.

  • Procedure:

    • The dark current (current without illumination) of the photodetector is measured and recorded.

    • The photodetector is illuminated with a known optical power at a specific wavelength.

    • The total current under illumination is measured.

    • The photocurrent is calculated by subtracting the dark current from the total current.

    • Responsivity is calculated using the formula: R = Iph / Pin.

    • This procedure is repeated for a range of wavelengths to obtain the spectral responsivity curve.

2.2. Specific Detectivity (D) Measurement*

Specific detectivity (D*) is a figure of merit that normalizes the signal-to-noise ratio to the detector's area and the measurement bandwidth. It is a measure of the detector's ability to detect weak signals.

  • Experimental Setup:

    • The setup is similar to the responsivity measurement, with the addition of a low-noise current preamplifier and a spectrum analyzer or a lock-in amplifier.

    • A light source chopped at a specific frequency is often used.

  • Procedure:

    • The responsivity (R) of the photodetector is first determined.

    • The noise current (In) of the photodetector is measured over a specific bandwidth (Δf) using a spectrum analyzer. The measurement is performed in the dark.

    • The Noise Equivalent Power (NEP) is calculated as: NEP = In / R.

    • The specific detectivity (D) is then calculated using the formula: D = (A * Δf)^(1/2) / NEP, where A is the active area of the photodetector.[10]

2.3. External Quantum Efficiency (EQE) Measurement

EQE is the ratio of the number of charge carriers collected to the number of incident photons at a specific wavelength.

  • Experimental Setup:

    • A calibrated light source with a known spectral irradiance (e.g., a solar simulator or a monochromator-based setup) is used.[4][11]

    • A calibrated reference photodiode with a known spectral response is used for comparison.[4][11]

    • The photodetector under test and the reference photodiode are illuminated under the same conditions.

    • A source meter measures the photocurrent from both the device under test and the reference diode.

  • Procedure:

    • The photocurrent of the reference photodiode (Iref) and the photodetector under test (Idev) are measured at a specific wavelength.

    • The EQE of the device under test is calculated using the formula: EQE_dev = (I_dev / I_ref) * EQE_ref, where EQE_ref is the known quantum efficiency of the reference photodiode.

    • Alternatively, EQE can be calculated from the responsivity (R) using: EQE = (R * h * c) / (q * λ), where h is Planck's constant, c is the speed of light, q is the elementary charge, and λ is the wavelength of light.

2.4. Response Time Measurement

Response time characterizes how quickly a photodetector can respond to a change in the optical input signal. It is typically defined by the rise time (time taken to go from 10% to 90% of the final output) and fall time (time from 90% to 10% of the output).

  • Experimental Setup:

    • A pulsed laser or a modulated light-emitting diode (LED) with a fast rise and fall time is used as the light source.[12]

    • The photodetector is connected to a high-speed oscilloscope through a load resistor.

  • Procedure:

    • A short optical pulse is directed onto the photodetector.

    • The output voltage waveform is captured by the oscilloscope.

    • The rise time and fall time are measured from the captured waveform. The overall system response time must be deconvolved from the measured time to get the true detector response time.

Visualizing Workflows and Performance

To better understand the processes and comparisons discussed, the following diagrams are provided.

G Experimental Workflow for Photodetector Characterization cluster_setup Experimental Setup cluster_procedure Characterization Procedure cluster_analysis Data Analysis light_source Light Source (Laser/Monochromator) optics Optics (Chopper, Lenses, Filters) light_source->optics dut Device Under Test (DUT) (Photodetector) optics->dut measurement_inst Measurement Instruments (Power Meter, Ammeter, Oscilloscope) dut->measurement_inst responsivity Responsivity (R) Measurement measurement_inst->responsivity detectivity Detectivity (D*) Measurement measurement_inst->detectivity eqe Quantum Efficiency (EQE) Measurement measurement_inst->eqe response_time Response Time Measurement measurement_inst->response_time data_analysis Performance Metrics Calculation & Plotting responsivity->data_analysis detectivity->data_analysis eqe->data_analysis response_time->data_analysis

Caption: Experimental workflow for photodetector characterization.

G Conceptual Performance Comparison of Photodetector Materials cluster_si Silicon (Si) cluster_ingaas Indium Gallium Arsenide (InGaAs) cluster_cdte Cadmium Telluride (CdTe) cluster_cs2s This compound (Cs2S) - Prospective si_resp Good Responsivity (Visible) ingaas_resp High Responsivity (NIR) si_speed Moderate Speed si_spectral UV-NIR si_cost Low Cost cdte_resp High Efficiency (X-ray/Gamma) ingaas_speed High Speed ingaas_spectral NIR ingaas_cost Higher Cost cs2s_potential Potential for Broadband (UV-Vis-NIR) cdte_speed Slower Speed cdte_spectral High Energy cdte_cost High Cost cs2s_research Emerging Material (Performance TBD) cs2s_cost Potentially Low Cost

Caption: Conceptual comparison of photodetector materials.

Prospective Analysis of this compound (Cs2S) Photodetectors

As highlighted, the field of Cs2S-based photodetectors is still in its infancy, with a significant lack of published experimental performance data. However, a prospective analysis based on its material properties and the performance of other caesium-based optoelectronic materials can provide insights into its potential.

  • Material Properties: this compound is an inorganic semiconductor. Inorganic semiconductors often exhibit greater stability under various environmental conditions compared to some organic or hybrid perovskite materials. This intrinsic stability could be a significant advantage for long-term operational photodetectors.

  • Analogues in Caesium-Based Perovskites: Research into lead-free caesium-based perovskites (e.g., Cs3Bi2I9) has shown promising results for photodetection applications. These materials have demonstrated broadband spectral responses, high detectivity, and self-powered operation capabilities. While the crystal structure and electronic properties of these perovskites are different from the simple ionic compound Cs2S, their performance suggests that caesium-containing compounds can be engineered for high-performance optoelectronic devices.

  • Potential Advantages:

    • Broadband Detection: Depending on its bandgap and defect structure, Cs2S could potentially be a broadband photodetector.

    • Low Cost: The constituent elements of Cs2S are relatively abundant, which could translate to low-cost fabrication.

    • Stability: As a simple inorganic binary compound, Cs2S may offer superior environmental stability compared to more complex material systems.

  • Challenges and Future Research: The primary challenge is the lack of fundamental research into the synthesis of high-quality Cs2S thin films and the characterization of their optoelectronic properties. Future research should focus on:

    • Developing reliable methods for depositing crystalline Cs2S thin films.

    • Measuring the fundamental optical and electrical properties, such as the bandgap, absorption coefficient, and charge carrier mobility.

    • Fabricating prototype photodetector devices to experimentally determine the key performance metrics discussed in this guide.

Conclusion

Silicon, InGaAs, and CdTe are well-established photodetector materials, each with distinct advantages and disadvantages that make them suitable for different applications. Silicon is a cost-effective choice for the visible to near-infrared spectrum.[13] InGaAs excels in the near-infrared region with high speed and responsivity, crucial for telecommunications.[4][14] CdTe is the material of choice for high-energy radiation detection.[2][3]

This compound remains a largely unexplored material for photodetector applications. While a direct comparison of its performance is not yet possible, the promising results from other caesium-based compounds suggest that Cs2S could be a candidate for future low-cost, stable, and broadband photodetectors. Significant fundamental research is required to validate this potential and to establish its place within the landscape of photodetector technologies. This guide serves as a benchmark for such future investigations, providing the context of established material performance and the methodologies for rigorous characterization.

References

benchmarking caesium sulfide against other alkali metal sulfides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Benchmarking of Caesium Sulfide (B99878) Against Lithium, Sodium, and Potassium Sulfide

This guide offers a comparative analysis of the physicochemical properties of caesium sulfide (Cs₂S) alongside other alkali metal sulfides, including lithium sulfide (Li₂S), sodium sulfide (Na₂S), and potassium sulfide (K₂S). The objective is to provide researchers, scientists, and drug development professionals with a consolidated resource of experimental data to inform material selection and experimental design. This document summarizes key performance indicators, outlines relevant experimental protocols, and visualizes associated biochemical pathways and workflows.

Data Presentation: Physicochemical Properties

The selection of an alkali metal sulfide for a specific application, whether in solid-state batteries, catalysis, or as a biological tool, depends critically on its intrinsic properties. The following table summarizes key quantitative data for Cs₂S and its lighter counterparts. It is important to note that direct, side-by-side comparative studies across all four sulfides are limited; therefore, data has been aggregated from various sources.

PropertyLithium Sulfide (Li₂S)Sodium Sulfide (Na₂S)Potassium Sulfide (K₂S)This compound (Cs₂S)
Molar Mass ( g/mol ) 45.9578.04110.26297.88[1][2]
Melting Point (°C) 9381176948480[1][3]
Density (g/cm³) 1.661.8561.804.19[1][3]
Crystal Structure Anti-fluoriteAnti-fluoriteAnti-fluoriteAnti-fluorite[3]
Solubility in Water ReactsSoluble (18.6 g/100 mL at 20°C)Highly Soluble[4]Hydrolyzes[1][3]
Ionic Conductivity (S/cm) 10⁻⁷ - 10⁻¹¹ (Bulk, single crystal)[5][6]~10⁻⁶ (Polycrystalline)Data not readily availableData not readily available

Note: Ionic conductivity is highly dependent on factors such as temperature, pressure, and material form (single crystal, polycrystalline, amorphous). The provided values for Li₂S and Na₂S are at or near room temperature and should be considered indicative.

Experimental Protocols

Accurate and reproducible data is contingent on rigorous experimental methodologies. Below are outlines for key procedures relevant to the characterization of alkali metal sulfides.

1. Synthesis of Anhydrous this compound

Anhydrous this compound can be prepared by the direct reaction of caesium metal with sulfur.[1]

  • Reactants: Caesium (Cs) metal and elemental sulfur (S).

  • Solvent/Medium: The reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF). The presence of ammonia (B1221849) or naphthalene (B1677914) can be used to facilitate the reaction.[1]

  • Procedure:

    • In a glovebox under an inert atmosphere (e.g., argon), elemental sulfur is dissolved or suspended in anhydrous THF.

    • Caesium metal is carefully and slowly added to the sulfur solution in stoichiometric amounts (2:1 molar ratio of Cs to S).

    • The reaction proceeds, yielding this compound (Cs₂S), which may precipitate from the solution.

    • The resulting solid is isolated, washed with anhydrous THF to remove any unreacted starting materials, and dried under vacuum.

  • Reaction: 2 Cs + S → Cs₂S[1]

2. Measurement of Ionic Conductivity in Solid Electrolytes

Electrochemical Impedance Spectroscopy (EIS) is the standard technique for measuring the ionic conductivity of solid materials like alkali metal sulfides.[7][8][9]

  • Sample Preparation:

    • The sulfide powder is pressed into a dense pellet of known thickness (L) and cross-sectional area (A). The pressure used for pellet fabrication can significantly influence the measured conductivity.[10][11]

    • Blocking electrodes (e.g., gold, platinum, or tungsten carbide) are applied to both faces of the pellet, often by sputtering.[9][10]

  • Instrumentation: An impedance analyzer or potentiostat with a frequency response analysis module is used. The pellet is placed in a two-electrode test cell.[9]

  • Procedure:

    • The sample is maintained at a controlled temperature in an inert atmosphere to prevent reaction with air or moisture.[9]

    • A small AC voltage (e.g., 10-50 mV) is applied across the sample over a wide frequency range (e.g., 10 MHz to 1 Hz).[8][9]

    • The impedance data is plotted on a Nyquist plot (Z' vs. -Z'').

    • The bulk resistance (R) of the material is determined from the intercept of the low-frequency semicircle with the real axis (Z').

    • The ionic conductivity (σ) is calculated using the formula: σ = L / (R * A).

Role as Hydrogen Sulfide (H₂S) Donors & Biological Signaling

In biological contexts, particularly for drug development, alkali metal sulfides are valued as sources of hydrogen sulfide (H₂S), a gaseous signaling molecule.[12][13] H₂S is involved in a multitude of physiological processes, including vasodilation, neuromodulation, and inflammation control.[12][13] Inorganic salts like Na₂S and NaHS are widely used as H₂S donors in research to investigate these effects.[14][15] Upon dissolution in aqueous solutions, these sulfides hydrolyze to release H₂S and the hydrosulfide (B80085) anion (HS⁻).[15]

The rate of H₂S release is a critical factor. Simple salts like Na₂S provide a rapid, bolus release of H₂S, which may not accurately reflect the slow, regulated endogenous production.[14][16] The choice of cation (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can influence the salt's hygroscopicity, solubility, and handling characteristics, though comparative studies on their H₂S release kinetics are not widely available.

The following diagrams illustrate a generalized workflow for evaluating H₂S donors and a key biological signaling pathway influenced by H₂S.

G cluster_workflow Experimental Workflow: H2S Donor Evaluation donor Alkali Metal Sulfide (e.g., Cs2S, Na2S) incubation Incubate Donor in Buffer at 37°C donor->incubation Add buffer Prepare Aqueous Buffer Solution (pH 7.4) buffer->incubation Add measurement Measure H2S Concentration (e.g., Methylene Blue Assay) incubation->measurement Time-course sampling analysis Analyze Data: Release Kinetics & Yield measurement->analysis

Caption: Workflow for assessing H₂S release from sulfide donors.

G cluster_pathway Simplified H2S Signaling Pathway sulfide Alkali Metal Sulfide (Exogenous Donor) h2s H2S / HS- sulfide->h2s Hydrolysis persulfidation Protein Persulfidation (Post-Translational Modification) h2s->persulfidation Modifies Cysteine Residues ros ROS/RNS Scavenging h2s->ros Direct Reaction cysteine L-Cysteine (Endogenous Source) enzymes Enzymes (CBS, CSE, 3-MST) cysteine->enzymes enzymes->h2s Biosynthesis response Cellular Response (e.g., Anti-inflammation, Antioxidant Effects) persulfidation->response ros->response

Caption: H₂S acts via protein modification and ROS scavenging.[17][18]

References

A Researcher's Guide to Cesium Sulfide Nanoparticle Size Distribution Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate characterization of nanoparticle size distribution is paramount to ensuring product efficacy, safety, and batch-to-batch consistency. This guide provides a comparative analysis of common techniques for validating the size distribution of cesium sulfide (B99878) (Cs₂S) nanoparticles, offering insights into their principles, advantages, and limitations. While experimental data for cesium sulfide is limited in publicly available literature, this guide leverages data from the closely related and well-characterized cadmium sulfide (CdS) nanoparticles as a practical surrogate for illustrative comparison.

Comparative Analysis of Sizing Techniques

The selection of an appropriate sizing technique depends on various factors, including the specific information required (e.g., primary particle size vs. hydrodynamic diameter), the nature of the sample (e.g., monodisperse vs. polydisperse), and the desired throughput. The following table summarizes the key performance characteristics of leading analytical methods.[1][2]

TechniquePrincipleMeasurement TypeTypical Size Range (nm)AccuracyThroughputCost
Transmission Electron Microscopy (TEM) Electron beam transmission and imagingDirect measurement of primary particle size and morphology0.2 - 500+HighLowHigh
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light due to Brownian motionHydrodynamic diameter (includes solvent layer)1 - 1000ModerateHighLow
Atomic Force Microscopy (AFM) Scans a sharp tip over the sample surface to create a topographical mapDirect measurement of particle height and lateral dimensions1 - 1000+HighLowMedium
Scanning Electron Microscopy (SEM) Scans a focused electron beam over a surface to create an imageDirect measurement of particle size and morphology5 - 1000+HighMediumHigh
Nanoparticle Tracking Analysis (NTA) Tracks the Brownian motion of individual particles to determine their sizeHydrodynamic diameter and particle concentration10 - 1000ModerateMediumMedium

In-Depth Look at Key Methodologies

Transmission Electron Microscopy (TEM)

TEM offers direct visualization of individual nanoparticles, providing unparalleled detail on size, morphology, and crystallinity.[3][4] It is often considered the gold standard for primary particle size determination.[1] However, the sample preparation is meticulous, and the analysis can be time-consuming as it requires measuring a statistically significant number of particles from multiple images.[4]

Dynamic Light Scattering (DLS)

DLS is a rapid and non-invasive technique that measures the hydrodynamic diameter of nanoparticles in suspension.[3] This measurement includes the nanoparticle core, any surface coatings, and a layer of solvent that moves with the particle.[5] It is highly sensitive to the presence of a small number of large particles or aggregates.[1] DLS provides an intensity-weighted size distribution, which may differ from the number-weighted distribution obtained by microscopy techniques.

Atomic Force Microscopy (AFM)

AFM generates a three-dimensional topographical image of the sample surface with high resolution. It can measure the height of nanoparticles with great accuracy. However, tip-sample convolution can lead to an overestimation of the lateral dimensions. Like TEM, AFM provides a number-weighted distribution but requires careful sample preparation to ensure nanoparticles are well-dispersed on a flat substrate.

Experimental Protocols

The following are generalized protocols for the characterization of cesium sulfide nanoparticles. Researchers should optimize these protocols based on their specific instrumentation and sample characteristics.

TEM Sample Preparation and Analysis
  • Dispersion: Disperse the cesium sulfide nanoparticles in a suitable volatile solvent (e.g., ethanol (B145695) or isopropanol) at a low concentration. Sonication may be used to break up agglomerates.

  • Grid Preparation: Place a drop of the nanoparticle suspension onto a carbon-coated TEM grid.

  • Drying: Allow the solvent to evaporate completely in a dust-free environment.

  • Imaging: Acquire images at various magnifications to ensure a representative view of the sample.

  • Image Analysis: Use image analysis software (e.g., ImageJ) to measure the diameter of a large number of individual particles (typically >200) to generate a statistically significant size distribution histogram.[6]

DLS Measurement
  • Sample Preparation: Disperse the cesium sulfide nanoparticles in a suitable filtered solvent (e.g., deionized water or a buffer). The concentration should be optimized to be within the instrument's detection range.

  • Cuvette Filling: Transfer the sample to a clean, dust-free cuvette.

  • Equilibration: Allow the sample to equilibrate to the desired measurement temperature within the instrument.

  • Measurement: Perform multiple measurements to ensure reproducibility.

  • Data Analysis: Analyze the correlation function to obtain the intensity-weighted size distribution, z-average diameter, and polydispersity index (PDI).

AFM Sample Preparation and Imaging
  • Substrate Selection: Choose an atomically flat substrate, such as freshly cleaved mica or a silicon wafer.

  • Surface Functionalization (if necessary): The substrate may need to be functionalized to promote adhesion of the nanoparticles.

  • Deposition: Deposit a small volume of the diluted nanoparticle suspension onto the substrate.

  • Incubation and Rinsing: Allow the nanoparticles to adsorb to the surface, then gently rinse with solvent to remove any unbound particles.

  • Drying: Dry the sample, for example, with a gentle stream of nitrogen.

  • Imaging: Image the sample in tapping mode to minimize sample damage.

Visualizing Workflows and Relationships

To aid in understanding the experimental processes and the relationships between different characterization outputs, the following diagrams are provided.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_tem TEM Analysis cluster_dls DLS Analysis A Cesium Sulfide Nanoparticle Synthesis B Dispersion in Solvent A->B C Sonication (Optional) B->C D Deposition on TEM Grid C->D H Dilution in Filtered Solvent C->H E Imaging D->E F Image Analysis (e.g., ImageJ) E->F G Primary Particle Size Distribution F->G I Measurement H->I J Correlation Function Analysis I->J K Hydrodynamic Diameter Distribution J->K

Figure 1. A generalized workflow for nanoparticle size analysis using TEM and DLS.

SizingTechniqueRelationship Nanoparticle Nanoparticle PrimaryParticle Primary Particle (Core Size) Nanoparticle->PrimaryParticle HydrodynamicParticle Hydrodynamic Particle (Core + Solvent Layer) Nanoparticle->HydrodynamicParticle TEM_AFM TEM / AFM PrimaryParticle->TEM_AFM Directly Measures DLS_NTA DLS / NTA HydrodynamicParticle->DLS_NTA Measures

Figure 2. Relationship between nanoparticle components and measurement techniques.

Conclusion

The validation of cesium sulfide nanoparticle size distribution requires a multi-faceted approach. While TEM and AFM provide direct measurement of the primary particle size, DLS offers valuable information on the hydrodynamic diameter and aggregation state in solution. By employing a combination of these techniques and following rigorous experimental protocols, researchers can obtain a comprehensive and accurate understanding of their nanoparticle systems, which is critical for advancing their research and development efforts.

References

A Comparative Guide to the Long-Term Stability of Caesium Sulfide and Other Alkali Metal Sulfides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the long-term stability of caesium sulfide (B99878) (Cs₂S) against other common alkali metal sulfides: lithium sulfide (Li₂S), sodium sulfide (Na₂S), and potassium sulfide (K₂S). The stability of these inorganic sulfides is a critical parameter in various research and development applications, including their use as precursors in synthesis, components in battery technologies, and roles in pharmaceutical manufacturing. This document summarizes available experimental data, proposes standardized protocols for stability assessment, and offers a scientific perspective on their relative long-term viability.

Comparative Analysis of Physicochemical Properties and Stability

Alkali metal sulfides are notoriously reactive compounds, particularly in the presence of moisture and atmospheric oxygen. Their long-term stability is primarily dictated by their hygroscopicity and susceptibility to hydrolysis and oxidation. While direct, long-term comparative studies under standardized conditions are scarce in publicly available literature, a combination of reported physical properties and qualitative observations allows for a reasonable assessment of their relative stability.

Generally, the reactivity of alkali metals, and consequently their compounds, increases down the group in the periodic table. This trend suggests that caesium sulfide is the most reactive and, therefore, the least stable among the alkali metal sulfides discussed here, particularly concerning hydrolysis and oxidation.

Quantitative Data Summary

The following table summarizes key quantitative data related to the stability of anhydrous alkali metal sulfides. It is important to note that some of these values are from individual studies and may not have been determined under identical experimental conditions.

PropertyLithium Sulfide (Li₂S)Sodium Sulfide (Na₂S)Potassium Sulfide (K₂S)This compound (Cs₂S)
Molar Mass ( g/mol ) 45.9578.04110.26297.88[1]
Melting Point (°C) 9381176840[2]480[1]
Decomposition Temp. (°C) > 1372Decomposes912[2]> 600
Density (g/cm³) 1.661.861.74[2]4.19[1]

Qualitative Stability Comparison

Stability AspectLithium Sulfide (Li₂S)Sodium Sulfide (Na₂S)Potassium Sulfide (K₂S)This compound (Cs₂S)
Hygroscopicity HighVery HighExtremely High[2]Extremely High
Reactivity with Water Reacts to form LiOH and H₂SReacts readily to form NaOH and H₂SReacts rapidly and exothermically to form KOH and KSH[2]Reacts exothermically to produce hydrogen sulfide and cesium hydroxide[3]
Reactivity with Air Oxidizes slowly at room temperatureTurns yellow/brown on exposure to airRapidly turns red or brown on exposure to airUndergoes rapid hydrolysis in moist air[3]

Experimental Protocols for Long-Term Stability Assessment

To obtain reliable and comparable long-term stability data, a standardized experimental protocol is essential. The following proposed methodology is designed for the assessment of anhydrous alkali metal sulfides in a controlled environment.

Objective: To quantitatively assess the degradation of anhydrous this compound, lithium sulfide, sodium sulfide, and potassium sulfide over an extended period under controlled atmospheric conditions.

Materials and Equipment:

  • Anhydrous sulfides (Cs₂S, Li₂S, Na₂S, K₂S) of high purity

  • Inert atmosphere glovebox (e.g., argon or nitrogen) with low moisture (<1 ppm) and oxygen (<1 ppm) levels

  • Temperature and humidity-controlled stability chambers

  • Hermetically sealed sample containers (e.g., amber glass vials with PTFE-lined caps)

  • Analytical balance

  • X-ray powder diffractometer (XRD)

  • Thermogravimetric Analyzer coupled with Differential Scanning Calorimeter (TGA-DSC)

  • Gas chromatography-mass spectrometry (GC-MS) for evolved gas analysis

  • Ion chromatography (IC) or titration setup for quantification of hydrolysis and oxidation products

Procedure:

  • Sample Preparation: All sample handling and preparation must be performed inside an inert atmosphere glovebox.

    • An initial sample of each sulfide is taken for baseline analysis (T=0).

    • Aliquots of each sulfide are weighed into pre-labeled, tared, and hermetically sealed containers.

  • Storage Conditions:

    • A set of samples for each sulfide is stored under the following conditions:

      • Long-term: 25 °C ± 2 °C / controlled low relative humidity (e.g., <10% RH) or in a desiccator.

      • Accelerated: 40 °C ± 2 °C / controlled low relative humidity (e.g., <10% RH).

      • Inert Control: A set of samples is stored within the inert glovebox environment as a control.

  • Time Points for Analysis: Samples are withdrawn for analysis at predetermined intervals, for example: 0, 1, 3, 6, 12, and 24 months.

  • Analytical Methods:

    • Visual Inspection: Note any changes in color or appearance.

    • Weight Change: Carefully measure any change in mass, which could indicate absorption of atmospheric components.

    • X-ray Diffraction (XRD): To identify any changes in the crystalline structure or the formation of degradation products (e.g., hydroxides, sulfates, carbonates).

    • Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA-DSC): To determine changes in thermal stability and identify the presence of hydrates or decomposition products.

    • Assay and Purity: A suitable titration method or ion chromatography can be used to determine the purity of the sulfide and quantify degradation products. For instance, the amount of sulfide can be determined by titration, while sulfate (B86663) and sulfite (B76179) (oxidation products) can be quantified by ion chromatography.

    • Evolved Gas Analysis (EGA): Headspace GC-MS analysis of the sample containers can be used to detect and quantify volatile degradation products like hydrogen sulfide (H₂S).

Visualizations

Experimental Workflow for Stability Assessment

experimental_workflow Experimental Workflow for Long-Term Stability Assessment of Alkali Metal Sulfides cluster_prep Sample Preparation (Inert Atmosphere) cluster_storage Controlled Storage cluster_analysis Time-Point Analysis (0, 1, 3, 6, 12, 24 months) cluster_data Data Evaluation start High-Purity Anhydrous Alkali Metal Sulfides aliquot Weighing and Aliquoting into Hermetically Sealed Containers start->aliquot t0_analysis Baseline Analysis (T=0) (XRD, TGA-DSC, Assay) aliquot->t0_analysis storage_lt Long-Term Storage (25°C / <10% RH) aliquot->storage_lt storage_acc Accelerated Storage (40°C / <10% RH) storage_inert Inert Control Storage (Glovebox) analysis Sample Withdrawal storage_lt->analysis visual Visual Inspection analysis->visual weight Weight Change analysis->weight xrd XRD Analysis analysis->xrd tga_dsc TGA-DSC Analysis analysis->tga_dsc assay Purity Assay & Degradation Product Quantification (IC/Titration) analysis->assay ega Evolved Gas Analysis (GC-MS) analysis->ega data_eval Comparative Data Analysis analysis->data_eval stability_report Long-Term Stability Report data_eval->stability_report

Caption: Workflow for the long-term stability assessment of alkali metal sulfides.

Logical Relationship of Expected Stability

Based on established chemical principles of alkali metal reactivity, the long-term stability of their anhydrous sulfides in the presence of air and moisture is expected to decrease down the group.

stability_relationship Expected Relative Long-Term Stability of Anhydrous Alkali Metal Sulfides Li2S Lithium Sulfide (Li₂S) (Most Stable) Na2S Sodium Sulfide (Na₂S) Li2S->Na2S Decreasing Stability K2S Potassium Sulfide (K₂S) Na2S->K2S Decreasing Stability Cs2S This compound (Cs₂S) (Least Stable) K2S->Cs2S Decreasing Stability

Caption: Expected trend of decreasing long-term stability for alkali metal sulfides.

References

A Comparative Guide to Catalytic Systems for Carbon-Sulfur (C-S) Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-sulfur (C-S) bonds is a cornerstone of modern organic synthesis, pivotal in the creation of a vast array of pharmaceuticals and functional materials. The efficiency of these reactions is largely dictated by the choice of catalyst. While direct catalytic applications of caesium sulfide (B99878) are not extensively documented in the literature, the influence of caesium, particularly in the form of caesium carbonate as a base, is a well-established phenomenon in transition-metal catalyzed cross-coupling reactions. This guide provides a comparative analysis of common catalytic systems for C-S cross-coupling, highlighting the conditions under which a "caesium effect" is observed.

Comparative Catalytic Performance in C-S Cross-Coupling

The efficiency of various catalytic systems for the formation of C-S bonds is influenced by the choice of metal catalyst, ligands, base, solvent, and reaction conditions. Below is a summary of representative catalytic systems, including palladium, copper, and nickel-based catalysts. Notably, caesium carbonate is frequently employed as a base, often leading to superior yields and reaction rates.[1][2][3]

Catalyst SystemCatalyst/PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Palladium-based Pd(OAc)₂(R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (CyPF-t-Bu)Cs₂CO₃Toluene (B28343)11024~85-95
Palladium-based Pd₂(dba)₃1,1'-Bis(diphenylphosphino)ferrocene (dppf)K₃PO₄DMF13024-48~75-90
Copper-based CuIN,N'-dimethyl-N,N'-bis(phenyl)oxalamideCs₂CO₃1,4-Dioxane (B91453)11024~80-90
Copper-based CuSO₄NoneNaOHWater13012~70-85
Nickel-based NiCl₂(dme)1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)NaOtBuToluene10012-24~70-90

Note: Yields are representative and can vary significantly based on the specific substrates used.

The "caesium effect" has been attributed to several factors, including the high solubility of caesium salts in organic solvents and the large ionic radius and polarizability of the caesium cation, which can influence the catalytic cycle.[2][3] In some cases, the use of caesium carbonate has been shown to be crucial for achieving high reaction yields, outperforming other inorganic bases.[4][5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of catalytic performance. Below are representative protocols for palladium- and copper-catalyzed C-S cross-coupling reactions.

Protocol 1: Palladium-Catalyzed C-S Cross-Coupling

This protocol is a general procedure for the coupling of an aryl halide with a thiol using a palladium catalyst and caesium carbonate as the base.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • (R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (CyPF-t-Bu)

  • Caesium carbonate (Cs₂CO₃)

  • Aryl halide (1.0 mmol)

  • Thiol (1.2 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), CyPF-t-Bu (4 mol%), and caesium carbonate (2.0 equiv.).

  • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the aryl halide (1.0 equiv.) and anhydrous toluene (5 mL) via syringe.

  • Add the thiol (1.2 equiv.) via syringe.

  • Stir the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to yield the desired aryl sulfide.

Protocol 2: Copper-Catalyzed C-S Cross-Coupling

This protocol describes a copper-catalyzed approach for the synthesis of aryl sulfides.

Materials:

  • Copper(I) iodide (CuI)

  • N,N'-dimethyl-N,N'-bis(phenyl)oxalamide

  • Caesium carbonate (Cs₂CO₃)

  • Aryl bromide (1.0 mmol)

  • Thiol (1.3 equiv.)

  • 1,4-Dioxane (1.5 mL)

Procedure:

  • Charge a Schlenk tube with CuI (5 mol%), N,N'-dimethyl-N,N'-bis(phenyl)oxalamide ligand (10 mol%), and Cs₂CO₃ (1.7 equiv.).

  • Evacuate the tube and backfill with argon.

  • Add the aryl bromide (1.0 mmol), thiol (1.3 equiv.), and 1,4-dioxane (1.5 mL).

  • Seal the tube and stir the reaction mixture at 110 °C for 24 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed C-S cross-coupling reactions.

Catalytic_Cycle_CS_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate ligand_exchange Ligand Exchange (R-SH + Base) pd_intermediate->ligand_exchange R-SH, Base -HX pd_thiolate Ar-Pd(II)-SR(L_n) ligand_exchange->pd_thiolate reductive_elimination Reductive Elimination pd_thiolate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-S-R reductive_elimination->product

Caption: Generalized catalytic cycle for Pd-catalyzed C-S cross-coupling.

This guide provides a foundational understanding of the catalytic systems employed for C-S cross-coupling reactions. The choice of catalyst and reaction conditions, particularly the base, is critical for achieving high efficiency. The prominent role of caesium carbonate in many successful protocols underscores the importance of optimizing all components of the catalytic system. Further research into the precise mechanistic role of the caesium ion could lead to the development of even more efficient and selective catalytic processes.

References

Safety Operating Guide

Mitigating Risks: A Step-by-Step Guide to the Proper Disposal of Caesium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling reactive and hazardous materials such as caesium sulfide (B99878) (Cs₂S). Adherence to proper disposal protocols is not merely a regulatory requirement but a critical component of a robust safety culture. This guide provides essential, step-by-step information for the safe handling and disposal of caesium sulfide, aiming to be the preferred resource for laboratory safety and chemical management.

This compound is a moisture-sensitive, water-reactive compound.[1][2] Upon contact with water or acids, it can release toxic hydrogen sulfide gas.[3] Therefore, all handling and disposal procedures must be conducted with extreme caution, adhering to all institutional and regulatory guidelines.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][4]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[4][5]

  • Body Protection: A flame-resistant laboratory coat and closed-toe shoes are required.[6]

  • Respiratory Protection: If there is a risk of dust formation or hydrogen sulfide release, a NIOSH/MSHA approved respirator should be used.[7]

Work Area Preparation:

  • All manipulations should be performed in a well-ventilated fume hood.[8]

  • Ensure an inert atmosphere (e.g., argon or nitrogen) is available if handling larger quantities or if required by specific protocols.[6][8]

  • Keep sources of ignition away from the work area.[8]

  • Have a Class D dry powder fire extinguisher or sand readily available for metal fires. Do not use water.[9][10]

  • An emergency eyewash station and safety shower must be easily accessible.[7]

Step-by-Step Disposal Procedure

The following is a general procedure for the disposal of small quantities of this compound typically found in a laboratory setting. For larger quantities, consult with your institution's Environmental Health & Safety (EHS) department.[8]

  • Containment:

    • Carefully sweep up any solid this compound, avoiding dust formation.[3][4]

    • Place the material into a clean, dry, and properly labeled container made of a compatible material.[3][4] The container must be sealable.

  • Inerting (if necessary):

    • For reactive residues, it may be necessary to render them less reactive before disposal. A common method for alkali metal compounds is slow addition to a less reactive solvent. However, for this compound, this should only be performed by experienced personnel following a validated standard operating procedure (SOP).

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste: this compound."[11]

    • Include the chemical formula (Cs₂S), any known contaminants, and the date of disposal.

    • Attach a hazardous waste tag as required by your institution and local regulations.[11]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizers.[5][7]

    • The storage area should be a designated hazardous waste accumulation site.

  • Final Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.[9][10] Contact your institution's EHS department to coordinate this.

    • Never dispose of this compound down the drain or in regular trash.[11]

Quantitative Data Summary

No specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal or specific pH ranges for neutralization, were found in the provided search results. Disposal regulations are highly dependent on local and national guidelines. Always consult your institution's EHS department for specific quantitative limits.

ParameterValueSource
pH for Neutralization Not specified-
Concentration Limits for Aqueous Disposal Not specified-
Regulatory Reporting Quantity Consult local regulations[4][12]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G start Identify this compound Waste assess_quantity Assess Quantity (Small vs. Large) start->assess_quantity small_quantity Small Lab Quantity assess_quantity->small_quantity Small large_quantity Large Quantity assess_quantity->large_quantity Large ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) small_quantity->ppe consult_ehs Consult EHS for Specific Protocol large_quantity->consult_ehs consult_ehs->ppe fume_hood Work in Fume Hood ppe->fume_hood contain Carefully Contain in a Dry, Labeled Container fume_hood->contain label_waste Label as 'Hazardous Waste: This compound' contain->label_waste store Store in Designated Hazardous Waste Area label_waste->store disposal Arrange for Professional Hazardous Waste Disposal store->disposal end Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Caesium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, ensuring a safe environment is paramount, especially when working with reactive and hazardous materials like caesium sulfide (B99878). This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal plans to minimize risks and ensure operational integrity.

Immediate Safety and Handling Protocols

Caesium sulfide is a moisture-sensitive and potentially pyrophoric compound that demands careful handling in a controlled environment. It is crucial to handle this material under an inert, dry gas atmosphere such as argon.[1][2] All tools and equipment must be completely dry to prevent violent reactions.[1] Work areas should be kept free of combustible materials and ignition sources.[1] It is highly recommended that at least two individuals are present when handling this substance.[1]

In case of a spill, isolate the area and wear appropriate respiratory and protective equipment.[1] Do not use water for clean-up.[1] Instead, use dry, non-sparking tools to collect the material and place it in a sealed container for disposal.[1][2] A container of dry sand or soda ash should be readily available in the work area for managing small spills or fires.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required equipment to protect against the primary hazards of skin and eye burns, and respiratory irritation.

Protection Type Required Equipment Rationale and Specifications
Eye Protection Chemical Splash-Proof GogglesAlways wear approved safety goggles to protect against dust, fumes, and splashes.[1][2]
Hand Protection Impervious Gloves (e.g., Nitrile Rubber)Inspect gloves for any signs of deterioration before use.[3] Recommended materials include nitrile rubber.[3]
Respiratory Protection NIOSH/MSHA Approved RespiratorA respirator is necessary when high concentrations of dust or fumes are present or if engineering controls are insufficient.[1][3]
Body Protection Protective Work ClothingWear long-sleeved garments and closed-toed shoes.[2] Contaminated clothing must be removed immediately and washed before reuse.[1][2][4]
Face Protection Face ShieldIn addition to goggles, a face shield should be worn to provide a further layer of protection.[2]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Protocol
Skin Contact Immediately remove all contaminated clothing.[1][2] Brush off any loose particles and rinse the affected skin with copious amounts of water or shower.[1] Seek immediate medical attention.[2]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15-20 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air and keep them in a position that is comfortable for breathing.[1][2] If breathing is difficult or has stopped, provide artificial respiration.[3] Seek immediate medical attention.[1][2][3]
Ingestion Rinse the mouth with water.[1] Do NOT induce vomiting.[1][2] Seek immediate medical attention.[1]

In case of a fire, do not use water, foam, or carbon dioxide.[1][5] Use a Class D metal extinguishing agent, dry sand, or soda ash.[1] Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[2][3]

Disposal Plan

Disposal of this compound and its containers must be handled as hazardous waste in strict accordance with all federal, state, and local regulations.[1][2][6] Do not allow the material to enter drains or sewage systems.[3] Contact a licensed professional waste disposal service to manage the disposal of this material.

Safe Handling Workflow for this compound

The following diagram outlines the procedural, step-by-step guidance for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Verify availability of emergency equipment (fire extinguisher, spill kit) prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare inert atmosphere workstation (glovebox) prep2->prep3 handle1 Introduce this compound into inert atmosphere prep3->handle1 Proceed when ready handle2 Perform experimental procedures handle1->handle2 handle3 Securely seal all containers post-use handle2->handle3 emergency EMERGENCY PROCEDURES handle2->emergency In case of spill/exposure clean1 Decontaminate tools and work area handle3->clean1 Experiment complete clean2 Segregate waste into labeled, sealed containers clean1->clean2 clean3 Remove PPE following proper procedure clean2->clean3 clean4 Dispose of waste via approved channels clean3->clean4 emergency->clean4 After stabilization

Caption: Workflow for the safe handling of this compound.

References

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